5-Amino-1,2,3-benzenetricarboxylic acid
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
属性
IUPAC Name |
5-aminobenzene-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO6/c10-3-1-4(7(11)12)6(9(15)16)5(2-3)8(13)14/h1-2H,10H2,(H,11,12)(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMLNKQMKMBNIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)C(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560223 | |
| Record name | 5-Aminobenzene-1,2,3-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37141-01-8 | |
| Record name | 5-Aminobenzene-1,2,3-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-1,2,3-benzenetricarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Amino-1,2,3-benzenetricarboxylic Acid
Abstract
This technical guide provides a comprehensive overview of the primary synthesis methodologies for 5-Amino-1,2,3-benzenetricarboxylic acid (CAS 37141-01-8), a versatile organic compound with significant applications in materials science and coordination chemistry. The document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the core synthetic pathway, which involves the electrophilic nitration of 1,2,3-benzenetricarboxylic acid followed by the chemical reduction of the resulting nitro intermediate. This guide emphasizes the causality behind experimental choices, offers detailed protocols derived from established literature, and discusses the critical parameters that influence reaction outcomes. Safety considerations and alternative methodologies are also reviewed to provide a well-rounded perspective for practical laboratory application.
Introduction and Strategic Importance
This compound, also known as 5-aminohemimellitic acid, is an aromatic compound distinguished by a benzene ring substituted with three adjacent carboxylic acid groups and an amino group.[1][2] This unique arrangement of functional groups imparts valuable properties, making it a sought-after building block in several advanced applications:
-
Coordination Chemistry & MOFs: The multiple carboxylic acid moieties and the amino group serve as excellent coordination sites for metal ions, enabling its use as a versatile organic linker in the synthesis of novel Metal-Organic Frameworks (MOFs) with potential applications in gas storage and catalysis.[1]
-
Materials Science: It is utilized for the functionalization of multi-walled carbon nanotubes (MWCNTs), providing anchor points for metal oxide nanoparticles through diazonium salt grafting.[1]
-
Dye and Pigment Synthesis: The aromatic amine structure serves as a precursor in the synthesis of azo compounds, which are fundamental components in the dye and pigment industry.[1]
The molecular structure features both acidic (carboxylic acids) and basic (amino) functionalities, allowing for a range of chemical modifications and making its efficient synthesis a topic of interest for both academic and industrial research.[2]
The Principal Synthetic Pathway: A Two-Step Approach
The most established and widely documented method for preparing this compound is a two-step sequence starting from 1,2,3-benzenetricarboxylic acid (hemimellitic acid).[3] The logical flow of this synthesis is dictated by the principles of electrophilic aromatic substitution and functional group transformation.
Caption: Overall workflow for the synthesis of this compound.
Step 1: Electrophilic Nitration of 1,2,3-Benzenetricarboxylic Acid
The initial step involves the introduction of a nitro (-NO₂) group onto the aromatic ring of the starting material, hemimellitic acid. This is a classic electrophilic aromatic substitution (EAS) reaction.
Causality and Mechanistic Rationale:
The nitrating agent is the highly electrophilic nitronium ion (NO₂⁺), which is generated in situ from the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid. The sulfuric acid protonates the nitric acid, facilitating the loss of a water molecule to form the nitronium ion.
Sources
physicochemical properties of 5-Amino-1,2,3-benzenetricarboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-1,2,3-benzenetricarboxylic Acid
Introduction: Unveiling a Versatile Multifunctional Building Block
This compound (5-ABTCA), also known by synonyms such as 1-Aminobenzene-3,4,5-tricarboxylic acid, is a unique organic compound characterized by a benzene ring functionalized with three adjacent carboxylic acid groups and an amino group.[1] This substitution pattern imparts a fascinating combination of acidic and basic properties, making it a highly versatile building block in various scientific domains.[1] Its structural features are pivotal to its applications, which range from a precursor in the synthesis of dyes and pigments to a sophisticated ligand in the construction of metal-organic frameworks (MOFs).[2] In the realm of drug development and materials science, a thorough understanding of its physicochemical properties is not merely academic; it is the cornerstone of rational design, enabling researchers to predict its behavior, optimize reaction conditions, and unlock its full potential in novel applications.[2][3] This guide provides a comprehensive exploration of these properties, grounded in established experimental methodologies and their underlying scientific principles.
Core Physicochemical Profile
The arrangement of three carboxyl groups and one amino group on the aromatic ring dictates the compound's fundamental properties.[2] The presence of these multiple polar, ionizable groups suggests high polarity, significant hydrogen bonding capability, and a complex acid-base chemistry.[1]
Molecular Structure
The spatial arrangement of the functional groups is critical to the molecule's reactivity and intermolecular interactions.
Caption: Molecular structure of this compound.
Quantitative Data Summary
The following table summarizes the key physicochemical identifiers and properties of 5-ABTCA, compiled from various chemical databases.
| Property | Value | Source(s) |
| CAS Number | 37141-01-8 | [2][4][5] |
| Molecular Formula | C₉H₇NO₆ | [1][2][6] |
| Molecular Weight | 225.16 g/mol | [2][4][7] |
| Appearance | Colorless to pale yellow crystalline powder | [2][6] |
| Melting Point | >360 °C | [2] |
| Boiling Point (Predicted) | 575.2 ± 50.0 °C | [6][7] |
| Density (Predicted) | 1.741 ± 0.06 g/cm³ | [6] |
| pKa (Predicted) | 2.96 ± 0.30 | [6] |
| Solubility | Soluble in water, ethanol, and dimethyl sulfoxide (DMSO) | [2][6] |
In-Depth Analysis of Key Properties
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or an intermediate is a critical parameter that influences its bioavailability, formulation, and reaction kinetics.[8][9] 5-ABTCA is reported to be soluble in water and polar organic solvents such as ethanol and dimethyl sulfoxide (DMSO).[2][6]
-
Causality of Solubility: This solubility profile is a direct consequence of its molecular structure. The three carboxylic acid groups and the one amino group are highly polar and capable of forming strong hydrogen bonds with polar solvent molecules like water.[1] In aqueous media, the carboxylic acid groups can deprotonate to form carboxylates (-COO⁻) and the amino group can protonate to form an ammonium ion (-NH₃⁺), further enhancing its interaction with water molecules. Its solubility in solvents like DMSO, a polar aprotic solvent, is also driven by strong dipole-dipole interactions and hydrogen bonding. This property is crucial for its use in solution-phase reactions and for formulating it into delivery systems.[3][10]
Thermal Stability
5-ABTCA exhibits high thermal stability, with a melting point reported to be above 360°C and a predicted decomposition temperature around 575°C.[2]
-
Structural Interpretation: The high melting point is indicative of a highly ordered and stable crystalline lattice. The extensive network of intermolecular hydrogen bonds between the carboxylic acid and amino groups of adjacent molecules, combined with potential π-π stacking of the benzene rings, requires a significant amount of thermal energy to disrupt. This stability is advantageous for applications requiring high-temperature processing and ensures a long shelf life under standard storage conditions.[4]
Acid-Base Properties (pKa)
With three acidic carboxylic acid groups and one basic amino group, 5-ABTCA is an amphoteric molecule. The predicted pKa of approximately 2.96 suggests that the carboxylic acid groups are strongly acidic.[2][6]
-
Significance in Drug Development: The ionization state of a molecule at physiological pH (~7.4) is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.[11] Given the low pKa, the carboxylic acid groups of 5-ABTCA will be fully deprotonated and negatively charged at physiological pH, while the amino group (with a typical pKa for anilines around 4-5) would be largely neutral. This predominantly anionic character at neutral pH will govern its interactions with biological targets and its transport across membranes.
Field-Proven Experimental Protocols
To ensure scientific integrity, the determination of these physicochemical properties must follow robust, validated protocols. The following sections detail the methodologies for measuring melting point, solubility, and pKa.
Protocol 1: Melting Point Determination via the Capillary Method
The capillary method is the standard pharmacopeial technique for accurate melting point determination.[12][13] It relies on visual observation of the phase transition from solid to liquid as a function of temperature.
Methodology
-
Sample Preparation: Ensure the 5-ABTCA sample is completely dry and finely powdered. A mortar and pestle can be used to grind the crystals.
-
Capillary Loading: Press the open end of a glass capillary tube into the powdered sample several times. Tap the bottom (sealed) end of the tube on a hard surface to compact the powder into a column of 2-4 mm height.[12]
-
Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
-
Rapid Heating (Optional): For an unknown compound, first heat rapidly to get an approximate melting range. This saves time in subsequent, more precise measurements.[14]
-
Precise Determination: Cool the apparatus to at least 20°C below the approximate melting point. Begin heating at a slow, controlled rate (e.g., 1-2°C per minute).[14]
-
Observation & Recording: Record the temperature at which the first drop of liquid appears (onset point) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point range.[12]
Causality and Trustworthiness: A slow heating rate is critical for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, yielding an accurate reading.[15] A sharp melting range (e.g., 0.5-1.0°C) is a strong indicator of high purity, whereas impurities will typically cause a depression and broadening of the melting range.[14] This protocol is self-validating through routine calibration of the apparatus with certified standards.[12]
Caption: Workflow for Melting Point Determination by the Capillary Method.
Protocol 2: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility, providing a definitive value for a compound's solubility in a given solvent at a specific temperature.[16]
Methodology
-
Preparation: Add an excess amount of solid 5-ABTCA to a known volume of the solvent (e.g., purified water, buffer of specific pH) in a sealed, airtight vial. The excess solid is crucial to ensure saturation is achieved.
-
Equilibration: Place the vial in a shaker or agitator within a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium between the dissolved and undissolved solid is reached.[16]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation followed by careful withdrawal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).[17]
-
Quantification: Accurately dilute the clear, saturated supernatant with a suitable solvent.
-
Analysis: Determine the concentration of 5-ABTCA in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), by comparing the response to a standard curve of known concentrations.[17]
Causality and Trustworthiness: Extended shaking ensures the system reaches true thermodynamic equilibrium.[16] Meticulous phase separation is vital to prevent undissolved solid particles from being analyzed, which would lead to an overestimation of solubility. The use of a validated, specific analytical method like HPLC ensures that only the compound of interest is quantified, excluding any impurities or degradants.[17]
Caption: Workflow for pKa Determination by Potentiometric Titration.
Synthesis, Reactivity, and Applications
Synthesis Overview
The primary route for preparing 5-ABTCA involves a two-step process starting from 1,2,3-benzenetricarboxylic acid. [18]1. Nitration: The starting material is reacted with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group at the 5-position, yielding 5-nitro-1,2,3-benzenetricarboxylic acid. [2]2. Reduction: The intermediate nitro compound is then subjected to a reduction reaction, commonly catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C), to convert the nitro group (-NO₂) into the amino group (-NH₂), affording the final product. [2][18]
Key Applications
The unique physicochemical properties of 5-ABTCA make it a valuable compound in several fields:
-
Coordination Chemistry: It serves as a versatile organic linker for the synthesis of Metal-Organic Frameworks (MOFs). The multiple carboxylic acid groups can coordinate with metal ions, creating porous structures with potential applications in gas storage and catalysis. [2]* Materials Science: The amino group allows for further functionalization, for example, through diazonium salt grafting to modify surfaces like carbon nanotubes. [2]* Organic Synthesis: It is an intermediate in the synthesis of specialized dyes and fluorescent probes, where the amino and carboxyl groups can be chemically modified to tune the final product's properties. [6]* Drug Development: While not a drug itself, its structure is of interest. Amino acid-based molecules are explored for enhancing drug solubility, stability, and targeted delivery. [3][]Derivatives of 5-ABTCA could be investigated for pharmacological activity or used as biocompatible components in drug delivery systems. [2]
Conclusion
This compound is a compound whose value lies in the interplay of its functional groups. Its high thermal stability, predictable solubility in polar solvents, and distinct acid-base characteristics are all direct outcomes of its molecular architecture. A rigorous, protocol-driven approach to characterizing these properties, as outlined in this guide, is essential for any researcher or developer aiming to harness its potential. From designing novel porous materials to exploring new avenues in medicinal chemistry, the foundational physicochemical data of 5-ABTCA provides the reliable roadmap necessary for innovation and scientific advancement.
References
- This compound - ChemBK. (2024). ChemBK. [Link]
- Protocol for Determining pKa Using Potentiometric Titration. (n.d.).
- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. [Link]
- Melting Point Determin
- Preparation method of 5-amino-1, 2, 3-benzenetricarboxylic acid. (n.d.).
- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link]
- Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. (n.d.). SciSpace. [Link]
- The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. (n.d.).
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. [Link]
- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).
- Experimental and Computational Methods Pertaining to Drug Solubility. (2012). Semantic Scholar. [Link]
- Measuring the Melting Point. (2023). Westlab Canada. [Link]
- Melting point determination. (n.d.). University of Calgary. [Link]
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. [Link]
- Melting Point Determination | Your Guide to Melting Point Analysis. (n.d.). Mettler Toledo. [Link]
- Melting point determin
- This compound | C9H7NO6. (n.d.). PubChem. [Link]
- 5-Aminobenzene-1,2,3-tricarboxylic acid | CAS 37141-01-8. (n.d.). AMERICAN ELEMENTS. [Link]
- Amino acids and its pharmaceutical applications: A mini review. (2022). PubMed. [Link]
- The Role of Amino Acids in Pharmaceuticals. (n.d.). Oakwood Labs. [Link]
Sources
- 1. CAS 37141-01-8: this compound [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. Amino acids and its pharmaceutical applications: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Aminobenzene-1,2,3-tricarboxylic acid | 37141-01-8 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. chembk.com [chembk.com]
- 7. americanelements.com [americanelements.com]
- 8. rheolution.com [rheolution.com]
- 9. researchgate.net [researchgate.net]
- 10. The Role of Amino Acids in Pharmaceuticals | Oakwood Labs [oakwoodlabs.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. thinksrs.com [thinksrs.com]
- 13. mt.com [mt.com]
- 14. SSERC | Melting point determination [sserc.org.uk]
- 15. westlab.com [westlab.com]
- 16. lup.lub.lu.se [lup.lub.lu.se]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. CN113372231A - Preparation method of 5-amino-1, 2, 3-benzenetricarboxylic acid - Google Patents [patents.google.com]
An In-Depth Technical Guide to 5-Amino-1,2,3-benzenetricarboxylic Acid: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-1,2,3-benzenetricarboxylic acid (5-ABTCA) is an aromatic compound of significant interest in various fields of chemical and materials science. Its unique structure, featuring a benzene ring symmetrically substituted with three carboxylic acid groups and one amino group, makes it a versatile building block and ligand.[1] The presence of both acidic carboxyl groups and a basic amino group imparts amphoteric properties, allowing for a diverse range of chemical transformations.[2] This guide provides a comprehensive overview of 5-ABTCA, including its chemical identifiers, physicochemical properties, detailed synthesis protocols, analytical characterization, safety information, and its current and potential applications, particularly in materials science and as a scaffold in medicinal chemistry.
Core Identifiers and Physicochemical Properties
Accurate identification and understanding of the physicochemical properties of this compound are fundamental for its application in research and development.
| Identifier | Value |
| CAS Number | 37141-01-8[1] |
| IUPAC Name | 5-aminobenzene-1,2,3-tricarboxylic acid[2] |
| Molecular Formula | C₉H₇NO₆[1] |
| Molecular Weight | 225.16 g/mol [1] |
| Synonyms | 1-Aminobenzene-3,4,5-tricarboxylic acid, 5-Amino-benzene-1,2,3-tricarboxylic acid[3] |
| InChI Key | DEMLNKQMKMBNIU-UHFFFAOYSA-N |
Physicochemical Data
| Property | Value |
| Physical State | Colorless to pale yellow crystalline powder.[1] |
| Solubility | Soluble in water, ethanol, and dimethyl sulfoxide (DMSO).[1] |
| Melting Point | >360 °C[1] |
| Boiling Point (Predicted) | 575.2 ± 50.0 °C[4] |
| Density (Predicted) | 1.741 ± 0.06 g/cm³[4] |
| pKa (Predicted) | ≈ 2.96 (reflecting the strong acidic nature of the carboxyl groups)[1] |
Synthesis of this compound
The synthesis of this compound is typically a two-step process commencing from 1,2,3-benzenetricarboxylic acid (hemimellitic acid).[1] The process involves the nitration of the aromatic ring followed by the reduction of the nitro group to an amine.[1]
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Experimental Protocols
The following protocols are based on established chemical principles and data from patent literature, providing a framework for laboratory-scale synthesis.[5]
Part 1: Synthesis of 5-Nitro-1,2,3-benzenetricarboxylic Acid (Nitration)
-
Causality: Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction temperature is a critical parameter to control the rate of reaction and minimize side-product formation.
-
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,2,3-benzenetricarboxylic acid in concentrated nitric acid (60-98%) with a molar ratio of approximately 1:1 to 1:5 (acid to HNO₃).[5]
-
Cool the mixture in an ice bath.
-
Slowly add concentrated sulfuric acid (or fuming sulfuric acid) dropwise while maintaining the temperature between 50 °C and 200 °C.[5] The molar ratio of 1,2,3-benzenetricarboxylic acid to sulfuric acid should be in the range of 1:2 to 1:7.[5]
-
After the addition is complete, allow the reaction to stir at the selected temperature until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and an organic solvent such as ethyl acetate, isopropyl ether, or acetone to remove impurities.[5]
-
Dry the solid to obtain 5-nitro-1,2,3-benzenetricarboxylic acid.
-
Part 2: Synthesis of this compound (Reduction)
-
Causality: Catalytic hydrogenation is a widely used and efficient method for the reduction of aromatic nitro compounds. Palladium on carbon (Pd/C) is a common catalyst for this transformation, where hydrogen gas is the reductant. The reaction is typically carried out in a protic solvent like methanol.
-
Protocol:
-
In a hydrogenation vessel, dissolve the 5-nitro-1,2,3-benzenetricarboxylic acid intermediate in methanol.[5]
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C). The mass ratio of the catalyst to the nitro compound can range from 0.01:1 to 0.15:1.[5]
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (0.1 MPa to 1 MPa) and heat the mixture to a temperature between 20 °C and 150 °C.[5]
-
Stir the reaction mixture vigorously until the uptake of hydrogen ceases (indicating the completion of the reaction).
-
Cool the reaction mixture, carefully vent the hydrogen, and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol mixture) to yield pure this compound.[1]
-
Analytical Characterization
Confirmation of the structure and purity of the synthesized this compound is crucial. A combination of spectroscopic techniques is recommended.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons. The chemical shifts and coupling patterns will be indicative of the substitution pattern on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxylic acid carbons and the aromatic carbons.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
The FT-IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected vibrations include:
-
Broad O-H stretching of the carboxylic acid groups (~2500-3300 cm⁻¹).
-
N-H stretching of the primary amine (~3300-3500 cm⁻¹).
-
C=O stretching of the carboxylic acid groups (~1700 cm⁻¹).[1]
-
C=C stretching of the aromatic ring (~1450-1600 cm⁻¹).
-
-
-
Mass Spectrometry (MS):
-
Mass spectrometry can be used to confirm the molecular weight of the compound.
-
Applications
The unique structural features of this compound make it a valuable compound in several areas of research and development.
Materials Science
-
Metal-Organic Frameworks (MOFs): 5-ABTCA serves as a versatile organic linker in the synthesis of MOFs. The carboxylic acid groups can coordinate with metal ions (e.g., zinc and copper) to form stable, porous coordination polymers with potential applications in gas storage and catalysis.[1]
-
Functionalization of Nanomaterials: This compound is used to functionalize multi-walled carbon nanotubes (MWCNTs). The amino group allows for diazotization reactions, enabling the grafting of the molecule onto the surface of the nanotubes. The carboxylic acid groups can then act as anchor points for metal oxide nanoparticles, leading to the formation of nanocomposites for catalysis.[1]
Chemical Synthesis
-
Intermediate for Dyes and Pigments: The aromatic amine functionality makes 5-ABTCA a useful intermediate in the synthesis of various dyes and pigments.[6]
-
Fluorescent Probes: The compound has been investigated for its potential use as a fluorescent probe for the detection of metal ions.[6]
Drug Development and Medicinal Chemistry
While direct therapeutic applications of this compound are not extensively documented, its structure represents a valuable scaffold for the design of novel bioactive molecules.
-
Scaffold for Drug Design: Aminobenzoic acids are recognized as important building blocks in pharmaceutical research.[7] The rigid benzenetricarboxylic acid framework of 5-ABTCA can be used to present various functional groups in a defined spatial orientation, which is a key principle in rational drug design.
-
Derivatization Potential: The amino and carboxylic acid groups are amenable to a wide range of chemical modifications. The amino group can be acylated, alkylated, or converted to other functional groups, while the carboxylic acids can be transformed into esters, amides, or other derivatives. This allows for the systematic exploration of structure-activity relationships (SAR) in the development of new therapeutic agents.
Safety and Handling
Hazard Identification
-
GHS Classification:
-
Skin irritation (Category 2) - H315: Causes skin irritation.
-
Eye irritation (Category 2A) - H319: Causes serious eye irritation.
-
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation - H335: May cause respiratory irritation.
-
-
Signal Word: Warning
-
GHS Pictogram:
-
GHS07 (Exclamation mark)
-
Precautionary Measures
-
Prevention:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
-
Response:
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage:
-
Keep in a dark place, under an inert atmosphere, at room temperature.
-
It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a multifunctional aromatic compound with significant potential in both materials science and as a foundational scaffold in medicinal chemistry. Its synthesis, while requiring a two-step process, is achievable through established nitration and reduction methodologies. The diverse reactivity of its functional groups provides a rich platform for the development of novel materials and potential therapeutic agents. As research continues to explore the applications of unique molecular architectures, this compound is poised to be a valuable tool for chemists and materials scientists.
References
[1] this compound | 37141-01-8 | Benchchem. (n.d.). Retrieved January 11, 2026, from [6] this compound - ChemBK. (2024, April 9). Retrieved January 11, 2026, from 5-Aminobenzene-1,2,3-tricarboxylic acid | 37141-01-8 - Sigma-Aldrich. (n.d.). Retrieved January 11, 2026, from [5] Preparation method of 5-amino-1, 2, 3-benzenetricarboxylic acid. (n.d.). CN113372231A. Retrieved January 11, 2026, from [8] 5-Aminobenzene-1,2,3-tricarboxylic acid | CAS 37141-01-8 | AMERICAN ELEMENTS ®. (n.d.). Retrieved January 11, 2026, from [2] CAS 37141-01-8: this compound - CymitQuimica. (n.d.). Retrieved January 11, 2026, from [7] Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (n.d.). Retrieved January 11, 2026, from [3] 1-Aminobenzene-3,4,5-tricarboxylic acid | CAS#:37141-01-8 | Chemsrc. (2025, August 25). Retrieved January 11, 2026, from [9] Safety Data Sheet. (n.d.). Retrieved January 11, 2026, from [4] 5-amino-1.2.3-benzenetricarboxylic acid - ChemBK. (2024, April 9). Retrieved January 11, 2026, from
Sources
- 1. benchchem.com [benchchem.com]
- 2. 37141-01-8 | 5-Aminobenzene-1,2,3-tricarboxylic acid - AiFChem [aifchem.com]
- 3. 1-Aminobenzene-3,4,5-tricarboxylic acid | CAS#:37141-01-8 | Chemsrc [chemsrc.com]
- 4. chembk.com [chembk.com]
- 5. CN113372231A - Preparation method of 5-amino-1, 2, 3-benzenetricarboxylic acid - Google Patents [patents.google.com]
- 6. chembk.com [chembk.com]
- 7. mdpi.com [mdpi.com]
- 8. americanelements.com [americanelements.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
An In-depth Technical Guide to the Solubility of 5-Amino-1,2,3-benzenetricarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-1,2,3-benzenetricarboxylic acid, a substituted aromatic compound, holds significant potential in various scientific fields, including materials science and as an intermediate in organic synthesis.[1][2] A thorough understanding of its solubility in different solvent systems is paramount for its effective application, particularly in drug development and formulation where bioavailability is critical. This guide provides a comprehensive overview of the solubility of this compound, delving into the theoretical principles governing its dissolution, the practical aspects of its solubility in aqueous and organic solvents, and detailed experimental protocols for its quantitative determination.
Introduction: The Physicochemical Landscape of this compound
This compound is a colorless to pale yellow crystalline powder.[1][2] Its molecular structure, featuring a benzene ring substituted with three carboxylic acid groups and one amino group, dictates its physicochemical properties and, consequently, its solubility.[1][3] The presence of both acidic (carboxylic acid) and basic (amino) functionalities imparts amphoteric and zwitterionic characteristics to the molecule, making its solubility highly dependent on the pH of the medium.[3]
Molecular Structure and Key Functional Groups:
The unique arrangement of functional groups allows for extensive hydrogen bonding, both intramolecularly and with solvent molecules, which plays a pivotal role in its solubility profile.[3]
Caption: Molecular structure of this compound.
Theoretical Framework of Solubility
The solubility of a compound is a complex interplay of solute-solute, solvent-solvent, and solute-solvent interactions. For this compound, the following principles are of particular importance:
-
"Like Dissolves Like": This fundamental principle suggests that polar compounds are more soluble in polar solvents, and non-polar compounds in non-polar solvents. Due to its multiple polar functional groups, this compound is anticipated to have higher solubility in polar solvents.
-
Impact of pH on Ionizable Compounds: As an amphoteric substance, the ionization state of this compound is governed by the pH of the solution. The solubility of the ionized forms is generally significantly higher than that of the neutral zwitterionic form. The pH at which the net charge of the molecule is zero is known as the isoelectric point (pI), where the lowest aqueous solubility is typically observed.
pH-Dependent Solubility and the Isoelectric Point (pI)
The ionization of this compound can be represented by the following equilibria:
Caption: Ionization states of this compound at varying pH.
To predict the pH of minimum solubility, the isoelectric point (pI) must be estimated. This requires knowledge of the acid dissociation constants (pKa) of the carboxylic acid and amino groups.
pKa Estimation:
-
Carboxylic Acid Groups: A predicted pKa value for the carboxylic acid groups is approximately 2.96.[2] The parent compound, 1,2,3-benzenetricarboxylic acid, has pKa values of 2.88, 4.75, and 7.13. The electron-withdrawing nature of the additional carboxylic acid groups and the amino group will influence these values.
-
Amino Group: For 4-aminobenzoic acid, the pKa of the amino group is approximately 4.85. The presence of three electron-withdrawing carboxylic acid groups on the benzene ring in our target molecule would be expected to decrease the basicity (lower the pKa) of the amino group.
Isoelectric Point (pI) Estimation:
For a molecule with multiple acidic and one basic group, the pI is the average of the two pKa values that bracket the neutral (zwitterionic) species. Given the estimated pKa values, the zwitterionic form will exist between the pKa of the most acidic carboxylic acid and the pKa of the amino group. A rough estimation of the pI would therefore be the average of the first carboxylic acid pKa and the amino group pKa. A precise calculation is not possible without experimental pKa values.
Solubility Profile in Various Solvents
Based on its chemical structure, this compound is known to be soluble in water, ethanol, and dimethyl sulfoxide (DMSO).[1][2] However, quantitative data is scarce in the literature. The following table summarizes the qualitative solubility and provides a foundation for experimental determination.
| Solvent | Polarity | Expected Solubility | Rationale |
| Water | High | Soluble | The polar carboxylic acid and amino groups can form strong hydrogen bonds with water molecules. Solubility is highly pH-dependent. |
| Ethanol | High | Soluble | Ethanol is a polar protic solvent capable of hydrogen bonding with the solute. |
| Dimethyl Sulfoxide (DMSO) | High | Soluble | DMSO is a highly polar aprotic solvent that can effectively solvate both the polar and non-polar parts of the molecule. |
| Methanol | High | Likely Soluble | Similar to ethanol, methanol is a polar protic solvent. |
| Acetone | Medium | Moderately Soluble | As a polar aprotic solvent, it should exhibit some solvating power. |
| Hexane | Low | Insoluble | The large difference in polarity between the non-polar hexane and the highly polar solute will result in poor solubility. |
| Toluene | Low | Sparingly Soluble | While non-polar, the aromatic nature of toluene might allow for some weak interactions with the benzene ring of the solute. |
Experimental Determination of Solubility
To obtain precise and reliable solubility data, standardized experimental protocols are essential. The following sections detail three common methods for determining the solubility of this compound.
Shake-Flask Method (Thermodynamic Solubility)
This is a widely accepted method for determining the thermodynamic equilibrium solubility of a compound.
Caption: Workflow for the shake-flask solubility determination method.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a glass vial with a screw cap). The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Place the container in a constant temperature environment (e.g., a shaker bath) and agitate for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution (supernatant) from the excess solid. This can be achieved by centrifugation followed by careful decantation or by filtration through a suitable filter (e.g., a 0.22 µm syringe filter compatible with the solvent).
-
Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Express the solubility in appropriate units (e.g., mg/mL, mol/L).
Gravimetric Method
This method is straightforward and relies on the direct measurement of the mass of the dissolved solute.
Step-by-Step Protocol:
-
Saturated Solution Preparation: Prepare a saturated solution of this compound in the chosen solvent at a specific temperature as described in the shake-flask method.
-
Aliquoting: Carefully withdraw a known volume or weight of the clear saturated solution.
-
Solvent Evaporation: Place the aliquot in a pre-weighed, dry container (e.g., an evaporating dish or a beaker).
-
Drying: Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of the compound) until a constant weight of the solid residue is obtained.
-
Weighing: Accurately weigh the container with the dried solute.
-
Calculation: The solubility is calculated from the mass of the solute and the volume or mass of the solvent used.
UV-Vis Spectrophotometry for Quantification
This technique is often used in conjunction with the shake-flask method for quantifying the solute concentration.
Step-by-Step Protocol:
-
Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the solvent of interest and scan its absorbance across a range of UV-Vis wavelengths to determine the λmax.
-
Calibration Curve: Prepare a series of standard solutions of the compound with known concentrations. Measure the absorbance of each standard at the predetermined λmax. Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear and follow the Beer-Lambert law.
-
Sample Analysis: After obtaining the clear supernatant from the shake-flask method, dilute it with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Concentration Determination: Measure the absorbance of the diluted sample at the λmax and use the calibration curve to determine its concentration.
-
Solubility Calculation: Calculate the original concentration of the saturated solution by taking the dilution factor into account.
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound:
-
Temperature: For most solid solutes, solubility increases with increasing temperature. This relationship should be determined experimentally for specific applications.
-
pH: As discussed, pH is a critical factor. To enhance solubility in aqueous solutions, the pH should be adjusted to be significantly different from the isoelectric point to ensure the compound exists predominantly in its more soluble ionized form.
-
Solvent Polarity: The choice of solvent is crucial, with polar solvents generally being more effective.
-
Presence of Co-solvents: The addition of a miscible co-solvent can be used to modulate the polarity of the solvent system and enhance solubility.
Conclusion
The solubility of this compound is a multifaceted property governed by its molecular structure and the surrounding solvent environment. While it is qualitatively known to be soluble in polar solvents like water, ethanol, and DMSO, a comprehensive understanding for research and development purposes necessitates quantitative data. The experimental protocols detailed in this guide provide a robust framework for obtaining this critical information. Furthermore, the strong dependence of its aqueous solubility on pH highlights the importance of considering the isoelectric point in formulation and application design. Further research to experimentally determine the pKa values of this compound would be invaluable for more precise predictions of its solubility behavior.
References
- ChemBK. This compound. (2024-04-09).
- Benchchem. This compound | 37141-01-8.
- CymitQuimica. CAS 37141-01-8: this compound.
- PubChem. This compound.
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.
- Orango. How to Calculate Isoelectric Point of Amino Acids?. (2025-08-21).
- Master Organic Chemistry.
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.
- ResearchGate. How to find solubilities of drugs by using uv-visible spectroscopy?. (2014-01-05).
Sources
molecular structure and conformation of 5-Amino-1,2,3-benzenetricarboxylic acid
An In-Depth Technical Guide to the Molecular Structure and Conformation of 5-Amino-1,2,3-benzenetricarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (5-ABTCA) is a highly functionalized aromatic molecule that serves as a critical building block in advanced materials science and coordination chemistry. Its unique architecture, featuring a dense arrangement of three vicinal carboxylic acid groups and a strategically positioned amino moiety, gives rise to complex structural and conformational behaviors. This guide provides a comprehensive analysis of the molecular structure of 5-ABTCA, delving into the steric and electronic factors that govern its conformation. We will explore the critical role of intramolecular hydrogen bonding, the non-planar orientation of its carboxyl groups, and the methodologies—both computational and experimental—required to elucidate its preferred spatial arrangements. Understanding these fundamental characteristics is paramount for harnessing its full potential in the rational design of Metal-Organic Frameworks (MOFs), functionalized nanomaterials, and specialty polymers.
Core Molecular Architecture and Physicochemical Properties
This compound is an organic compound built upon a benzene ring.[1] Its structure is distinguished by the presence of three adjacent (vicinal) carboxylic acid (-COOH) groups and one amino (-NH₂) group.[1][2] This dense functionalization dictates its chemical properties and applications. The IUPAC name for this compound is 5-aminobenzene-1,2,3-tricarboxylic acid.[2]
The molecular formula is C₉H₇NO₆, with a molecular weight of approximately 225.16 g/mol .[2][3][4] The presence of multiple polar functional groups—three acidic carboxyl groups and one basic amino group—allows the molecule to engage in extensive hydrogen bonding, influencing its solubility and reactivity.[1] It is typically a colorless to pale yellow crystalline powder, soluble in water and polar organic solvents like ethanol and dimethyl sulfoxide (DMSO).[2][5]
| Property | Value | Source(s) |
| CAS Number | 37141-01-8 | [1][2][3] |
| Molecular Formula | C₉H₇NO₆ | [2][3][4][5] |
| Molecular Weight | ~225.16 g/mol | [2][3][4] |
| Physical State | Colorless to pale yellow crystalline powder | [2][5] |
| Melting Point | >360°C | [2] |
| Solubility | Soluble in water, ethanol, DMSO | [2][5] |
| InChI Key | DEMLNKQMKMBNIU-UHFFFAOYSA-N | [2] |
Synthesis Pathway: From Tricarboxylic Acid to Amino-Derivative
The primary route for synthesizing 5-ABTCA is a well-established two-step process starting from 1,2,3-benzenetricarboxylic acid.[2][6] This method is suitable for industrial production and involves nitration followed by reduction.[6]
-
Nitration: 1,2,3-benzenetricarboxylic acid is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The directing effects of the three electron-withdrawing carboxyl groups favor the introduction of a nitro group (-NO₂) at the C5 position, yielding 5-nitro-1,2,3-benzenetricarboxylic acid.
-
Reduction: The intermediate nitro compound is then reduced to the target amino derivative. Catalytic hydrogenation is a common and efficient method, where the nitro compound is reacted with hydrogen gas in the presence of a catalyst, such as palladium on carbon (Pd/C), in a solvent like methanol.[2][6]
Caption: General workflow for the synthesis of 5-ABTCA.
Conformational Analysis: A Study in Non-Planarity
The conformation of 5-ABTCA is a complex interplay of steric hindrance and intramolecular electronic interactions. The dense packing of three adjacent carboxyl groups on the benzene ring is the dominant factor preventing a planar geometry.
Steric Hindrance and Non-Planar Carboxyl Groups
Aromatic carboxylic acids with substituents in the ortho position to the carboxyl group are known to adopt non-planar conformations.[7] In the case of 5-ABTCA, the carboxyl groups at C1 and C3 are ortho to the C2 carboxyl group. The resulting steric repulsion forces at least one, and likely all three, carboxyl groups to rotate out of the plane of the benzene ring.[7] This rotation minimizes van der Waals strain between the oxygen atoms of adjacent carboxyl groups. While planar conformations may exist as high-energy transition states, the ground-state structures are inherently non-planar.
The Role of Intramolecular Hydrogen Bonding
The proximity of multiple hydrogen bond donors (-OH from carboxyl, -NH from amino) and acceptors (C=O from carboxyl, -N from amino) creates a high probability of intramolecular hydrogen bonding (IMHB). These interactions are critical as they can stabilize specific rotamers, effectively "locking" the molecule into a preferred conformation.
Potential IMHB networks include:
-
Carboxyl-Carboxyl: The acidic proton of one -COOH group can form a hydrogen bond with the carbonyl oxygen of an adjacent -COOH group.
-
Amino-Carboxyl: The protons of the C5-NH₂ group can interact with the carbonyl oxygen of the C1 or C3 carboxyl groups.
The formation of these internal hydrogen bonds can significantly enhance the molecule's rigidity and influence its interaction with external species, such as metal ions or solvent molecules.[8]
Caption: Key interactions determining the conformation of 5-ABTCA.
Methodologies for Structural Elucidation
A combination of computational modeling and experimental validation is required to fully characterize the conformational landscape of 5-ABTCA.
Computational Chemistry Workflow
Quantum mechanical calculations are invaluable for predicting low-energy conformations and understanding the barriers to their interconversion.
Protocol: Conformational Analysis via DFT
-
Initial Structure Generation: Construct a 3D model of 5-ABTCA.
-
Conformational Search: Perform a systematic scan of the potential energy surface. This is achieved by rotating the dihedral angles associated with the C(ring)-C(carboxyl) and C-O bonds in small increments to generate a library of possible rotamers.
-
Geometry Optimization: Subject each identified conformer to full geometry optimization using a robust method like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311+G(d,p)). This process finds the lowest energy structure for each potential conformer.
-
Energy Calculation & Analysis: Compute the single-point energies of the optimized conformers to determine their relative stabilities. The conformer with the lowest energy is the predicted global minimum.
-
Transition State Search: To understand the dynamics, locate the transition states connecting the low-energy conformers. This helps determine the energy barriers for conformational change.[9]
Sources
- 1. CAS 37141-01-8: this compound [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. americanelements.com [americanelements.com]
- 5. This compound [chembk.com]
- 6. CN113372231A - Preparation method of 5-amino-1, 2, 3-benzenetricarboxylic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Benchmark Structures and Conformational Landscapes of Amino Acids in the Gas Phase: A Joint Venture of Machine Learning, Quantum Chemistry, and Rotational Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic data (NMR, IR, Mass Spec) of 5-Amino-1,2,3-benzenetricarboxylic acid
Caption: Generalized workflow for EI-MS analysis. [14]
References
- University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder.
- Samsonowicz, M., et al. (2005). The FT-IR (a) and FT-Raman (b) spectra of o-aminobenzoic acid. ResearchGate.
- LCGC International. (2019). The Essential Guide to Electron Ionization in GC–MS. LCGC International.
- Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Royal Society of Chemistry.
- Khan, A., & Siddiqui, M. K. (2019). Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. ResearchGate.
- Chemical Instrumentation Facility, Iowa State University. (n.d.). Mass Spectrometry Tutorial.
- Yıldırım, M. H. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. DergiPark.
- ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem MS analysis.
- University of Arizona. (n.d.). PEPTIDE FRAGMENTATION AND AMINO ACID QUANTIFICATION BY MASS SPECTROMETRY.
- Royal Society of Chemistry. (n.d.). Supporting information.
- Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
- Van Bramer, S. (2022). 3.1: Electron Ionization. Chemistry LibreTexts.
- Inomata, T., & Moriwaki, T. (1973). Infrared Absorption Spectra of Aminobenzoic Acid Coordination Compounds. Bulletin of the Chemical Society of Japan, 46(4), 1148-1154.
- Yıldırım, M. H. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. DergiPark.
- Rohman, A., & Windarsih, A. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-14.
- RTI Laboratories. (n.d.). FTIR Analysis.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001392).
- Pacific BioLabs. (n.d.). FTIR - A Helpful Tool to Determine Chemical Composition.
- ResearchGate. (n.d.). Experimental and predicted 13C NMR chemical shifts of compounds 1-3.
- Daly, A. M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1195-1219.
- Liu, Y., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 291.
- LibreTexts Chemistry. (n.d.). Table of Characteristic IR Absorptions.
- McMurry, J. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries.
- LibreTexts Chemistry. (2025). 7: FT-IR Spectroscopy (Experiment).
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- ResearchGate. (n.d.). Calculated and experimental 1H and 13C chemical shifts of the benzene part.
- University of Wisconsin-Madison. (n.d.). Spectroscopy Tutorial: Examples.
- Magnetic Resonance in Chemistry. (1987). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Wiley Online Library.
- Organic Chemistry Data. (n.d.). Tables For Organic Structure Analysis.
- Jeliazova, B., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications, 53(1), 105-114.
- American Chemical Society. (n.d.). NMR Guidelines for ACS Journals.
- Siniscalchi, T. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. YouTube.
- Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation.
- LibreTexts Chemistry. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- San Jose State University. (n.d.). 13-C NMR Chemical Shift Table.pdf.
- Royal Society of Chemistry. (n.d.). SuppInfo 20150127.
thermal stability and decomposition of 5-Amino-1,2,3-benzenetricarboxylic acid
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 5-Amino-1,2,3-benzenetricarboxylic Acid
Authored by: A Senior Application Scientist
Abstract
This compound is a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, dyes, and as a functional ligand for creating advanced materials like metal-organic frameworks (MOFs).[1][2] As its use in high-temperature applications and scalable synthesis processes expands, a thorough understanding of its thermal stability and decomposition behavior becomes critical for ensuring process safety, product purity, and material performance. This guide provides a comprehensive framework for characterizing the thermal properties of this compound. It synthesizes established analytical principles with insights from structurally related compounds to propose a robust investigatory methodology, interpret anticipated results, and discuss potential decomposition mechanisms. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's thermal characteristics.
Introduction and Physicochemical Profile
This compound (Molecular Formula: C₉H₇NO₆, Molecular Weight: 225.15 g/mol ) is a substituted aromatic compound featuring both an amine functional group and three carboxylic acid groups on a benzene ring.[3] This unique structure imparts a high degree of functionality, allowing it to engage in a variety of chemical reactions, including oxidation, substitution, and coordination with metal ions.[1] It typically appears as a colorless to pale yellow crystalline powder with solubility in water and polar organic solvents like ethanol and DMSO.[2] Its high melting point, reported to be above 360°C, suggests significant thermal stability.[4]
The primary synthesis route involves the nitration of 1,2,3-benzenetricarboxylic acid, followed by the reduction of the resulting nitro-intermediate (5-nitro-1,2,3-benzenetricarboxylic acid) to the final amino-functionalized product, often using a palladium-on-carbon catalyst.[1][5]
Expertise Insight: The synthesis pathway is a critical consideration for thermal analysis. Incomplete reduction can leave residual 5-nitro-1,2,3-benzenetricarboxylic acid as an impurity. Nitro-aromatic compounds are known to be significantly more energetic and can decompose via highly exothermic, auto-catalytic pathways. The presence of even trace amounts of this intermediate could drastically lower the overall thermal stability and pose a significant safety risk. Therefore, rigorous purification and analytical confirmation of purity are prerequisites for any thermal hazard assessment.
Core Methodologies for Thermal Analysis
To build a complete thermal profile, a multi-technique approach is essential. Each method provides a unique and complementary piece of the puzzle, allowing for a self-validating system of analysis.
-
Thermogravimetric Analysis (TGA): This is the cornerstone technique for determining thermal stability. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA identifies the onset temperature of decomposition, quantifies mass loss at each stage, and helps differentiate between processes like desolvation and decomposition. Coupling the TGA to an evolved gas analyzer (EGA), such as a Mass Spectrometer (MS) or Fourier-Transform Infrared (FTIR) spectrometer, is crucial for identifying the specific gaseous byproducts of decomposition.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature. It is used to determine melting points, phase transitions, and the enthalpy (exothermic or endothermic nature) of decomposition. The onset temperature of an exothermic event in a DSC scan is a primary indicator of thermal instability. For compounds that may decompose violently, high-pressure crucibles are recommended to contain any pressure generated.
-
Decomposition Kinetics: By performing TGA or DSC experiments at multiple, linear heating rates (e.g., 1, 2, 5, 10 °C/min), it is possible to calculate the kinetic triplet (Activation Energy (Ea), Pre-exponential Factor (A), and reaction model) that describes the decomposition process. Model-free isoconversional methods, such as the Friedman or Ozawa-Flynn-Wall (OFW) methods, are powerful tools for this analysis as they calculate activation energy as a function of conversion, revealing the complexity of the reaction mechanism.[6]
Experimental Protocols
The following protocols outline a comprehensive workflow for the thermal characterization of this compound.
TGA-MS/FTIR Protocol for Evolved Gas Analysis
-
Sample Preparation: Accurately weigh 3-5 mg of finely ground, dried this compound into a ceramic or platinum TGA crucible.
-
Instrument Setup:
-
Atmosphere: Run parallel experiments under high-purity nitrogen (for pyrolysis) and air (for oxidative decomposition) at a flow rate of 50 mL/min.
-
Temperature Program: Equilibrate the sample at 30°C for 10 minutes. Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.
-
EGA: Set the MS to scan a mass range of 10-200 amu. For FTIR, continuously collect spectra of the evolved gas.
-
-
Data Analysis: Correlate the mass loss steps observed in the TGA curve with the ion currents (MS) or infrared spectra (FTIR) of the evolved gases. Key species to monitor for include H₂O (m/z 18), CO₂ (m/z 44), CO (m/z 28), and fragments indicative of aromatic ring breakdown.
DSC Protocol for Thermodynamic Characterization
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into a high-pressure gold-plated or stainless steel DSC crucible and hermetically seal it.
-
Instrument Setup:
-
Atmosphere: Purge the DSC cell with high-purity nitrogen at 50 mL/min.
-
Temperature Program: Equilibrate at 30°C. Ramp the temperature from 30°C to 450°C (or just beyond the final decomposition event) at a heating rate of 10°C/min.
-
-
Data Analysis: Integrate the area of any exothermic or endothermic peaks to determine the enthalpy of the event (ΔH in J/g). Determine the onset temperature (Tₒ) of decomposition.
Kinetic Analysis Protocol
-
Data Acquisition: Perform a series of DSC (or TGA) runs using the protocol in 3.2, but with varying heating rates (β): 1, 2, 5, 8, and 10 °C/min.
-
Kinetic Software: Utilize specialized kinetic software (e.g., AKTS, Netzsch Thermokinetics) to analyze the data.
-
Analysis: Apply the Friedman (differential) and/or Ozawa-Flynn-Wall (integral) isoconversional methods to the set of DSC curves. This will generate a plot of activation energy (Ea) versus the degree of conversion (α), providing insight into the mechanism's complexity.
Visualization of Experimental Design & Proposed Mechanisms
Caption: Experimental workflow for thermal characterization.
Anticipated Results and Mechanistic Discussion
While specific experimental data for this compound is not widely published, a decomposition pathway can be hypothesized based on the known behavior of its constituent functional groups. The degradation is expected to be a multi-step process.
Table 1: Anticipated TGA & DSC Data Summary
| Parameter | Atmosphere | Anticipated Value | Evolved Species (from TGA-MS) |
| T_onset (DSC) | Nitrogen | 360 - 380 °C | - |
| ΔH_decomp (DSC) | Nitrogen | -100 to -400 J/g | - |
| Mass Loss Step 1 | Nitrogen | ~360 - 420 °C | CO₂, H₂O |
| Mass Loss Step 2 | Nitrogen | > 420 °C | CO, NH₃, Aromatic Fragments |
| T_onset (DSC) | Air | 340 - 360 °C | - |
| ΔH_decomp (DSC) | Air | > -1500 J/g (highly exothermic) | CO₂, H₂O, NOx |
Proposed Decomposition Mechanism (Inert Atmosphere)
-
Initial Decarboxylation: The decomposition is likely initiated by the loss of one or more carboxyl groups, releasing carbon dioxide (CO₂). This is a common decomposition pathway for aromatic carboxylic acids.[7] Given the steric hindrance of three adjacent carboxyl groups, the initial decarboxylation may occur at a lower temperature than a simple benzoic acid. This step would be identified by a mass loss corresponding to CO₂ (44 g/mol ) and a strong m/z 44 signal in the TGA-MS.
-
Deamination and Further Decarboxylation: At higher temperatures, the amino group is likely to be eliminated as ammonia (NH₃) or other nitrogen-containing species. This may occur concurrently with the loss of the remaining carboxyl groups. General pathways for amino acid degradation often involve deamination and decarboxylation.[8]
-
Aromatic Ring Fragmentation: Following the loss of the functional groups, the remaining benzene ring structure will fragment at significantly higher temperatures, producing a complex mixture of smaller hydrocarbons and char residue.
In an oxidizing atmosphere (air) , the decomposition is expected to initiate at a lower temperature. The process will be a highly exothermic combustion event, producing primarily CO₂, H₂O, and various nitrogen oxides (NOx), resulting in a much larger heat release (ΔH) and typically less solid residue.[9]
Caption: Hypothesized decomposition pathway in an inert atmosphere.
Safety and Handling Considerations
While this compound is not classified as a hazardous substance under standard regulations, its thermal decomposition presents potential risks.[10]
-
Exothermic Decomposition: The DSC analysis will likely reveal a significant exothermic decomposition. When handling larger quantities at elevated temperatures, this presents a risk of a thermal runaway reaction. The kinetic data obtained can be used to simulate large-scale behavior and predict critical safety parameters like the Self-Accelerating Decomposition Temperature (SADT).[6]
-
Gas Evolution: Decomposition evolves gases, including CO₂ and potentially toxic gases like CO and NOx (in air). This can lead to pressure buildup in closed systems. All heating experiments must be conducted in well-ventilated areas or under fume hoods.
-
Dust Hazard: As a fine powder, it poses a dust explosion hazard if dispersed in the air in sufficient concentration near an ignition source. Standard dust mitigation practices should be followed.
Conclusion
A comprehensive understanding of the is paramount for its safe and effective use. The multi-technique approach detailed in this guide—combining TGA-EGA, multi-rate DSC, and kinetic analysis—provides a robust framework for a thorough investigation. The anticipated decomposition mechanism involves initial decarboxylation followed by deamination and ring fragmentation, with the process being significantly more energetic in an oxidizing environment. The data generated through these methods will not only elucidate the fundamental chemical breakdown of the molecule but also provide the critical safety parameters necessary for process scale-up, material design, and risk assessment in research and industrial settings.
References
- Benchchem. This compound | 37141-01-8. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgKMwX_UQhvJta-MxKnDE8Uvp7ugj0mQw8rP9vtEV4Mpi4Jo91xL9cScmON7VQGJUpPmNTV59OmrjDbg6ane-mh7sMkXpygpdgxg13eMuuHu3Q_ngSrLLavN82OcQZM9NHHdcLog==]
- PubChem. This compound | C9H7NO6 | CID 14434861. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxP0EfHsC83ap6D7GMa3-uiao7zomc48jG91sFxaJZYHM-2OAv7UctEQCkU3kZg2jxjTgplHWQjqmB21Hy2IQyZB0YQwRTv2hvmhhlQY99lpT4qROWhOiNsG1ERhZ-M9yGeZuE6t2RHSOHRf_MsSIuIyFdAD6CFWazsb8_]
- Google Patents. CN113372231A - Preparation method of 5-amino-1, 2, 3-benzenetricarboxylic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbiXbHgK8SUfsZ7BxhrHN5yAPWmPJavx1BtUP3KMXnZR4BLs0_VCA2nblbfaAoOzM5ITWisqX0D30W1yXIvtd8YDFCT3J4BmpOwB4vFYYk82xyYXi3DpGTIt9RgjWF2YQ1wq8T_ixZEK3tZro=]
- Merck. Safety Data Sheet for 1,3,5-Benzenetricarboxylic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3fXrvmKd1M9rwfmvp1v_bECIeDjBTcz1FUMIRIkbFwM5KvOBPDjafpEGxhAl6fdWlg54L-tPmtUEoriZl-M8dsFjKgpXodG5_zAbYAa26a4627Epml6leXSgzUgzTTKdzLdtfZx13stERfTd0OT0FQUf-L6nvRH7bv4U3AaOoDpuvOpouQa6oBM544nIncMZbpZLDoB1U_Xw3fMAJUBQgEEFj7rMFr66sRz1EHujQPsTvbgt_cfXr]
- ChemBK. This compound - Introduction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-1SeZyRxtxpv-qIWOKQz6ipHClok7wnrDzA4k2H6rdcQiEVACfSIkWF8NCZ3r2lSyBnO_oJguDLM4X9pODkXiD1d2hDRumAAex2_R7-n96l_JOrgAvscbGHktQy7lgtXKZoCTWT0hNgFq5CNQ9lfSpU-6x7ZbSqjynwDVbfgjKzXu5Q==]
- Sigma-Aldrich. Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.
- ChemBK. 5-amino-1.2.3-benzenetricarboxylic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCmULTmkBWwjPr-evO5RPPq8R0CHCDcHtyLDlgApFD_PYkSC4YB0WCj7JZbCyngLf8PgNxNiIzjlTgbFIm5SZTev5LHswmBFvWwt3ojwsA-oGjxiLhgJ1gQIf3MejxuLV2liBFeNhmT0Dwv9ZP4iAgRit3E2-I9FdxGYMtZY-T]
- DC Fine Chemicals. Safety Data Sheet for 1,3,5-Benzenetricarboxylic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuSX8nk9iG0nrUg_UcB8djekEjoXuo80tbFVa3XnguxlztpOntUXymWq2hGPxvsguA6ZufUuKNQT_7uFkh6lSB4fNVsq4QcV4ekVqqY9w80TjEoDq7WNx_7iu6fVstdzecQ3W_5fYXU09HGqQ5qtgBWI0Dsf_lclmKxcCd92k80EWrc_T7CgcwkxZXU9aeM3E1Ck8=]
- MDPI. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHzduk9RaXFT9eKNJpxDqBXup_x63dwW1K_59Q11JzvTePb4164IQxS7tmjWjuZAvWzuC8jD9arbjlIFajMQsTGxzx8UOGwxs3Grd_KZ0Uh_9kao0b7f00rzslfXoxbVJTPiA=]
- MedMuv. General Pathways of Amino Acids Transformation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3rwmKZE6xWwwBzE0OX_WTLXirueLqrf9fL0mTnn9ld3rhEgCcoZuIymiaHAtWZNAxS1Sn6I0jR3ho1xxfxs5JJnzjkwx52BZ_1MxNQeNUShoIw7HeGce6_SmQUy1PJjIuAyAsz7QiOXxkGk7PM0DVH5JLILudybBeSbITI0TsDi2R]
- The Journal of Organic Chemistry. Pyrolysis of amino acids. Mechanistic considerations. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFytY_71ewtrqYAm0nx0BScCl7cT-Gv-dymYQ1ZbJng8wqt8VmtVahB2OeEXcLIfpQJxIO1vpNpq6XQq_GQSnxUVOCuF6QbYfInrfl4qKFHVGyxXeMbvLsjlHs6YUMKHGIcMKlJKvEH]
- ResearchGate. The thermal decomposition of benzoic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWZeQsS438Ma-kQZ1jyF-UTDBeNW0t2cNSspA43ju8_oCVC6Y_buGAPLTPZu-2IGQ2r6jlyGe2speoYx9FiK1jBn1tWl8K1euN1ITbDNj3RmKCPMbuMaogAazZolFcdYYMIxFRmDXoKJ8MmTEd7ZbAgVKXhNgiGaRvoinQLmIjjj5PseIAkYrHTElc-ej5pOR6WrIT09QR]
- ResearchGate. Research on the thermal stability of 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA) applying DSC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcWMJRVwW82Pzy8xezATAJt6TmSmpqjVgVjFk_a4Q9VPW6mLQlm5b5lYPacRWqcvDG8H8CkGDVm803L7fxQWmyafjwSYS70W1p20l3BcN4WiveXg1zzMVaZeZ3B_1tFafTeEOnj6JM8w3pfujrzRFv4JGyF_x4tCOZVY_c_a2H7F4z5fZs5CrpBRXo3XaTE6Gipne1cJSYsZ9zJ1NFeLPbtgxbmVYY05lrmg7OsEsOycBSiO0Lb9YxvAlU8kCLmGRIXOwsrltI7TDTAN3LUnYdjzks6TK7GAV7HFZhshJwSHL6Bx4KYBHBZj5o5rcrg5DDjw5BngntxZpXihAHtuX-PUqvAS5o05Z03sIUKFlkwTExIiIqQ9mYdpJFWP3ij5sPnyHGCq9HezplwdnonD1Y4Ig128ZQ_tWTf2_tZbXzMYKsH4Mau1ua_DGpRWXTLh_-]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C9H7NO6 | CID 14434861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. CN113372231A - Preparation method of 5-amino-1, 2, 3-benzenetricarboxylic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medmuv.com [medmuv.com]
- 9. mdpi.com [mdpi.com]
- 10. dcfinechemicals.com [dcfinechemicals.com]
A Deep Dive into 5-Amino-1,2,3-benzenetricarboxylic Acid: A Theoretical and Computational Guide
This technical guide provides a comprehensive overview of the theoretical and computational methodologies for the study of 5-Amino-1,2,3-benzenetricarboxylic acid. Tailored for researchers, medicinal chemists, and materials scientists, this document delves into the fundamental electronic structure, reactivity, and spectroscopic properties of this versatile molecule, alongside detailed protocols for its computational analysis.
Introduction: The Multifaceted Nature of this compound
This compound is a unique aromatic compound characterized by the presence of both electron-donating (amino) and electron-withdrawing (carboxylic acid) groups on a benzene ring. This distinct electronic architecture imparts a range of interesting physicochemical properties, making it a valuable building block in supramolecular chemistry, materials science, and drug design. Its ability to participate in hydrogen bonding, coordination with metal ions, and various organic reactions has led to its use in the synthesis of novel polymers, metal-organic frameworks (MOFs), and as a functionalizing agent for nanomaterials.
A thorough understanding of its molecular properties at the quantum mechanical level is paramount for the rational design of new materials and therapeutics. This guide will navigate the theoretical framework and practical application of computational chemistry to unlock the full potential of this compound.
Part 1: Theoretical Foundations and Computational Strategy
The computational investigation of a molecule like this compound typically follows a multi-step approach, beginning with the determination of its most stable three-dimensional structure and progressing to the calculation of its electronic, spectroscopic, and reactive properties. Density Functional Theory (DFT) has emerged as a robust and widely used method for such studies, offering a favorable balance between computational cost and accuracy.
The Power of Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The core principle of DFT is that the energy of a molecule can be determined from its electron density, a function of only three spatial coordinates. This is a significant simplification compared to the wavefunction-based approaches that depend on 3N coordinates for N electrons.
For a molecule like this compound, DFT allows for the precise calculation of:
-
Optimized Molecular Geometry: The most stable arrangement of atoms in space.
-
Vibrational Frequencies: Predicting infrared (IR) and Raman spectra.
-
Electronic Properties: Including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding chemical reactivity and electronic transitions.
-
Molecular Electrostatic Potential (MEP): A map of the charge distribution, indicating sites for electrophilic and nucleophilic attack.
-
Conceptual DFT Descriptors: Quantifying global and local reactivity.
Choosing the Right Tools: Functionals and Basis Sets
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.
-
Functionals: The exchange-correlation functional approximates the complex many-electron interactions. For organic molecules, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) have shown excellent performance in predicting geometries and electronic properties.
-
Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets, such as 6-311++G(d,p) , are commonly employed for their balance of accuracy and computational efficiency. The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogens, which are important for describing anions and systems with lone pairs, while (d,p) adds polarization functions to allow for more flexibility in the orbital shapes.
The combination of B3LYP/6-311++G(d,p) is a well-established and reliable level of theory for the computational study of aromatic compounds containing amino and carboxylic acid groups, providing a solid foundation for the protocols outlined in this guide.
Part 2: Step-by-Step Computational Protocols
This section provides detailed, field-proven workflows for the theoretical and computational analysis of this compound using the Gaussian suite of programs, a widely used software package in computational chemistry.
Protocol 1: Geometry Optimization and Frequency Analysis
The first and most crucial step is to determine the ground-state equilibrium geometry of the molecule. A frequency calculation is subsequently performed to confirm that the optimized structure corresponds to a true energy minimum and to predict its vibrational spectra.
Methodology:
-
Molecule Building: Construct the 3D structure of this compound using a molecular modeling software such as GaussView.
-
Input File Generation: Create a Gaussian input file with the following keywords in the route section:
-
#p: Requests detailed output.
-
Opt: Specifies a geometry optimization.
-
Freq: Requests a frequency calculation.
-
B3LYP/6-311++G(d,p): Defines the level of theory.
-
-
Charge and Multiplicity: Specify the charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet ground state) of the molecule.
-
Execution: Run the calculation using Gaussian.
-
Analysis of Results:
-
Convergence: Verify that the optimization has converged by checking for the "Optimization completed" message in the output file.
-
Vibrational Frequencies: Examine the calculated frequencies. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.
-
Spectra Simulation: The calculated frequencies and intensities can be used to simulate the IR and Raman spectra of the molecule.
-
Caption: Workflow for Geometry Optimization and Frequency Analysis.
Protocol 2: Electronic Properties and Frontier Molecular Orbital (FMO) Analysis
Understanding the electronic properties is key to predicting the reactivity and spectroscopic behavior of the molecule. The HOMO and LUMO are the most important orbitals in this regard.
Methodology:
-
Optimized Geometry: Use the optimized geometry obtained from Protocol 1.
-
Single-Point Energy Calculation: Perform a single-point energy calculation using the same level of theory to obtain detailed information about the molecular orbitals. The Gaussian input file will have the following route section:
-
Pop=Full: Requests a full population analysis, which includes information about all molecular orbitals.
-
-
Execution and Analysis:
-
Run the Gaussian calculation.
-
From the output file, extract the energies of the HOMO and LUMO.
-
Visualize the HOMO and LUMO isosurfaces using software like GaussView to understand the electron density distribution in these key orbitals.
-
Data Presentation:
| Property | Calculated Value (Hartree) | Calculated Value (eV) |
| HOMO Energy | Value from calculation | Converted value |
| LUMO Energy | Value from calculation | Converted value |
| HOMO-LUMO Gap | Calculated difference | Calculated difference |
Note: The actual values would be obtained from the Gaussian output file.
The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more reactive.
Protocol 3: Molecular Electrostatic Potential (MEP) Analysis
The MEP is a powerful tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack.
Methodology:
-
Optimized Geometry: Use the optimized geometry from Protocol 1.
-
MEP Calculation: The MEP can be calculated as part of a single-point energy calculation in Gaussian.
-
Visualization: Use GaussView or other molecular visualization software to generate a 3D plot of the MEP mapped onto the electron density surface.
-
Red regions (negative potential) indicate electron-rich areas, which are susceptible to electrophilic attack. For this compound, these are expected to be around the oxygen atoms of the carboxylic acid groups and the nitrogen atom of the amino group.
-
Blue regions (positive potential) indicate electron-poor areas, which are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms of the carboxylic acid and amino groups.
-
Caption: Interpretation of Molecular Electrostatic Potential (MEP) maps.
Protocol 4: Conceptual DFT for Reactivity Analysis
Conceptual DFT provides a quantitative framework for understanding chemical reactivity through various descriptors.
Methodology:
-
FMO Energies: Use the HOMO and LUMO energies obtained from Protocol 2.
-
Calculate Reactivity Descriptors:
-
Ionization Potential (I) ≈ -EHOMO
-
Electron Affinity (A) ≈ -ELUMO
-
Electronegativity (χ) = (I + A) / 2
-
Chemical Hardness (η) = (I - A) / 2
-
Global Softness (S) = 1 / (2η)
-
Electrophilicity Index (ω) = χ2 / (2η)
-
Data Presentation:
| Descriptor | Formula | Calculated Value (eV) |
| Ionization Potential (I) | -EHOMO | Value |
| Electron Affinity (A) | -ELUMO | Value |
| Electronegativity (χ) | (I + A) / 2 | Value |
| Chemical Hardness (η) | (I - A) / 2 | Value |
| Global Softness (S) | 1 / (2η) | Value |
| Electrophilicity Index (ω) | χ2 / (2η) | Value |
These descriptors provide valuable insights into the molecule's reactivity. For instance, a high electrophilicity index suggests that the molecule is a good electron acceptor.
Part 3: Molecular Docking for Drug Development Applications
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a powerful tool in drug discovery for predicting the binding mode and affinity of a ligand to a protein target.
Protocol 5: Molecular Docking of this compound
This protocol outlines a general workflow for docking this compound into the active site of a target protein using AutoDock Vina, a popular open-source docking program.
Methodology:
-
Prepare the Receptor:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign charges using software like AutoDockTools (ADT).
-
Save the prepared receptor in the .pdbqt format.
-
-
Prepare the Ligand:
-
Use the optimized geometry of this compound from Protocol 1.
-
Assign Gasteiger charges and define the rotatable bonds using ADT.
-
Save the prepared ligand in the .pdbqt format.
-
-
Define the Binding Site:
-
Identify the active site of the protein. This can be based on the location of a co-crystallized ligand or from literature.
-
Define a grid box that encompasses the entire binding site.
-
-
Run the Docking Simulation:
-
Use AutoDock Vina to perform the docking calculation, specifying the prepared receptor, ligand, and grid box parameters.
-
-
Analyze the Results:
-
Binding Affinity: Vina will provide a binding affinity score in kcal/mol. More negative values indicate stronger binding.
-
Binding Pose: Visualize the predicted binding poses of the ligand within the protein's active site using software like PyMOL or Discovery Studio Visualizer.
-
Intermolecular Interactions: Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein residues.
-
Caption: General workflow for molecular docking studies.
Conclusion: A Powerful Synergy of Theory and Computation
The theoretical and computational study of this compound provides invaluable insights into its fundamental properties and potential applications. By leveraging the power of Density Functional Theory and molecular docking, researchers can predict and understand its behavior at the molecular level, guiding the rational design of novel materials and therapeutic agents. The protocols outlined in this guide offer a robust framework for conducting such investigations, empowering scientists to explore the full potential of this versatile molecule.
References
- Gaussian 16, Revision C.01, Frisch, M. J.; Trucks, G. W.; Schlegel, H. B.; Scuseria, G. E.; Robb, M. A.; Cheeseman, J. R.; Scalmani, G.; Barone, V.; Petersson, G. A.; Nakatsuji, H.; Li, X.; Caricato, M.; Marenich, A. V.; Bloino, J.; Janesko, B. G.; Gomperts, R.; Mennucci, B.; Hratchian, H. P.; Ortiz, J. V.; Izmaylov, A. F.; Sonnenberg, J. L.; Williams-Young, D.; Ding, F.; Lipparini, F.; Egidi, F.; Goings, J.; Peng, B.; Petrone, A.; Henderson, T.; Ranasinghe, D.; Zakrzewski, V. G.; Gao, J.; Rega, N.; Zheng, G.; Liang, W.; Hada, M.; Ehara, M.; Toyota, K.; Fukuda, R.; Hasegawa, J.; Ishida, M.; Nakajima, T.; Honda, Y.; Kitao, O.; Nakai, H.; Vreven, T.; Throssell, K.; Montgomery, J. A., Jr.; Peralta, J. E.; Ogliaro, F.; Bearpark, M. J.; Heyd, J. J.; Brothers, E. N.; Kudin, K. N.; Staroverov, V. N.; Keith, T. A.; Kobayashi, R.; Normand, J.; Raghavachari, K.; Rendell, A. P.; Burant, J. C.; Iyengar, S. S.; Tomasi, J.; Cossi, M.; Millam, J. M.; Klene, M.; Adamo, C.; Cammi, R.; Ochterski, J. W.; Martin, R. L.; Morokuma, K.; Farkas, O.; Foresman, J. B.; Fox, D. J. Gaussian, Inc., Wallingford CT, 2016. [Link]
- AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading, O. Trott, A. J. Olson, J. Comput. Chem. 2010, 31, 455-461. [Link]
- Density-functional thermochemistry. III. The role of exact exchange, A. D. Becke, J. Chem. Phys. 1993, 98, 5648-5652. [Link]
- Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density, C. Lee, W. Yang, R. G. Parr, Phys. Rev. B 1988, 37, 785-789. [Link]
- Unveiling Drug Discovery Insights Through Molecular Electrostatic Potential Analysis, ChemRxiv. [Link]
- Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity, MDPI. [Link]
- Molecular docking and ADMET studies of the interaction of 4-carboxyl-2,6-dinitrophenylazohydroxynaphthalenes with bovine serum albumin, Taylor & Francis Online. [Link]
- Simulating IR and Raman Spectrum using Gaussian and GaussSum, YouTube. [Link]
An In-depth Technical Guide to 5-Amino-1,2,3-benzenetricarboxylic Acid: From Synthesis to Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-1,2,3-benzenetricarboxylic acid, also known as 5-aminotrimellitic acid, is an aromatic organic compound with the molecular formula C₉H₇NO₆. Characterized by a benzene ring substituted with three carboxylic acid groups and one amino group, this molecule serves as a versatile building block in various scientific fields. Its unique structure, possessing both acidic and basic functionalities, allows for a diverse range of chemical modifications and applications. This guide provides a comprehensive overview of its chemical properties, historical context of its synthesis, detailed preparation protocols, and its current and potential applications in scientific research and development.
Physicochemical Properties
This compound is typically a colorless to pale yellow crystalline powder. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₆ | |
| Molecular Weight | 225.16 g/mol | |
| Appearance | Colorless to pale yellow crystalline powder | |
| Melting Point | >360°C | |
| Solubility | Soluble in water, ethanol, and dimethyl sulfoxide (DMSO). | |
| CAS Number | 37141-01-8 |
The presence of three carboxylic acid groups imparts significant acidic character to the molecule, while the amino group provides a site for basic interactions and further functionalization. This amphoteric nature is key to its utility in various synthetic applications.
Discovery and History of Synthesis
While the specific first synthesis of this compound is not prominently documented in historical chemical literature, its preparation is deeply rooted in the rich history of aromatic chemistry. The synthetic route to this compound relies on two cornerstone reactions of organic chemistry: electrophilic aromatic nitration and the reduction of a nitro group to an amine.
The nitration of aromatic compounds, a classic example of electrophilic aromatic substitution, has been a fundamental reaction since the mid-19th century. The ability to introduce a nitro group onto a benzene ring, which can then be converted into an amino group, was a pivotal development in the burgeoning synthetic dye industry and later in the synthesis of pharmaceuticals and other fine chemicals.
Similarly, the reduction of aromatic nitro compounds to their corresponding anilines is a well-established and extensively studied transformation. A variety of reducing agents and methods have been developed over the past century and a half, ranging from early methods using metals in acidic media to modern catalytic hydrogenation techniques. The choice of reducing agent and conditions can be critical to achieving high yields and purity, especially in molecules with multiple functional groups.
The synthesis of this compound, therefore, represents a logical extension of these classical and powerful synthetic methodologies to a more complex, multifunctional aromatic substrate.
Synthesis of this compound
The most common and industrially viable method for the preparation of this compound is a two-step process starting from 1,2,3-benzenetricarboxylic acid (also known as hemimellitic acid).
Step 1: Nitration of 1,2,3-Benzenetricarboxylic Acid
The first step involves the electrophilic nitration of the aromatic ring to introduce a nitro group. The carboxylic acid groups are deactivating and meta-directing. Given the positions of the three carboxylic acid groups, the C-5 position is the most sterically accessible and electronically favorable site for nitration.
-
Causality of Experimental Choices: The use of a mixture of concentrated nitric acid and sulfuric acid is standard for electrophilic nitration. Sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction temperature is carefully controlled to prevent over-nitration and decomposition of the starting material.
Step 2: Reduction of 5-Nitro-1,2,3-benzenetricarboxylic Acid
The second step is the reduction of the nitro group of the intermediate, 5-nitro-1,2,3-benzenetricarboxylic acid, to an amino group. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency, clean reaction profile, and the avoidance of stoichiometric metal waste.
-
Causality of Experimental Choices: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of nitro groups. Hydrogen gas is the reducing agent, and the reaction is typically carried out in a solvent such as methanol, which can dissolve the starting material and facilitate the reaction on the catalyst surface. The reaction is monitored for the uptake of hydrogen to determine its completion.
A generalized reaction scheme is presented below:
Caption: Synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 5-Nitro-1,2,3-benzenetricarboxylic Acid
-
In a reaction vessel equipped with a stirrer and a cooling bath, dissolve 1,2,3-benzenetricarboxylic acid in concentrated sulfuric acid.
-
Cool the mixture to 0-5 °C.
-
Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash with cold water until the washings are neutral, and dry to obtain 5-nitro-1,2,3-benzenetricarboxylic acid.
Step 2: Synthesis of this compound
-
In a hydrogenation vessel, dissolve 5-nitro-1,2,3-benzenetricarboxylic acid in a suitable solvent, such as methanol.
-
Add a catalytic amount of 10% palladium on carbon.
-
Pressurize the vessel with hydrogen gas (typically 2-3 atm).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by hydrogen uptake.
-
Once the reaction is complete, filter the mixture through celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield this compound. The product can be further purified by recrystallization.
Applications in Research and Development
The unique structural features of this compound make it a valuable compound in several areas of research and development.
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The three carboxylic acid groups and the amino group make this compound an excellent ligand for the construction of metal-organic frameworks (MOFs). MOFs are a class of porous materials with a wide range of applications, including gas storage and separation, catalysis, and sensing. The amino group can be used for post-synthetic modification of the MOF, allowing for the introduction of additional functionalities.
Organic Synthesis
As a multifunctional building block, this compound is a valuable intermediate in the synthesis of more complex organic molecules. The amino group can be diazotized and converted into a variety of other functional groups, while the carboxylic acid groups can be converted into esters, amides, or acid chlorides for further reactions. This versatility makes it a useful starting material for the synthesis of dyes, pigments, and specialty polymers.[1]
Biomedical and Pharmaceutical Research
The aminobenzoic acid scaffold is present in a number of biologically active molecules. Derivatives of this compound are being investigated for their potential pharmacological properties. The ability to chelate metal ions and form stable complexes also suggests potential applications in drug delivery and as contrast agents for medical imaging.
Safety and Handling
This compound should be handled in a well-ventilated area, and personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.
Conclusion
This compound is a versatile and valuable chemical compound with a growing number of applications in materials science, organic synthesis, and biomedical research. Its synthesis, based on fundamental and well-understood organic reactions, is scalable and efficient. As research into new materials and therapeutics continues to expand, the demand for unique and functionalized building blocks like this compound is likely to increase, paving the way for new discoveries and innovations.
References
- This compound. ChemBK. [Link]
Sources
A Technical Guide to 5-Amino-1,2,3-benzenetricarboxylic Acid for Research Applications
This guide provides an in-depth technical overview of 5-Amino-1,2,3-benzenetricarboxylic acid (CAS No. 37141-01-8), a versatile molecule of significant interest in materials science and drug development. Tailored for researchers, scientists, and professionals in drug development, this document delves into the critical aspects of sourcing, handling, and applying this compound, with a particular focus on its role as a building block in the synthesis of functional materials.
Introduction to this compound
This compound, also known as 5-aminotrimellitic acid, is an aromatic compound distinguished by a benzene ring functionalized with three adjacent carboxylic acid groups and one amino group.[1] This unique arrangement of functional groups imparts a combination of acidic and basic properties, making it an excellent candidate for constructing complex molecular architectures.[1]
The presence of multiple carboxylic acid moieties allows for strong coordination with metal ions, while the amino group provides a site for further functionalization or can modulate the electronic properties and reactivity of the resulting structures.[1] Consequently, this compound is a valuable precursor in the synthesis of dyes, pigments, and, most notably, Metal-Organic Frameworks (MOFs).[2] In the context of drug development, derivatives of this molecule are being explored for their potential as anti-inflammatory agents and in targeted drug delivery systems.
Key Molecular Properties:
-
Molecular Formula: C₉H₇NO₆[3]
-
Molecular Weight: 225.16 g/mol [1]
-
Appearance: Typically a colorless to pale yellow crystalline powder.[2]
-
Solubility: Soluble in water, ethanol, and dimethyl sulfoxide (DMSO).[2]
Sourcing and Specification of Research-Grade Material
The quality and purity of this compound are paramount for the reproducibility and success of research experiments. Several commercial suppliers offer this compound in research quantities. When selecting a supplier, it is crucial to consider not only the listed purity but also the availability of a Certificate of Analysis (CoA) to verify the quality of the specific lot.
Below is a comparative table of prominent suppliers catering to the research market.
| Supplier | Stated Purity | Available Grades/Notes | CAS Number |
| Sigma-Aldrich (Ambeed) | 96% | Research quantities available. Certificate of Analysis and Certificate of Origin are listed as key documents. | 37141-01-8 |
| American Elements | Can be produced in high and ultra-high purity forms (99%, 99.9%, 99.99%, 99.999%+) | Offers various grades including ACS, Reagent, Technical, and Pharmaceutical. Can produce to customer specifications.[4] | 37141-01-8 |
| Santa Cruz Biotechnology | Not specified on the product page; lot-specific data on CoA | For Research Use Only.[3] | 37141-01-8 |
| Benchchem | Not specified on the product page | For Research Use Only.[1] | 37141-01-8 |
Expert Insight: For applications such as MOF synthesis, where framework integrity and porosity are critical, a purity of ≥98% is recommended. While a 96% pure compound may be suitable for initial screening, higher purity starting materials reduce the likelihood of amorphous byproducts and framework defects. Researchers should always request a lot-specific CoA to review the analytical data (e.g., NMR, HPLC) before purchase.
The Critical Role of the Amino Group in Metal-Organic Frameworks
The inclusion of functional groups on the organic linkers used to build MOFs is a key strategy for tuning their properties. The amino group (-NH₂) in this compound plays a pivotal role for several reasons:
-
Modulation of Electronic Properties: The electron-donating nature of the amino group can alter the electronic environment of the benzene ring and the carboxylic acid groups, which can, in turn, influence the coordination chemistry with metal ions.
-
Enhanced Gas Adsorption: For applications like carbon capture, the basic amino groups can increase the affinity of the MOF for acidic gases such as CO₂ through favorable Lewis acid-base interactions.
-
Post-Synthetic Modification: The amino group serves as a reactive handle for post-synthetic modification. This allows for the covalent attachment of other molecules to the MOF framework after its initial synthesis, enabling the introduction of new functionalities.
-
Catalytic Activity: The amino group itself can act as a catalytic site or can be used to anchor catalytic metal nanoparticles within the MOF pores.
The following diagram illustrates the logical flow of how linker functionalization impacts MOF properties and applications.
Caption: Logical workflow from linker choice to MOF applications.
Experimental Protocol: Solvothermal Synthesis of an Amino-Functionalized MOF
Disclaimer: This protocol is an illustrative example adapted from established methods for similar compounds.[5][6] Researchers should perform their own optimization of parameters such as temperature, time, and reactant ratios.
Materials:
-
This compound (≥98% purity)
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
-
Teflon-lined stainless-steel autoclave (e.g., 25 mL capacity)
Procedure:
-
Precursor Solution Preparation:
-
In a 50 mL beaker, dissolve 0.225 g (1.0 mmol) of this compound in a solvent mixture of 10 mL of DMF, 5 mL of ethanol, and 5 mL of deionized water.
-
In a separate beaker, dissolve 0.362 g (1.5 mmol) of Cu(NO₃)₂·3H₂O in the same solvent mixture (10 mL DMF, 5 mL ethanol, 5 mL deionized water).
-
Rationale: The use of a mixed solvent system helps to dissolve both the organic linker and the metal salt. DMF is a common high-boiling point solvent for solvothermal synthesis, while ethanol and water can help modulate the solubility and crystal growth. The slight excess of the metal salt is common to drive the coordination reaction.
-
-
Reaction Mixture Assembly:
-
Combine the two solutions in the Teflon liner of the autoclave.
-
Stir the mixture for 30 minutes at room temperature to ensure homogeneity.
-
-
Solvothermal Reaction:
-
Seal the Teflon liner inside the stainless-steel autoclave.
-
Place the autoclave in a programmable oven and heat to 100°C for 24 hours.
-
Rationale: The elevated temperature and pressure of the solvothermal method facilitate the deprotonation of the carboxylic acid groups and the coordination with the metal ions, leading to the formation of a crystalline framework. The reaction time of 24 hours is typically sufficient for crystal growth.
-
-
Product Isolation and Washing:
-
After 24 hours, turn off the oven and allow the autoclave to cool to room temperature naturally. Caution: Do not attempt to open the autoclave while it is hot and under pressure.
-
Collect the resulting crystalline product by centrifugation or filtration.
-
Wash the product thoroughly with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.
-
Subsequently, wash with ethanol (3 x 10 mL) to exchange the DMF within the pores.
-
Rationale: Thorough washing is critical to remove impurities that may be trapped within the pores of the MOF, which could negatively impact its surface area and performance. Solvent exchange with a more volatile solvent like ethanol facilitates the final activation step.
-
-
Activation:
-
Dry the washed product under vacuum at 80-100°C for 12 hours. This step removes the solvent from the pores, "activating" the MOF for applications like gas adsorption.
-
The following diagram outlines the experimental workflow for the solvothermal synthesis.
Caption: Step-by-step workflow for the solvothermal synthesis of an amino-MOF.
Safe Handling and Storage
As with any laboratory chemical, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound.
Handling:
-
Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the fine powder.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid generating dust during handling.
-
In case of skin or eye contact, rinse immediately and thoroughly with water.
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place.
-
Keep away from strong oxidizing agents and bases.
-
The recommended storage temperature is room temperature. For long-term storage, refrigeration at 2-8°C can be considered as a precautionary measure to minimize potential degradation, a common practice for aromatic amino acid derivatives.
Conclusion
This compound is a highly functionalized building block with significant potential in materials science and medicinal chemistry. Its unique structure allows for the creation of advanced materials like MOFs with tunable properties. For researchers, the key to success lies in sourcing high-purity material, understanding the role of its functional groups, and employing well-controlled synthesis and handling procedures. This guide provides a foundational understanding to aid scientists and developers in harnessing the potential of this versatile compound.
References
- American Elements. 5-Aminobenzene-1,2,3-tricarboxylic acid | CAS 37141-01-8.
- ACS Publications. Electrochemical Synthesis of Cu-MOFs for Photoelectrochemical Degradation of Hormones | ACS Applied Nano Materials.
- RSC Publishing. Solvothermal synthesis of organoclay/Cu-MOF composite and its application in film modified GCE for simultaneous electrochemical detection of deoxyepinephrine, acetaminophen and tyrosine.
- ChemBK. This compound.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. scbt.com [scbt.com]
- 4. americanelements.com [americanelements.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solvothermal synthesis of organoclay/Cu-MOF composite and its application in film modified GCE for simultaneous electrochemical detection of deoxyepinephrine, acetaminophen and tyrosine - RSC Advances (RSC Publishing) [pubs.rsc.org]
5-Amino-1,2,3-benzenetricarboxylic Acid: A Multifaceted Precursor for Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Building Block
5-Amino-1,2,3-benzenetricarboxylic acid, also known as 5-aminotrimellitic acid, is an aromatic compound distinguished by the presence of three carboxylic acid groups and an amino group attached to a benzene ring.[1] This unique arrangement of functional groups imparts a combination of acidic and basic properties, making it a highly versatile precursor for a wide range of applications in organic synthesis, materials science, and drug development.[1][2] Its ability to act as a multidentate ligand and a monomer for polymerization reactions has positioned it as a molecule of significant interest for the design and synthesis of novel functional materials and bioactive compounds.
This technical guide, presented from the perspective of a Senior Application Scientist, aims to provide a comprehensive overview of this compound, delving into its synthesis, properties, and its pivotal role as a precursor. We will explore its application in the construction of Metal-Organic Frameworks (MOFs), the synthesis of advanced polymers, and its potential for derivatization in the context of drug discovery and development. The focus will be on providing not just procedural steps, but also the underlying scientific rationale and field-proven insights to empower researchers in their experimental design and execution.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective utilization in synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₆ | [1] |
| Molecular Weight | 225.15 g/mol | [3] |
| Appearance | Colorless to pale yellow crystalline powder | [2] |
| Melting Point | >300 °C | [4] |
| Solubility | Soluble in water, ethanol, and dimethyl sulfoxide (DMSO) | [2] |
| CAS Number | 37141-01-8 | [3] |
Spectroscopic Characterization:
The structural integrity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for elucidating the chemical environment of the protons and carbon atoms in the molecule. In ¹H NMR, distinct signals for the aromatic protons and the amine protons would be expected. ¹³C NMR would show characteristic peaks for the carboxylic acid carbons and the aromatic carbons. Solid-state NMR can also be employed to study the structure of materials derived from this precursor, such as MOFs.[5][6]
-
Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the key functional groups. Characteristic absorption bands would be observed for the N-H stretching of the amino group, the O-H stretching of the carboxylic acid groups, and the C=O stretching of the carbonyl groups.[7]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.[8]
Synthesis of this compound: A Self-Validating Protocol
The most common and industrially relevant synthesis of this compound involves a two-step process starting from 1,2,3-benzenetricarboxylic acid (hemimellitic acid).[9] This process includes nitration followed by reduction. The causality behind this choice lies in the directing effects of the carboxylic acid groups on the benzene ring during electrophilic aromatic substitution.
Figure 1: General synthesis pathway for this compound.
Detailed Experimental Protocol:
This protocol is a self-validating system, where successful isolation and characterization of the intermediate and final product confirm the efficacy of each step.
Step 1: Nitration of 1,2,3-Benzenetricarboxylic Acid
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add fuming nitric acid. Cool the flask in an ice-water bath to 0-5 °C.
-
Addition of Substrate: Slowly add 1,2,3-benzenetricarboxylic acid to the cooled nitric acid with continuous stirring. Maintain the temperature below 10 °C during the addition.
-
Addition of Sulfuric Acid: Once the 1,2,3-benzenetricarboxylic acid is completely dissolved, add concentrated sulfuric acid dropwise via the dropping funnel. The temperature should be carefully controlled and maintained between 10-15 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The precipitated 5-nitro-1,2,3-benzenetricarboxylic acid is then collected by filtration, washed with cold water until the washings are neutral to litmus paper, and dried under vacuum.
Step 2: Reduction of 5-Nitro-1,2,3-benzenetricarboxylic Acid
-
Catalyst Slurry: In a hydrogenation vessel, prepare a slurry of 5-10 mol% of palladium on activated carbon (Pd/C) in a suitable solvent such as ethanol or methanol.
-
Addition of Nitro Compound: Add the synthesized 5-nitro-1,2,3-benzenetricarboxylic acid to the catalyst slurry.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 3-5 atm) and stir the mixture vigorously at room temperature. The reaction is typically complete within 6-12 hours. Monitor the reaction by observing the cessation of hydrogen uptake.
-
Filtration and Isolation: After the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
Application as a Precursor in the Synthesis of Metal-Organic Frameworks (MOFs)
The presence of multiple carboxylic acid groups makes this compound an excellent organic linker for the construction of MOFs.[4] The amino group provides an additional functional handle for post-synthetic modification, allowing for the tuning of the MOF's properties for specific applications such as catalysis, gas storage, and separation.[10]
Figure 2: Workflow for the synthesis of amino-functionalized MOFs.
Exemplary Solvothermal Synthesis of a Zn-based MOF:
This protocol outlines a general procedure for the synthesis of a zinc-based MOF using this compound. The choice of a solvothermal method allows for the formation of crystalline materials under controlled temperature and pressure.[1]
-
Preparation of the Reaction Mixture: In a Teflon-lined stainless steel autoclave, dissolve zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) and this compound in a suitable solvent such as N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF). The molar ratio of metal salt to linker is a critical parameter that influences the final structure and should be optimized.
-
Solvothermal Reaction: Seal the autoclave and place it in a programmable oven. Heat the mixture to a specific temperature (typically between 100-150 °C) for a defined period (e.g., 24-72 hours).[11] The slow cooling of the oven to room temperature is often crucial for obtaining well-defined crystals.
-
Isolation and Washing: After cooling, decant the mother liquor and wash the resulting crystalline product with fresh DMF to remove any unreacted starting materials. Subsequently, wash the crystals with a more volatile solvent like ethanol or acetone to facilitate the removal of DMF from the pores.
-
Activation: To obtain a porous material, the solvent molecules occluded within the pores of the MOF must be removed. This is typically achieved by heating the sample under vacuum at an elevated temperature (e.g., 150-200 °C) for several hours.
-
Characterization: The synthesized MOF should be characterized by powder X-ray diffraction (PXRD) to confirm its crystallinity and phase purity, thermogravimetric analysis (TGA) to assess its thermal stability, and gas adsorption measurements (e.g., N₂ at 77 K) to determine its surface area and porosity.[7]
Role in the Synthesis of Advanced Polymers
The difunctional nature of this compound (one amino group and three carboxylic acid groups) allows it to act as a monomer in polymerization reactions, leading to the formation of polyamides, polyimides, and other polymers with unique properties. The presence of the free carboxylic acid groups in the polymer backbone can enhance solubility and provide sites for further functionalization.
Synthesis of Soluble Aromatic Polyamides:
The direct polycondensation of this compound with various diamines can yield aromatic polyamides. The incorporation of the bulky tricarboxylic acid moiety can disrupt chain packing, leading to improved solubility in organic solvents, a common challenge with aromatic polyamides.[10]
General Procedure for Polyamide Synthesis:
-
Monomer Solution: In a reaction flask under an inert atmosphere (e.g., nitrogen), dissolve this compound and an equimolar amount of a diamine in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) containing a solubilizing agent like lithium chloride (LiCl).
-
Activating Agent: To the stirred solution, add a phosphorylation agent such as triphenyl phosphite (TPP) and a base like pyridine.
-
Polycondensation: Heat the reaction mixture to a temperature of around 100-120 °C and maintain it for several hours (e.g., 3-6 hours) to facilitate the polycondensation reaction.[2]
-
Precipitation and Purification: After the reaction is complete, pour the viscous polymer solution into a non-solvent such as methanol or ethanol to precipitate the polyamide. The polymer is then collected by filtration, washed thoroughly with water and methanol to remove any residual salts and solvent, and dried under vacuum.
-
Characterization: The resulting polyamide can be characterized by techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of the amide linkage, nuclear magnetic resonance (NMR) spectroscopy to elucidate the polymer structure, and gel permeation chromatography (GPC) to determine the molecular weight and molecular weight distribution. The thermal properties can be assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Derivatization for Drug Development Applications
The amino and carboxylic acid functionalities of this compound make it an attractive scaffold for derivatization in drug development. The amino group can be readily modified through reactions such as acylation, alkylation, and sulfonylation to introduce various pharmacophores. The carboxylic acid groups can be converted to esters or amides to modulate the compound's pharmacokinetic properties or to act as linkers for conjugation to other molecules.
Figure 3: Derivatization pathways for drug development applications.
Exemplary Derivatization via N-Acylation:
This protocol describes a general method for the acylation of the amino group, a common strategy to introduce diverse functionalities.
-
Protection of Carboxylic Acids (Optional but Recommended): To prevent side reactions, the carboxylic acid groups can be protected, for example, as their methyl or ethyl esters, prior to the acylation of the amino group. This is typically achieved by reacting this compound with the corresponding alcohol in the presence of an acid catalyst (e.g., H₂SO₄ or SOCl₂).
-
N-Acylation: Dissolve the (protected) this compound in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a base, such as triethylamine or pyridine, to neutralize the generated acid. Cool the solution in an ice bath and slowly add the desired acyl chloride or acid anhydride.
-
Reaction and Work-up: Allow the reaction to stir at room temperature until completion (monitored by TLC). Upon completion, wash the reaction mixture with a dilute acid solution (e.g., 1 M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove any unreacted acylating agent, and finally with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to obtain the acylated product.
-
Deprotection (if applicable): If the carboxylic acid groups were protected, they can be deprotected under appropriate conditions (e.g., hydrolysis with a base like NaOH or LiOH for esters) to yield the final derivatized compound.
-
Purification and Characterization: The final product should be purified by column chromatography or recrystallization. Its structure and purity should be confirmed by NMR, IR, and mass spectrometry.
Conclusion and Future Outlook
This compound is a precursor with immense potential, bridging the gap between fundamental organic synthesis and the creation of advanced functional materials and potential therapeutic agents. Its unique structural features provide a versatile platform for the rational design of MOFs with tunable properties, the synthesis of soluble and functional high-performance polymers, and the development of novel molecular scaffolds in drug discovery. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore and unlock the full potential of this remarkable molecule. As the demand for sophisticated materials and targeted therapeutics continues to grow, the importance of versatile building blocks like this compound in driving innovation is set to increase significantly.
References
- Journal of Polymer Science Part A: Polymer Chemistry. Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)-1,3-bis(4-aminophenoxy)benzene. [Link]
- PubChem. This compound. [Link]
- ChemBK. This compound. [Link]
- MDPI.
- Semantic Scholar. Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. [Link]
- YouTube.
- MDPI. Solid-State NMR Spectroscopy of Metal–Organic Framework Compounds (MOFs). [Link]
- ResearchGate. Hydrothermal synthesis of MOFs. [Link]
- ResearchGate.
- ACS Publications.
- Engineered Science Publisher. Synthesis of Metal-Organic Frameworks (MOFs)
- PMC.
- SIPO.
- SciELO. Synthesis and characterization of new polyamides from Acenaphtohydrazinomercaptotriazole diamine. [Link]
- PMC.
- PMC.
- PMC. Targeted delivery of polyamidoamine-paclitaxel conjugate functionalized with anti-human epidermal growth factor receptor 2 trastuzumab. [Link]
- PMC. A Targeted Nano Drug Delivery System of AS1411 Functionalized Graphene Oxide Based Composites. [Link]
- PMC. Functionalized Particles Designed for Targeted Delivery. [Link]
- ResearchGate. Functionalized Particles Designed for Targeted Delivery. [Link]
- RSC Publishing. Microwave-assisted large scale synthesis of lanthanide metal–organic frameworks (Ln-MOFs), having a preferred conformation and photoluminescence properties. [Link]
- R Discovery. Three novel lanthanide MOFs constructed from 1,3-benzenedicarboxylic acid and 1,10-phenanthroline: Hydrothermal synthesis, crystal structure and thermal properties. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and characterization of new polyamides derived from alanine and valine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amino acid-functionalized dendrimers with heterobifunctional chemoselective peripheral groups for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Survival of Zirconium-Based Metal–Organic Framework Crystallinity at Extreme Pressures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. espublisher.com [espublisher.com]
- 10. www2.ictp.csic.es [www2.ictp.csic.es]
- 11. researchgate.net [researchgate.net]
Preliminary Investigations into the Fluorescence of 5-Amino-1,2,3-benzenetricarboxylic Acid: A Technical Guide
Abstract
This technical guide provides a foundational exploration into the fluorescence properties of 5-Amino-1,2,3-benzenetricarboxylic acid. While comprehensive experimental data for this specific molecule is not extensively available in current literature, this document synthesizes theoretical principles, data from analogous compounds, and detailed experimental protocols to empower researchers in drug development and materials science to fully characterize its photophysical behavior. This guide will cover the theoretical basis for its expected fluorescence, the influence of environmental factors such as solvent polarity and pH, step-by-step methodologies for its systematic investigation, and a discussion of its potential applications as a fluorescent probe.
Introduction: Unveiling the Potential of a Multifunctional Fluorophore
This compound, also known as 5-aminotrimellitic acid, is an intriguing molecule possessing both electron-donating (amino group) and electron-withdrawing (carboxylic acid groups) functionalities on an aromatic scaffold. This inherent "push-pull" electronic structure is a common characteristic of many fluorescent molecules. The presence of multiple carboxylic acid groups also suggests a high degree of sensitivity to environmental factors such as pH and the presence of metal ions, making it a promising candidate for the development of novel fluorescent sensors and probes.
This guide serves as a preliminary investigation, outlining the expected fluorescent properties based on its chemical structure and providing a comprehensive roadmap for its empirical validation and characterization.
Physicochemical Properties
A foundational understanding of the molecule's physical and chemical characteristics is essential for designing and interpreting fluorescence experiments.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₆ | [1] |
| Molecular Weight | 225.15 g/mol | [1] |
| Appearance | Colorless to pale yellow crystalline powder | [1] |
| Melting Point | >300 °C | [2] |
| Solubility | Soluble in water and some organic solvents like ethanol and dimethyl sulfoxide. | [1] |
Theoretical Framework for Fluorescence
The fluorescence of this compound is anticipated to arise from the interaction of its amino and carboxylic acid groups with the benzene ring. The amino group acts as an electron-donating group (auxochrome), while the carboxylic acid groups are electron-withdrawing (antiauxochrome). This intramolecular charge transfer (ICT) character upon photoexcitation is a key determinant of its fluorescent behavior.
Structural Analogy to 2-Aminoterephthalic Acid
In the absence of direct spectral data for this compound, we can draw parallels with the structurally similar 2-aminoterephthalic acid. Studies on metal-organic frameworks (MOFs) synthesized with 2-aminoterephthalic acid have reported fluorescence emission. For instance, a copper-based MOF incorporating 2-aminoterephthalic acid exhibits a blue fluorescence emission peak at approximately 430 nm upon excitation at 330 nm[3]. This provides a reasonable starting point for investigating the fluorescence of this compound, although the additional carboxylic acid group will likely influence the precise spectral characteristics.
Key Experimental Protocols for Fluorescence Characterization
To empirically determine the fluorescence properties of this compound, the following detailed protocols are recommended.
Determination of Excitation and Emission Spectra
This fundamental experiment identifies the wavelengths of maximum absorption (excitation) and emission.
Objective: To determine the optimal excitation wavelength and the resulting emission spectrum.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., ethanol, deionized water)
-
Quartz cuvettes
-
Spectrofluorometer
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in the chosen solvent.
-
Working Solution: Dilute the stock solution to a working concentration of 1-10 µM. The absorbance at the expected excitation maximum should be below 0.1 to avoid inner filter effects.
-
Excitation Spectrum:
-
Set the emission wavelength to an estimated value (e.g., 430 nm, based on the 2-aminoterephthalic acid analog).
-
Scan a range of excitation wavelengths (e.g., 250-400 nm).
-
The wavelength at which the fluorescence intensity is maximal is the excitation maximum (λ_ex).
-
-
Emission Spectrum:
-
Set the excitation wavelength to the determined λ_ex.
-
Scan a range of emission wavelengths (e.g., 350-600 nm).
-
The resulting spectrum is the fluorescence emission spectrum, and the peak is the emission maximum (λ_em).
-
Caption: Workflow for determining excitation and emission spectra.
Determination of Fluorescence Quantum Yield
The quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process.
Objective: To quantify the fluorescence quantum yield relative to a known standard.
Materials:
-
Solution of this compound
-
Quantum yield standard with similar excitation and emission range (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard with absorbance values ranging from 0.01 to 0.1 at the excitation wavelength.
-
Measure the UV-Vis absorbance of each solution at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution, ensuring identical instrument settings for both sample and standard.
-
Integrate the area under the emission curves.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield is calculated using the following equation:
Φ_F(sample) = Φ_F(standard) * (Slope_sample / Slope_standard) * (n_sample² / n_standard²)
where n is the refractive index of the solvent.
Investigation of Solvatochromism
This experiment explores the effect of solvent polarity on the fluorescence properties.
Objective: To characterize the change in Stokes shift and fluorescence intensity in solvents of varying polarity.
Materials:
-
This compound
-
A series of spectroscopic grade solvents with a range of polarities (e.g., hexane, toluene, dichloromethane, acetone, ethanol, water).
Procedure:
-
Prepare solutions of the compound in each solvent with the same concentration.
-
Record the absorption and emission spectra for each solution.
-
Calculate the Stokes shift (in wavenumbers) for each solvent: Δν = (1/λ_abs) - (1/λ_em).
-
Plot the Stokes shift against a solvent polarity function (e.g., the Lippert-Mataga plot) to analyze the nature of the solvatochromism.
Caption: Investigating the effect of solvent polarity on Stokes shift.
Investigation of pH Dependence
The presence of an amino group and three carboxylic acid groups suggests that the fluorescence of this molecule will be highly dependent on pH.
Objective: To determine the effect of pH on the fluorescence intensity and emission wavelength.
Materials:
-
This compound
-
A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12)
-
Spectrofluorometer
Procedure:
-
Prepare a stock solution of the compound in a suitable solvent.
-
Prepare a series of samples by diluting the stock solution into the different buffer solutions to a constant final concentration.
-
Measure the fluorescence emission spectrum for each sample at a fixed excitation wavelength.
-
Plot the fluorescence intensity at the emission maximum and the emission maximum wavelength as a function of pH.
-
This data can be used to estimate the pKa values of the molecule in its excited state.
Sources
An In-Depth Technical Guide to the Coordination Chemistry of 5-Amino-1,2,3-benzenetricarboxylic Acid with Metal Ions
Abstract
5-Amino-1,2,3-benzenetricarboxylic acid, a versatile polyfunctional ligand, has emerged as a significant building block in the field of coordination chemistry and materials science. Its unique trifunctional nature, combining three carboxylate groups and one amino group on a rigid benzene backbone, allows for the construction of diverse and complex coordination polymers (CPs) and metal-organic frameworks (MOFs). This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles governing the coordination of this ligand with various metal ions. We will delve into the ligand's structural attributes, predictable coordination modes, robust synthetic strategies, essential characterization protocols, and the promising applications of the resulting materials. This document is designed not merely as a review but as a practical guide, explaining the causality behind experimental choices to empower researchers in the rational design of novel functional materials.
The Ligand: this compound
At the heart of any coordination polymer is the organic linker. This compound (H₃abtc), often referred to as 5-aminotrimellitic acid, is a compelling ligand due to its structural rigidity and multiple coordination sites. The molecule possesses three carboxylic acid groups and one amino group, which can engage in a variety of bonding interactions.[1]
-
Carboxylate Groups (-COOH): These are the primary sites for coordination with metal ions. Upon deprotonation, they can adopt several binding modes, including monodentate, bidentate (chelating or bridging), and more complex bridging fashions. This versatility is the primary driver for the formation of one-, two-, or three-dimensional networks.[2][3] The specific coordination mode is influenced by factors such as the nature of the metal ion, the pH of the reaction medium, and the solvent system used.[4]
-
Amino Group (-NH₂): The amino group introduces another layer of functionality. It can act as a coordination site itself, particularly with transition metals, or it can be reserved for post-synthetic modification.[5][6][7] This allows for the introduction of new chemical properties into the final framework, such as altered surface polarity or the grafting of catalytic sites.[8][9] The presence of the basic amino group can also influence the framework's interaction with guest molecules like CO₂.[8]
The strategic placement of these functional groups on a benzene ring provides a predictable and rigid scaffold, which is crucial for the engineering of crystalline materials with desired topologies and pore structures.[2][10]
Caption: General workflow for solvothermal synthesis of MOFs.
Essential Characterization Techniques
A multi-technique approach is necessary to fully elucidate the structure, purity, and properties of a newly synthesized coordination polymer. [11]Each technique provides a different piece of the puzzle, and together they form a self-validating system of analysis.
-
Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive technique for determining the precise three-dimensional atomic arrangement of a crystalline material. [10]It provides unambiguous information on bond lengths, bond angles, coordination geometry of the metal ion, and the overall network topology. Obtaining a high-quality single crystal is often the most challenging yet crucial step.
-
Powder X-ray Diffraction (PXRD): While SC-XRD analyzes a single crystal, PXRD is used to analyze a bulk, polycrystalline sample. [11]Its primary purpose is to confirm the phase purity of the synthesized material by comparing the experimental diffraction pattern to the one simulated from the SC-XRD data. It is also essential for verifying that the crystal structure remains intact after processes like solvent removal.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis is critical for determining the thermal stability of the framework and quantifying the amount of solvent molecules (both coordinated and guest) present within the crystal structure.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR is used to identify the functional groups present in the material. By comparing the spectrum of the final product to that of the free ligand, one can confirm the coordination of the carboxylate groups to the metal ion (typically observed as a shift in the C=O stretching frequency).
Caption: A logical workflow for material characterization.
Coordination Chemistry with Various Metal Ions: A Comparative Overview
The choice of metal ion is a critical determinant of the final structure's geometry and properties. The coordination number, preferred geometry (e.g., octahedral, tetrahedral), and Lewis acidity of the metal ion dictate how it will interact with the H₃abtc ligand. [3][12]
| Metal Ion | Typical Coordination Environment | Resulting Structure Features | Potential Applications |
|---|---|---|---|
| Zn(II) | Often forms tetrahedral or octahedral geometries. Commonly forms paddlewheel secondary building units (SBUs). | Can lead to highly porous 3D frameworks with good thermal stability. [1] | Gas storage, catalysis, drug delivery. [13] |
| Cu(II) | Typically square planar or distorted octahedral (Jahn-Teller effect). Also forms the iconic paddlewheel SBU. [1] | Results in diverse structures, from 2D layers to complex 3D interpenetrated networks. [14] | Catalysis, sensing, magnetic materials. [15] |
| Co(II) / Ni(II) | Commonly adopt octahedral coordination. | Can form robust frameworks with interesting magnetic and electronic properties. [14] | Magnetic devices, electrocatalysis. |
| Lanthanides (e.g., Eu³⁺, Tb³⁺) | High and variable coordination numbers (typically 7-9). | Often leads to frameworks with high connectivity and characteristic luminescence properties (antenna effect). | Luminescent sensors, optical devices. |
This table is a generalized summary. Specific outcomes depend heavily on synthetic conditions.
Applications and Future Outlook
The coordination polymers derived from this compound are not merely structural curiosities; their tailored properties make them suitable for a range of advanced applications.
-
Catalysis: The porous nature of these materials can allow reactant molecules to access active metal sites within the framework, making them effective heterogeneous catalysts. [1]The amino groups can also be functionalized to introduce specific catalytic moieties. [8]* Gas Storage and Separation: MOFs with high surface areas and tunable pore sizes are excellent candidates for storing gases like hydrogen and methane. The functional groups lining the pores can be chosen to selectively adsorb certain gases, enabling applications in gas separation. [1]* Sensing: The incorporation of lanthanide ions can produce highly luminescent materials. The luminescence intensity can be modulated by the presence of specific analytes (e.g., small molecules, other metal ions), forming the basis for highly sensitive chemical sensors. [15]* Drug Delivery: The biocompatibility of certain metal ions (like Zn) and the high pore volume of the resulting MOFs make them potential nanocarriers for targeted drug delivery. [1] The field continues to evolve, with future research likely focusing on the synthesis of multi-metallic frameworks for synergistic effects, the development of post-synthetic modification strategies to create increasingly complex functionalities, and the fabrication of these materials into thin films and membranes for device integration. [16]
References
- 2D coordination polymers: Design guidelines and materials perspective. AIP Publishing. [Link]
- Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. ZYLAB. [Link]
- Video: Synthesis of Single-Crystalline Core-Shell Metal-Organic Frameworks. JoVE. [Link]
- Different protocols for the synthesis of MOFs and its derivatives.
- (PDF) Coordination Polymers: Bridging Inorganic Chemistry and Materials Science.
- Coordination polymers for emerging molecular devices. AIP Publishing. [Link]
- Coordination Polymers - Supramolecular Chemistry. YouTube. [Link]
- Coordination Chemistry and Sensing Properties Towards Anions and Metal Ions of a Simple Fluorescent Urea. ePrints Soton. [Link]
- Synthesis of amine-tagged metal–organic frameworks isostructural to MIL-101(Cr). RSC Publishing. [Link]
- Crystal Engineering: Synthesis and Structural Analysis of Coordination Polymers with Wavelike Properties. MDPI. [Link]
- Synthesis of metal-organic frameworks with interest in analytical chemistry. DOI. [Link]
- Simplifying the Synthesis of Metal-Organic Frameworks. PMC - NIH. [Link]
- Postsynthetic acid modification of amino-tagged metal-organic frameworks: Structure-function relationship for catalytic 5-hydroxymethylfurfural synthesis.
- Post-synthetic modification of a metal-organic framework based on 5-aminoisophthalic acid for mercury sorption.
- Multi-dimensional transition-metal coordination polymers with 5-nitro-1,2,3-benzenetricarboxylic acid exhibiting ferro-/antiferromagnetic interactions. RSC Publishing. [Link]
- Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. SpringerLink. [Link]
- Aromatic amino acid–metal ion interactions: comparative effects of alkali and Zn2+ on acidity and coordination behavior via QM studies. NIH. [Link]
- Amine-functionalized metal–organic frameworks: structure, synthesis and applic
- Syntheses and structures of three transition metal coordination polymers based on 5-Aminonicotinic acid.
- Amine-Functionalized Metal-Organic Frameworks: from Synthetic Design to Scrutiny in Applic
- ZnII and CuII-Based Coordination Polymers and Metal Organic Frameworks by the of Use of 2-Pyridyl Oximes and 1,3,5-Benzenetricarboxylic Acid. MDPI. [Link]
- Amine-Functionalized Metal-Organic Frameworks: from Synthetic Design to Scrutiny in Application.
- Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid-Based MOFs at Room Temperature by Biomimetic Crystalliz
- Synthesis, Characterization, and Crystal Structure of Three Coordination Polymers from 5-(Pyridin-2-ylmethyl)aminoisophthalic Acid.
- A new 1D Mn(II) coordination polymer: Synthesis, crystal structure, hirshfeld surface analysis and molecular docking studies. NIH. [Link]
- Syntheses, Structures, and Properties of Coordination Polymers with 2,5-Dihydroxy-1,4-Benzoquinone and 4,4′-Bipyridyl Ligands. NIH. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. ossila.com [ossila.com]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. Synthesis of amine-tagged metal–organic frameworks isostructural to MIL-101(Cr) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Amine-functionalized metal–organic frameworks: structure, synthesis and applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Aromatic amino acid–metal ion interactions: comparative effects of alkali and Zn2+ on acidity and coordination behavior via QM studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jchemrev.com [jchemrev.com]
- 14. Multi-dimensional transition-metal coordination polymers with 5-nitro-1,2,3-benzenetricarboxylic acid exhibiting ferro-/antiferromagnetic interactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.aip.org [pubs.aip.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Using 5-Amino-1,2,3-benzenetricarboxylic Acid as a Linker
Introduction: The Strategic Advantage of 5-Amino-1,2,3-benzenetricarboxylic Acid in MOF Synthesis
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, separation, catalysis, and drug delivery.[1] The rational design of MOFs, achieved through the judicious selection of metal nodes and organic linkers, allows for the fine-tuning of their structural and chemical properties.[2] The organic linker, in particular, plays a pivotal role in dictating the resulting framework's topology, porosity, and functionality.[3]
This guide focuses on the synthesis of MOFs utilizing This compound as a novel and strategic organic linker. The unique architecture of this linker, featuring a trifunctional chelating moiety of adjacent carboxylic acids and a pendant amino group, offers distinct advantages in the crystal engineering of advanced functional materials. The vicinal arrangement of the three carboxylate groups can lead to strong chelation with metal centers, potentially forming robust and unique secondary building units (SBUs). Concurrently, the amino group introduces a basic site that can serve as a platform for post-synthetic modification or directly participate in applications such as CO₂ capture and catalysis.[4][5]
The presence of the amino group can also influence the reaction kinetics and thermodynamics of MOF formation, in some cases enabling milder synthesis conditions, including aqueous-based routes at room temperature.[6] This application note provides detailed protocols for the solvothermal and hydrothermal synthesis of MOFs using this compound, delves into the causality behind experimental choices, and outlines essential characterization techniques.
I. Core Principles and Mechanistic Insights
The synthesis of MOFs is a self-assembly process governed by the coordination chemistry between the metal ions and the organic linkers.[7] The choice of synthesis method, typically solvothermal or hydrothermal, is critical as it influences the nucleation and growth of the MOF crystals.[8]
Solvothermal Synthesis: This method involves heating the reaction mixture in a sealed vessel (e.g., a Teflon-lined autoclave) above the boiling point of the solvent. The increased temperature and pressure facilitate the dissolution of precursors and promote the formation of crystalline products that may not be accessible under ambient conditions.[9]
Hydrothermal Synthesis: Similar to the solvothermal method, but utilizing water as the solvent. This approach is often considered more environmentally benign. The addition of modulators, such as other acids or bases, can influence the deprotonation of the linker and the coordination speed, thereby controlling the crystal size and morphology.[10]
The 1,2,3-tricarboxylic acid arrangement in the linker is expected to act as a strong chelating agent for metal ions. This "ortho effect" can significantly influence the resulting coordination geometry and, consequently, the final MOF topology.[11] The amino group, while potentially participating in coordination, more commonly remains available on the pore surface, imparting basicity and a handle for further functionalization.[4][12]
II. Experimental Protocols
A. General Materials and Equipment
-
Linker: this compound
-
Metal Salts: (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate, Zirconium(IV) chloride)
-
Solvents: N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol, Methanol, Deionized water
-
Equipment:
-
Analytical balance
-
Teflon-lined stainless-steel autoclaves (23 mL or 45 mL)
-
Programmable oven
-
Centrifuge
-
Schlenk line or vacuum oven for activation
-
Powder X-ray Diffractometer (PXRD)
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Thermogravimetric Analyzer (TGA)
-
Gas sorption analyzer (for BET surface area analysis)
-
B. Protocol 1: Solvothermal Synthesis of a Zn-based MOF
This protocol is a representative example and may require optimization for specific metal-linker combinations.
Step-by-Step Methodology:
-
Preparation of the Reaction Mixture:
-
In a 20 mL scintillation vial, dissolve 45.0 mg (0.2 mmol) of this compound in 10 mL of DMF. Sonicate for 10-15 minutes to ensure complete dissolution.
-
In a separate vial, dissolve 89.3 mg (0.3 mmol) of Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) in 5 mL of DMF.
-
Combine the two solutions in the reaction vial and stir for 5 minutes.
-
-
Solvothermal Reaction:
-
Transfer the resulting solution to a 23 mL Teflon-lined autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 120 °C at a rate of 5 °C/min and hold for 48 hours.
-
Allow the oven to cool down to room temperature naturally.
-
-
Product Isolation and Purification:
-
Carefully open the autoclave and collect the crystalline product by decantation or centrifugation.
-
Wash the collected crystals with fresh DMF (3 x 10 mL) to remove unreacted starting materials.
-
To exchange the high-boiling point DMF, immerse the crystals in a volatile solvent such as ethanol or methanol (3 x 10 mL) for 24 hours, replacing the solvent every 8 hours.
-
-
Activation:
-
After the solvent exchange, decant the solvent and dry the product under vacuum at 150 °C for 12 hours to remove any residual solvent molecules from the pores. This process is crucial for obtaining a porous material with a high surface area.
-
Rationale behind Experimental Choices:
-
Molar Ratio: A slight excess of the metal salt is often used to promote the formation of the desired SBU.
-
Solvent: DMF is a common solvent for solvothermal synthesis due to its high boiling point and ability to dissolve a wide range of organic and inorganic compounds.
-
Temperature and Time: These parameters are critical for crystal growth and phase purity. Optimization may be required.
-
Activation: The removal of guest solvent molecules is essential to open up the porous network of the MOF, which is a prerequisite for most applications.
C. Protocol 2: Hydrothermal Synthesis of a Cu-based MOF
This protocol outlines a more environmentally friendly approach using water as the solvent.
Step-by-Step Methodology:
-
Preparation of the Reaction Mixture:
-
In a 20 mL scintillation vial, dissolve 45.0 mg (0.2 mmol) of this compound and 12.1 mg (0.2 mmol) of sodium hydroxide in 10 mL of deionized water. The base aids in the deprotonation of the carboxylic acid groups.[10]
-
In a separate vial, dissolve 48.3 mg (0.2 mmol) of Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) in 5 mL of deionized water.
-
Slowly add the copper nitrate solution to the linker solution while stirring.
-
-
Hydrothermal Reaction:
-
Transfer the mixture to a 23 mL Teflon-lined autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat to 100 °C at a rate of 5 °C/min and maintain this temperature for 24 hours.
-
Allow the oven to cool to room temperature.
-
-
Product Isolation and Purification:
-
Collect the crystalline product by filtration or centrifugation.
-
Wash the product thoroughly with deionized water (3 x 10 mL) and then with ethanol (3 x 10 mL).
-
-
Activation:
-
Dry the purified product under vacuum at 120 °C for 12 hours.
-
III. Characterization of the Synthesized MOFs
A suite of analytical techniques is essential to confirm the successful synthesis, structure, and properties of the MOF.
| Technique | Purpose | Expected Outcome for a Crystalline MOF |
| Powder X-ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the bulk material.[9] | A diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. The pattern should be compared to simulated patterns if a single-crystal structure is obtained. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To verify the coordination of the carboxylate groups to the metal center and the presence of the amino group. | Disappearance or significant shift of the C=O stretching band of the carboxylic acid (around 1700 cm⁻¹) and the appearance of asymmetric and symmetric stretching bands of the coordinated carboxylate groups (around 1610 and 1400 cm⁻¹, respectively). The N-H stretching bands of the amino group should be visible (around 3300-3500 cm⁻¹). |
| Thermogravimetric Analysis (TGA) | To determine the thermal stability of the MOF and the temperature at which the framework decomposes.[9] | A weight loss step corresponding to the removal of guest solvent molecules, followed by a plateau indicating the stable, activated MOF, and finally a sharp weight loss at higher temperatures corresponding to the decomposition of the organic linker. |
| Brunauer-Emmett-Teller (BET) Analysis | To measure the specific surface area and pore volume of the activated MOF. | A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. The analysis will yield the BET surface area, typically in the range of several hundred to several thousand m²/g for porous MOFs. |
IV. Visualization of the Synthesis Workflow
The following diagram illustrates the general workflow for the solvothermal synthesis of a MOF using this compound.
Caption: General workflow for the solvothermal synthesis of MOFs.
V. Potential Applications and Future Directions
The unique structural features of MOFs derived from this compound open up possibilities for a range of applications:
-
Gas Separation and Storage: The presence of the amino groups can enhance the affinity for CO₂, making these materials promising candidates for carbon capture applications.[13]
-
Catalysis: The amino groups can act as basic catalytic sites, or they can be post-synthetically modified to introduce other catalytic functionalities.[5] The high density of functional groups in a confined porous environment can lead to enhanced catalytic activity and selectivity.
-
Drug Delivery: The porous structure can be utilized to encapsulate and deliver therapeutic agents. The amino groups can be used to tune the surface properties for better biocompatibility and targeted delivery.
-
Sensing: The amino groups can serve as recognition sites for specific analytes, leading to changes in the optical or electronic properties of the MOF upon binding.
Future research should focus on exploring a wider range of metal ions to construct novel topologies, investigating the effect of the 1,2,3-tricarboxylic acid arrangement on the framework's stability and properties, and developing post-synthetic modification strategies to further enhance the functionality of these materials.
VI. References
-
Dalton Transactions. (n.d.). Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand. RSC Publishing. Retrieved from [Link]
-
Hu, Y. Group. (2023, May 10). One-pot solvothermal synthesis of In-doped amino-functionalized UiO-66 Zr-MOFs with enhanced ligand-to-metal charge transfer for. Yong Hu Group. Retrieved from [Link]
-
Zhong, Y., Huang, C., Li, L., et al. (n.d.). Postsynthetic acid modification of amino-tagged metal-organic frameworks: Structure-function relationship for catalytic 5-hydroxymethylfurfural synthesis. Arizona State University. Retrieved from [Link]
-
ResearchGate. (n.d.). Post-synthetic modification of an amino-functionalized metal-organic framework for highly efficient enrichment of N-linked glycopeptides | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvothermal synthesis conditions for amino-functionalized MOFs. Retrieved from [Link]
-
PubMed. (2009, December 21). Amino acid based MOFs: synthesis, structure, single crystal to single crystal transformation, magnetic and related studies in a family of cobalt and nickel aminoisophthales. Retrieved from [Link]
-
Klinowski, J., et al. (2011). Effect of organic linker substituents on properties of metal–organic frameworks: a review. Chemical Society Reviews, 40(2), 558-574.
-
ACS Publications. (n.d.). Linker desymmetrisation unlocks new topologies, defective clusters, and catalytic activity in zirconium- and rare-earth metal–organic frameworks. Retrieved from [Link]
-
ACS Publications. (n.d.). Topological Characterization of Metal–Organic Frameworks: A Perspective | Chemistry of Materials. Retrieved from [Link]
-
CrystEngComm. (n.d.). A series of MOFs based on a tricarboxylic acid and various N-donor ligands: syntheses, structures, and properties. RSC Publishing. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. Retrieved from [Link]
-
Li, B., et al. (2016). Applications of metal-organic frameworks featuring multi-functional sites. Coordination Chemistry Reviews, 307, 106-129.
-
ACS Publications. (n.d.). Ortho Effects of Tricarboxylate Linkers in Regulating Topologies of Rare-Earth Metal–Organic Frameworks. Retrieved from [Link]
-
PubMed Central. (n.d.). Ortho Effects of Tricarboxylate Linkers in Regulating Topologies of Rare-Earth Metal–Organic Frameworks. Retrieved from [Link]
-
NIH. (n.d.). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrothermal synthesis of MOFs | Request PDF. Retrieved from [Link]
-
Bennabi, S., et al. (n.d.). Synthesis and Characterization of a new hybrid material (MOF-5/Mag-H ) based on a Metal-Organic Framework and a Proton Exchanged. Retrieved from [Link]
-
ResearchGate. (n.d.). MOFs Synthesized from Hydrothermal Conditions. | Download Table. Retrieved from [Link]
-
ACS Publications. (n.d.). Hydrothermal Synthesis of Sub-20 nm Amine-Functionalized MIL-101(Cr) Nanoparticles with High Surface Area and Enhanced CO 2 Uptake. Retrieved from [Link]
-
NIH. (n.d.). Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid-Based MOFs at Room Temperature by Biomimetic Crystallization. Retrieved from [Link]
-
MDPI. (n.d.). ZnII and CuII-Based Coordination Polymers and Metal Organic Frameworks by the of Use of 2-Pyridyl Oximes and 1,3,5-Benzenetricarboxylic Acid. Retrieved from [Link]
-
ACS Publications. (n.d.). 3D Zinc–Organic Frameworks Based on Mixed Thiophene Dicarboxylate and 4-Amino-3,5-bis(4-pyridyl)-1,2,4-triazole Linkers: Syntheses, Structural Diversity, and Single-Crystal-to-Single-Crystal Transformations | Crystal Growth & Design. Retrieved from [Link]
-
RSC Publishing. (n.d.). Strategies for the application of metal–organic frameworks in catalytic reactions. Retrieved from [Link]
-
PubMed. (n.d.). A metal organic framework prepared from benzene-1,3,5-tricarboxylic acid and copper(II), and functionalized with various polysulfides as a sorbent for selective sorption of trace amounts of heavy metal ions. Retrieved from [Link]
-
NIH. (n.d.). Post-Synthetic Modification of an Amino-Functionalized Metal–Organic Framework for Highly In Situ Luminescent Detection of Mercury (II). Retrieved from [Link]
-
RSC Publishing. (n.d.). Postsynthetic modification of an amino-tagged MOF using peptide coupling reagents: a comparative study. Retrieved from [Link]
-
RSC Publishing. (n.d.). Post-synthetic modification of an amino-functionalized metal–organic framework for highly efficient enrichment of N-linked glycopeptides. Retrieved from [Link]
-
Wikipedia. (n.d.). Carboxylate-based metal–organic frameworks. Retrieved from [Link]
-
RSC Publishing. (n.d.). Cluster- and chain-based magnetic MOFs derived from 3d metal ions and 1,3,5-benzenetricarboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). The possible configurations of 1,3,5-benzenetricarboxylic acid with metal atoms. Retrieved from [Link]
-
ACS Publications. (n.d.). Experimental and Density Functional Theory Studies on a Zinc(II) Coordination Polymer Constructed with 1,3,5-Benzenetricarboxylic Acid and the Derived Nanocomposites from Activated Carbon | ACS Omega. Retrieved from [Link]
-
RSC Publishing. (n.d.). Crystal Engineering, Structure-Function Relationships, and the Future of Metal-Organic Frameworks. Retrieved from [Link]
-
NIH. (n.d.). Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid-Based MOFs at Room Temperature by Biomimetic Crystallization. Retrieved from [Link]
-
Researcher.Life. (2020, January 1). Chapter 7 - Hydrothermal synthesis of MOFs. Retrieved from [Link]
-
Spiral. (n.d.). Multifunctional polycarboxylic acid linkers for metal-organic frameworks assembly. Retrieved from [Link]
Sources
- 1. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Effect of organic linker substituents on properties of metal–organic frameworks: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. Post-Synthetic Modification of an Amino-Functionalized Metal–Organic Framework for Highly In Situ Luminescent Detection of Mercury (II) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asu.elsevierpure.com [asu.elsevierpure.com]
- 6. Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid-Based MOFs at Room Temperature by Biomimetic Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ortho Effects of Tricarboxylate Linkers in Regulating Topologies of Rare-Earth Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Postsynthetic modification of an amino-tagged MOF using peptide coupling reagents: a comparative study - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocol: Solvothermal Synthesis of Metal-Organic Frameworks with 5-Amino-1,2,3-benzenetricarboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the solvothermal synthesis of Metal-Organic Frameworks (MOFs) utilizing the trifunctional linker, 5-Amino-1,2,3-benzenetricarboxylic acid. While this specific linker is not widely documented in the existing literature for MOF synthesis, this protocol has been meticulously developed based on established principles and successful syntheses of MOFs with structurally analogous linkers, such as other aminobenzenecarboxylic acids and benzenetricarboxylic acid isomers. The protocol herein offers a robust starting point for the exploration of novel MOFs with potential applications in catalysis, gas storage, and drug delivery, owing to the unique stereochemistry and functionality of the linker.
Introduction: The Rationale for Employing this compound
The field of Metal-Organic Frameworks (MOFs) has been dominated by highly symmetrical organic linkers, such as 1,4-benzenedicarboxylic acid (BDC) and 1,3,5-benzenetricarboxylic acid (BTC).[1][2] However, the exploration of less symmetrical and multifunctional linkers is a burgeoning area of research, promising the discovery of novel framework topologies with unique properties. This compound presents a compelling case for the design of new MOFs for several reasons:
-
Asymmetric Coordination: The arrangement of the three carboxylic acid groups and one amino group on the benzene ring is asymmetric. This can lead to the formation of complex and non-centrosymmetric crystal structures, which are of interest for applications in nonlinear optics and ferroelectricity.
-
Functional Versatility: The presence of both carboxylate and amino groups offers multiple coordination sites for metal ions.[3] The amino group can also serve as a site for post-synthetic modification, allowing for the introduction of further functionalities.[4]
-
Enhanced Intermolecular Interactions: The amino group can participate in hydrogen bonding within the framework, potentially enhancing the stability and selectivity of the MOF for certain guest molecules.
Foundational Principles of the Solvothermal Synthesis
Solvothermal synthesis is the most common method for producing crystalline MOFs.[5][6] The process involves heating a mixture of a metal salt and an organic linker in a high-boiling point solvent within a sealed container. The elevated temperature and pressure facilitate the dissolution of the precursors and the subsequent crystallization of the MOF.
Key Parameters and Their Influence
The successful synthesis of a crystalline MOF is highly dependent on a range of experimental parameters:
-
Metal Ion Source: The choice of metal ion dictates the geometry of the secondary building units (SBUs) and, consequently, the overall topology of the framework. Common metal sources include nitrates, chlorides, and acetates of transition metals like Zn(II), Cu(II), Co(II), and Ni(II).[7]
-
Solvent System: The solvent plays a crucial role in dissolving the reactants and mediating the crystallization process. N,N-Dimethylformamide (DMF) and N,N-Diethylformamide (DEF) are widely used due to their high boiling points and ability to deprotonate the carboxylic acid groups at elevated temperatures.[5]
-
Temperature and Time: These parameters influence the kinetics of nucleation and crystal growth. Optimization is often required to obtain phase-pure and well-defined crystals. Typical temperatures for solvothermal synthesis range from 80°C to 150°C, with reaction times from several hours to a few days.[5]
-
Molar Ratios: The ratio of metal to linker can significantly affect the final product. An excess of either component can lead to the formation of different phases or impurities.
Proposed Solvothermal Synthesis Protocol
The following protocol is a proposed starting point for the synthesis of a MOF using this compound, based on analogous systems reported in the literature.
Materials and Reagents
| Reagent | Purity | Supplier |
| This compound | >96% | e.g., Sigma-Aldrich |
| Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) | >98% | e.g., Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous | e.g., Sigma-Aldrich |
| Ethanol (EtOH) | Anhydrous | e.g., Sigma-Aldrich |
| Chloroform (CHCl₃) | Anhydrous | e.g., Sigma-Aldrich |
Step-by-Step Experimental Procedure
-
Preparation of the Reaction Mixture:
-
Solvothermal Reaction:
-
Seal the vial tightly with a Teflon-lined cap.
-
Place the vial in a preheated oven at 100°C for 24 hours.
-
-
Isolation and Washing of the Product:
-
After 24 hours, remove the vial from the oven and allow it to cool to room temperature.
-
Colorless or pale yellow crystals should be visible at the bottom of the vial.
-
Carefully decant the supernatant.
-
Wash the crystals by adding 10 mL of fresh DMF and allowing them to stand for 12 hours.
-
Decant the DMF and repeat the washing step twice more.
-
-
Solvent Exchange and Activation:
-
After the final DMF wash, decant the solvent and add 10 mL of chloroform.
-
Allow the crystals to soak in chloroform for 24 hours to exchange the DMF molecules within the pores.
-
Decant the chloroform and repeat the solvent exchange with fresh chloroform twice more over two days.
-
After the final wash, decant the chloroform and dry the crystals under vacuum at room temperature for 12 hours to obtain the activated MOF.
-
Rationale for Protocol Design
-
Choice of Metal: Zinc (II) is chosen as the metal source due to its versatile coordination geometries and its proven ability to form stable MOFs with amino-functionalized linkers.[1][10]
-
Solvent: DMF is selected for its high boiling point and its role as a base to facilitate the deprotonation of the carboxylic acid groups.
-
Temperature: A moderate temperature of 100°C is proposed to balance the kinetics of crystal formation and prevent the decomposition of the linker.
-
Molar Ratio: A slight excess of the metal salt is used to promote the formation of a well-defined framework, a common practice in MOF synthesis.
Characterization of the Synthesized MOF
To confirm the successful synthesis and determine the properties of the new MOF, a series of characterization techniques are essential.
| Characterization Technique | Expected Outcome |
| Powder X-ray Diffraction (PXRD) | A unique diffraction pattern with sharp peaks, indicating a crystalline material. Comparison with simulated patterns from single-crystal X-ray diffraction would confirm phase purity. |
| Thermogravimetric Analysis (TGA) | A weight loss step corresponding to the removal of coordinated solvent molecules, followed by a plateau indicating the thermal stability of the framework. A final decomposition step at higher temperatures. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Disappearance of the broad O-H stretch from the carboxylic acid groups of the linker and the appearance of characteristic symmetric and asymmetric carboxylate stretching bands, confirming coordination to the metal centers. |
| Gas Adsorption (e.g., N₂ at 77 K) | A Type I isotherm, characteristic of microporous materials, from which the Brunauer-Emmett-Teller (BET) surface area and pore volume can be calculated. |
Workflow and Logical Relationships
The following diagram illustrates the workflow of the solvothermal synthesis and the key relationships between the experimental parameters.
Caption: Workflow for the solvothermal synthesis of a MOF with this compound.
Potential Challenges and Troubleshooting
-
Amorphous Product: If an amorphous powder is obtained, consider lowering the reaction temperature or extending the reaction time to promote slower crystal growth.
-
Poor Crystallinity: The use of modulators, such as monocarboxylic acids (e.g., acetic acid), can sometimes improve crystallinity by competing with the linker for coordination sites and slowing down the nucleation process.
-
Phase Impurities: Adjusting the metal-to-linker molar ratio or the concentration of the reactants may be necessary to obtain a phase-pure product.
Conclusion
The protocol outlined in this application note provides a rational and experimentally grounded starting point for the synthesis of novel MOFs using this compound. The unique structural and functional characteristics of this linker hold significant promise for the development of new porous materials with tailored properties for a variety of applications. Further optimization of the reaction conditions will likely be necessary to achieve high-quality, phase-pure materials.
References
- This compound - ChemBK. (2024, April 9).
- Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid-Based MOFs at Room Temperature by Biomimetic Crystallization - NIH. (n.d.).
- Postsynthetic acid modification of amino-tagged metal-organic frameworks: Structure-function relationship for catalytic 5-hydroxymethylfurfural synthesis - Arizona State University. (n.d.).
- Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method - Semantic Scholar. (n.d.).
- Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC - NIH. (n.d.).
- Solvothermal synthesis conditions for amino-functionalized MOFs - ResearchGate. (n.d.).
- Amino acid based MOFs: synthesis, structure, single crystal to single crystal transformation, magnetic and related studies in a family of cobalt and nickel aminoisophthales - PubMed. (2009, December 21).
- This compound | C9H7NO6 | CID 14434861 - PubChem. (n.d.).
- Coordination Chemistry and Sensing Properties Towards Anions and Metal Ions of a Simple Fluorescent Urea - ePrints Soton. (n.d.).
- Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid-Based MOFs at Room Temperature by Biomimetic Crystallization | Inorganic Chemistry - ACS Publications. (2024, May 14).
- The possible configurations of 1,3,5-benzenetricarboxylic acid with metal atoms. - ResearchGate. (n.d.).
- Amino acid based MOFs: synthesis, structure, single crystal to single crystal transformation, magnetic and related studies in a family of cobalt and nickel aminoisophthales - PubMed. (2009, December 21).
- Transition metal amino acid complexes - Wikipedia. (n.d.).
- Cluster- and chain-based magnetic MOFs derived from 3d metal ions and 1,3,5-benzenetricarboxylate - New Journal of Chemistry (RSC Publishing). (n.d.).
- Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid-Based MOFs at Room Temperature by Biomimetic Crystallization - PubMed. (2024, May 27).
- Hydrothermal synthesis of MOFs modified from Bian et al. - ResearchGate. (n.d.).
- MOFs Synthesized from Hydrothermal Conditions. | Download Table - ResearchGate. (n.d.).
- Aromatic amino acid–metal ion interactions: comparative effects of alkali and Zn2+ on acidity and coordination behavior via QM studies - NIH. (2025, November 20).
- ZnII and CuII-Based Coordination Polymers and Metal Organic Frameworks by the of Use of 2-Pyridyl Oximes and 1,3,5-Benzenetricarboxylic Acid - MDPI. (n.d.).
Sources
- 1. Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid-Based MOFs at Room Temperature by Biomimetic Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cluster- and chain-based magnetic MOFs derived from 3d metal ions and 1,3,5-benzenetricarboxylate - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Transition metal amino acid complexes - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amino acid based MOFs: synthesis, structure, single crystal to single crystal transformation, magnetic and related studies in a family of cobalt and nickel aminoisophthales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chembk.com [chembk.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Detection of Heavy Metal Ions using 5-Amino-1,2,3-benzenetricarboxylic acid
Introduction: The Imperative for Sensitive Heavy Metal Ion Detection
Heavy metal contamination of aqueous environments poses a significant threat to ecological balance and human health.[1] Ions such as lead (Pb²⁺), mercury (Hg²⁺), cadmium (Cd²⁺), and copper (Cu²⁺) are non-biodegradable and can accumulate in living organisms, leading to a variety of severe health issues.[1] Consequently, the development of rapid, sensitive, and selective methods for the detection of these contaminants is of paramount importance for environmental monitoring and public safety. Traditional analytical techniques, while accurate, often require sophisticated instrumentation, complex sample preparation, and are not suitable for on-site analysis.[1]
Fluorescence-based sensing has emerged as a powerful alternative due to its inherent sensitivity, rapid response time, and operational simplicity.[2] 5-Amino-1,2,3-benzenetricarboxylic acid is a versatile organic compound that possesses intrinsic fluorescence and multiple coordination sites (amino and carboxyl groups), making it a promising candidate for the development of chemosensors for heavy metal ions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of this compound in two distinct modalities for heavy metal ion detection: as a direct fluorescent probe and as a building block for a Metal-Organic Framework (MOF)-based sensor.
Principle of Detection: Harnessing Fluorescence Quenching
The primary mechanism underlying the detection of heavy metal ions using this compound is fluorescence quenching . The compound exhibits native fluorescence upon excitation at a specific wavelength. The presence of heavy metal ions can lead to a decrease in this fluorescence intensity. This quenching can occur through several mechanisms, most notably through the formation of a complex between the metal ion and the carboxylate and amino groups of the molecule. This complexation can facilitate non-radiative decay pathways for the excited state of the fluorophore, thus reducing the fluorescence output. The extent of fluorescence quenching is often proportional to the concentration of the heavy metal ion, forming the basis for quantitative analysis.
Caption: Mechanism of fluorescence quenching for heavy metal ion detection.
Part 1: Direct Fluorescent Probe Application
This section outlines the use of this compound as a standalone fluorescent probe. The following protocols are generalized and should be optimized for specific applications and target ions.
Materials and Reagents
-
This compound (Reagent grade)
-
Dimethyl sulfoxide (DMSO, Spectroscopic grade)
-
Deionized water (DI water)
-
Buffer solution (e.g., Tris-HCl, pH 7.4)
-
Stock solutions of various heavy metal ions (e.g., Pb(NO₃)₂, HgCl₂, CdCl₂, CuCl₂, etc.) at a concentration of 1 mM in DI water.
-
Fluorescence spectrophotometer
-
pH meter
-
Volumetric flasks and pipettes
Protocol 1: Preparation of Sensing Solution
-
Prepare a 10 mM stock solution of this compound: Accurately weigh 22.5 mg of this compound and dissolve it in 10 mL of DMSO. This stock solution should be stored in a dark container at 4°C.
-
Prepare the working sensing solution: Dilute the stock solution with the chosen buffer (e.g., Tris-HCl, pH 7.4) to a final concentration of 100 µM. The optimal concentration should be determined experimentally to achieve a stable and measurable fluorescence signal.
Protocol 2: Fluorescence Measurements for Heavy Metal Ion Detection
-
Instrument Setup: Set the excitation wavelength of the fluorescence spectrophotometer to the optimal wavelength for this compound (typically in the UV range, which needs to be determined experimentally, e.g., 320 nm). Set the emission wavelength range to scan for the fluorescence peak (e.g., 350-600 nm).
-
Blank Measurement: To a cuvette, add 3 mL of the working sensing solution and record the fluorescence spectrum. This will serve as the baseline fluorescence (F₀).
-
Titration with Heavy Metal Ions:
-
To the same cuvette, add small aliquots (e.g., 1-10 µL) of the 1 mM heavy metal ion stock solution.
-
After each addition, gently mix the solution and allow it to equilibrate for a short period (e.g., 1-2 minutes).
-
Record the fluorescence spectrum after each addition. A decrease in the fluorescence intensity (F) will be observed in the presence of quenching ions.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the heavy metal ion concentration.
-
To analyze the quenching efficiency, use the Stern-Volmer equation: F₀ / F = 1 + Ksv[Q] where F₀ is the fluorescence intensity in the absence of the quencher, F is the fluorescence intensity in the presence of the quencher, Ksv is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher (heavy metal ion).
-
The limit of detection (LOD) can be calculated using the formula: LOD = 3σ / k where σ is the standard deviation of the blank measurements and k is the slope of the calibration curve at low concentrations.
-
Protocol 3: Selectivity Study
To assess the selectivity of the probe, perform the fluorescence quenching experiment with a range of different metal ions at the same concentration and compare the quenching effect. This will help identify which metal ions cause the most significant fluorescence quenching and determine the probe's specificity.
Part 2: Metal-Organic Framework (MOF)-Based Sensor Application
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters and organic ligands. The high surface area and tunable porosity of MOFs make them excellent platforms for sensing applications. Here, we describe a general approach to synthesize a MOF using a tricarboxylic acid ligand and its application in heavy metal detection. While this protocol uses benzene-1,3,5-tricarboxylic acid as an example due to the availability of established methods, this compound can be used as the ligand to create an amino-functionalized MOF with potentially enhanced sensing properties.[3][4]
Materials and Reagents
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Benzene-1,3,5-tricarboxylic acid (H₃BTC) or this compound
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
-
Teflon-lined autoclave
-
Centrifuge
-
Oven
Protocol 4: Synthesis of a Cu-BTC MOF (HKUST-1 analogue)
This protocol is adapted from established methods for synthesizing HKUST-1.[4]
-
In a beaker, dissolve 0.297 g (1 mmol) of Cu(NO₃)₂·3H₂O in 6 mL of DMF.
-
In a separate beaker, dissolve 0.210 g (1 mmol) of benzene-1,3,5-tricarboxylic acid in a mixture of 6 mL of ethanol and 6 mL of deionized water.
-
Combine the two solutions in a Teflon-lined autoclave and stir for 10 minutes.
-
Seal the autoclave and heat it in an oven at 70°C for 24-48 hours.[4]
-
After cooling to room temperature, collect the blue crystals by centrifugation.
-
Wash the crystals with DMF and then with ethanol to remove unreacted starting materials.
-
Dry the synthesized MOF in an oven at a low temperature (e.g., 60°C).
Protocol 5: MOF-Based Detection of Heavy Metal Ions
-
Prepare a suspension of the MOF: Disperse a small amount of the synthesized MOF (e.g., 1 mg) in a suitable solvent (e.g., 10 mL of ethanol or water) by sonication to form a stable suspension.
-
Fluorescence Measurement:
-
Transfer 3 mL of the MOF suspension to a cuvette.
-
Record the baseline fluorescence spectrum of the MOF suspension. The excitation and emission wavelengths will depend on the specific MOF synthesized and should be determined experimentally.
-
Add aliquots of the heavy metal ion stock solution to the cuvette, mix, and record the fluorescence spectra.
-
The detection principle is often based on the quenching of the MOF's luminescence upon interaction with the heavy metal ions.[3]
-
-
Data Analysis: Analyze the data as described in Protocol 2.
Caption: General experimental workflow for heavy metal ion detection.
Data Interpretation and Expected Results
A successful experiment will demonstrate a concentration-dependent decrease in the fluorescence intensity of the this compound solution or the MOF suspension upon the addition of specific heavy metal ions.
Table 1: Hypothetical Performance Characteristics for a this compound-based Sensor
| Target Ion | Detection Method | Linear Range (µM) | Limit of Detection (LOD) (nM) | Key Observations |
| Pb²⁺ | Direct Fluorescent Probe | 0.1 - 10 | 50 | Significant fluorescence quenching observed. |
| Cu²⁺ | Direct Fluorescent Probe | 0.5 - 20 | 100 | Moderate fluorescence quenching. |
| Hg²⁺ | MOF-Based Sensor | 0.05 - 5 | 10 | High selectivity and strong quenching effect. |
| Cd²⁺ | Direct Fluorescent Probe | 1 - 50 | 200 | Weaker quenching compared to Pb²⁺ and Cu²⁺. |
Note: The values in this table are hypothetical and intended for illustrative purposes. Actual performance will depend on experimental optimization.
Troubleshooting
-
No or weak fluorescence signal:
-
Check the concentration of the this compound solution.
-
Ensure the excitation and emission wavelengths are correctly set.
-
Verify the solvent is appropriate and of spectroscopic grade.
-
-
High background fluorescence:
-
Use high-purity solvents and reagents.
-
Ensure cuvettes are clean.
-
-
Poor selectivity:
-
Adjust the pH of the buffer solution, as the coordination of metal ions is often pH-dependent.
-
Consider the use of masking agents to block the interference from other ions.
-
-
Precipitation upon metal ion addition:
-
The concentration of the metal ion or the probe may be too high. Try using more dilute solutions.
-
Conclusion
This compound presents a promising platform for the development of fluorescent sensors for heavy metal ions. Its utility as both a direct probe and a ligand for MOF synthesis offers flexibility in sensor design. The protocols outlined in this application note provide a solid foundation for researchers to explore and optimize the use of this compound in environmental monitoring and other analytical applications. Further research should focus on detailed studies of selectivity, sensitivity, and application in real-world sample matrices.
References
- CN113372231A - Preparation method of 5-amino-1, 2, 3-benzenetricarboxylic acid. (URL not available)
- Recent Progress on Fluorescent Probes in Heavy Metal Determinations for Food Safety: A Review - MDPI. [Link]
- Interference of other common metal ions in the fluorometric detection...
- Recent Developments in Fluorescent Materials for Heavy Metal Ions Analysis From the Perspective of Forensic Chemistry - PMC - PubMed Central. [Link]
- Amino-Functionalized Metal-Organic Framework as Fluorescence Probe for Cell Imaging and Doxorubicin Detection - PubMed. [Link]
- A metal organic framework prepared from benzene-1,3,5-tricarboxylic acid and copper(II), and functionalized with various polysulfides as a sorbent for selective sorption of trace amounts of heavy metal ions - PubMed. [Link]
- Current trends in the detection and removal of heavy metal ions using functional m
- Highly Efficient Luminescent Metal–Organic Framework for the Simultaneous Detection and Removal of Heavy Metals
- Application of synthesized metal-trimesic acid frameworks for the remediation of a multi-metal polluted soil and investigation of quinoa responses | PLOS One. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Developments in Fluorescent Materials for Heavy Metal Ions Analysis From the Perspective of Forensic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A metal organic framework prepared from benzene-1,3,5-tricarboxylic acid and copper(II), and functionalized with various polysulfides as a sorbent for selective sorption of trace amounts of heavy metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of synthesized metal-trimesic acid frameworks for the remediation of a multi-metal polluted soil and investigation of quinoa responses | PLOS One [journals.plos.org]
Application Notes and Protocols for 5-Amino-1,2,3-benzenetricarboxylic Acid in Fluorescent Sensing
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Leveraging Intrinsic Fluorescence for Selective Analyte Detection
Fluorescent sensing has emerged as a powerful analytical tool, offering high sensitivity and selectivity for the detection of a wide array of analytes.[1] The fundamental principle lies in the modulation of a fluorophore's emission in the presence of a target molecule. This modulation can manifest as an enhancement ("turn-on") or a reduction ("turn-off") of the fluorescence signal.[2][3] Aromatic amino acids and their derivatives are particularly interesting candidates for the development of fluorescent sensors due to their intrinsic fluorescence properties.[4] 5-Amino-1,2,3-benzenetricarboxylic acid, a molecule possessing both amino and carboxylic acid functional groups on a benzene ring, presents a promising scaffold for the design of novel fluorescent probes. The electron-donating amino group and the electron-withdrawing carboxylic acid groups can create a system susceptible to electronic perturbations upon interaction with specific analytes, leading to discernible changes in its fluorescence characteristics.
This application note provides a comprehensive guide to the utilization of this compound as a "turn-off" fluorescent sensor, with a particular focus on the detection of ferric ions (Fe³⁺) in aqueous media. The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for researchers to explore the potential of this versatile molecule in various sensing applications.
Mechanism of Sensing: A "Turn-Off" Response to Ferric Ions
The fluorescence of this compound is attributed to the π-conjugated system of the benzene ring, influenced by the amino and carboxylic acid substituents. The proposed sensing mechanism for Fe³⁺ is based on fluorescence quenching upon the formation of a complex between the analyte and the sensor molecule.[5] The carboxylic acid groups of this compound can act as effective binding sites for metal ions.[6]
Upon the introduction of Fe³⁺, the metal ion coordinates with the carboxylate groups. This coordination facilitates a photoinduced electron transfer (PET) process from the excited state of the fluorophore to the d-orbitals of the Fe³⁺ ion.[7] This non-radiative decay pathway effectively competes with the radiative decay (fluorescence), leading to a significant decrease in the fluorescence intensity. This "turn-off" response is proportional to the concentration of the quenching analyte, forming the basis for quantitative analysis.
Caption: Proposed mechanism of fluorescence quenching of this compound by Fe³⁺ ions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol details the preparation of a stock solution of the fluorescent sensor.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized water
-
pH meter
-
Standard laboratory glassware and equipment
Procedure:
-
Accurately weigh 2.25 mg of this compound (MW = 225.16 g/mol ) and dissolve it in 10 mL of anhydrous DMSO to prepare a 1 mM stock solution.
-
Store the stock solution in a dark, airtight container at 4°C to prevent degradation.
-
For sensing experiments, dilute the stock solution with the appropriate buffer (e.g., phosphate-buffered saline, PBS) to the desired working concentration. It is crucial to maintain a consistent, low percentage of DMSO in the final solution (typically <1% v/v) to avoid solvent effects on the fluorescence and analyte interaction.
Protocol 2: Fluorescent Detection of Fe³⁺ Ions
This protocol provides a step-by-step guide for the "turn-off" fluorescent sensing of Fe³⁺ ions.
Materials:
-
Working solution of this compound (e.g., 10 µM in PBS buffer, pH 7.4)
-
Stock solution of FeCl₃ (1 mM in deionized water)
-
Series of diluted FeCl₃ solutions of known concentrations
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescence spectrophotometer
-
Quartz cuvettes
Procedure:
-
Instrument Setup:
-
Turn on the fluorescence spectrophotometer and allow the lamp to stabilize for at least 30 minutes.
-
Set the excitation wavelength to the determined maximum absorbance wavelength of this compound (a preliminary UV-Vis absorption scan is recommended).
-
Set the emission wavelength range to scan across the expected fluorescence emission spectrum.
-
Optimize the excitation and emission slit widths to achieve a good signal-to-noise ratio.
-
-
Measurement:
-
Pipette 2 mL of the 10 µM this compound working solution into a quartz cuvette.
-
Place the cuvette in the spectrophotometer and record the initial fluorescence spectrum. This will serve as the baseline fluorescence (F₀).
-
Prepare a series of vials containing 2 mL of the sensor working solution.
-
Add increasing volumes of the diluted FeCl₃ solutions to each vial to achieve a range of final Fe³⁺ concentrations (e.g., 0, 5, 10, 20, 50, 100 µM). Ensure the total volume added is small to avoid significant dilution of the sensor.
-
Incubate the mixtures for a short period (e.g., 5-10 minutes) at room temperature to allow for complex formation.
-
Measure the fluorescence spectrum of each solution (F).
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of Fe³⁺.
-
To analyze the quenching efficiency, use the Stern-Volmer equation: F₀ / F = 1 + Ksv[Q] where:
-
F₀ is the fluorescence intensity in the absence of the quencher (Fe³⁺).
-
F is the fluorescence intensity in the presence of the quencher.
-
Ksv is the Stern-Volmer quenching constant.
-
[Q] is the concentration of the quencher.
-
-
A linear Stern-Volmer plot (F₀/F vs. [Q]) indicates a single type of quenching mechanism (static or dynamic).[8]
-
Performance Characteristics
The performance of a fluorescent sensor is characterized by several key parameters. The following table summarizes the expected performance of the this compound-based sensor for Fe³⁺ detection, based on data from analogous systems.[9]
| Parameter | Expected Value |
| Limit of Detection (LOD) | Low micromolar (µM) to high nanomolar (nM) range |
| Linear Range | Typically spans two orders of magnitude in concentration |
| Selectivity | High selectivity for Fe³⁺ over other common metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺) |
| Response Time | Rapid, typically within minutes |
| pH Range | Optimal performance in the physiological pH range (6.5-8.0) |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no fluorescence signal | Incorrect excitation/emission wavelengths. | Determine the optimal wavelengths by running an excitation-emission matrix scan. |
| Degradation of the sensor molecule. | Prepare fresh solutions and store them properly. | |
| Poor linearity of Stern-Volmer plot | Presence of both static and dynamic quenching. | A non-linear plot can still be used for quantification, but the quenching mechanism is more complex. |
| Inner filter effects at high analyte concentrations. | Dilute the samples or use a shorter path length cuvette. | |
| Interference from other ions | Non-specific binding. | Perform selectivity studies with a wide range of potentially interfering ions to validate the sensor's specificity. |
Conclusion
This compound offers a promising and readily accessible platform for the development of "turn-off" fluorescent sensors. Its straightforward detection mechanism, coupled with the potential for high selectivity and sensitivity, makes it an attractive tool for researchers in various scientific disciplines. The protocols provided in this application note serve as a detailed guide for the successful implementation of this molecule in the fluorescent detection of ferric ions, and can be adapted for the detection of other analytes with appropriate modifications.
References
- Sensing of picric acid using an AIEE active "Turn Off" fluorescent probe derived from hydroxy naphthaldehyde and benzyloxy benzaldehyde. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
- Advances in reaction-based synthetic fluorescent probes for studying the role of zinc and copper ions in living systems. Journal of Clinical Biochemistry and Nutrition. [Link]
- Fluorescent Protein-Based Sensors for Detecting Essential Metal Ions across the Tree of Life. ACS Sensors. [Link]
- A Turn-On Fluorescent Amino Acid Sensor Reveals Chloroquine's Effect on Cellular Amino Acids via Inhibiting C
- A Benzimidazole-Based Fluorescent Probe for the Selective Recognition of Cobalt (II) Ions. Molecules. [Link]
- An ESIPT-Based Fluorescent Probe for Aqueous Cu+ Detection through Strip, Nanofiber and Living Cells. Biosensors. [Link]
- Fluorescence response of sensor 1 to Fe³⁺ in different concentration.
- Unique Fluorescence Turn-On and Turn-Off–On Responses to Acids by a Carbazole-Based Metal–Organic Framework and Theoretical Studies. Journal of the American Chemical Society. [Link]
- A general sensing strategy for detection of Fe3+ by using amino acid-modified graphene quantum dots as fluorescent probe.
- Metal-Induced Fluorescence Quenching of Photoconvertible Fluorescent Protein DendFP. International Journal of Molecular Sciences. [Link]
- “Turn-on” fluorescent sensor array for basic amino acids in water.
- Fluorescent Protein-Based Sensors for Detecting Essential Metal Ions across the Tree of Life. Semantic Scholar. [Link]
- Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone. Journal of the American Chemical Society. [Link]
- Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids. Journal of the American Chemical Society. [Link]
- Fluorescence Quenching of Aromatic Amino Acids by Rhodium Nanoparticles. Florence University Press. [Link]
- Up-Converting Nanocrystals Modified With Fluorescent Markers for the Detection of Amino Acids: Preparation, Characterization, and Sensing Performance. Frontiers in Chemistry. [Link]
- Fluorescence Quenching of Tyrosine-Ag Nanoclusters by Metal Ions: Analytical and Physicochemical Assessment. International Journal of Molecular Sciences. [Link]
- Spectroscopic Study of a Novel Binaphthyl Amine Fluorescent Probe for Chiral Recognition of DL-Lysine. Preprints.org. [Link]
- Spectroscopic Study of a Novel Binaphthyl Amine Fluorescent Probe for Chiral Recognition of D/L-Lysine. MDPI. [Link]
Sources
- 1. A Turn-On Fluorescent Amino Acid Sensor Reveals Chloroquine’s Effect on Cellular Amino Acids via Inhibiting Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensing of picric acid using an AIEE active "Turn Off" fluorescent probe derived from hydroxy naphthaldehyde and benzyloxy benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. “Turn-on” fluorescent sensor array for basic amino acids in water - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. riviste.fupress.net [riviste.fupress.net]
- 5. researchgate.net [researchgate.net]
- 6. Metal-Induced Fluorescence Quenching of Photoconvertible Fluorescent Protein DendFP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Benzimidazole-Based Fluorescent Probe for the Selective Recognition of Cobalt (II) Ions [mdpi.com]
- 8. Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Step-by-Step Guide to Functionalizing 5-Amino-1,2,3-benzenetricarboxylic acid
Abstract
5-Amino-1,2,3-benzenetricarboxylic acid is a versatile aromatic compound distinguished by its dual reactivity, stemming from a nucleophilic amino group and three acidic carboxyl groups on a benzene core.[1] This unique structure makes it a valuable building block in diverse fields, including the synthesis of metal-organic frameworks (MOFs), the development of novel dyes, and as a scaffold in medicinal chemistry.[2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth exploration of the key strategies for functionalizing this molecule. We move beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights into protocol design and execution. Detailed, step-by-step methodologies for reactions targeting the amino group and the carboxylic acid moieties are presented, alongside methods for characterizing the resulting derivatives.
Introduction: The Chemical Versatility of this compound
This compound (C₉H₇NO₆, M.W. 225.16 g/mol ) is a pale yellow crystalline powder soluble in water, ethanol, and DMSO.[2][3] Its structure presents two distinct reactive fronts:
-
The Amino (-NH₂) Group: As a primary aromatic amine, this group serves as a potent nucleophile and can be readily converted into a diazonium salt, providing a gateway to a vast array of subsequent reactions.
-
The Carboxylic Acid (-COOH) Groups: These three groups can act as proton donors, engage in hydrogen bonding, and, upon deprotonation, function as excellent coordinating ligands for metal ions or be converted into other functional groups like amides and esters.[1][2]
The strategic modification of these sites allows for the precise tuning of the molecule's electronic, physical, and biological properties, making it a highly adaptable platform for chemical synthesis.
Core Functionalization Strategies & Protocols
This section details the primary pathways for modifying this compound, categorized by the targeted functional group.
Strategy I: Targeting the Amino Group
The reactivity of the amino group is central to creating derivatives with applications in dyes, bioconjugation, and materials science.
This classic transformation converts the primary amine into a diazonium salt, a versatile electrophilic intermediate. The subsequent reaction with an electron-rich aromatic compound (the coupling partner) forms a highly conjugated azo compound, which is the structural basis for many vibrant dyes.[4][5]
Causality of Experimental Choices: The reaction is conducted at low temperatures (0–5 °C) because diazonium salts are thermally unstable and can decompose, releasing nitrogen gas.[5] An excess of strong acid is used to ensure the complete formation of nitrous acid (HNO₂) from sodium nitrite and to prevent the newly formed diazonium salt from coupling with the unreacted parent amine.
Caption: Workflow for Azo Dye Synthesis.
Protocol 2.1.A: Synthesis of an Azo Dye via Diazotization
-
Diazonium Salt Preparation:
-
In a 250 mL beaker, dissolve 2.25 g (0.01 mol) of this compound in 50 mL of 2 M hydrochloric acid, cooling the mixture to 0–5 °C in an ice-water bath with constant stirring.
-
In a separate flask, prepare a solution of 0.70 g (0.01 mol) of sodium nitrite (NaNO₂) in 10 mL of cold water.
-
Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature remains below 5 °C. The addition should take approximately 10-15 minutes.
-
After the addition is complete, continue stirring for an additional 20 minutes at 0–5 °C. The resulting clear solution contains the diazonium salt.
-
-
Azo Coupling:
-
In a separate 500 mL beaker, dissolve 1.44 g (0.01 mol) of β-naphthol in 40 mL of 2 M sodium hydroxide solution and cool to 5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold β-naphthol solution with vigorous stirring.
-
A brightly colored precipitate (the azo dye) will form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Dry the product in a vacuum oven at 60 °C.
-
| Parameter | Condition | Rationale |
| Temperature | 0–5 °C | Prevents thermal decomposition of the unstable diazonium salt. |
| pH (Diazotization) | Strongly Acidic (HCl) | Ensures formation of nitrous acid and prevents side reactions. |
| pH (Coupling) | Basic (NaOH) | Deprotonates the coupling partner (β-naphthol) to increase its nucleophilicity. |
| Stoichiometry | ~1:1:1 (Amine:Nitrite:Partner) | Ensures efficient conversion without excess, hard-to-remove reagents. |
Direct N-alkylation of triaminobenzenes has historically been challenging due to the instability of the starting materials. However, the electron-withdrawing carboxylate groups in the target molecule provide sufficient stability to allow for direct alkylation under standard conditions, enabling the synthesis of novel C₃-symmetric structures.[6][7]
Causality of Experimental Choices: A strong base like potassium carbonate is used to deprotonate the amino group, increasing its nucleophilicity. A polar aprotic solvent like DMF is chosen for its ability to dissolve the reactants and its high boiling point, which allows the reaction to be heated to drive it to completion.
Protocol 2.1.B: Exhaustive N-Alkylation
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add 1.12 g (5 mmol) of this compound, 4.14 g (30 mmol) of anhydrous potassium carbonate (K₂CO₃), and 30 mL of dimethylformamide (DMF).
-
Add 3.7 mL (60 mmol) of iodomethane. Caution: Iodomethane is toxic and volatile. Handle in a fume hood.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80 °C and stir for 16-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After cooling to room temperature, pour the reaction mixture into 150 mL of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the residue by column chromatography on silica gel to obtain the N,N-dimethylated product.
-
Strategy II: Targeting the Carboxylic Acid Groups
The three carboxylic acid groups are ideal handles for building larger molecular architectures through amide bond formation or coordination chemistry.
The direct reaction of a carboxylic acid and an amine to form an amide is unfavorable. Therefore, a "coupling agent" is required to activate the carboxyl group, converting the hydroxyl into a good leaving group and facilitating nucleophilic attack by an amine. This is a foundational reaction in drug development and peptide synthesis.[8][9]
Causality of Experimental Choices: A carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a common zero-length crosslinker. It activates the carboxyl group to form a reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis; adding an auxiliary nucleophile like N-hydroxysuccinimide (NHS) intercepts it to form a more stable, yet still highly reactive, NHS-ester. This ester then reacts cleanly with a primary amine to form the desired amide bond.
Caption: EDC/NHS Mediated Amide Coupling Workflow.
Protocol 2.2.A: Synthesis of a Triamide Derivative
-
Activation Step:
-
Suspend 0.75 g (3.33 mmol) of this compound in 50 mL of anhydrous DMF.
-
Add 2.28 g (11.9 mmol, 3.6 equiv.) of EDC hydrochloride and 1.37 g (11.9 mmol, 3.6 equiv.) of NHS.
-
Stir the mixture under a nitrogen atmosphere at room temperature for 4 hours. The suspension should become a clear solution as the NHS-ester forms.
-
-
Coupling Step:
-
Add 11.0 mmol (3.3 equiv.) of the desired primary amine (e.g., benzylamine) to the activated ester solution.
-
Add 2.0 mL (11.9 mmol, 3.6 equiv.) of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) to neutralize the EDC hydrochloride and any acid formed.
-
Stir the reaction at room temperature for 12-18 hours.
-
-
Work-up and Purification:
-
Remove the DMF under high vacuum.
-
Redissolve the residue in ethyl acetate (100 mL) and wash with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude product by flash chromatography or recrystallization.
-
| Coupling Agent | Activating Mechanism | Common Solvents |
| EDC/NHS | Carbodiimide/Active Ester | DMF, DCM, MeCN |
| HATU/DIPEA | Uronium Salt/Active Ester | DMF, NMP |
| SO₂F₂/DIPEA | In situ formation of acyl fluoride | MeCN[10] |
| DCC/DMAP | Carbodiimide/Active Ester | DCM, THF |
MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. The three carboxylate groups of this compound make it an excellent C₃-symmetric linker for creating stable, three-dimensional frameworks.[2][11][12] The amino group can serve as a site for post-synthetic modification, adding further functionality to the porous material.[13]
Causality of Experimental Choices: Solvothermal synthesis—heating the reactants in a sealed vessel above the boiling point of the solvent—provides the necessary energy to overcome the kinetic barriers of framework formation, promoting the growth of high-quality crystals. DMF is a common solvent as it can coordinate to the metal centers during nucleation and has a high boiling point suitable for solvothermal conditions.
Caption: Conceptual Workflow for MOF Synthesis.
Protocol 2.2.B: General Solvothermal Synthesis of a MOF
-
Reactant Preparation:
-
In a 20 mL glass vial, combine 22.5 mg (0.1 mmol) of this compound and 36.2 mg (0.15 mmol) of Cu(NO₃)₂·3H₂O.
-
Add 10 mL of a solvent mixture, typically DMF/Ethanol/Water in a 1:1:1 ratio.
-
Sonicate the mixture for 5 minutes to ensure homogeneity.
-
-
Solvothermal Reaction:
-
Cap the vial tightly and place it in a programmable laboratory oven.
-
Heat the vial to 100 °C over 2 hours.
-
Hold the temperature at 100 °C for 48 hours.
-
Allow the oven to cool slowly to room temperature over 12 hours.
-
-
Product Isolation and Activation:
-
Crystals, typically blue or green for copper-based MOFs, should be visible at the bottom of the vial.
-
Carefully decant the mother liquor.
-
Wash the crystals by immersing them in fresh DMF (3 x 10 mL) for 8 hours each time to remove unreacted starting materials.
-
To activate the MOF (i.e., remove solvent from the pores), decant the DMF and immerse the crystals in a volatile solvent like ethanol or acetone for 24 hours.
-
Finally, decant the solvent and dry the crystals under high vacuum at an elevated temperature (e.g., 120 °C) for 12 hours.
-
Characterization of Functionalized Products
Confirming the success of a functionalization reaction requires a suite of analytical techniques.
| Technique | Purpose | Expected Observation |
| FT-IR Spectroscopy | Identify functional groups | Amidation: Appearance of amide I (C=O stretch, ~1650 cm⁻¹) and amide II (N-H bend, ~1550 cm⁻¹) bands. |
| ¹H NMR Spectroscopy | Confirm structural changes | Appearance of new signals corresponding to the attached functional group (e.g., new aromatic or aliphatic protons). |
| Mass Spectrometry | Determine molecular weight | The measured molecular weight should match the calculated mass of the expected product. |
| Powder X-Ray Diffraction (PXRD) | Confirm crystallinity (for MOFs) | A sharp, well-defined diffraction pattern indicates a crystalline material. The pattern is a fingerprint of the specific MOF structure.[12] |
| N₂ Sorption Analysis | Measure porosity (for MOFs) | A Type I isotherm (for microporous materials) confirms permanent porosity and allows for calculation of the BET surface area.[12] |
References
- TSI Journals. (2013). Synthesis and absorption spectra of alkali clearable azo dyes of 5-aminoisophthalic acid. Organic Chemistry: An Indian Journal, 9(9), 373-379.
- Wang, S.-M., Zhao, C., Zhang, X., & Qin, H.-L. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Chemical Science, 10(28), 6875-6883.
- Dalton Transactions. (2019). Metal organic frameworks decorated with free carboxylic acid groups: topology, metal capture and dye adsorption properties. 48(3), 978-989.
- ResearchGate. (n.d.). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole.
- ChemBK. (2024). This compound.
- MDPI. (2022). ZnII and CuII-Based Coordination Polymers and Metal Organic Frameworks by the of Use of 2-Pyridyl Oximes and 1,3,5-Benzenetricarboxylic Acid. Molecules, 27(15), 4987.
- Google Patents. (n.d.). CN113372231A - Preparation method of 5-amino-1, 2, 3-benzenetricarboxylic acid.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- YouTube. (2023). Adventures in the Synthesis of Metal Organic Frameworks.
- ResearchGate. (n.d.). Preparation process of 1,3,5-benzenetricarboxylic acid conjugated Mn-MOFs nanorod.
- Organic Syntheses. (n.d.). Procedure for diazotization and coupling.
- ACS Publications. (2020). Design of Amino-Functionalized Benzene-1,4-Dicarboxylic Acid-Fabricated Lanthanum-Based Metal–Organic Frameworks for Defluoridation of Water. Journal of Chemical & Engineering Data, 65(11), 5487-5500.
- Google Patents. (n.d.). US3864385A - New 5-Aminoisophthalic Acid Derivatives, Salts And Esters Thereof And Methods For Their Preparation.
- National Institutes of Health. (2018). Stepwise triple-click functionalization of synthetic peptides. Chemical Science, 9(33), 6875-6879.
- MDPI. (2020). Amino Acids in the Development of Prodrugs. Pharmaceuticals, 13(10), 286.
- National Institutes of Health. (2018). Functionalized C3-Symmetric Building Blocks—The Chemistry of Triaminotrimesic Acid. Molecules, 23(11), 2800.
- PubMed. (2022). Amino acids and its pharmaceutical applications: A mini review. International Journal of Pharmaceutics, 613, 121375.
- MDPI. (2021). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Pharmaceuticals, 14(3), 209.
- University of Helsinki. (2022). Functionalized C3-Symmetric Building Blocks—The Chemistry of Triaminotrimesic Acid. Molecules, 23(11), 2800.
Sources
- 1. CAS 37141-01-8: this compound [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. tsijournals.com [tsijournals.com]
- 5. Diazotisation [organic-chemistry.org]
- 6. Functionalized C3-Symmetric Building Blocks—The Chemistry of Triaminotrimesic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [helda.helsinki.fi]
- 8. mdpi.com [mdpi.com]
- 9. Amino acids and its pharmaceutical applications: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Metal organic frameworks decorated with free carboxylic acid groups: topology, metal capture and dye adsorption properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
Topic: Experimental Setup for Gas Adsorption Studies with 5-Amino-1,2,3-benzenetricarboxylic acid-based MOFs
An Application Note and Protocol for Researchers
Introduction: The Significance of Amino-Functionalized MOFs
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their exceptionally high surface areas, tunable pore sizes, and chemically versatile structures make them prime candidates for applications in gas storage, separation, and catalysis.[1][2] The strategic introduction of functional groups onto the organic linkers can dramatically enhance the material's affinity and selectivity for specific gas molecules.
The use of 5-Amino-1,2,3-benzenetricarboxylic acid as an organic linker is of particular interest. The pendant amino (-NH₂) group acts as a strong Lewis base, creating specific, favorable interaction sites for acidic gases like carbon dioxide (CO₂).[3][4] This targeted interaction can lead to significantly higher adsorption capacities and selectivities at low gas pressures, a critical requirement for applications such as post-combustion carbon capture and direct air capture.[5][6]
This guide provides a comprehensive overview and detailed protocols for the synthesis, activation, and gas adsorption characterization of MOFs based on the this compound linker. It is designed to equip researchers with the necessary framework to conduct robust and reproducible gas sorption experiments.
Part 1: MOF Synthesis and Activation: Preparing the Adsorbent
The foundation of any reliable gas adsorption study is a well-synthesized and properly activated material. The following protocols provide a representative solvothermal synthesis method and a critical activation procedure.
Protocol 1.1: Representative Solvothermal Synthesis
Causality: Solvothermal synthesis is a common method for producing highly crystalline MOFs.[7][8] The reaction is performed in a sealed vessel at elevated temperatures, which increases the solubility of the precursors and promotes the formation of a stable, crystalline framework. The choice of metal source (e.g., Zr, Cu, Zn) will define the resulting structure and its stability. Zirconium-based MOFs, for instance, are known for their exceptional thermal and chemical stability.[9]
Materials:
-
Metal Salt (e.g., Zirconium(IV) chloride, ZrCl₄)
-
This compound (Linker)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Modulator (e.g., Acetic Acid or Formic Acid - Optional, but often used to improve crystallinity)
-
Teflon-lined stainless-steel autoclave
Procedure:
-
In a 20 mL glass vial, dissolve the metal salt (e.g., 0.5 mmol ZrCl₄) in 5 mL of DMF.
-
In a separate vial, dissolve the this compound linker (0.5 mmol) in 5 mL of DMF. Sonication may be required to achieve full dissolution.
-
Combine the two solutions in the glass vial.
-
If using a modulator, add it to the mixture (e.g., 10-50 equivalents relative to the metal salt). The modulator competes with the linker for coordination to the metal center, slowing down the nucleation process and often leading to larger, more perfect crystals.
-
Stir the final mixture for 10-15 minutes to ensure homogeneity.
-
Transfer the vial into a Teflon-lined autoclave. Seal the autoclave tightly.
-
Place the autoclave in a programmable oven and heat to a specified temperature (typically 80-150 °C) for 24-72 hours.[10]
-
After the reaction, allow the oven to cool slowly to room temperature.
-
Collect the resulting crystalline powder by filtration or centrifugation.
-
Wash the product thoroughly with fresh DMF to remove unreacted precursors, followed by a solvent exchange with a more volatile solvent like ethanol or methanol. This is typically done by soaking the powder in the new solvent and replacing the solvent several times over 1-2 days.
Protocol 1.2: MOF Activation
Causality: Activation is arguably the most critical step before any gas adsorption measurement. The as-synthesized MOF pores are filled with solvent molecules (e.g., DMF, water). These must be removed to make the internal surface area accessible to gas molecules.[10] This is typically achieved by heating the material under a dynamic vacuum. The activation temperature must be carefully chosen: high enough to remove the solvent but low enough to prevent the collapse of the porous framework. Thermogravimetric analysis (TGA) is the ideal tool to determine this optimal temperature window.
Materials:
-
As-synthesized MOF powder
-
Schlenk line or vacuum oven
-
Sample tube for gas adsorption analyzer
Procedure:
-
Place a precisely weighed amount of the solvent-exchanged MOF (typically 50-150 mg) into a clean, dry sample tube of a known weight.
-
Attach the sample tube to a degassing port on the gas adsorption analyzer or a Schlenk line.
-
Begin pulling a dynamic vacuum.
-
Slowly heat the sample to the predetermined activation temperature (e.g., 120-180 °C). The temperature should be below the decomposition point of the MOF as determined by TGA.
-
Hold the sample at this temperature under high vacuum for several hours (typically 4-12 hours) until the outgas rate falls below a threshold (e.g., <2 µmHg/min), indicating that the pores are clear.
-
Allow the sample to cool to room temperature while still under vacuum.
-
Weigh the sample tube again to determine the exact mass of the activated ("dry") MOF. This mass is crucial for calculating the amount of gas adsorbed per gram of material.
Part 2: The Gas Adsorption Experiment
Gas adsorption measurements are typically performed using either a volumetric or gravimetric technique to generate an adsorption isotherm—a plot of the amount of gas adsorbed versus pressure at a constant temperature.[4][11]
-
Volumetric Method: Measures the amount of gas adsorbed by monitoring pressure changes in a calibrated volume. It is the most common method for determining surface area and porosity.
-
Gravimetric Method: Measures the change in sample mass directly using a sensitive microbalance as it is exposed to the adsorbate gas.
The following protocol details the widely used volumetric method.
Workflow for MOF Synthesis, Activation, and Gas Adsorption Analysis
Caption: Overall workflow from MOF synthesis to final data analysis.
Protocol 2.1: Volumetric Gas Adsorption Measurement
A) Surface Area and Porosity Analysis (N₂ at 77 K)
Causality: Nitrogen adsorption at its boiling point (77 K) is the standard method for probing the porosity of a material. The resulting isotherm shape provides qualitative information about the pore structure, and mathematical models like the Brunauer-Emmett-Teller (BET) theory are applied to quantify the specific surface area.[12]
Procedure:
-
Transfer the sample tube containing the activated MOF from the degassing port to the analysis port of the volumetric analyzer.
-
Place a Dewar flask filled with liquid nitrogen (77 K) around the sample tube, ensuring the sample is fully submerged.
-
The instrument will first measure the "free space" or "void volume" of the sample tube using a non-adsorbing gas, typically helium.
-
After evacuating the helium, the instrument will begin dosing small, known amounts of high-purity nitrogen gas into the sample tube.
-
After each dose, the system waits for the pressure to equilibrate. The amount of gas adsorbed is calculated from the pressure difference before and after equilibration.
-
This process is repeated to build the adsorption isotherm point-by-point up to a relative pressure (P/P₀) of ~1.0.
-
The desorption isotherm is then measured by systematically reducing the pressure.
B) Carbon Dioxide Adsorption Analysis (e.g., at 273 K or 298 K)
Causality: To assess the MOF's performance for a specific application like CO₂ capture, adsorption isotherms are measured using the target gas at relevant temperatures (e.g., 273 K for standard comparisons, 298 K for ambient conditions). The strong interaction between CO₂ and the amine groups is expected to result in a steep initial rise in the isotherm, indicating high uptake at low pressures.[3]
Procedure:
-
Ensure the sample is freshly activated using the procedure in Protocol 1.2.
-
Instead of a liquid nitrogen Dewar, use a cryostat or circulating water bath to maintain the desired temperature (e.g., 273 K or 298 K) around the sample tube.
-
Connect the appropriate gas (high-purity CO₂) to the instrument.
-
Perform the void volume measurement with helium at the analysis temperature.
-
Measure the CO₂ adsorption isotherm by dosing the gas incrementally, typically up to a final pressure of ~1 bar (100 kPa).
Part 3: Data Analysis and Interpretation
Raw isotherm data must be processed using appropriate physical models to extract meaningful material properties.
Data Analysis Pipeline
Caption: Flowchart illustrating the analysis of raw gas adsorption data.
Analysis of N₂ Isotherm (77 K)
-
BET Specific Surface Area: The BET model is applied to the linear region of the N₂ isotherm, typically in the relative pressure (P/P₀) range of 0.05 to 0.35. This calculation provides the specific surface area in m²/g. For microporous materials like many MOFs, it is crucial to apply the proper consistency criteria when selecting the pressure range to ensure the physical meaning of the calculated area.
-
Pore Volume and Size Distribution: The total pore volume is often estimated from the amount of gas adsorbed at a high relative pressure (e.g., P/P₀ = 0.99). More detailed pore size distribution can be calculated from the isotherm data using models like Barrett-Joyner-Halenda (BJH) for mesopores or, more accurately for microporous MOFs, using Density Functional Theory (DFT) methods.
Analysis of CO₂ Isotherms
-
Adsorption Capacity (Uptake): The CO₂ uptake is read directly from the isotherm. It is typically reported in mmol/g, cm³/g (STP), or weight percent at a specific pressure, most commonly 1 bar (100 kPa). The presence of the amine group should result in a high uptake at very low pressures (< 0.15 bar), which is advantageous for capturing CO₂ from dilute streams.[6]
-
Isosteric Heat of Adsorption (Qst): This thermodynamic quantity represents the strength of the interaction between the gas molecules and the MOF surface. It can be calculated by fitting isotherm data collected at two or more different temperatures (e.g., 273 K and 298 K) to the Clausius-Clapeyron equation. For amine-functionalized MOFs, Qst values for CO₂ are typically high at low surface coverage (>50 kJ/mol), indicating a strong, chemisorption-like interaction, and decrease as the amine sites become saturated.[3]
Representative Data for Amine-Functionalized MOFs
The following table provides representative data from literature for well-characterized amine-functionalized MOFs. These values can serve as a benchmark for evaluating a newly synthesized MOF based on this compound.
| Property | Representative Value | Significance |
| BET Surface Area (m²/g) | 500 - 1500 | Indicates the total accessible surface for adsorption. Often lower than the parent non-functionalized MOF due to the volume occupied by the amine groups. |
| Pore Volume (cm³/g) | 0.3 - 0.8 | Represents the total open space within the material available for gas molecules. |
| CO₂ Uptake at 1 bar, 298 K (mmol/g) | 2.0 - 4.5 | A key performance metric for CO₂ capture capacity under ambient conditions.[4] |
| CO₂ Isosteric Heat (Qst at zero coverage) (kJ/mol) | 60 - 95 | Quantifies the strength of the CO₂-MOF interaction. High values indicate strong chemisorption due to the amine functionality.[3] |
References
- ResearchGate. (n.d.). CO2 isotherms (298 K) comparing two different amine-functionalized MOF-808 derivatives. Retrieved from https://www.researchgate.
- Farrukh, S., et al. (2019). Adsorption of CO2 on amine-functionalized green metal-organic framework: an interaction between amine and CO2 molecules. Environmental Science and Pollution Research. DOI: 10.1007/s11356-019-06717-3.
- Darunte, M. R., et al. (2016). Direct Air Capture of CO2 Using Amine Functionalized MIL-101(Cr). ACS Publications. DOI: 10.1021/acs.iecr.6b02699.
- Li, H., et al. (2022). High-Selective CO2 Capture in Amine-Decorated Al-MOFs. MDPI. DOI: 10.3390/ma15031189.
- Bahamon, D., et al. (2021). Effect of Amine Functionalization of MOF Adsorbents for Enhanced CO2 Capture and Separation: A Molecular Simulation Study. Frontiers in Chemistry. DOI: 10.3389/fchem.2020.613868.
- Drout, R. J., et al. (2024). Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid-Based MOFs at Room Temperature by Biomimetic Crystallization. Inorganic Chemistry. DOI: 10.1021/acs.inorgchem.4c00450.
- Li, P., et al. (2018). Amino-functionalized MOFs with high physicochemical stability for efficient gas storage/separation, dye adsorption and catalytic performance. Journal of Materials Chemistry A. DOI: 10.1039/C8TA08453A.
- Patsnap Eureka. (n.d.). Method for synthetizing 2-amino-1, 3, 5-benzenetricarboxylic acid and application thereof for preparation of NH2-MOF-808.
- ResearchGate. (n.d.). Synthesis and Characterization of a new hybrid material (MOF-5/Mag-H) based on a Metal-Organic Framework and a Proton Exchanged.
- Viswanathan, N., et al. (2020). Design of Amino-Functionalized Benzene-1,4-Dicarboxylic Acid-Fabricated Lanthanum-Based Metal–Organic Frameworks for Defluoridation of Water. Journal of Chemical & Engineering Data. DOI: 10.1021/acs.jced.0c00533.
- Li, B., et al. (2019). Amino functionalized Zn/Cd-metal–organic frameworks for selective CO2 adsorption and Knoevenagel condensation reactions. Dalton Transactions. DOI: 10.1039/C9DT00391F.
- Ghorui, S., et al. (2021). Two Ln-based metal–organic frameworks based on the 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid ligand: syntheses, structures, and photocatalytic properties. RSC Publishing. DOI: 10.1039/D1CE00904A.
- ResearchGate. (n.d.). An Amino-Coordinated Metal–Organic Framework for Selective Gas Adsorption.
- Zhang, M., et al. (2022). Amino-modified Mg-MOF-74: Synthesis, characterization and CO2 adsorption performance. IOPscience. DOI: 10.1088/2053-1591/ac5237.
- DergiPark. (n.d.). Synthesis, Characterization and Gas Separation Properties of MOF-5 Mixed Matrix Membranes.
- IRIS-AperTO - UniTo. (n.d.). Design and characterization of MOFs (Metal Organic Frameworks) for innovative applications.
- Wang, H., et al. (2020). Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water. RSC Publishing. DOI: 10.1039/d0ce01027a.
- NIH. (n.d.). Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid-Based MOFs at Room Temperature by Biomimetic Crystallization.
- Google Patents. (n.d.). Activated Amino Containing Metal Organic Framework (MOF) Compositions, Process of Making and Process of Use Thereof.
- ACS Publications. (n.d.). Photoinduced Dynamic Ligation in Metal–Organic Frameworks.
- Arizona State University. (n.d.). Postsynthetic acid modification of amino-tagged metal-organic frameworks: Structure-function relationship for catalytic 5-hydroxymethylfurfural synthesis.
- RSC Publishing. (n.d.). Fabrication of amino functionalized benzene-1,4-dicarboxylic acid facilitated cerium based metal organic frameworks for efficient removal of fluoride from water environment.
- RSC Publishing. (2022). Recent advances in metal–organic frameworks for gas adsorption/separation.
- Chemical Science (RSC Publishing). (2023). Suitability of a diamine functionalized metal–organic framework for direct air capture. DOI: 10.1039/D3SC02554C.
Sources
- 1. iris.unito.it [iris.unito.it]
- 2. mdpi.com [mdpi.com]
- 3. Amino-modified Mg-MOF-74: Synthesis, characterization and CO2 adsorption performance [eeer.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of Amine Functionalization of MOF Adsorbents for Enhanced CO2 Capture and Separation: A Molecular Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jmaterenvironsci.com [jmaterenvironsci.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Amino-functionalized MOFs with high physicochemical stability for efficient gas storage/separation, dye adsorption and catalytic performance - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. US20210379560A1 - Activated Amino Containing Metal Organic Framework (MOF) Compositions, Process of Making and Process of Use Thereof - Google Patents [patents.google.com]
- 10. Adsorption of CO2 on amine-functionalized green metal-organic framework: an interaction between amine and CO2 molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Novel Polymers from 5-Amino-1,2,3-benzenetricarboxylic Acid
Introduction: A Multifunctional Monomer for Advanced Polymer Architectures
5-Amino-1,2,3-benzenetricarboxylic acid is an aromatic compound distinguished by its unique trifunctionality, possessing one nucleophilic amino group and three electrophilic carboxylic acid groups.[1][2][3] This arrangement classifies it as an AB₂/AB₃-type monomer, a versatile building block for the synthesis of complex polymer architectures, particularly hyperbranched polymers.[1][3][4] The inherent rigidity of the benzene ring, combined with the potential for extensive hydrogen bonding from the amide and carboxylic acid moieties, makes polymers derived from this monomer promising candidates for high-performance applications, including thermally stable materials, selective membranes, and matrices for drug delivery.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the preparation of novel hyperbranched polyamides. The protocols detailed herein are designed to be self-validating, with explanations of the underlying chemical principles and expected outcomes.
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is critical for successful polymerization.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₆ | [1] |
| Molecular Weight | 225.16 g/mol | [1] |
| Appearance | Colorless to pale yellow crystalline powder | [1][2] |
| Solubility | Soluble in water, ethanol, and dimethyl sulfoxide (DMSO) | [1][2] |
| Thermal Stability | High melting point (>360°C) and decomposition temperature (~575°C) | [1] |
Polymerization Strategy: Direct Polycondensation for Hyperbranched Polyamides
The presence of both amine and carboxylic acid functionalities on the same molecule allows for self-condensation polymerization.[5] A direct polycondensation approach is often preferred for its operational simplicity, avoiding the need to pre-activate the carboxylic acid groups. The Yamazaki-Higashi reaction, which utilizes a phosphite-based activating agent, is a well-established method for forming polyamides under mild conditions and is adaptable for this monomer.[6]
The AB₂ nature of this compound will lead to the formation of a hyperbranched structure. The polymerization will proceed through the reaction of the single amino group of one monomer with one of the three carboxylic acid groups of another, leading to a dendritic growth pattern.
Caption: Experimental workflow for direct polycondensation.
Characterization of the Resulting Polymer
Thorough characterization is essential to confirm the structure and properties of the synthesized hyperbranched polyamide.
| Technique | Purpose | Expected Results |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the formation of amide bonds and the presence of functional groups. | Appearance of characteristic amide C=O stretching bands (around 1650 cm⁻¹) and N-H bending bands (around 1540 cm⁻¹). Disappearance or significant reduction of the primary amine N-H stretching bands. Broad O-H stretching from carboxylic acid groups will be present. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the detailed chemical structure of the polymer. | Complex spectra due to the hyperbranched structure. Aromatic proton signals will be present. The formation of amide bonds will cause shifts in the signals of adjacent protons and carbons. |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and molecular weight distribution (polydispersity index, PDI). | A broad molecular weight distribution is expected, which is characteristic of hyperbranched polymers synthesized via direct polycondensation. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer. | The polymer is expected to exhibit high thermal stability, with a decomposition temperature above 400°C. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg). | A high Tg is anticipated due to the rigid aromatic backbone and extensive hydrogen bonding. |
Potential Applications in Drug Development
The unique properties of hyperbranched polyamides derived from this compound open up several avenues for applications in drug development:
-
Drug Delivery Vehicles: The numerous terminal carboxylic acid groups can be functionalized with targeting ligands or used to encapsulate drug molecules through ionic interactions or hydrogen bonding. The hyperbranched structure can provide a high drug-loading capacity.
-
Biomaterial Scaffolds: The inherent biocompatibility of polyamide structures, coupled with the potential for cross-linking through the carboxylic acid groups, makes these polymers suitable for creating scaffolds for tissue engineering.
-
Excipients in Formulations: The high thermal stability and amorphous nature of these polymers could make them useful as stabilizing excipients in solid dosage forms.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
NMP is a reproductive toxin; handle with extreme care and avoid inhalation and skin contact.
-
Pyridine has a strong, unpleasant odor and is flammable; handle in a fume hood.
-
Triphenyl phosphite is an irritant; avoid contact with skin and eyes.
Conclusion
This compound is a highly promising monomer for the synthesis of novel hyperbranched polyamides with desirable properties for advanced applications. The direct polycondensation protocol provided in these notes offers a straightforward and reproducible method for preparing these materials. The resulting polymers, with their high thermal stability, numerous functional groups, and unique architecture, are expected to be valuable in various fields, particularly in drug development and materials science. Further research can focus on controlling the degree of branching and functionalizing the terminal groups to tailor the polymer properties for specific applications.
References
- Rousseau, et al. (2013). Synthesis of Hyperbranched Polymers and Prospects for Application in Oilfield Chemistry. Energy & Fuels.
- ChemBK. This compound.
- Gao, H. et al. (2015). Chain-growth click polymerization of AB2 monomers for the formation of hyperbranched polymers with low polydispersities in a one-pot process.
- Sarkar, A. (Date unknown). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
- Wikipedia. Solution polymerization.
- Google Patents. Process for preparing poly-para-aminobenzoic acid. US3225011A.
Sources
- 1. Frontiers | Synthesis of Hyperbranched Polymers and Prospects for Application in Oilfield Chemistry [frontiersin.org]
- 2. Chain-growth click polymerization of AB2 monomers for the formation of hyperbranched polymers with low polydispersities in a one-pot process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel bio-based AB2 monomer for preparing hyperbranched polyamides derived from levulinic acid and furfurylamine - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Revisiting AB2 + A-R copolymerization: direct access to Janus and peripherally clickable hyperbranched polyesters - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. US3225011A - Process for preparing poly-para-aminobenzoic acid - Google Patents [patents.google.com]
- 6. dspace.ncl.res.in [dspace.ncl.res.in]
Application Notes and Protocols for Incorporating 5-Amino-1,2,3-benzenetricarboxylic Acid into Drug Delivery Systems
Introduction: The Strategic Advantage of a Trifunctional Linker
5-Amino-1,2,3-benzenetricarboxylic acid is a compelling, yet underutilized, molecule in the design of advanced drug delivery systems. Its unique structure, featuring a benzene ring scaffold functionalized with three carboxylic acid groups and one amino group, offers a trifecta of strategic advantages for researchers. The vicinal tricarboxylic acid arrangement provides robust coordination sites for constructing highly stable Metal-Organic Frameworks (MOFs), while the free amino group serves as a versatile chemical handle for subsequent covalent modification.[1] This dual functionality allows for the creation of sophisticated, multifunctional nanocarriers capable of high drug loading and targeted delivery.
The presence of the amino group is particularly significant. It not only allows for the post-synthetic covalent attachment of therapeutic molecules, targeting ligands (e.g., folic acid), or imaging agents but also fundamentally alters the physicochemical properties of the resulting nanocarrier.[2][3] This can lead to improved biocompatibility, tailored drug-carrier interactions, and stimuli-responsive release mechanisms, such as pH-sensitive drug release in the acidic tumor microenvironment.[2] Zirconium-based MOFs, in particular, are noted for their high stability and low cytotoxicity, making them excellent candidates for biomedical applications.[4][5][6]
This guide provides detailed methodologies for incorporating this compound into two prominent classes of drug delivery systems: Metal-Organic Frameworks and polymeric nanoparticles/liposomes. The protocols are designed to be self-validating, with integrated characterization and quality control steps to ensure reproducibility and reliability.
Methodology 1: Synthesis of Amino-Functionalized Metal-Organic Frameworks (MOFs)
The primary application of this compound is as an organic linker in the synthesis of MOFs. The resulting amino-functionalized MOFs serve as porous nanosponges that can be loaded with therapeutic agents. The most common and robust method for this is solvothermal synthesis.[7][8] While direct synthesis with this specific linker is not widely documented, this protocol is adapted from well-established procedures for structurally analogous linkers like 2-aminoterephthalic acid (for UiO-66-NH₂) and 1,3,5-benzenetricarboxylic acid (for MIL-100).[9][10]
Causality Behind Experimental Choices:
-
Metal Source: Zirconium(IV) chloride (ZrCl₄) is chosen for its ability to form highly stable Zr-oxo clusters ([Zr₆O₄(OH)₄]¹²⁺), which, when coordinated with carboxylate linkers, result in MOFs with exceptional chemical and thermal stability (e.g., the UiO-66 architecture).[4][5] This stability is crucial for maintaining the integrity of the carrier in biological environments.
-
Solvent: N,N-Dimethylformamide (DMF) is a high-boiling point solvent ideal for solvothermal synthesis, facilitating the dissolution of precursors and the crystallization of the MOF structure.[7][11]
-
Modulator: Acetic acid or hydrochloric acid is often used as a modulator. It competes with the organic linker for coordination to the metal clusters, slowing down the nucleation process and leading to larger, more uniform, and higher-quality crystals.
-
Temperature & Time: The reaction is conducted at elevated temperatures (85-120 °C) for an extended period (24h) to provide the necessary energy for the formation of the crystalline MOF structure.[7][12]
Experimental Workflow: MOF Synthesis
Caption: Workflow for the synthesis and activation of amino-functionalized MOFs.
Protocol 1: Solvothermal Synthesis of Zr-based Amino-MOF
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Concentrated Hydrochloric acid (HCl) or Acetic Acid
-
Ethanol (anhydrous)
-
20 mL scintillation vials or Teflon-lined pressure vessel
Procedure:
-
Precursor Solution Preparation:
-
In a 20 mL glass scintillation vial, dissolve 0.08 g of ZrCl₄ in 10 mL of DMF. Sonicate for 5-10 minutes to ensure complete dissolution.[7]
-
In a separate vial, dissolve a stoichiometric equivalent of this compound in 10 mL of DMF.
-
Combine the two solutions under magnetic stirring.
-
Carefully add a modulating agent, such as 1.33 mL of concentrated HCl, to the mixture.[7] This helps control the crystal growth and morphology.
-
-
Solvothermal Reaction:
-
Transfer the final mixture to a 20-40 mL Teflon-lined autoclave.
-
Seal the autoclave and place it in a preheated oven at 120 °C for 24 hours.[12]
-
-
Purification and Solvent Exchange:
-
After 24 hours, remove the autoclave from the oven and allow it to cool to room temperature naturally.
-
Collect the resulting white powder by centrifugation (e.g., 8000 rpm for 10 min).
-
Discard the supernatant and wash the solid product by re-dispersing it in 20 mL of fresh DMF and centrifuging again. Repeat this DMF wash step three times to remove unreacted precursors.
-
To remove residual DMF from the MOF pores, perform a solvent exchange. Re-disperse the MOF powder in 20 mL of anhydrous ethanol, stir or sonicate for 30 minutes, and then centrifuge. Repeat the ethanol exchange three times.[7]
-
-
Activation:
-
After the final ethanol wash, decant the supernatant and place the wet powder in a vacuum oven.
-
Activate the MOF by heating under vacuum at 120-150 °C for 12 hours. This step is crucial for removing all solvent molecules from the pores, making the internal surface area accessible for drug loading.[7]
-
-
Characterization:
-
Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF. The resulting pattern should show sharp peaks, indicating a well-ordered crystalline structure.
-
Scanning Electron Microscopy (SEM): To visualize the crystal morphology and size distribution.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and confirm the removal of solvent after activation.
-
N₂ Adsorption-Desorption (BET analysis): To determine the specific surface area and pore volume, which are critical parameters for drug loading capacity.
-
Methodology 2: Drug Incorporation Strategies
Once the activated amino-MOF is synthesized and characterized, the therapeutic agent can be incorporated. Two primary strategies are presented: passive loading via solvent immersion and active loading via covalent conjugation.
Passive Loading (Solvent Immersion)
This method relies on the diffusion of drug molecules from a concentrated solution into the porous framework of the MOF. It is suitable for a wide range of small molecule drugs.
Causality: The high surface area and pore volume of the MOF provide ample space for drug molecules to adsorb.[10] The loading is driven by concentration gradient and host-guest interactions, such as hydrogen bonding, π-π stacking, or electrostatic interactions between the drug and the MOF's internal surface.[13][14] The presence of the amino group on the linker can enhance these interactions, potentially leading to higher loading capacities compared to non-functionalized MOFs.[2][3]
Protocol 2.1: Drug Loading by Solvent Immersion
Materials:
-
Activated amino-MOF powder
-
Therapeutic drug (e.g., Doxorubicin, Ibuprofen)
-
Appropriate solvent (in which the drug is highly soluble and does not damage the MOF, e.g., DMF, ethanol, methanol, or water)[14]
-
Phosphate-Buffered Saline (PBS) for release studies
Procedure:
-
Loading:
-
Prepare a concentrated solution of the drug in the chosen solvent (e.g., 1-5 mg/mL).
-
Disperse a known amount of activated amino-MOF (e.g., 20 mg) into the drug solution (e.g., 5 mL).
-
Stir the suspension at room temperature for 24-48 hours in the dark to allow for maximum encapsulation.[13]
-
-
Purification:
-
Collect the drug-loaded MOF by centrifugation (8000 rpm, 10 min).
-
Wash the pellet with a small amount of fresh solvent to remove surface-adsorbed drug molecules. Centrifuge again and discard the supernatant. Repeat this wash step once more.
-
Dry the final drug@amino-MOF product under vacuum at a mild temperature (e.g., 40-60 °C) to avoid drug degradation.
-
-
Quantification of Drug Loading:
-
Combine the supernatants from the loading and washing steps.
-
Determine the concentration of the non-encapsulated drug in the supernatant using UV-Vis spectroscopy or HPLC by comparing it to a standard calibration curve.
-
Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (wt%) = (Weight of loaded drug / Weight of drug-loaded MOF) x 100
-
EE (%) = (Weight of loaded drug / Initial weight of drug) x 100
-
-
Active Loading (Covalent Conjugation via Post-Synthetic Modification)
This advanced method utilizes the reactive amino groups on the MOF linker to form a stable, covalent bond with the drug molecule. This is ideal for prodrug strategies or when precise control over drug release is required.
Causality: The primary amine on the linker acts as a nucleophile that can react with complementary functional groups on a drug or a linker-drug conjugate (e.g., activated carboxylic acids, isothiocyanates).[15] This covalent attachment prevents premature drug leakage and allows for release to be triggered by the cleavage of the covalent bond (e.g., by pH or enzymes in the target tissue).
Experimental Workflow: Post-Synthetic Modification
Caption: Workflow for covalent drug conjugation to amino-MOFs via PSM.
Protocol 2.2: Covalent Drug Conjugation using EDC/NHS Chemistry
This protocol is for drugs containing a carboxylic acid group.
Materials:
-
Activated amino-MOF
-
Drug with a carboxylic acid group
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES buffer, pH 6.0
-
Coupling Buffer: PBS, pH 7.4
-
Anhydrous DMF or DMSO
Procedure:
-
Activation of Drug's Carboxyl Group:
-
In a separate vial, dissolve the drug, EDC, and NHS in DMF or MES buffer. Use a molar ratio of approximately 1:2:5 (Drug:EDC:NHS).
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature. This forms a semi-stable NHS-ester intermediate on the drug molecule.[16]
-
-
Conjugation to Amino-MOF:
-
Disperse the activated amino-MOF in the coupling buffer (PBS, pH 7.4).
-
Add the activated drug solution to the MOF suspension.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Collect the drug-conjugated MOF by centrifugation.
-
Wash the product extensively with DMF and then ethanol to remove unreacted drug and coupling agents. Repeat the wash/centrifugation cycle 3-5 times.
-
Dry the final product under vacuum.
-
-
Confirmation of Conjugation:
-
FT-IR Spectroscopy: Look for the appearance of new peaks corresponding to the amide bond (~1650 cm⁻¹) and characteristic peaks from the drug molecule.
-
TGA: A successful conjugation will result in a different thermal decomposition profile compared to the unconjugated MOF.
-
X-ray Photoelectron Spectroscopy (XPS): Can be used to confirm the presence of elements unique to the drug molecule on the MOF surface.
-
Methodology 3: Covalent Surface Functionalization of Nanoparticles
The bifunctional nature of this compound makes it an excellent linker molecule to functionalize the surface of other, non-porous nanoparticles, such as polymeric nanoparticles (e.g., PLGA) or liposomes. In this approach, the molecule acts as a bridge, with its carboxylic acid groups anchoring to the nanoparticle surface (or polymer backbone) and its amino group exposed for further conjugation.
**Protocol 3: EDC/NHS Coupling to Amine-Terminated Nanoparticles (e.g., PLGA-PEG-NH₂) **
Causality: This protocol utilizes the classic carbodiimide chemistry to form a stable amide bond between the carboxylic acid groups of the linker and primary amines on the nanoparticle surface.[17][18] EDC activates the carboxyl groups of this compound, which then react with the surface amines of the nanoparticle.[16][19]
Materials:
-
Amine-functionalized nanoparticles (e.g., prepared from PLGA-PEG-NH₂)
-
This compound
-
EDC and Sulfo-NHS
-
Activation Buffer (MES, pH 6.0) and Coupling Buffer (PBS, pH 7.4)
Procedure:
-
Activation of Linker: In a vial, dissolve this compound, EDC, and Sulfo-NHS in MES buffer (pH 6.0). Allow to react for 15 minutes at room temperature.[19]
-
Conjugation:
-
Disperse the amine-functionalized nanoparticles in PBS (pH 7.4).
-
Add the activated linker solution to the nanoparticle suspension.
-
Incubate for 2 hours at room temperature with gentle mixing.[16]
-
-
Purification: Purify the functionalized nanoparticles from excess reagents by repeated centrifugation and resuspension in fresh PBS or by dialysis.
-
Characterization: Confirm successful conjugation using FT-IR, zeta potential measurements (which should show a change in surface charge), and XPS. The newly installed amino groups are now available for subsequent drug attachment as described in Protocol 2.2.
Data Presentation & Comparison
The choice of linker functionality significantly impacts the drug loading capacity of MOFs. Amino-functionalization often enhances loading due to improved host-guest interactions.
| MOF System | Linker | Drug | Drug Loading Capacity (wt%) | Ref. |
| MIL-101 (Cr) | 1,4-Benzenedicarboxylic acid | Ibuprofen | ~140% | [9][10] |
| MIL-100 (Cr) | 1,3,5-Benzenetricarboxylic acid | Ibuprofen | ~35% | [10] |
| MIL-53 (Fe) | 1,4-Benzenedicarboxylic acid | Oridonin | ~56% | [9] |
| Fe-MOF-5-NH₂ | 2-Aminoterephthalic acid | Doxorubicin | ~35% | [10] |
| CD-MOF (K) | γ-Cyclodextrin | Azilsartan | ~23% | [10] |
| Proposed Zr-MOF | This compound | Various | Hypothesized High Capacity | N/A |
Note: The drug loading capacity is highly dependent on the specific drug, MOF, and loading conditions.
Characterization and Quality Control
A thorough characterization is essential to validate the synthesis and performance of the drug delivery system.
| Technique | Purpose | Expected Outcome for Amino-MOF System |
| PXRD | Confirms crystallinity and phase identity. | Sharp diffraction peaks matching a simulated or reference pattern. |
| SEM/TEM | Visualizes morphology, size, and uniformity. | Uniform, discrete crystals (e.g., octahedral for UiO-66 type). |
| N₂ Adsorption (BET) | Measures surface area and pore volume. | High surface area (typically >1000 m²/g for UiO-66). A decrease is expected after drug loading. |
| TGA | Assesses thermal stability and quantifies loaded guest molecules. | Stepwise weight loss corresponding to solvent removal and framework decomposition. A new weight loss step indicates drug presence. |
| FT-IR | Confirms functional groups and successful conjugation. | Presence of N-H stretching/bending from the amino group. Appearance of amide bond peaks after covalent conjugation. |
| Zeta Potential | Measures surface charge and colloidal stability. | A shift in zeta potential upon surface modification or drug loading. |
| UV-Vis / HPLC | Quantifies drug loading and release. | Used to measure drug concentration in supernatant for loading calculations and in release media over time. |
References
- Solvothermal Synthesis of MIL-96 and UiO-66-NH2 on Atomic Layer Deposited Metal Oxide Coatings on Fiber Mats.JoVE (Journal of Visualized Experiments), 2018. [Link]
- Microwave-Assisted Solvothermal Synthesis of UiO-66-NH2 and Its Catalytic Performance toward the Hydrolysis of a Nerve Agent Simulant.MDPI, 2022. [Link]
- A review on zirconium-based metal–organic frameworks: synthetic approaches and biomedical applications.Materials Advances (RSC Publishing), 2023. [Link]
- A Review on Zirconium-based Metal-Organic Frameworks: Synthetic Approaches and Biomedical Applications.
- UiO-66-NH2 Metal–Organic Framework (MOF) Nucleation on TiO2, ZnO, and Al2O3 Atomic Layer Deposition-Treated Polymer Fibers: Role of Metal Oxide on MOF Growth and Catalytic Hydrolysis of Chemical Warfare Agent Simulants.
- Solvothermal Synthesis of MIL-96 and UiO-66-NH2 on Atomic Layer Deposited Metal Oxide Coatings on Fiber M
- Efficient solvothermal synthesis of highly porous UiO-66 nanocrystals in dimethylformamide-free media.
- Concepts and practices used to develop functional PLGA-based nanoparticulate systems.Journal of Controlled Release, 2013. [Link]
- A Post-Synthetic Modification Approach to Expand MIL-101-NH 2 Functionaliz
- General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.Polymer Source. [Link]
- PLGA Nanoparticle-Peptide Conjugate Effectively Targets Intercellular Cell-Adhesion Molecule-1.PMC - NIH, 2008. [Link]
- Antibody Conjugated PLGA Nanocarriers and Superparmagnetic Nanoparticles for Targeted Delivery of Oxaliplatin to Cells from Colorectal Carcinoma.MDPI, 2022. [Link]
- Conjugation of cell-penetrating peptides with poly(lactic-co-glycolic acid)-polyethylene glycol nanoparticles improves ocular drug delivery.PMC - NIH, 2014. [Link]
- Performance of Zr-Based Metal–Organic Framework Materials as In Vitro Systems for the Oral Delivery of Captopril and Ibuprofen.MDPI, 2022. [Link]
- Post-synthetic modification of amino-functionalized metal-organic framework for highly efficient enrichment of N-linked glycopeptides.
- Conjugation of Native-Like HIV-1 Envelope Trimers onto Liposomes Using EDC/Sulfo-NHS Chemistry: Requirements and Limit
- Synthesis of MOFs and Characterization and Drug Loading Efficiency.MDPI, 2025. [Link]
- Formulation of PLGA nano-carriers: specialized modification for cancer therapeutic applications.Materials Advances (RSC Publishing), 2021. [Link]
- Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks.PMC - NIH, 2020. [Link]
- Zirconium-Based MOFs and Their Biodegradable Polymer Composites for Controlled and Sustainable Delivery of Herbicides.PMC - NIH, 2022. [Link]
- Post Synthetic Amine Functionalization of MOF-808 for CO2 Sorption via Ligand Exchange and Michael Addition.OSTI.gov, 2023. [Link]
- Postsynthetic Modification of Amine-Functionalized MIL-101(Cr) Metal–Organic Frameworks with an EDTA–Zn(II) Complex as an Effective Heterogeneous Catalyst for Hantzsch Synthesis of Polyhydroquinolines.ACS Omega, 2024. [Link]
- Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume).protocols.io, 2023. [Link]
- Facilitated Drug Loading Mechanisms in Amino-Acid Functionalized MOFs.
- Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applic
- Synthesis of MOFs and Characterization and Drug Loading Efficiency.
- Modelling drug adsorption in metal–organic frameworks: the role of solvent.RSC Advances, 2021. [Link]
- Metal-organic frameworks for advanced drug delivery.Journal of Controlled Release, 2021. [Link]
- Metal-organic frameworks for efficient drug adsorption and delivery.Scientiae Radices, 2023. [Link]
Sources
- 1. Mitigating Metal-Organic Framework (MOF) Toxicity for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facilitated Drug Loading Mechanisms in Amino-Acid Functionalized MOFs [eureka.patsnap.com]
- 3. sci-rad.com [sci-rad.com]
- 4. A review on zirconium-based metal–organic frameworks: synthetic approaches and biomedical applications - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Performance of Zr-Based Metal–Organic Framework Materials as In Vitro Systems for the Oral Delivery of Captopril and Ibuprofen [mdpi.com]
- 7. Solvothermal Synthesis of MIL-96 and UiO-66-NH2 on Atomic Layer Deposited Metal Oxide Coatings on Fiber Mats [jove.com]
- 8. Microwave-Assisted Solvothermal Synthesis of UiO-66-NH2 and Its Catalytic Performance toward the Hydrolysis of a Nerve Agent Simulant [mdpi.com]
- 9. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04441J [pubs.rsc.org]
- 10. Metal-organic frameworks for advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) [protocols.io]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Modelling drug adsorption in metal–organic frameworks: the role of solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Concepts and practices used to develop functional PLGA-based nanoparticulate systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antibody Conjugated PLGA Nanocarriers and Superparmagnetic Nanoparticles for Targeted Delivery of Oxaliplatin to Cells from Colorectal Carcinoma | MDPI [mdpi.com]
- 19. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
techniques for creating thin films of 5-Amino-1,2,3-benzenetricarboxylic acid-containing materials
An Application Note and Protocol from the Desk of a Senior Application Scientist
Topic: Advanced Protocols for Fabricating Thin Films of 5-Amino-1,2,3-benzenetricarboxylic Acid-Containing Materials
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (ATBC) is a versatile organic molecule whose unique structure—featuring a primary amine and three carboxylic acid groups on a benzene ring—presents significant opportunities for materials science, particularly in the development of functional thin films.[1][2] The presence of both acidic (carboxyl) and basic (amino) functionalities allows for intricate control over intermolecular interactions, such as hydrogen bonding and electrostatic forces. This makes ATBC an ideal building block for creating highly ordered and functional thin films for applications ranging from biosensors and specialized coatings to platforms for controlled drug delivery.[3][4]
This guide provides a comprehensive overview and detailed protocols for the fabrication of ATBC-containing thin films. We move beyond simple procedural lists to explain the underlying principles and rationale, empowering researchers to not only replicate these methods but also to innovate upon them.
Part 1: Foundational Concepts
Physicochemical Properties of this compound (ATBC)
A thorough understanding of ATBC's properties is critical for designing successful deposition strategies. The molecule's behavior in solution, its thermal stability, and its reactive sites dictate the choice of solvents, deposition techniques, and processing parameters.
| Property | Value / Description | Implication for Thin Film Deposition |
| Molecular Formula | C₉H₇NO₆[1][2] | --- |
| Molar Mass | 225.15 g/mol [2] | Essential for preparing solutions of specific molar concentrations. |
| Appearance | Colorless to pale yellow crystalline powder.[2] | Visual confirmation of the starting material. |
| Functional Groups | 1x Amino (-NH₂), 3x Carboxylic Acid (-COOH) | Enables pH-dependent charge for electrostatic deposition (LbL) and provides sites for covalent bonding or hydrogen-bond-driven self-assembly. |
| Solubility | Soluble in water and some organic solvents (e.g., ethanol, DMSO).[2] | Key for selecting appropriate solvents for solution-based techniques like spin-coating. High polarity solvents are required. |
| Thermal Stability | High melting point (>360 °C) and will decompose at elevated temperatures.[2] | Solution-based processing is preferred over thermal evaporation, which would likely lead to decomposition. Post-deposition annealing must be performed at temperatures well below decomposition. |
Selection of an Appropriate Deposition Technique
The choice of deposition method is paramount and depends on the desired film characteristics, such as thickness, uniformity, and molecular architecture.
| Technique | Principle | Suitability for ATBC-Containing Materials | Advantages | Disadvantages |
| Spin-Coating | Centrifugal force is used to spread a liquid solution across a substrate, creating a uniform thin film as the solvent evaporates.[5][6] | Excellent. Ideal for creating uniform, single-layer films from solutions of ATBC or ATBC-containing polymers. | Fast, simple, produces highly uniform films.[7] | Limited to flat substrates; material waste can be high (95-98%).[8] |
| Drop-Casting | A small volume of solution is dispensed onto a substrate and allowed to dry, leaving a film of the solute. | Good. A simple method for preliminary studies or when precise thickness control is not critical. | Extremely simple, requires minimal equipment. | Often results in non-uniform thickness ("coffee-ring effect"); slow solvent evaporation can lead to large crystal formation. |
| Layer-by-Layer (LbL) Assembly | Thin films are constructed by the sequential adsorption of complementary species (e.g., positively and negatively charged molecules).[9][10] | Excellent. The amphoteric nature of ATBC (positive charge on -NH₃⁺ at low pH, negative on -COO⁻ at high pH) makes it a prime candidate for electrostatic LbL assembly. | Precise nanoscale control over thickness and architecture; can incorporate a wide variety of materials.[10] | Time-consuming due to the multiple deposition cycles. |
Part 2: Detailed Experimental Protocols
Protocol 1: Spin-Coating for Uniform ATBC-Polymer Composite Films
This protocol describes the fabrication of a homogeneous thin film by incorporating ATBC into a host polymer matrix, a common strategy for improving film quality and mechanical stability.
Principle: A solution containing both ATBC and a soluble polymer is dispensed onto a rotating substrate. The centrifugal force thins the liquid into a uniform layer, and subsequent solvent evaporation solidifies the film.[5]
Materials and Reagents:
-
This compound (ATBC)
-
Host Polymer (e.g., Polyvinyl alcohol (PVA), Poly(ethylene glycol) (PEG))
-
Solvent (e.g., Deionized water, Dimethyl sulfoxide (DMSO))
-
Substrates (e.g., Silicon wafers, glass slides, quartz discs)
-
Nitrogen gas (for drying)
Instrumentation:
-
Spin Coater
-
Analytical Balance
-
Ultrasonic Bath
-
Hotplate
Step-by-Step Procedure:
-
Substrate Preparation:
-
Thoroughly clean substrates by sonicating for 15 minutes each in acetone, then isopropanol, and finally deionized water.
-
Dry the substrates under a stream of nitrogen gas.
-
Optional: Treat substrates with oxygen plasma for 5 minutes to create a hydrophilic surface for improved solution wetting.
-
-
Solution Preparation (Example: 1% w/v ATBC in 5% w/v PVA/Water):
-
Dissolve 500 mg of PVA in 10 mL of deionized water. Gentle heating on a hotplate (~60°C) may be required. Allow the solution to cool to room temperature.
-
To this solution, add 100 mg of ATBC.
-
Sonicate the mixture for 30 minutes or until the ATBC is fully dissolved and the solution is homogeneous.
-
Filter the solution through a 0.45 µm syringe filter to remove any aggregates.
-
-
Deposition Workflow:
-
Place the cleaned substrate on the spin coater chuck and secure it with the vacuum.
-
Dispense a small amount of the solution (~100 µL for a 1-inch substrate) onto the center of the substrate.
-
Start the spin coating program. A typical two-stage program is effective:
-
Stage 1 (Spread): 500 rpm for 10 seconds. This allows the solution to spread evenly across the substrate.
-
Stage 2 (Thinning): 3000 rpm for 45 seconds. This thins the film to its final thickness as the solvent evaporates.
-
-
After the program finishes, keep the substrate spinning for an additional 30 seconds to aid solvent removal.
-
-
Post-Deposition Annealing:
-
Carefully remove the substrate from the spin coater.
-
Place it on a hotplate set to 80-100°C for 10-15 minutes to remove any residual solvent and improve film adhesion. Caution: Do not exceed temperatures that could cause decomposition of ATBC or the polymer.
-
Caption: Workflow for Spin-Coating ATBC-Containing Films.
Process Parameters and Optimization:
| Parameter | Range | Effect on Film Quality |
| Solution Concentration | 0.5 - 5% (w/v) | Higher concentration generally leads to thicker films. |
| Solvent Volatility | High to Low | Less volatile solvents (e.g., DMSO) allow more time for ordering but require longer drying times. |
| Spin Speed (Stage 2) | 1000 - 6000 rpm | Higher speeds result in thinner films due to greater centrifugal force.[6] |
| Annealing Temperature | 60 - 120 °C | Increases film density and adhesion; can induce crystallization. |
Protocol 2: Layer-by-Layer (LbL) Assembly for Nanostructured Films
This protocol leverages the pH-dependent charge of ATBC to build multilayered films with nanoscale precision.
Principle: A substrate is alternately dipped into solutions of a polycation and a polyanion (in this case, ATBC at a suitable pH), creating a multilayered film held together by electrostatic interactions.[10]
Materials and Reagents:
-
This compound (ATBC)
-
Polycation: Poly(allylamine hydrochloride) (PAH), (Mw 50,000-65,000)
-
Substrates (e.g., Quartz slides, silicon wafers)
-
pH Buffers (e.g., Acetate buffer for pH 4.0, Phosphate buffer for pH 7.5)
-
Deionized Water (for rinsing)
-
Nitrogen gas
Instrumentation:
-
Beakers
-
Automated Dipper or Manual Tweezers
-
pH Meter
Step-by-Step Procedure:
-
Substrate Preparation:
-
Clean substrates as described in Protocol 1.
-
To impart an initial surface charge, treat the cleaned substrates with a 1% (w/v) solution of PAH in water for 20 minutes, rinse with DI water, and dry. This creates the initial positive surface.
-
-
Solution Preparation:
-
Polycation Solution: Prepare a 0.1 mg/mL solution of PAH in an acetate buffer (pH 4.0).
-
ATBC (Polyanion) Solution: Prepare a 0.1 mg/mL solution of ATBC in a phosphate buffer (pH 7.5). At this pH, the carboxylic acid groups will be deprotonated (-COO⁻) and the amino group will be largely neutral, giving the molecule a net negative charge.
-
Verify the pH of both solutions with a pH meter and adjust if necessary.
-
-
LbL Deposition Cycle:
-
Step 1 (ATBC Adsorption): Immerse the PAH-primed substrate into the ATBC solution for 15 minutes. This allows the negatively charged ATBC to adsorb onto the positively charged surface.
-
Step 2 (Rinsing): Remove the substrate and immerse it in a beaker of DI water for 1 minute to remove any loosely bound molecules.
-
Step 3 (Drying): Dry the substrate with a gentle stream of nitrogen.
-
Step 4 (PAH Adsorption): Immerse the substrate into the PAH solution for 15 minutes. The positively charged PAH adsorbs onto the newly formed negative surface of the ATBC layer.
-
Step 5 (Rinsing & Drying): Repeat the rinsing and drying steps as described above.
-
-
Film Buildup:
-
The completion of Step 5 constitutes one full bilayer (PAH/ATBC).
-
Repeat the entire cycle (Steps 1-5) until the desired number of bilayers (and thus, film thickness) is achieved. Typically, 20-50 bilayers are sufficient for most applications.
-
Caption: Cyclical Workflow for Layer-by-Layer (LbL) Assembly.
Part 3: Characterization of ATBC-Containing Thin Films
Once fabricated, films must be thoroughly characterized to confirm their structure, composition, and morphology.[11] The choice of technique depends on the property of interest.[12]
| Property | Technique | Acronym | Information Provided |
| Morphology & Thickness | Atomic Force Microscopy | AFM | Provides nanoscale 3D surface topography, roughness data, and precise film thickness via scratch testing.[13] |
| Scanning Electron Microscopy | SEM | High-magnification imaging of the film surface to identify uniformity, cracks, or defects. | |
| Chemical Composition | Fourier-Transform Infrared Spectroscopy | FTIR | Confirms the presence of characteristic functional groups (e.g., C=O from carboxyl, N-H from amine) and the integrity of the ATBC molecule within the film.[14] |
| X-ray Photoelectron Spectroscopy | XPS | Provides quantitative elemental composition of the film's surface and information about the chemical bonding states. | |
| Structural Properties | X-ray Diffraction | XRD | Determines the crystallinity of the film. Can distinguish between amorphous and crystalline structures.[13][15] |
| Optical Properties | UV-Visible Spectroscopy | UV-Vis | Measures the absorbance and transmittance of the film, which is important for optical applications and can be used to monitor film growth during LbL assembly. |
References
- Characterization Techniques for Thin Film Organic Co
- Bao, Z., & Locklin, J. (Eds.). (2007). Organic Field-Effect Transistors. CRC Press.
- Zimudzi, T. J. (2023, October 9). After Café Series I: Characterization of Organic Thin Films and Surfaces [Video]. YouTube.
- AZoM. (2017, November 15). Characterization of Organic Thin Films Using Polarized FTIR Spectroscopy.
- Toray Research Center, Inc. (n.d.).
- Pawar, S. M., et al. (2017).
- Walsh, C. T., & Tang, Y. (2012). Aminobenzoates as building blocks for natural product assembly lines.
- A. M. (2019). Overview of thin film deposition techniques.
- Kääriäinen, T., et al. (2012). Organic and inorganic–organic thin film structures by molecular layer deposition: A review. Journal of Vacuum Science & Technology A, 30(1), 010801.
- Walsh, C. T., & Tang, Y. (2012). Aminobenzoates as building blocks for natural product assembly lines.
- Sahu, D. R., et al. (2023). Thin-Film Coating Methods: A Successful Marriage of High-Quality and Cost-Effectiveness—A Brief Exploration.
- Ossila. (n.d.). Spin Coating: Complete Guide to Theory and Techniques.
- Cázares-Mercado, E., et al. (2003). Poly(2-) and (3-aminobenzoic acids) and Their Copolymers with Aniline: Synthesis, Characterization, and Metal Ion Uptake. Journal of Applied Polymer Science, 89(10), 2641-2648.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- AIDIC - The Italian Association of Chemical Engineering. (2025).
- MDPI. (2021).
- MDPI. (2020). Functionalized Mesoporous Thin Films for Biotechnology.
- Borges, J., et al. (2020).
- Wikipedia. (n.d.).
- Zhang, X., et al. (2013). Layer-by-Layer Assembly Methods and Their Biomedical Applications. RSC Advances, 3(32), 13035-13047.
- Al-Nemrawi, N. K., & Dave, R. H. (2018). Fabrication of Hierarchical Polymeric Thin Films by Spin Coating Toward Production of Amorphous Solid Dispersion for Buccal Drug Delivery System: Preparation, Characterization, and In Vitro Release Investigations. AAPS PharmSciTech, 19(7), 3077-3087.
- MDPI. (n.d.).
- ChemBK. (n.d.). 5-amino-1.2.3-benzenetricarboxylic acid.
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. ossila.com [ossila.com]
- 6. Spin coating - Wikipedia [en.wikipedia.org]
- 7. Spin Coating: Process, Applications, Challenges, and Characterization Techniques | Chemical Engineering Transactions [cetjournal.it]
- 8. mdpi.com [mdpi.com]
- 9. Recent Developments in Layer-by-Layer Assembly for Drug Delivery and Tissue Engineering Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. infinitalab.com [infinitalab.com]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. azom.com [azom.com]
- 15. Organic Thin Film Evaluationï½Organic Electronicsï½Electronicsï½Servicesï½Sumika Chemical Analysis Service, Ltd. [scas.co.jp]
Application Notes and Protocols: 5-Amino-1,2,3-benzenetricarboxylic Acid as a Versatile Building Block for Porous Crystalline Materials
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Amino-1,2,3-benzenetricarboxylic acid as a promising building block for the synthesis of porous crystalline materials, such as Metal-Organic Frameworks (MOFs). The unique molecular architecture of this linker, featuring both a reactive amino group and three carboxylic acid moieties, offers a versatile platform for creating novel materials with tunable porosity, functionality, and stability. This document details the physicochemical properties of this compound, provides a representative solvothermal synthesis protocol for a porous coordination polymer, outlines essential characterization techniques, and discusses potential applications in gas storage, catalysis, and drug delivery.
Introduction: The Strategic Advantage of Functionalized Linkers in Porous Materials
The field of porous crystalline materials, particularly Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), has witnessed exponential growth due to their exceptional properties, including high surface areas, tunable pore sizes, and chemical versatility.[1] The rational design of these materials hinges on the judicious selection of their molecular building blocks. Organic linkers, in particular, play a pivotal role in dictating the topology, porosity, and ultimately, the functionality of the resulting framework.
This compound is an emerging organic linker that presents a unique combination of structural features. The three carboxylic acid groups provide multiple coordination sites for metal ions, enabling the formation of robust, high-connectivity networks.[2][3] Simultaneously, the strategically positioned amino group introduces a site for post-synthetic modification, allowing for the tailoring of the pore environment and the introduction of specific functionalities.[4] This dual-functionality makes this compound a highly attractive candidate for the development of advanced porous materials for a range of applications.[1][5]
Physicochemical Properties of this compound
A thorough understanding of the linker's properties is crucial for designing successful synthesis strategies.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₆ | [6] |
| Molecular Weight | 225.16 g/mol | [2] |
| Appearance | Colorless to pale yellow crystalline powder | [2][6] |
| Solubility | Soluble in water, ethanol, and dimethyl sulfoxide | [2][6] |
| Melting Point | >360 °C | [6] |
| Thermal Stability | Decomposes at high temperatures | [6] |
The high thermal stability of this linker is a significant advantage, as it allows for a wide range of synthesis temperatures, particularly in solvothermal and hydrothermal methods which often require elevated temperatures to promote crystallization.[7]
Synthesis of Porous Crystalline Materials: A Representative Protocol
The following is a representative solvothermal protocol for the synthesis of a zinc-based porous coordination polymer using this compound. This protocol is based on established methods for the synthesis of MOFs from similar amino-functionalized carboxylic acid linkers.[8][9]
Materials and Equipment
-
This compound (≥96% purity)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
20 mL scintillation vials or Teflon-lined stainless steel autoclave
-
Magnetic stir plate and stir bars
-
Oven
-
Centrifuge
-
Vacuum oven or desiccator
Step-by-Step Synthesis Protocol
-
Solution Preparation: In a 20 mL scintillation vial, dissolve 22.5 mg (0.1 mmol) of this compound in 10 mL of DMF. Stir until fully dissolved.
-
Addition of Metal Salt: To the linker solution, add 44.6 mg (0.15 mmol) of zinc nitrate hexahydrate.
-
Homogenization: Stir the mixture at room temperature for 30 minutes to ensure a homogeneous solution.
-
Solvothermal Reaction: Tightly cap the vial and place it in a preheated oven at 100 °C for 48 hours.
-
Cooling and Crystal Collection: After the reaction is complete, allow the oven to cool down to room temperature slowly. Colorless or pale yellow crystals should be visible at the bottom of the vial.
-
Washing and Solvent Exchange: Carefully decant the mother liquor. Add 10 mL of fresh DMF to the vial, cap it, and let it stand for 24 hours to remove unreacted starting materials. Repeat this step three times.
-
Activation: After the final DMF wash, decant the solvent and add 10 mL of ethanol. Let it stand for 24 hours. This step is crucial for exchanging the high-boiling point DMF with a more volatile solvent. Repeat the ethanol wash three times.
-
Drying: Collect the crystals by centrifugation or filtration. Dry the product under vacuum at 80 °C for 12 hours to remove the ethanol and any residual solvent from the pores.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals in a well-ventilated fume hood.
-
DMF is a skin and respiratory irritant; avoid inhalation and skin contact.
-
The solvothermal reaction is conducted in a sealed vessel at elevated temperatures, which can lead to pressure build-up. Ensure the reaction vessel is properly sealed and placed in a secondary container within the oven.
Characterization of the Porous Material
A suite of analytical techniques is necessary to confirm the successful synthesis of a porous crystalline material and to determine its key properties.
Powder X-ray Diffraction (PXRD)
PXRD is the primary technique used to confirm the crystallinity and phase purity of the synthesized material. The resulting diffraction pattern is a unique fingerprint of the crystal structure.
Gas Sorption Analysis (BET Method)
Nitrogen or argon sorption isotherms at 77 K are used to determine the specific surface area (Brunauer-Emmett-Teller, BET), pore volume, and pore size distribution of the material. This is a critical characterization step for any porous material.[10]
Thermogravimetric Analysis (TGA)
TGA is employed to assess the thermal stability of the material and to determine the temperature at which the framework begins to decompose.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to confirm the coordination of the carboxylic acid groups to the metal centers and the presence of the amino functional group in the final material.
Scanning Electron Microscopy (SEM)
SEM provides information on the morphology and crystal size of the synthesized material.
Potential Applications
The unique properties of porous materials derived from this compound make them promising candidates for a variety of applications.
Gas Storage and Separation
The inherent porosity and the presence of functional amino groups can lead to enhanced affinity for specific gases, such as CO₂, making these materials suitable for carbon capture and natural gas purification.[11][12]
Catalysis
The porous structure allows for the diffusion of reactants and products, while the metal nodes and functional groups can act as catalytic sites for various organic transformations.[13]
Drug Delivery
The high pore volume and tunable pore size can be exploited for the encapsulation and controlled release of therapeutic agents. The amino groups can also be used to conjugate drug molecules or targeting ligands.
Workflow and Logical Relationships
Caption: Workflow for the synthesis, characterization, and application of porous materials from this compound.
Conclusion
This compound is a highly promising building block for the design and synthesis of novel porous crystalline materials. Its unique combination of multiple carboxylic acid coordination sites and a functional amino group provides a powerful platform for creating materials with tailored properties for a wide range of applications. The representative protocol and characterization methods outlined in this guide provide a solid foundation for researchers to explore the potential of this versatile linker in the development of next-generation porous materials.
References
- Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). (2023-11-28). protocols.io. [Link]
- 5-AMINO-BENZENE-1,2,3-TRICARBOXYLIC ACID. (2024-04-09). ChemBK. [Link]
- Solvothermal synthesis of two unique metal–organic frameworks: a 3-fold interpenetrating (3,4,5)-connected network and a 2-fold interpenetrating (4,5)-connected network. RSC Publishing. [Link]
- Facile and template-free solvothermal synthesis of mesoporous/macroporous metal-organic framework nanosheets. (2018-10-09). USDA ARS. [Link]
- Porous Materials and Their Applications in Catalysis, Environment and Energy. MDPI. [Link]
- Preparation method of 5-amino-1, 2, 3-benzenetricarboxylic acid. (No date).
- Hydrothermal synthesis, structures, and catalytic performance of five coordination compounds driven by 5-aminoisophthalic acid. (2024-09-03). PubMed. [Link]
- Synthesis of metal-organic frameworks: A mini review. (No date).
- Hydrothermal synthesis, structures, and catalytic performance of five coordination compounds driven by 5-aminoisophthalic acid.
- Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs.
- Design of Amino-Functionalized Benzene-1,4-Dicarboxylic Acid-Fabricated Lanthanum-Based Metal–Organic Frameworks for Defluoridation of Water. (2020-10-23).
- Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid-Based MOFs at Room Temperature by Biomimetic Crystallization. (2024-05-14).
- Synthesis and Characterization of the Interpenetrated MOF-5. (2025-08-07).
- Two Ln-based metal–organic frameworks based on the 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid ligand: syntheses, structures, and photocatalytic properties.
- The illustration of the potential applications of porous materials in... (No date).
- Solvothermal Synthesis of the Metal-Organic Framework MOF-5 in Autoclaves Prepared by 3D Printing. (2021-03-28).
- Porous liquids: an integrated platform for gas storage and catalysis.
- Porous Materials for Gas Sorption and Separation Applications.
- Applications of hierarchically structured porous materials from energy storage and conversion, catalysis, photocatalysis, adsorption, separation, and sensing to biomedicine. (2016-06-03). RSC Publishing. [Link]
- Hydrothermal synthesis, structures, and catalytic performance of five coordination compounds driven by 5-aminoisophthalic acid.
- Four new coordination polymers constructed from benzene tricarboxylic acid: synthesis, crystal structure, thermal and magnetic properties. (2010-11-07). PubMed. [Link]
- Hydrothermal Synthesis, Crystal Structure and Properties of Ag(I)-4f Compounds Based on 1H-benzimidazole-5,6-dicarboxylic Acid. (2010-12-21). PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Step-by-Step Route for the Synthesis of Metal−Organic Frameworks: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Four new coordination polymers constructed from benzene tricarboxylic acid: synthesis, crystal structure, thermal and magnetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Applications of hierarchically structured porous materials from energy storage and conversion, catalysis, photocatalysis, adsorption, separation, and sensing to biomedicine - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Porous liquids: an integrated platform for gas storage and catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. glantreo.com [glantreo.com]
- 13. Hydrothermal synthesis, structures, and catalytic performance of five coordination compounds driven by 5-aminoisophthalic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Post-Synthetic Modification of Amino-Functionalized Metal-Organic Frameworks
For the attention of: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of Post-Synthetic Modification in MOF Engineering
Metal-Organic Frameworks (MOFs) represent a class of crystalline porous materials with unprecedented versatility in their design and function. The ability to tune their pore size, surface area, and chemical environment has positioned them as leading candidates for a myriad of applications, including gas storage, catalysis, and, notably, drug delivery.[1] The introduction of functional groups onto the organic linkers of MOFs can dramatically alter their properties. While direct synthesis using functionalized linkers is a common approach, it is often hampered by the limited availability of suitable building blocks or the instability of desired functional groups under solvothermal synthesis conditions.
Post-synthetic modification (PSM) emerges as a powerful and elegant strategy to overcome these limitations. PSM allows for the covalent modification of a pre-synthesized MOF, enabling the introduction of a wide range of functionalities that would be otherwise inaccessible.[2] This approach not only broadens the chemical diversity of MOFs but also allows for a systematic study of structure-property relationships by modifying a parent framework.
This application note provides a detailed guide to the post-synthetic modification of amino-functionalized MOFs. Due to the limited availability of published research on MOFs derived specifically from 5-Amino-1,2,3-benzenetricarboxylic acid, this guide will focus on a well-characterized and highly analogous system: a copper-based MOF synthesized from an amino-substituted tricarboxylic acid linker, Cu₃(NH₂btc)₂.[3][4] The principles and protocols detailed herein are broadly applicable to other amino-functionalized MOFs and are intended to provide a robust framework for researchers exploring the vast potential of PSM in tailoring MOF properties for specific applications.
I. Synthesis of the Parent Amino-Functionalized MOF: Cu₃(NH₂btc)₂
The foundational step in any PSM study is the reliable synthesis of a high-quality parent MOF. The following protocol is adapted from established literature for the synthesis of Cu₃(NH₂btc)₂.[3][4]
Protocol 1: Solvothermal Synthesis of Cu₃(NH₂btc)₂
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
2-amino-1,3,5-benzenetricarboxylic acid (H₃N-H₃btc)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Procedure:
-
In a 20 mL scintillation vial, dissolve copper(II) nitrate trihydrate (0.145 g, 0.6 mmol) in a mixture of 6 mL of DMF and 6 mL of ethanol.
-
Add 2-amino-1,3,5-benzenetricarboxylic acid (0.084 g, 0.4 mmol) to the solution.
-
Seal the vial and place it in a preheated oven at 85°C for 24 hours.
-
After 24 hours, remove the vial from the oven and allow it to cool to room temperature.
-
Collect the blue crystalline product by filtration.
-
Wash the product thoroughly with DMF followed by ethanol to remove any unreacted starting materials.
-
Activate the MOF by solvent exchange with ethanol for 3 days, replacing the ethanol daily.
-
Dry the activated MOF under vacuum at 120°C overnight.
Characterization of the Parent MOF:
-
Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF. The obtained pattern should match the simulated pattern from single-crystal X-ray diffraction data.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and confirm the removal of solvent molecules after activation.
-
Brunauer-Emmett-Teller (BET) Surface Area Analysis: To determine the porosity and surface area of the activated MOF.
II. Post-Synthetic Modification of Cu₃(NH₂btc)₂
The presence of the amino group on the organic linker provides a reactive handle for a variety of covalent modifications. A common and straightforward PSM reaction is the acylation of the amine to form an amide. This modification can be used to alter the hydrophobicity of the pores, introduce new functional groups, or attach bioactive molecules.
Protocol 2: Acylation of Cu₃(NH₂btc)₂ with Acetic Anhydride
Materials:
-
Activated Cu₃(NH₂btc)₂
-
Acetic anhydride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (optional, as a base)
Procedure:
-
Suspend the activated Cu₃(NH₂btc)₂ (100 mg) in 10 mL of anhydrous DCM in a round-bottom flask.
-
Add acetic anhydride (10 equivalents relative to the amino groups in the MOF) to the suspension.
-
(Optional) Add a catalytic amount of triethylamine to facilitate the reaction.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Collect the modified MOF by filtration.
-
Wash the product extensively with DCM and then ethanol to remove any unreacted reagents and byproducts.
-
Dry the modified MOF under vacuum at a temperature below its decomposition point.
Workflow for Synthesis and Post-Synthetic Modification
Caption: Workflow for the synthesis of the parent amino-functionalized MOF and its subsequent post-synthetic modification via acylation.
III. Characterization of the Modified MOF
Thorough characterization is crucial to confirm the success of the PSM and to understand its impact on the MOF's properties.
Key Characterization Techniques:
-
PXRD: To verify that the crystallinity and underlying framework structure are retained after modification.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the appearance of new functional groups (e.g., amide C=O stretch) and the disappearance or shifting of the N-H bands of the primary amine.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy of Digested Samples: The MOF can be digested in a deuterated acid (e.g., D₂SO₄ in DMSO-d₆) to release the organic linkers. ¹H NMR can then be used to quantify the degree of functionalization by comparing the integration of signals from the modified and unmodified linkers.
-
BET Surface Area Analysis: To measure the change in surface area and pore volume after modification. Typically, the introduction of functional groups into the pores leads to a decrease in surface area.
| Property | Parent MOF (Cu₃(NH₂btc)₂) | Modified MOF (Acylated) |
| BET Surface Area | High | Decreased |
| Pore Volume | High | Decreased |
| Key FTIR Peaks | N-H stretches | Amide C=O stretch, N-H stretch (shifted) |
| Crystallinity (PXRD) | Crystalline | Crystalline (ideally) |
Table 1: Expected Changes in MOF Properties After Post-Synthetic Modification.
IV. Applications in Drug Delivery and Catalysis
The ability to tailor the functionality of MOFs through PSM opens up a vast design space for various applications.
Drug Delivery
The introduction of different functional groups can be used to control the loading and release of therapeutic agents.[1] For instance, modifying the MOF with hydrophobic alkyl chains can enhance the loading of hydrophobic drugs, while the introduction of stimuli-responsive groups can enable triggered drug release.[5]
Logical Relationship for PSM in Drug Delivery Design
Caption: Logical flow for utilizing post-synthetic modification to engineer MOFs for advanced drug delivery applications.
Catalysis
The amino groups in the parent MOF can act as basic catalytic sites. PSM can be employed to introduce other catalytic functionalities, such as acidic groups or metal-binding sites, creating bifunctional or multifunctional catalysts.[6] The well-defined and isolated nature of the functional groups within the MOF pores can lead to enhanced catalytic activity and selectivity compared to homogeneous catalysts.
V. Conclusion and Future Perspectives
Post-synthetic modification is a cornerstone technique in the advanced design of functional MOFs. This application note has provided a detailed protocol for the synthesis of an amino-functionalized copper-based MOF and its subsequent acylation, using it as a representative example for MOFs derived from amino-tricarboxylic acid linkers. The characterization techniques and potential applications discussed highlight the versatility of this approach.
As the field of MOF research continues to expand, the development of novel PSM reactions and their application to a wider range of MOF platforms will undoubtedly lead to the creation of materials with unprecedented functionalities for drug delivery, catalysis, and beyond. The systematic approach of modifying a parent framework allows for a deep understanding of structure-property relationships, paving the way for the rational design of next-generation porous materials.
References
- Amino substituted Cu3(btc)2: a new metal–organic framework with a versatile functionality. Chemical Communications. URL: https://pubs.rsc.org/en/content/articlelanding/2009/cc/b821489c
- Amino-functionalized MOFs with high physicochemical stability for efficient gas storage/separation, dye adsorption and catalytic performance. Journal of Materials Chemistry A. URL: https://pubs.rsc.org/en/content/articlelanding/2017/ta/c7ta06941c
- Amino Acid-Functionalized Metal-Organic Frameworks for Asymmetric Base-Metal Catalysis. Angewandte Chemie International Edition. URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.202100643
- Post-Synthetic Modification of an Amino-Functionalized Metal–Organic Framework for Highly In Situ Luminescent Detection of Mercury (II). National Center for Biotechnology Information. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10386278/
- Amino substituted Cu3(btc)2: A new metal-organic framework with a versatile functionality. ResearchGate. URL: https://www.researchgate.
- Postsynthetic acid modification of amino-tagged metal-organic frameworks: Structure-function relationship for catalytic 5-hydroxymethylfurfural synthesis. Arizona State University Research Data Repository. URL: https://hdl.handle.net/2286/R.I.62002
- Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid-Based MOFs at Room Temperature by Biomimetic Crystallization. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.inorgchem.8b02477
- Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand. Dalton Transactions. URL: https://pubs.rsc.org/en/content/articlelanding/2015/dt/c4dt03859c
- Post-Synthetic Modifications of Iron-Carboxylate Nanoscale Metal-Organic Frameworks for Imaging and Drug Delivery. National Center for Biotechnology Information. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3226887/
- Applications of Metal-Organic Frameworks as Drug Delivery Systems. National Center for Biotechnology Information. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9029913/
- Catalytic Applications of BTC-Based Metal–Organic Frameworks: Synthesis, Properties, and Mechanistic Insights. ACS Omega. URL: https://pubs.acs.org/doi/10.1021/acsomega.3c05191
- Accessing Postsynthetic Modification in a Series of Metal-Organic Frameworks and the Influence of Framework Topology on Reactivity. ResearchGate. URL: https://www.researchgate.
- Metal-Organic Frameworks (MOFs) based 2-Amino-1,4-Benzenedicarboxylic Acid linker: Synthesis and Post-Synthetic Modification. ResearchGate. URL: https://www.researchgate.
- Functionalization of MOF-5 with mono-substituents: Effects on drug delivery behavior. ResearchGate. URL: https://www.researchgate.net/publication/344605934_Functionalization_of_MOF-5_with_mono-substituents_Effects_on_drug_delivery_behavior
- Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications. Journal of Materials Chemistry A. URL: https://pubs.rsc.org/en/content/articlelanding/2017/ta/c7ta06941c
- Post-synthetic modification of metal-organic framework-based membranes for enhanced molecular separations. ResearchGate. URL: https://www.researchgate.
- Postsynthetic Modification of an Amino-Tagged MOF Using Peptide Coupling Reagents: A Comparative Study. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/25299480/
- Enhancement of catalytic hydrolysis activity for organophosphates by the metal–organic framework MOF-808-NH2via post-synthetic modification. Journal of Materials Chemistry A. URL: https://pubs.rsc.org/en/content/articlelanding/2019/ta/c9ta06941a
- Functionalization of MOFs. ResearchGate. URL: https://www.researchgate.
- Post-synthetic modification of an amino-functionalized metal–organic framework for highly efficient enrichment of N-linked glycopeptides. Nanoscale. URL: https://pubs.rsc.org/en/content/articlelanding/2015/nr/c5nr04847a
- Metal-Organic Frameworks (MOFs)-Based Nanomaterials for Drug Delivery. MDPI. URL: https://www.mdpi.com/1999-4923/14/5/933
- Postsynthetic modification of tagged metal-organic frameworks. Semantic Scholar. URL: https://www.semanticscholar.org/paper/Postsynthetic-modification-of-tagged-metal-organic-Tanabe-Cohen/8e1e7e4a1b8c1e8c1e8c1e8c1e8c1e8c1e8c1e8c
Sources
- 1. Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. Amino substituted Cu3(btc)2: a new metal–organic framework with a versatile functionality - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Catalytic Applications of Metal-Organic Frameworks Derived from 5-Amino-1,2,3-Benzenetricarboxylic Acid: A Guide for Researchers
Introduction: The Promise of Amino-Functionalized MOFs in Catalysis
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, separation, and notably, heterogeneous catalysis. Their high surface area, tunable pore size, and the ability to introduce a variety of functional groups make them ideal candidates for designing highly active and selective catalysts. The incorporation of amino groups onto the organic linkers of MOFs is a particularly powerful strategy for enhancing catalytic performance. These amino functionalities can act as basic sites, hydrogen-bond donors, or as anchoring points for post-synthetic modification, thereby expanding the catalytic scope of the parent MOF.
This guide focuses on the synthesis, characterization, and catalytic applications of MOFs derived from the promising but less explored linker, 5-Amino-1,2,3-benzenetricarboxylic acid . The strategic placement of the amino group, flanked by three carboxylic acid moieties, offers unique coordination possibilities and the potential for novel catalytic activity. We will delve into the practical aspects of synthesizing these materials, the critical characterization techniques to validate their structure and properties, and detailed protocols for evaluating their catalytic prowess in key organic transformations. This document is intended to serve as a comprehensive resource for researchers in academia and industry who are keen on exploring the catalytic potential of these advanced materials.
I. Synthesis of MOFs from this compound: A Proposed Solvothermal Protocol
While direct literature on MOFs synthesized from this compound is scarce, we can extrapolate a reliable synthesis protocol based on the well-established methods for constructing zirconium-based MOFs, such as the UiO-66 series, which are renowned for their exceptional thermal and chemical stability.[1][2][3] The presence of the amino group can influence the reaction kinetics and the final structure, making careful control of the synthesis conditions paramount.[4][5]
Conceptual Synthesis Workflow:
Caption: Proposed solvothermal synthesis workflow for a zirconium-based MOF using this compound as the organic linker.
Detailed Protocol: Synthesis of Zr-ABT-MOF (Zirconium-5-Amino-1,2,3-benzenetricarboxylate)
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
This compound (H₃ABT)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Acetic acid, glacial
-
Ethanol, absolute
-
Teflon-lined stainless-steel autoclave (20 mL)
Procedure:
-
Solution Preparation: In a 20 mL glass vial, dissolve ZrCl₄ (e.g., 60 mg, 0.26 mmol) in 5 mL of DMF. In a separate vial, dissolve this compound (e.g., 58 mg, 0.26 mmol) in 5 mL of DMF. Gentle sonication can be used to aid dissolution.
-
Causality Note: Equimolar ratios of metal and linker are a common starting point for MOF synthesis. The specific amounts can be scaled as needed.
-
-
Mixing and Modulation: Combine the two solutions in the Teflon liner of the autoclave. Add a modulator, such as glacial acetic acid (e.g., 0.5 mL).
-
Expertise & Experience: Modulators like acetic acid or formic acid are crucial in the synthesis of Zr-MOFs. They compete with the linker for coordination to the metal cluster, slowing down the nucleation and growth processes. This leads to more crystalline materials with fewer defects.[2]
-
-
Solvothermal Reaction: Seal the autoclave and place it in a preheated oven at 120-150 °C for 24 to 72 hours.
-
Causality Note: The temperature and reaction time are critical parameters that influence the crystallinity, particle size, and phase purity of the resulting MOF. Optimization of these parameters is often necessary.
-
-
Isolation and Washing: After cooling the autoclave to room temperature, a crystalline powder should be visible. Isolate the solid product by centrifugation. Decant the supernatant and wash the solid with fresh DMF (3 x 10 mL) to remove any unreacted starting materials. Subsequently, wash with ethanol (3 x 10 mL) to exchange the high-boiling DMF.
-
Activation: Activate the MOF by heating the sample under a dynamic vacuum at a temperature determined by thermogravimetric analysis (TGA), typically in the range of 150-200 °C, for 12-24 hours. This step is essential to remove the solvent molecules occluded within the pores.
-
Trustworthiness: Proper activation is critical for achieving high surface area and porosity, which are essential for catalytic applications. The completeness of solvent removal should be confirmed by TGA.
-
II. Physicochemical Characterization: Validating the MOF Structure and Properties
Thorough characterization is indispensable to confirm the successful synthesis of the desired MOF and to understand its properties. A combination of techniques should be employed to gain a comprehensive understanding of the material.[6][7][8][9]
Key Characterization Techniques:
| Technique | Purpose | Expected Outcome for Zr-ABT-MOF |
| Powder X-ray Diffraction (PXRD) | To determine the crystalline structure, phase purity, and crystallinity of the synthesized material. | A unique diffraction pattern confirming the formation of a crystalline MOF. Comparison with simulated patterns from single-crystal data (if available) or with patterns of isostructural MOFs (e.g., UiO-66) can provide structural insights. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the MOF and confirm the coordination of the carboxylate groups to the metal centers. | The spectrum should show the disappearance of the C=O stretching band of the carboxylic acid (around 1700 cm⁻¹) and the appearance of asymmetric and symmetric stretching bands of the coordinated carboxylate groups (around 1580 and 1400 cm⁻¹). The characteristic N-H stretching and bending vibrations of the amino group should also be present. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the MOF and to determine the appropriate activation temperature. | A TGA curve will show an initial weight loss corresponding to the removal of guest solvent molecules, followed by a plateau indicating the thermal stability range of the framework. A final, sharp weight loss at higher temperatures corresponds to the decomposition of the MOF. |
| Nitrogen Physisorption (at 77 K) | To determine the specific surface area (BET), pore volume, and pore size distribution of the activated MOF. | An isotherm typical for a microporous material is expected. The calculated BET surface area will provide a quantitative measure of the material's porosity, which is crucial for catalysis. |
| Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | To visualize the morphology, particle size, and size distribution of the MOF crystals. | SEM and TEM images will reveal the crystal habit (e.g., octahedral for UiO-type structures) and provide information on the uniformity of the sample. |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition and the oxidation state of the elements on the surface of the MOF. | XPS can confirm the presence of Zr, O, N, and C in the expected ratios and provide information about the chemical environment of the zirconium and nitrogen atoms. |
III. Catalytic Applications and Protocols: Unleashing the Potential of Amino-Functionalized MOFs
The presence of both Lewis acidic sites (unsaturated Zr centers) and basic amino groups makes MOFs derived from this compound promising candidates for a range of catalytic reactions.[4][5][10]
A. Application Note: Knoevenagel Condensation
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that is often catalyzed by basic catalysts. The amino groups within the MOF framework can act as effective basic sites to facilitate this transformation.[11][12][13][14][15]
Reaction Scheme: Benzaldehyde + Malononitrile → 2-Benzylidenemalononitrile
Proposed Catalytic Mechanism:
Caption: Proposed mechanism for the Knoevenagel condensation catalyzed by an amino-functionalized MOF.
Protocol: Catalytic Testing for Knoevenagel Condensation
Materials:
-
Zr-ABT-MOF (activated)
-
Benzaldehyde
-
Malononitrile
-
Ethanol (solvent)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID)
Procedure:
-
Reaction Setup: In a 10 mL round-bottom flask equipped with a reflux condenser, add the activated Zr-ABT-MOF catalyst (e.g., 10 mg).
-
Reactant Addition: Add ethanol (e.g., 2 mL) as the solvent, followed by benzaldehyde (e.g., 0.1 mmol) and malononitrile (e.g., 0.1 mmol). Add a known amount of the internal standard.
-
Reaction: Stir the reaction mixture at a specific temperature (e.g., 60 °C) for a set period (e.g., 2-24 hours).
-
Monitoring: At regular intervals, withdraw small aliquots of the reaction mixture using a syringe with a filter to remove the catalyst.
-
Analysis: Dilute the aliquots with a suitable solvent (e.g., ethyl acetate) and analyze by GC-FID to determine the conversion of benzaldehyde and the yield of the product.
-
Catalyst Recyclability: After the reaction, recover the catalyst by centrifugation, wash it with ethanol, and dry it under vacuum. The recovered catalyst can then be used in subsequent reaction cycles to test its stability and reusability.
B. Application Note: Oxidative Desulfurization (ODS)
The Lewis acidic Zr sites in the MOF can play a crucial role in the activation of oxidizing agents for the removal of sulfur-containing compounds from fuels. The amino groups may also contribute to the overall catalytic activity.[10]
Reaction Scheme: Dibenzothiophene (DBT) + H₂O₂ → Dibenzothiophene sulfone
Protocol: Catalytic Testing for Oxidative Desulfurization
Materials:
-
Zr-ABT-MOF (activated)
-
Model fuel: Dibenzothiophene (DBT) dissolved in a non-polar solvent (e.g., n-octane)
-
Hydrogen peroxide (H₂O₂, 30 wt%)
-
Acetonitrile (co-solvent/extractant)
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) or a sulfur-selective detector
Procedure:
-
Reaction Setup: In a two-neck round-bottom flask, add the model fuel (e.g., 10 mL containing 500 ppm DBT) and the activated Zr-ABT-MOF catalyst (e.g., 20 mg).
-
Oxidant Addition: Add hydrogen peroxide as the oxidant. The molar ratio of H₂O₂ to DBT is a critical parameter to optimize (e.g., starting with a 4:1 ratio).
-
Reaction: Stir the mixture vigorously at a controlled temperature (e.g., 70 °C) for a specified time (e.g., 1-4 hours).
-
Extraction and Analysis: After the reaction, add acetonitrile to the mixture to extract the oxidized sulfur compounds (sulfones). Analyze the hydrocarbon phase by GC to determine the remaining concentration of DBT.
-
Catalyst Reusability: Recover the catalyst by filtration, wash with a suitable solvent, and dry for reuse in subsequent cycles.
IV. Conclusion and Future Outlook
MOFs synthesized from this compound represent a promising frontier in the design of multifunctional heterogeneous catalysts. The unique arrangement of the amino and carboxylate groups on the linker molecule offers the potential for creating MOFs with novel topologies and enhanced catalytic properties. The protocols and application notes provided in this guide serve as a starting point for researchers to explore the synthesis, characterization, and catalytic applications of these exciting materials. Further research into post-synthetic modification of the amino group and the exploration of other metal nodes beyond zirconium will undoubtedly lead to the discovery of even more active and selective catalysts for a wide range of organic transformations, contributing to the development of more sustainable and efficient chemical processes.
V. References
-
Amino functionalized zirconium metal organic framework as catalyst for oxidative desulfurization. (URL not available)
-
Functionalization of zirconium-based metal-organic frameworks for gas sensing applications. Journal of Hazardous Materials, 403, 124104. [Link]
-
Synthesis, characterization and application of a zirconium-based MOF-808 functionalized with isonicotinic acid for fast and efficient solid phase extraction of uranium(VI) from wastewater prior to its spectrophotometric determination. Microchimica Acta, 189(5), 200. [Link]
-
Synthesis, characterization and application of a zirconium-based MOF-808 functionalized with isonicotinic acid for fast and efficient solid phase extraction of uranium(VI) from wastewater prior to its spectrophotometric determination. (URL not available)
-
Effect of amino functional groups on the surface properties and Lewis's acid base parameters of UiO-66(NH2) by inverse gas chromatography. Journal of Chromatography A, 1625, 461325. [Link]
-
Post-Synthetic Generation of Amino-Acid-Functionalized UiO-66-NH2 Metal–Organic Framework Nanostructures as an Amphoteric Catalyst for Organic Reactions. ACS Applied Nano Materials, 6(1), 347-357. [Link]
-
Synthesis, Characterization and Catalytic Activity of UiO-66-NH2 in the Esterification of Levulinic Acid. Catalysts, 11(12), 1509. [Link]
-
Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments, (86), e51111. [Link]
-
Systematic design and functionalisation of amorphous zirconium metal-organic frameworks. (URL not available)
-
Metal–organic frameworks with open metal sites act as efficient heterogeneous catalysts for Knoevenagel condensation and the Chan–Lam coupling reaction. CrystEngComm, 18(33), 6245-6252. [Link]
-
NH2-Modified UiO-66: Structural Characteristics and Functional Properties. Nanomaterials, 13(9), 1563. [Link]
-
Knoevenagel Condensation Reactions Catalysed by Metal-Organic Frameworks. (URL not available)
-
Mechanism for MOF catalyzed Knoevenagel condensation. (URL not available)
-
Highly Robust Metal–Organic Framework for Efficiently Catalyzing Knoevenagel Condensation and the Strecker Reaction under Solvent-Free Conditions. Inorganic Chemistry, 62(32), 12943-12951. [Link]
-
Knoevenagel condensation reaction catalysed by Al-MOFs with CAU-1 and CAU-10-type structures. CrystEngComm, 17(3), 622-629. [Link]
-
An ambient-temperature aqueous synthesis of zirconium-based metal–organic frameworks. Green Chemistry, 18(20), 5431-5435. [Link]
-
Synthesis of Zr metal–organic frameworks (MOFs) to remove Fe3+ from water. STAR Protocols, 3(3), 101538. [Link]
-
Green synthesis of zirconium-MOFs. Chemical Communications, 51(45), 9323-9326. [Link]
-
The possible configurations of 1,3,5-benzenetricarboxylic acid with metal atoms. (URL not available)
-
Two Ln-based metal–organic frameworks based on the 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid ligand: syntheses, structures, and photocatalytic properties. CrystEngComm, 23(1), 163-172. [Link]
-
A review on zirconium-based metal–organic frameworks: synthetic approaches and biomedical applications. Materials Advances, 4(23), 5267-5289. [Link]
Sources
- 1. An ambient-temperature aqueous synthesis of zirconium-based metal–organic frameworks - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A review on zirconium-based metal–organic frameworks: synthetic approaches and biomedical applications - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00735A [pubs.rsc.org]
- 4. Effect of amino functional groups on the surface properties and Lewis's acid base parameters of UiO-66(NH2) by inverse gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Functionalization of zirconium-based metal-organic frameworks for gas sensing applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization and application of a zirconium-based MOF-808 functionalized with isonicotinic acid for fast and efficient solid phase extraction of uranium(VI) from wastewater prior to its spectrophotometric determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Review of Systematic design and functionalisation of amorphous zirconium metal-organic frameworks | Publons [publons.com]
- 10. researchgate.net [researchgate.net]
- 11. Metal–organic frameworks with open metal sites act as efficient heterogeneous catalysts for Knoevenagel condensation and the Chan–Lam coupling reaction - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Knoevenagel condensation reaction catalysed by Al-MOFs with CAU-1 and CAU-10-type structures - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Fabrication of Chemical and Biosensors Using 5-Amino-1,2,3-benzenetricarboxylic Acid
An Application Note and Protocol Guide
Abstract
5-Amino-1,2,3-benzenetricarboxylic acid (5-ABTCA) is a highly functionalized aromatic compound that is emerging as a versatile and powerful building block in the field of chemical sensing. Its unique structure, featuring a primary amine and three carboxylic acid groups on a benzene ring, provides multiple anchor points for immobilization and active sites for analyte interaction.[1][2] This combination of functional groups enables its use in a variety of sensor platforms, including electrochemical, fluorescent, and colorimetric systems. The carboxylic acid moieties are particularly effective for chelating metal ions, while the amino group offers a convenient site for covalent modification and electropolymerization.[1][3] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the fabrication of chemical sensors and biosensors using 5-ABTCA. It details the underlying principles, provides step-by-step protocols for sensor construction, and discusses methods for characterization and application.
Introduction: The Potential of 5-ABTCA in Sensing Applications
The demand for sensitive, selective, and reliable chemical sensors is ever-growing in fields ranging from environmental monitoring and clinical diagnostics to pharmaceutical quality control.[4][5] The choice of the molecular recognition element is paramount to sensor performance. This compound (CAS 37141-01-8) presents a compelling option due to its distinct chemical properties.
Key Molecular Attributes:
-
Structure: A benzene ring functionalized with one amino (-NH₂) group and three carboxylic acid (-COOH) groups.[2][6]
-
Molecular Formula: C₉H₇NO₆.[6]
-
Functionality: The molecule possesses both acidic and basic properties, making it highly versatile. The three carboxylic acid groups act as potent chelating agents for metal ions, while the amino group serves as a reactive site for covalent linkage or electropolymerization.[1][2]
-
Physical Properties: It is typically a colorless to pale yellow crystalline powder, soluble in water and polar organic solvents like ethanol and DMSO.[1][3] It also exhibits intrinsic fluorescence, a property that can be exploited for optical sensing applications.[2][3]
The synthesis of 5-ABTCA is generally achieved through a two-step process involving the nitration of 1,2,3-benzenetricarboxylic acid, followed by the reduction of the nitro group to an amine.[7] This accessibility, combined with its multifunctional nature, makes 5-ABTCA an ideal candidate for designing bespoke sensing platforms.
Core Sensing Mechanisms
The functionality of 5-ABTCA-based sensors relies on modulating a measurable signal upon interaction with a target analyte. The primary mechanisms are chelation-induced signal change and surface modification for targeted recognition.
-
Chelation-Induced Sensing: The carboxyl groups can coordinate with metal ions. This binding event can perturb the electronic structure of the molecule, leading to a detectable change in its fluorescence (quenching or enhancement) or a shift in its electrochemical potential.[1][8]
-
Surface Functionalization: 5-ABTCA can be immobilized on various substrates, such as electrode surfaces or nanoparticles.[9][10] This modified surface then acts as the transducer. The immobilized 5-ABTCA can directly capture analytes or serve as a linker to attach more complex biorecognition molecules like enzymes or antibodies.[11]
Caption: Core sensing modalities using 5-ABTCA.
Fabrication of Electrochemical Sensors
Electrochemical sensors offer high sensitivity, rapid response, and potential for miniaturization. 5-ABTCA can be used to modify electrode surfaces, enhancing their selectivity and performance.
Protocol 1: Electrode Modification via Electropolymerization
This protocol describes the formation of a thin, stable polymer film of 5-ABTCA on a glassy carbon electrode (GCE). The principle is based on the electrochemical oxidation of the amino group, which initiates polymerization, a technique proven effective for similar aromatic amines.[12]
Materials:
-
Glassy Carbon Electrode (GCE), 3 mm diameter
-
This compound (5-ABTCA)
-
Phosphate Buffered Saline (PBS), 0.1 M, pH 7.4
-
Alumina slurry (0.3 and 0.05 µm)
-
Potentiostat/Galvanostat system with a three-electrode cell (GCE as working, Ag/AgCl as reference, Pt wire as counter)
Procedure:
-
Electrode Pre-treatment:
-
Polish the GCE surface with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad for 5 minutes each.
-
Rinse thoroughly with deionized (DI) water.
-
Sonicate the electrode in ethanol and DI water for 2 minutes each to remove any residual alumina.
-
Dry the electrode under a stream of nitrogen.
-
-
Electrochemical Cleaning:
-
Activate the electrode by cycling the potential between -0.4 V and +1.8 V in 0.5 M H₂SO₄ for 10 cycles at a scan rate of 100 mV/s.
-
Rinse with DI water and allow to dry.
-
-
Electropolymerization:
-
Prepare a 5 mM solution of 5-ABTCA in 0.1 M PBS (pH 7.4).
-
Immerse the pre-treated GCE, Ag/AgCl, and Pt wire into the solution.
-
Polymerize the film by cycling the potential between 0 V and +1.5 V (vs. Ag/AgCl) for 15 cycles at a scan rate of 50 mV/s. A growing polymer film should be evidenced by an increase in peak currents with each cycle.
-
After polymerization, rinse the modified electrode (now denoted as p-ABTCA/GCE) gently with DI water to remove any non-adherent monomers.
-
-
Characterization (Self-Validation):
-
Confirm film formation by running a cyclic voltammogram (CV) in a redox probe solution (e.g., 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl). Compare the CV of the bare GCE and the p-ABTCA/GCE. A change in peak separation and current intensity indicates successful surface modification.
-
Optionally, characterize the surface morphology using Scanning Electron Microscopy (SEM). The modified surface should appear rougher compared to the smooth surface of a bare GCE.[13]
-
Caption: Step-wise fabrication of a p-ABTCA/GCE sensor.
Application: Detection of Heavy Metals
The carboxyl groups on the p-ABTCA/GCE surface are excellent for pre-concentrating heavy metal ions from a sample solution. Square Wave Anodic Stripping Voltammetry (SWASV) can then be used for highly sensitive detection.
Protocol:
-
Pre-concentration: Immerse the p-ABTCA/GCE in the sample solution (e.g., water sample buffered to pH 5.0) containing the target metal ions (e.g., Pb²⁺, Cd²⁺). Apply a negative potential (e.g., -1.2 V vs. Ag/AgCl) for a set time (e.g., 300 s) with stirring. This reduces the metal ions and deposits them onto the electrode surface.
-
Stripping: Stop the stirring. Scan the potential from -1.2 V to a positive value (e.g., +0.2 V) using a square wave voltammetry waveform. The deposited metals will be re-oxidized ("stripped") back into the solution, generating sharp current peaks at potentials characteristic of each metal.
-
Analysis: The height of each peak is proportional to the concentration of the corresponding metal ion in the sample.
| Sensor Platform | Analyte | Technique | Linear Range | Limit of Detection (LOD) | Reference |
| p-ABTCA/GCE | Pb²⁺ | SWASV | 0.1 - 100 µg/L | 0.05 µg/L | Hypothetical/Projected |
| p-ABTCA/GCE | Cd²⁺ | SWASV | 0.5 - 150 µg/L | 0.2 µg/L | Hypothetical/Projected |
| 5-AIP-Kojic Acid | Cu²⁺ | Fluorescence | 0 - 25 µM | 8.82 µM | [8] |
Table 1: Projected and reported performance metrics for 5-amino-acid-based sensors. Performance of p-ABTCA/GCE is projected based on similar functionalized electrodes.
Fabrication of Fluorescent Sensors
The intrinsic fluorescence of 5-ABTCA makes it a promising candidate for developing "turn-off" or "turn-on" fluorescent sensors, particularly for quenching metal ions.
Protocol 2: Solution-Based "Turn-Off" Sensor for Cu²⁺
This protocol leverages the principle of fluorescence quenching. The interaction of certain metal ions, like Cu²⁺, with the 5-ABTCA molecule provides a non-radiative decay pathway, causing a decrease in fluorescence intensity.
Materials:
-
This compound (5-ABTCA)
-
DMSO/H₂O solvent mixture (e.g., 4:1 v/v)
-
Standard solutions of various metal ions (e.g., Cu²⁺, Pb²⁺, Cr³⁺, Ni²⁺, etc.)
-
Fluorometer
Procedure:
-
Probe Preparation: Prepare a stock solution of 5-ABTCA (e.g., 1 mM) in DMSO. Create a working solution by diluting the stock solution to 10 µM in the DMSO/H₂O mixture.
-
Fluorescence Characterization:
-
Determine the optimal excitation and emission wavelengths for the 5-ABTCA working solution. Record the initial fluorescence intensity (I₀).
-
-
Titration Experiment:
-
To a cuvette containing the 5-ABTCA working solution, incrementally add small aliquots of a standard Cu²⁺ solution.
-
After each addition, mix thoroughly and record the fluorescence intensity (I).
-
Plot the fluorescence intensity (or I/I₀) against the concentration of Cu²⁺ to generate a calibration curve.
-
-
Selectivity Test:
-
Repeat the experiment using other metal ion solutions at the same concentration to assess the selectivity of the probe for Cu²⁺ over potential interferents. A significant change in fluorescence should ideally only be observed with Cu²⁺.[8]
-
Caption: Titration workflow for a "turn-off" fluorescent sensor.
Advanced Application: Biosensor Fabrication
The true versatility of 5-ABTCA is demonstrated when it is used as a molecular linker to construct complex biosensors. Its carboxylic acid groups are readily functionalized to immobilize biomolecules.
Protocol 3: Immobilization of an Enzyme for Biomolecule Detection
This protocol outlines the covalent attachment of an enzyme (e.g., Glucose Oxidase, GOx) to a 5-ABTCA-modified surface for the detection of its substrate (glucose).
Materials:
-
A p-ABTCA/GCE (prepared as in Protocol 1) or other 5-ABTCA functionalized substrate.
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Glucose Oxidase (GOx) enzyme
-
MES buffer (0.1 M, pH 6.0)
-
Ethanolamine hydrochloride (to block unreacted sites)
Procedure:
-
Activation of Carboxyl Groups:
-
Immerse the p-ABTCA/GCE in a freshly prepared aqueous solution of 100 mM EDC and 50 mM NHS for 1 hour at room temperature. This reaction converts the -COOH groups to reactive NHS-esters.
-
Rinse the electrode gently with MES buffer.
-
-
Enzyme Immobilization:
-
Immediately immerse the activated electrode into a solution of GOx (e.g., 5 mg/mL) in PBS (pH 7.4) for 2 hours at 4°C to allow for covalent bond formation between the NHS-esters and the amine groups on the enzyme surface.
-
-
Blocking:
-
Rinse the electrode with PBS to remove non-specifically bound enzyme.
-
Immerse the electrode in a 1 M ethanolamine solution (pH 8.5) for 30 minutes to deactivate any remaining NHS-esters.
-
-
Final Rinse and Storage:
-
Rinse the final enzyme-modified electrode (GOx/p-ABTCA/GCE) with PBS and store it at 4°C when not in use.
-
-
Detection Principle:
-
The immobilized GOx catalyzes the oxidation of glucose, producing H₂O₂. The H₂O₂ can then be detected electrochemically (e.g., by amperometry at an appropriate potential), with the resulting current being proportional to the glucose concentration.
-
Conclusion and Future Outlook
This compound is a multifunctional and highly adaptable molecule for the fabrication of chemical sensors and biosensors. Its combination of metal-chelating carboxyl groups and a reactive amino moiety allows for the development of diverse sensing platforms through straightforward and robust protocols. The methods detailed in this note—electropolymerization for electrochemical sensors, fluorescence quenching for optical detection, and covalent linking for biosensors—provide a solid foundation for researchers.
Future work can expand on these principles by incorporating 5-ABTCA into more complex architectures. For instance, its use as a ligand in the synthesis of Metal-Organic Frameworks (MOFs) could lead to sensors with exceptionally high surface areas and tailored porosity for gas sensing.[1] Furthermore, integrating 5-ABTCA-functionalized nanoparticles into wearable or microfluidic devices could pave the way for next-generation point-of-care diagnostics and real-time environmental monitoring systems.[14]
References
- This compound. ChemBK. [Link]
- CN113372231A - Preparation method of 5-amino-1, 2, 3-benzenetricarboxylic acid.
- 5-Aminobenzene-1,2,3-tricarboxylic acid | CAS 37141-01-8. AMERICAN ELEMENTS. [Link]
- 5-Aminoisophthalate-based kojic acid-appended bis-1,2,3-triazole: a fluorescent chemosensor for Cu2+ sensing and in silico study. National Institutes of Health (NIH). [Link]
- Enzyme-based Nanoparticle Biosensors for Rapid Detection of Heavy Metals in Food Samples. ChemRxiv. [Link]
- Single Step Synthesis of Amino-Functionalized Magnetic Nanoparticles with Polyol Technique at Low Temperature.
- Poly(para amino benzene sulfonic acid) Modified Glassy Carbon Electrode for the Simultaneous as well as Individual Voltammetric Determination of Guanine, Adenine and Uric Acid.
- An Innovative Enzymatic Surface Plasmon Resonance-Based Biosensor Designed for Precise Detection of Glycine Amino Acid. MDPI. [Link]
- Recent Advances in the Application of Bionanosensors for the Analysis of Heavy Metals in Aqu
- Nitric oxide permselectivity in electropolymerized films for sensing applications. National Institutes of Health (NIH). [Link]
- A Recombinase-Based Genetic Circuit for Heavy Metal Monitoring. National Institutes of Health (NIH). [Link]
- Synthesis and characterization of amino-functionalized silica nanoparticles.
- The Biomedical Applications of Biomolecule Integrated Biosensors for Cell Monitoring. National Institutes of Health (NIH). [Link]
- Biosensors, Volume 13, Issue 3 (March 2023). MDPI. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. CAS 37141-01-8: this compound [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. mdpi.com [mdpi.com]
- 5. A Recombinase-Based Genetic Circuit for Heavy Metal Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. CN113372231A - Preparation method of 5-amino-1, 2, 3-benzenetricarboxylic acid - Google Patents [patents.google.com]
- 8. 5-Aminoisophthalate-based kojic acid-appended bis-1,2,3-triazole: a fluorescent chemosensor for Cu2+ sensing and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Biomedical Applications of Biomolecule Integrated Biosensors for Cell Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nitric oxide permselectivity in electropolymerized films for sensing applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for the Scalable Synthesis of 5-Amino-1,2,3-benzenetricarboxylic Acid
Abstract
This document provides a comprehensive guide for the synthesis of 5-Amino-1,2,3-benzenetricarboxylic acid, a crucial intermediate in the production of dyes, pigments, and as a versatile ligand in coordination chemistry for the development of metal-organic frameworks (MOFs).[1] We present a detailed, two-step synthetic pathway involving the nitration of 1,2,3-benzenetricarboxylic acid followed by the catalytic hydrogenation of the resulting 5-nitro-1,2,3-benzenetricarboxylic acid. This guide is intended for researchers, scientists, and drug development professionals, offering scalable protocols from laboratory benchtop to pilot plant capacities. Emphasis is placed on safety, efficiency, and the practical considerations necessary for successful scale-up, including thermal management, reagent handling, and product purification.
Introduction
This compound (CAS 37141-01-8) is a polyfunctional aromatic compound featuring both amino and carboxylic acid moieties.[2] This unique structure makes it a valuable building block in various fields of chemical synthesis.[1] Its primary applications include its use as an intermediate in the synthesis of complex organic molecules, dyes, and pigments.[1][3] Furthermore, its ability to chelate metal ions through its carboxylic acid groups allows it to serve as a ligand in the formation of coordination polymers and MOFs with potential applications in gas storage and catalysis.[1]
The synthesis of this compound is typically achieved through a two-step process: the nitration of a suitable benzene derivative followed by the reduction of the nitro group.[1][4] While the laboratory-scale synthesis is relatively straightforward, scaling up this process presents significant challenges related to reaction exothermicity, mass transfer limitations, and safe handling of hazardous reagents. This document aims to provide a robust and scalable methodology to address these challenges.
Synthetic Pathway Overview
The synthesis of this compound proceeds via a two-step reaction sequence starting from 1,2,3-benzenetricarboxylic acid.
Sources
Application Notes & Protocols: 5-Amino-1,2,3-benzenetricarboxylic Acid in Luminescent Materials
For: Researchers, scientists, and drug development professionals.
Introduction: Unlocking Luminescence with a Multifunctional Ligand
5-Amino-1,2,3-benzenetricarboxylic acid, hereafter referred to as H₃ATB, is an aromatic compound distinguished by its unique trifunctional nature. The benzene core is decorated with three carboxylic acid groups (-COOH) and one amino group (-NH₂), creating a molecular architecture primed for the construction of advanced luminescent materials.[1][2] This ligand serves as a versatile and powerful building block, primarily for the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers.[1]
The strategic placement of these functional groups is key to its utility:
-
Carboxylic Acid Groups: These three groups provide robust, poly-dentate coordination sites for metal ions, enabling the formation of stable, multi-dimensional crystalline structures.[1]
-
Amino Group: This functional group serves a dual purpose. It can act as an additional coordination site, but more importantly, it electronically modifies the aromatic ring. This modification is crucial for tuning the ligand's energy levels to facilitate efficient energy transfer to emissive metal centers, a cornerstone of modern luminescent material design.[3] Furthermore, the free amino group can serve as a reactive site for post-synthetic modification or as an active site for sensing applications.[3]
This guide provides a comprehensive overview of the principles and protocols for leveraging H₃ATB in the design and synthesis of highly luminescent materials, with a particular focus on lanthanide-based MOFs.
Part 1: Foundational Principles of Luminescence with H₃ATB
The application of H₃ATB in luminescent materials is grounded in the "antenna effect," a critical mechanism for achieving bright emission from lanthanide ions (like Eu³⁺ and Tb³⁺).
Lanthanide ions themselves are poor absorbers of light due to their forbidden f-f electronic transitions.[4] To overcome this, an organic ligand like H₃ATB is employed to act as an "antenna." The process, illustrated below, occurs in several steps:
-
Excitation: The H₃ATB ligand, with its aromatic system, strongly absorbs UV light, transitioning to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The excited ligand efficiently undergoes intersystem crossing to a lower-energy triplet state (T₁). This is a crucial step, as the triplet state has a longer lifetime, increasing the probability of energy transfer.
-
Energy Transfer (ET): If the energy of the ligand's triplet state is appropriately matched (typically slightly higher than the accepting energy level of the lanthanide ion), the energy is non-radiatively transferred from the ligand to the metal ion.
-
Lanthanide Emission: The excited lanthanide ion then relaxes by emitting light at its characteristic, sharp, and well-defined wavelengths (e.g., red for Eu³⁺, green for Tb³⁺).[5]
The amino group on the H₃ATB ligand plays a vital role by modulating the electronic properties of the benzene ring, which can enhance the efficiency of both light absorption and subsequent energy transfer to the metal center.
Diagram: The Antenna Effect in H₃ATB-Lanthanide MOFs
Caption: Mechanism of ligand-sensitized luminescence (Antenna Effect).
Part 2: Application Note - Designing a Red-Emitting Eu(III)-ATB MOF
This section details the rationale behind designing a red-emitting MOF using Europium(III) as the metal node and H₃ATB as the organic linker.
Objective: To synthesize a crystalline, porous material that exhibits strong, characteristic red luminescence upon UV excitation.
Component Selection:
-
Metal Ion (Europium, Eu³⁺): Europium(III) is selected for its intense and sharp emission peak around 615 nm, corresponding to the ⁵D₀ → ⁷F₂ transition.[4] This transition is "hypersensitive" to the local coordination environment, meaning a highly asymmetric environment around the Eu³⁺ ion, often enforced by the rigid MOF structure, can lead to exceptionally bright emission.[4]
-
Organic Ligand (H₃ATB): As established, H₃ATB is an excellent antenna for sensitizing Eu³⁺ emission. Its three carboxylate arms can bridge multiple metal centers to build a robust 3D framework, while the amino group fine-tunes the electronic properties for efficient energy transfer.
-
Solvent System (DMF/Ethanol/Water): A mixed solvent system is often employed in solvothermal synthesis.
-
N,N-Dimethylformamide (DMF): A high-boiling point polar aprotic solvent that helps solubilize the organic linker and acts as a modulator, influencing crystal growth.
-
Ethanol/Water: These protic solvents can aid in the deprotonation of the carboxylic acid groups and influence the coordination of the metal ions.
-
Expected Outcome: The reaction is expected to yield a crystalline powder of Eu(ATB), a three-dimensional MOF. The structure will feature Eu³⁺ ions coordinated by the carboxylate oxygen atoms of the deprotonated ATB³⁻ ligands. Upon excitation with UV light (e.g., ~300-350 nm), the material should display bright red luminescence, confirming the successful construction of the framework and efficient antenna effect.
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and characterization of a luminescent Eu(ATB) MOF.
Protocol 1: Solvothermal Synthesis of Eu(ATB) MOF
Materials:
-
This compound (H₃ATB, 97%)
-
Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O, 99.9%)
-
N,N-Dimethylformamide (DMF, ACS grade)
-
Ethanol (Absolute)
-
Deionized Water
Procedure:
-
Solution A (Ligand): In a 20 mL glass vial, dissolve 22.5 mg (0.1 mmol) of H₃ATB in a solvent mixture of 4 mL DMF and 2 mL ethanol. Sonicate for 10 minutes to ensure complete dissolution.
-
Solution B (Metal): In a separate 10 mL vial, dissolve 44.6 mg (0.1 mmol) of Eu(NO₃)₃·6H₂O in 2 mL of deionized water.
-
Reaction Mixture: Add Solution B dropwise to Solution A under constant stirring. A slight precipitate may form but should redissolve.
-
Solvothermal Reaction: Tightly cap the 20 mL vial containing the final mixture. Place the vial in a programmable laboratory oven. Heat the oven to 120 °C and hold for 48 hours.
-
Cooling and Isolation: After 48 hours, turn off the oven and allow it to cool naturally to room temperature.
-
Washing: Collect the resulting crystalline powder by centrifugation or vacuum filtration. Wash the product thoroughly by soaking it in fresh DMF (3 x 10 mL, 12 hours each) to remove unreacted starting materials. Follow with a solvent exchange using ethanol (3 x 10 mL, 12 hours each).
-
Activation: Dry the final product in a vacuum oven at 80 °C for 12 hours. Store the activated MOF in a desiccator.
Diagram: Experimental Workflow for MOF Synthesis & Characterization
Caption: Step-by-step workflow for synthesis and characterization.
Protocol 2: Characterization of Luminescent Properties
Instrumentation:
-
Fluorometer / Spectrofluorometer
-
UV-Vis Spectrophotometer (for solid-state diffuse reflectance)
Procedure:
-
Solid-State Excitation Spectrum:
-
Load a small amount of the activated Eu(ATB) powder into a solid-state sample holder.
-
Set the emission wavelength to the maximum of the Eu³⁺ emission (around 615 nm).
-
Scan the excitation wavelength from 250 nm to 500 nm. The resulting spectrum will show the wavelengths of light most efficiently absorbed by the H₃ATB "antenna" to sensitize the Eu³⁺ emission.
-
-
Solid-State Emission Spectrum:
-
Using the same sample, set the excitation wavelength to the maximum determined from the excitation spectrum (e.g., ~340 nm).
-
Scan the emission wavelength from 500 nm to 750 nm.
-
The spectrum should show characteristic sharp peaks for Eu³⁺ transitions, with the most intense peak typically being the ⁵D₀ → ⁷F₂ transition around 615 nm.
-
-
Quantum Yield Measurement (Optional but Recommended):
-
Measure the absolute photoluminescence quantum yield (PLQY) using an integrating sphere coupled to the fluorometer. This value provides a quantitative measure of the material's emission efficiency.
-
-
Luminescence Lifetime Measurement:
-
Utilize a pulsed light source (e.g., a xenon flash lamp or laser) to excite the sample.
-
Measure the decay of the emission intensity at 615 nm over time. The resulting decay curve can be fitted to determine the luminescence lifetime (τ), which is indicative of the excited state dynamics.
-
Part 4: Data Interpretation and Expected Results
A successful synthesis of Eu(ATB) will yield data confirming its structure and desired luminescent properties.
| Characterization Technique | Expected Result / Observation | Interpretation |
| Powder X-Ray Diffraction (PXRD) | A series of sharp peaks at specific 2θ angles. | Confirms the crystalline nature and phase purity of the synthesized MOF. The pattern should be distinct from the starting materials. |
| Photoluminescence (PL) Spectroscopy | Excitation: Broad band peaking at ~300-380 nm. Emission: Sharp peaks at ~579, 591, 615, 650, and 700 nm. | The broad excitation band is characteristic of the ligand's absorption.[6] The sharp emission peaks are the fingerprint of Eu³⁺ ions, confirming successful energy transfer from the ligand to the metal.[7] |
| Luminescence Lifetime (τ) | A mono-exponential decay curve with a lifetime typically in the range of 0.5 - 1.5 ms. | A long lifetime is characteristic of f-f transitions and indicates efficient shielding of the Eu³⁺ ion within the MOF structure.[7] |
| Thermogravimetric Analysis (TGA) | High thermal stability, with no significant weight loss until >350-400 °C. | Demonstrates the robustness of the MOF framework, which is crucial for applications under various conditions. |
Part 5: Advanced Applications and Future Outlook
The unique properties of H₃ATB-based luminescent materials open doors to a variety of advanced applications:
-
Chemical Sensing: The luminescence of these MOFs can be sensitive to the presence of specific analytes.[3] For instance, the quenching or enhancement of luminescence upon exposure to small molecules, metal ions, or biomolecules can be used to develop highly sensitive and selective sensors.[3][8] The free amino group on the H₃ATB ligand is a prime site for interaction with analytes, potentially leading to a detectable change in the emission signal.[3]
-
Bio-imaging: When synthesized as nanoparticles, these luminescent MOFs can be used as probes for cellular imaging. Their bright, stable emission and long lifetimes are advantageous over traditional organic dyes.
-
Solid-State Lighting: By co-doping with different lanthanide ions (e.g., Eu³⁺ for red, Tb³⁺ for green) within the same H₃ATB framework, it is possible to generate white light, making these materials candidates for next-generation solid-state lighting.
-
Drug Delivery: The porous nature of these MOFs allows for the encapsulation of drug molecules. The inherent luminescence can then be used to track the delivery and release of the cargo.
The continued exploration of H₃ATB and its derivatives will undoubtedly lead to the discovery of new multifunctional materials with tailored luminescent properties for a wide array of scientific and technological challenges.
References
- Luminescent Lanthanide MOFs: A Unique Platform for Chemical Sensing.
- This compound | 37141-01-8. Benchchem
- This compound. ChemBK
- CAS 37141-01-8: this compound. CymitQuimica
- Multifunctional Lanthanide-Based Metal–Organic Frameworks Derived from 3-Amino-4-hydroxybenzoate: Single-Molecule Magnet Behavior, Luminescent Properties for Thermometry, and CO2 Adsorptive Capacity.
- One-step growth of isoreticular luminescent metal–organic frameworks on cotton fibers. RSC Publishing
- Synthesis of NH2-MIL-53 (Al) metal-organic framework nanocrystals for sensing applications.
- Synthetic routes of the five amino-group luminescent metal-organic...
- Synthesis and applications of luminescent metal organic frameworks (MOFs) for sensing dipicolinic acid in biological and water samples: a review.
- Luminescent Metal-Organic Frameworks. OSTI.GOV
- Europium-based metal-organic framework with acid-base buffer structure as electrochemiluminescence luminophore for hyperstatic trenbolone trace monitoring under wide pH range. PubMed
- Luminescence properties of europium (III)-based metal–organic frameworks: Influence of varied organic linkers.
Sources
- 1. benchchem.com [benchchem.com]
- 2. CAS 37141-01-8: this compound [cymitquimica.com]
- 3. Luminescent Lanthanide MOFs: A Unique Platform for Chemical Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. One-step growth of isoreticular luminescent metal–organic frameworks on cotton fibers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chembk.com [chembk.com]
Troubleshooting & Optimization
improving the yield and purity of 5-Amino-1,2,3-benzenetricarboxylic acid synthesis
Technical Support Center: Synthesis of 5-Amino-1,2,3-benzenetricarboxylic Acid
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this compound. Our focus is on providing practical, in-depth solutions to common challenges in improving both the yield and purity of this valuable compound. The methodologies described herein are grounded in established chemical principles and validated through practical application.
Overview of the Synthetic Pathway
The most common and industrially relevant method for preparing this compound involves a two-step process starting from 1,2,3-benzenetricarboxylic acid (hemimellitic acid).[1]
-
Aromatic Nitration: Introduction of a nitro group (–NO₂) onto the benzene ring at the 5-position using mixed acids.
-
Nitro Group Reduction: Subsequent reduction of the nitro group to an amino group (–NH₂), typically via catalytic hydrogenation.[1][2]
This seemingly straightforward pathway presents several critical control points where yield and purity can be compromised. This guide will address these points in detail.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific problems that may arise during the synthesis, categorized by reaction step.
Part A: Nitration Step (Synthesis of 5-Nitro-1,2,3-benzenetricarboxylic acid)
Question 1: My nitration reaction yield is consistently low. What are the primary factors I should investigate?
Answer: Low yield in the nitration step typically stems from three areas: reaction conditions, reagent quality, and work-up procedure.
-
Reaction Conditions:
-
Temperature Control: This reaction is highly exothermic.[3] Insufficient cooling can lead to runaway reactions and the formation of undesired byproducts or decomposition. The optimal temperature is often between 50-150°C, but must be tightly controlled.[1] A gradual addition of the nitrating agent to the substrate solution is crucial.
-
Acid Concentration: The use of concentrated or fuming sulfuric and nitric acids is essential.[1] The sulfuric acid acts as a catalyst and a dehydrating agent, promoting the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[4][5][6] Dilute acids will not generate a sufficient concentration of the nitronium ion.
-
Molar Ratios: The molar ratio of nitric acid to the starting 1,2,3-benzenetricarboxylic acid should be optimized. A common starting point is a ratio between 1:1 and 5:1.[1] An excess of nitric acid can push the reaction to completion, but a large excess may increase side reactions.
-
-
Reagent Quality: Ensure that your nitric and sulfuric acids are of high purity and concentration. The presence of excess water will inhibit the formation of the nitronium ion.
-
Work-up Procedure: The nitro-intermediate is often precipitated by quenching the reaction mixture in ice-water. Incomplete precipitation due to insufficient cooling or quenching volume will result in product loss. Ensure the product is thoroughly filtered and washed to remove residual acids.
Question 2: The reaction mixture turned dark brown or black and produced excessive brown fumes. What happened and is the reaction salvageable?
Answer: This indicates a runaway reaction and significant decomposition. The brown fumes are likely nitrogen dioxide (NO₂), a result of the breakdown of nitric acid at high temperatures.
-
Causality: The primary cause is poor temperature control. The nitration of aromatic compounds is highly exothermic.[3] Without adequate cooling, the reaction rate accelerates, generating more heat and leading to a thermal runaway. This decomposes both the starting material and the desired product.
-
Salvageability: It is highly unlikely that a useful yield can be recovered from a reaction that has undergone severe decomposition. The priority is safety. Do not attempt to quench a runaway reaction with water indiscriminately, as this can cause violent splattering of corrosive acids. Allow the mixture to cool under controlled conditions in a fume hood before proceeding with neutralization and disposal according to safety protocols.
-
Prevention: For future attempts, ensure your cooling bath is adequate, add the nitrating agent much more slowly, and monitor the internal temperature of the reaction flask continuously.
Part B: Reduction Step (Synthesis of this compound)
Question 3: My catalytic hydrogenation is very slow or has stalled. What are the common causes?
Answer: A stalled catalytic reduction is a frequent issue. The problem usually lies with the catalyst, the hydrogen supply, or the presence of impurities.
-
Catalyst Activity:
-
Quality and Loading: Use a high-quality Palladium on carbon (Pd/C) catalyst, typically 5% or 10% loading. Ensure an appropriate catalyst loading, usually 1-5 mol% relative to the nitro-intermediate.
-
Poisoning: The catalyst can be "poisoned" by impurities. Sulfur or halide compounds are common poisons. Ensure all glassware is scrupulously clean and that solvents are of high purity. If the nitro-intermediate was not properly purified, residual reagents from the nitration step could inhibit the catalyst.
-
Wetting: The catalyst must be properly wetted with the reaction solvent before introducing the substrate to ensure maximal surface area.
-
-
Hydrogen Supply:
-
Pressure: Ensure a constant and adequate pressure of hydrogen gas is maintained. Reactions are often run from 50 psi up to several atmospheres. Check for leaks in your hydrogenation apparatus.
-
Agitation: Vigorous stirring or shaking is critical. This ensures the catalyst remains suspended and that the three-phase mixture (solid catalyst, liquid solution, gaseous hydrogen) is in intimate contact.
-
-
Solvent Choice: Methanol is a commonly used solvent.[1][2] Ensure the 5-nitro intermediate is fully dissolved. If solubility is an issue, a co-solvent system may be necessary.
Question 4: My final product is off-color (e.g., pink, brown, or gray). How can I improve its purity and appearance?
Answer: A discolored final product indicates the presence of impurities. These are often residual nitro-intermediate (yellow/brown), oxidation byproducts (pink/brown), or residual palladium catalyst (gray/black).
-
Purification is Key:
-
Recrystallization: This is the most effective method for removing organic impurities. The crude product is soluble in hot water and some organic solvents like ethanol or dimethyl sulfoxide.[7] Experiment with different solvent systems to achieve good crystal formation upon cooling. A patent suggests using ethanol for the purification of the related trimesic acid.[8]
-
Activated Carbon (Charcoal) Treatment: Before recrystallization, dissolving the crude product in a hot solvent and adding a small amount of activated carbon can effectively adsorb colored impurities. Hot filter the solution to remove the carbon before allowing the filtrate to cool and crystallize.
-
Filtration: If the product is gray or black, it is likely contaminated with palladium catalyst. This can be removed by dissolving the product in a suitable solvent and filtering it through a pad of Celite® or a fine porosity filter paper.
-
Part C: Purity Analysis
Question 5: How can I reliably assess the purity of my final product?
Answer: A combination of analytical techniques should be used to confirm both the identity and purity of your this compound.
-
High-Performance Liquid Chromatography (HPLC): This is the standard method for assessing purity.[9][10] A reverse-phase C18 column with a UV detector is typically used.[11] The mobile phase is often a mixture of an aqueous buffer (e.g., water with 0.1% phosphoric or formic acid) and an organic solvent like acetonitrile. Purity is determined by the area percentage of the main product peak relative to the total area of all peaks.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the chemical structure. The proton NMR should show characteristic peaks for the aromatic protons and the amine group. Impurities will present as extra, unassignable peaks.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound (225.15 g/mol ).[13]
-
Elemental Analysis: This provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values for the molecular formula C₉H₇NO₆.[9]
Experimental Protocols & Data
Protocol 1: Synthesis of 5-Nitro-1,2,3-benzenetricarboxylic Acid
-
Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 1,2,3-benzenetricarboxylic acid (1.0 eq). Place the flask in an ice/water bath.
-
Acid Addition: Slowly add concentrated sulfuric acid (98%, ~3-4 volumes) while stirring. Ensure the temperature remains below 10°C.
-
Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (70%, 1.2-1.5 eq) to concentrated sulfuric acid (98%, ~1 volume) in a separate flask, pre-chilled in an ice bath.
-
Reaction: Add the cold nitrating mixture dropwise to the stirred solution of the starting material over 1-2 hours. Crucially, maintain the internal reaction temperature below 15°C.
-
Heating: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 60-70°C for 2-3 hours.
-
Quenching: Cool the reaction mixture back to room temperature and then pour it slowly and carefully onto a large volume of crushed ice with vigorous stirring.
-
Isolation: A pale-yellow precipitate will form. Allow it to stir for 30 minutes in the ice water to ensure complete precipitation. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Drying: Dry the solid in a vacuum oven at 60-80°C to a constant weight.
Protocol 2: Catalytic Reduction to this compound
-
Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add the 5-Nitro-1,2,3-benzenetricarboxylic acid (1.0 eq) and a suitable solvent (e.g., methanol, ~10-15 volumes).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (1-2% by weight of the nitro compound) to the vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel, purge it several times with hydrogen gas, and then pressurize to 50-60 psi.
-
Reaction: Begin vigorous shaking or stirring. The reaction progress can be monitored by the uptake of hydrogen. The reaction is typically complete in 4-8 hours.
-
Work-up: Once hydrogen uptake ceases, depressurize the vessel and purge with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to carefully remove the palladium catalyst. Wash the Celite pad with fresh solvent to recover all the product.
-
Isolation: Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude product, often as an off-white or light tan solid.
Data Summary Table
| Parameter | Nitration Step | Reduction Step |
| Key Reagents | 1,2,3-Benzenetricarboxylic acid, H₂SO₄, HNO₃ | 5-Nitro-1,2,3-benzenetricarboxylic acid, H₂, Pd/C |
| Solvent | Sulfuric Acid | Methanol, Ethanol, or Water |
| Typical Temp. | 0-15°C (addition), 60-70°C (reaction) | 25-50°C |
| Typical Pressure | Atmospheric | 50-100 psi H₂ |
| Duration | 3-5 hours | 4-12 hours |
| Expected Yield | 85-95% (crude) | 90-98% (crude) |
| Common Impurities | Unreacted starting material, dinitro species | Unreacted nitro-intermediate, catalyst residue |
Troubleshooting Workflow Diagram
Caption: Decision tree for troubleshooting low yield in the synthesis process.
References
- CN113372231A - Preparation method of 5-amino-1, 2, 3-benzenetricarboxylic acid. (2021). Google Patents.
- ChemBK. (2024). This compound.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Wikipedia. (n.d.). Nitration.
- Khan Academy. (n.d.). Nitration (video).
- R. Taylor, J.H. Ridd. (n.d.). Nitration and aromatic reactivity.
- VPScience.org. (n.d.). NITRATION.
- CN104513156A - A purifying method for crude 1,3,5-benzenetricarboxylic acid. (2015). Google Patents.
- NJ Labs. (n.d.). Amino Acids Testing Services: Assay, Purity, and Impurities.
- Organic Chemistry. (2019, January 3). nitration of aromatic compounds [Video]. YouTube.
Sources
- 1. CN113372231A - Preparation method of 5-amino-1, 2, 3-benzenetricarboxylic acid - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. vpscience.org [vpscience.org]
- 4. Nitration - Wikipedia [en.wikipedia.org]
- 5. Khan Academy [khanacademy.org]
- 6. youtube.com [youtube.com]
- 7. chembk.com [chembk.com]
- 8. CN104513156A - A purifying method for crude 1,3,5-benzenetricarboxylic acid - Google Patents [patents.google.com]
- 9. bachem.com [bachem.com]
- 10. njlabs.com [njlabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scbt.com [scbt.com]
Technical Support Center: Overcoming Solubility Challenges with 5-Amino-1,2,3-benzenetricarboxylic Acid
Welcome to the technical support guide for 5-Amino-1,2,3-benzenetricarboxylic acid (CAS 37141-01-8). This document serves as a specialized resource for researchers, chemists, and drug development professionals encountering solubility issues with this versatile but challenging molecule. Our goal is to provide not just solutions, but a foundational understanding of the physicochemical principles governing its behavior, enabling you to make informed, effective decisions in your experimental design.
This compound is a unique building block, characterized by an aromatic ring substituted with a basic amino group and three acidic carboxylic acid groups.[1] This combination makes the molecule amphoteric and confers a zwitterionic character, which is the primary source of its challenging solubility profile.[2] Strong intermolecular hydrogen bonding and electrostatic interactions result in high crystal lattice energy, making it poorly soluble in many standard organic solvents. This guide offers a series of troubleshooting strategies and detailed protocols to systematically overcome these challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in common organic solvents like THF or Dichloromethane?
The core of the issue lies in the molecule's zwitterionic nature. In its solid state and near its isoelectric point, the basic amino group can be protonated (-NH₃⁺) by one of the acidic carboxylic acid groups, which then becomes a carboxylate (-COO⁻). This creates a molecule with both a positive and a negative charge. This internal salt structure leads to powerful intermolecular electrostatic attractions and extensive hydrogen bonding, similar to what is seen in amino acids.[3] These forces are very strong and require highly polar solvents to disrupt and solvate the molecule effectively. Nonpolar or moderately polar solvents cannot overcome the high crystal lattice energy, resulting in poor solubility.
Q2: What are the best starting solvents to try for solubilizing this compound?
Based on its structure, the most effective solvents are highly polar. Initial screening should begin with:
-
Dimethylformamide (DMF) [6]
These solvents have high dielectric constants and the ability to act as hydrogen bond donors or acceptors, which helps to break down the intermolecular forces of the solute.
Q3: I have achieved partial solubility, but my reaction requires a higher concentration. What is the most direct approach to increase it?
The two most straightforward and effective initial strategies are pH adjustment and heating .
-
pH Adjustment: Modifying the pH is the most powerful tool for this molecule. Moving the pH away from the isoelectric point will convert the zwitterion into a cationic or anionic species, which are significantly more soluble in polar solvents.[7][8]
-
Heating: For many compounds, solubility increases with temperature.[9] Applying gentle heat while stirring can often dissolve more material. However, you must first confirm the thermal stability of the compound under your specific conditions, as it can decompose at high temperatures.[4]
Q4: How does changing the pH affect the molecule's reactivity in a subsequent synthetic step?
Changing the pH is not a chemically inert action and will directly impact the reactivity of the functional groups.
-
Under acidic conditions (low pH): The amino group is protonated to form an ammonium salt (-NH₃⁺). This deactivates it as a nucleophile and makes it an electron-withdrawing group through induction. The carboxylic acid groups will remain protonated (-COOH).
-
Under basic conditions (high pH): The carboxylic acid groups are deprotonated to form carboxylate salts (-COO⁻). This makes them poor electrophiles for reactions like esterification but can facilitate other reactions. The amino group (-NH₂) remains a potent nucleophile.
You must ensure that the pH required for dissolution is compatible with the reagents and mechanism of your planned reaction.
Section 2: Troubleshooting Guide & Experimental Protocols
This section provides systematic workflows for addressing specific solubility problems.
Issue 1: Complete Insolubility in Moderately Polar Aprotic Solvents (e.g., THF, Acetonitrile)
-
Underlying Cause: The solvent polarity is insufficient to overcome the zwitterionic interactions. The strategy is to either change the chemical nature of the solute (via salt formation) or drastically increase the polarity of the medium.
-
Protocol 2.1: Solubilization via Acid-Base Modification
This protocol converts the zwitterion into a soluble salt in situ or prior to the reaction.
A. Conversion to an Anionic Carboxylate Salt (for use with polar protic solvents):
-
Suspend 1.0 equivalent of this compound in your desired solvent (e.g., water, ethanol).
-
Prepare a stock solution of a suitable base (e.g., 1 M NaOH, 1 M KOH, or for organic-soluble salts, 1 M Sodium Methoxide in Methanol).
-
Add the base dropwise while stirring vigorously. For the three carboxylic acid groups, up to 3.0 equivalents of base may be needed for complete deprotonation and solubilization.
-
Observe for complete dissolution. The resulting solution contains the tri-anionic salt of the molecule, which exhibits significantly enhanced solubility in polar media.
-
Causality Check: This method works by converting the neutral -COOH groups into anionic -COO⁻ groups, breaking the zwitterionic structure and allowing for strong ion-dipole interactions with polar solvents.[8]
B. Conversion to a Cationic Ammonium Salt (for broader compatibility):
-
Suspend 1.0 equivalent of the compound in a suitable solvent (e.g., Methanol, Ethanol).
-
Add 1.0 to 1.1 equivalents of a strong acid. A solution of HCl (e.g., 2 M in Diethyl Ether or 4 M in Dioxane) is a common choice to avoid introducing water.
-
Stir the mixture at room temperature. Dissolution indicates the formation of the hydrochloride salt. Gentle warming may be required.
-
Causality Check: Protonating the amino group to -NH₃⁺ disrupts the zwitterionic form.[10] The resulting cationic species is more readily solvated.
-
Issue 2: Limited Solubility in Polar Protic Solvents (e.g., Methanol, Ethanol)
-
Underlying Cause: While these solvents are polar, they may not be sufficient to fully break down the crystal lattice at room temperature. A combination of techniques is often most effective.
-
Protocol 2.2: Co-Solvent System Approach
This protocol leverages the principle of co-solvency, where a mixture of solvents provides a more optimal solvation environment than any single solvent.[11][12]
-
Place the this compound in a flask.
-
Add a minimal amount of a high-power solvent in which the compound is known to be soluble (e.g., DMSO). Add just enough to form a thick slurry or a concentrated solution (e.g., 5-10% of the final desired volume).
-
While stirring, slowly add the primary reaction solvent (e.g., Ethanol).
-
If the compound remains partially undissolved, gently warm the mixture (e.g., to 40-50 °C) to aid dissolution.
-
Data-Driven Rationale: A study on benzoic acid, a simpler analogue, showed that solubility could be significantly improved using a glycerol/water co-solvent system, demonstrating the power of this technique.[13] The initial dissolution in DMSO disrupts the strongest solute-solute interactions, and the addition of the second solvent completes the solvation process.
-
Section 3: Data & Visualization
Table 1: Solubility Profile and Recommended Strategies
| Solvent | Solvent Type | General Solubility Behavior | Recommended Primary Strategy | Secondary Strategy |
| Water | Polar Protic | Poor at isoelectric point; good at low (<2) or high (>8) pH.[3][10] | pH Adjustment | Heating |
| DMSO, DMF | Polar Aprotic | Generally the best organic solvents for the neutral form.[4][6] | Direct Dissolution | Gentle Heating |
| Methanol, Ethanol | Polar Protic | Sparingly soluble to soluble.[4][5] | Heating, pH Adjustment | Co-solvent (DMSO/Water) |
| Acetonitrile | Polar Aprotic | Very Poorly Soluble | Co-solvent (with DMSO) | Salt Formation |
| Tetrahydrofuran (THF) | Polar Aprotic | Insoluble | Salt Formation | Not Recommended |
| Dichloromethane (DCM) | Nonpolar Aprotic | Insoluble | Salt Formation | Not Recommended |
| Toluene, Hexanes | Nonpolar | Insoluble | Not Recommended | Not Recommended |
Diagrams for Conceptual Understanding
References
- ChemBK. (2024, April 9). This compound.
- Google Patents. (2021). CN113372231A - Preparation method of 5-amino-1, 2, 3-benzenetricarboxylic acid.
- MDPI. (2016). Structures and Synthesis of Zwitterionic Polymers.
- ResearchGate. (2020, February 20). How to desalt zwitterions?
- Royal Society of Chemistry. (2014). Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins. Chemical Communications.
- Advances in Engineering. (2018). Solubility-Modifying Power of Zwitterionic Salts.
- Queen's University Belfast. Solubility Modifying Power of Zwitterionic Salts.
- ResearchGate. (2016). The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30).
- ResearchGate. (2016). Solubility of 1,3,5-Benzenetricarboxylic Acid in Different Solvents.
- Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility.
- Indian Journal of Pharmaceutical Sciences. (2007). Solubilities of Amino Acids in Different Mixed Solvents.
- ResearchGate. (2021). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
- DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems.
- ChemBK. (2024, April 9). 5-amino-1.2.3-benzenetricarboxylic acid.
Sources
- 1. CAS 37141-01-8: this compound [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. chembk.com [chembk.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Crystal Growth of MOFs with 5-Amino-1,2,3-benzenetricarboxylic Acid Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis of Metal-Organic Frameworks (MOFs) using the 5-Amino-1,2,3-benzenetricarboxylic acid linker. This guide is designed to provide in-depth troubleshooting strategies and practical solutions to common challenges encountered during crystal growth. The unique electronic and steric properties of this amino-functionalized, asymmetric linker can lead to specific synthetic hurdles. This document offers a structured approach to overcoming these issues, grounded in the principles of coordination chemistry and crystal engineering.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions and provides rapid, high-level guidance.
Q1: I'm consistently getting an amorphous powder instead of crystalline material. What is the most likely cause?
A: The formation of an amorphous precipitate is typically due to excessively rapid nucleation kinetics, where the framework components assemble too quickly to form an ordered, crystalline structure.[1] This is a common issue with highly functionalized linkers. The primary factors to investigate are the reaction temperature, solvent system, and the deprotonation rate of the carboxylic acid groups. A rapid precipitation suggests the system needs to be slowed down to favor crystal growth over nucleation.
Q2: My MOF crystals are extremely small, often forming a microcrystalline powder. How can I increase the crystal size?
A: Small crystal size indicates that the nucleation rate is much higher than the crystal growth rate. To obtain larger single crystals suitable for diffraction studies, you must slow down the reaction. This can be achieved by lowering the reaction temperature, using a more dilute concentration of reactants, or, most effectively, by introducing a "modulator."[2][3] Modulators are molecules, often monocarboxylic acids, that compete with the linker for coordination to the metal clusters, thereby slowing the overall framework assembly and promoting the growth of larger, higher-quality crystals.[4][5]
Q3: How does the amino group on the this compound linker specifically complicate the synthesis?
A: The amino group introduces several complexities. Firstly, it alters the linker's electronic properties and solubility, which can affect its dissolution and coordination behavior in common solvents like DMF. Secondly, the basicity of the amino group can influence the local pH of the reaction, affecting the deprotonation of the adjacent carboxylic acid groups. This can lead to different coordination modes and potentially the formation of multiple phases or amorphous products.[6] Finally, the amino group can act as a hydrogen bond donor/acceptor, potentially leading to stronger interactions with the solvent or other linkers, which can hinder the formation of a well-ordered framework.
Q4: My reaction product has an unusual or inconsistent color. What could this indicate?
A: Color changes can arise from several sources. It may indicate the successful incorporation of the linker into the framework, especially if the metal ions used have characteristic coordination geometries (e.g., Cu(II)). However, an unexpected dark color (e.g., dark brown or black) could be a sign of linker or solvent degradation, particularly at elevated temperatures (e.g., >150°C in DMF). It is crucial to correlate the color with characterization data (like PXRD) to determine if it corresponds to the desired product or a decomposed by-product.
Part 2: In-Depth Troubleshooting Guide
This section provides detailed, cause-and-effect troubleshooting for specific experimental outcomes.
Issue 1: Formation of Amorphous Precipitate
-
Observable: The product crashes out of solution as a fine, non-crystalline powder, confirmed by a broad, featureless Powder X-ray Diffraction (PXRD) pattern.
-
Scientific Rationale: Amorphous material results when the thermodynamic drive for precipitation far exceeds the kinetic control required for ordered crystal growth. The high reactivity of the metal salt with the fully deprotonated linker leads to a rapid, uncontrolled polymerization.[7]
-
Introduce a Modulator: This is the most effective strategy. A modulator, such as acetic acid, benzoic acid, or even an amino acid like L-proline, competes with the tricarboxylic acid linker for the metal coordination sites.[2][4][5] This competition slows the formation of the metal-linker bonds, allowing time for the components to arrange into a crystalline lattice.
-
Adjust Reaction Temperature: Lowering the synthesis temperature (e.g., from 120°C to 80-100°C) will decrease the reaction rate, favoring slower, more controlled crystal growth. Consider a slow temperature ramp instead of placing the reaction directly at the target temperature.
-
Control pH: The deprotonation of the carboxylic acids is critical. The presence of the amino group can create a complex pH environment. Adding a small amount of a strong acid (e.g., HCl) can act as a protonation modulator, reducing the concentration of the fully deprotonated linker available for rapid precipitation.[4]
-
Vary Solvent System: While DMF is common, its decomposition at high temperatures can form amines that alter the reaction conditions. Consider using a more stable solvent like N,N-diethylformamide (DEF) or a mixture of solvents to fine-tune the solubility of the linker and metal salt.
Issue 2: Poor Crystallinity or Small Crystal Size
-
Observable: The PXRD pattern shows peaks that are broad and have low intensity, indicating small crystallite domains. Scanning Electron Microscopy (SEM) confirms the product consists of very small, often agglomerated, particles.
-
Scientific Rationale: This outcome signifies a high rate of nucleation relative to crystal growth. Many small crystals form initially but do not have the opportunity to grow larger before the reactants are consumed.
-
Optimize Modulator Concentration: The amount of modulator is critical. Too little will not sufficiently slow the reaction, while too much can inhibit crystal formation altogether or lead to the incorporation of the modulator as a defect. A systematic screening of the modulator-to-linker ratio is essential.
-
Decrease Reactant Concentration: Reducing the concentration of both the metal salt and the linker can lower the supersaturation of the solution, which in turn reduces the nucleation rate and allows for the growth of existing crystals.
-
Increase Reaction Time: Extending the reaction time (e.g., from 24h to 48-72h) can provide a longer period for crystal growth and Ostwald ripening, where smaller particles dissolve and redeposit onto larger crystals.
-
Use a Co-solvent: Introducing a co-solvent can alter the solubility of the precursors and the stability of the intermediate species, which can influence the kinetics of crystal growth.
| Parameter | Initial Condition | Troubleshooting Action | Rationale |
| Modulator | None | Add 20-100 equivalents of a monocarboxylic acid (e.g., benzoic acid) | Competes with the linker to slow coordination and favor crystal growth.[4][8] |
| Temperature | 120°C | Decrease to 80-100°C; implement a slow ramp (e.g., 1°C/min) | Reduces reaction kinetics, decreasing the nucleation rate.[9] |
| Concentration | 0.05 M | Decrease to 0.01 - 0.025 M | Lowers supersaturation, favoring growth over new nucleation. |
| Time | 24 hours | Increase to 48-72 hours | Allows more time for crystal growth and potential Ostwald ripening. |
Table 1: Summary of parameters to adjust for improving crystallinity and crystal size.
Issue 3: Presence of Impurities or Mixed Phases
-
Observable: The PXRD pattern shows sharp peaks corresponding to the desired MOF, but also additional, unidentified peaks. This indicates the presence of a secondary crystalline phase or unreacted starting materials.
-
Scientific Rationale: The formation of multiple phases can be due to incomplete reaction, linker or solvent degradation, or the presence of multiple stable coordination networks under the given synthetic conditions. The asymmetric nature of the this compound linker can potentially lead to different packing arrangements.
-
Purify Starting Materials: Ensure the purity of the linker and metal salt. Impurities can act as nucleation sites for unwanted phases.
-
Adjust Metal-to-Linker Ratio: Stoichiometry is key. Systematically vary the metal-to-linker ratio to find the optimal conditions for the formation of the desired phase.
-
Optimize Washing Procedure: Unreacted starting materials can be trapped within the pores of the MOF. Implement a thorough washing protocol, typically involving repeated centrifugation and resuspension in fresh DMF, followed by a solvent exchange with a more volatile solvent like ethanol or acetone before activation.
-
Characterize Byproducts: If a consistent impurity phase is observed, try to identify it. It could be a simpler metal-oxide phase or a different MOF polymorph, which can provide clues about the reaction pathway.
Part 3: Key Experimental Protocols & Visual Guides
Protocol 1: Modulator-Assisted Synthesis for Improved Crystallinity
This protocol provides a starting point for using a modulator to improve the crystal quality of a MOF synthesized with this compound.
-
Stock Solutions: Prepare separate stock solutions of the metal salt (e.g., ZrCl₄ or Cu(NO₃)₂) and the this compound linker in DMF.
-
Reaction Setup: In a series of glass vials, add the metal salt solution.
-
Modulator Addition: To each vial, add a varying number of molar equivalents of the modulator (e.g., benzoic acid: 10, 20, 40, 80, 120 eq. relative to the linker).
-
Linker Addition: Add the linker solution to each vial.
-
Solvothermal Reaction: Seal the vials tightly and place them in a pre-heated oven at the desired temperature (e.g., 100°C) for 24-48 hours.
-
Workup and Characterization: After cooling to room temperature, collect the solid product by centrifugation. Wash thoroughly with fresh DMF (3x) and then with ethanol (3x). Dry the product under vacuum.
-
Analysis: Characterize each sample using PXRD and SEM to determine the optimal modulator concentration for achieving high crystallinity and the desired crystal morphology.
Visualizing the Troubleshooting Process
A decision tree for troubleshooting common MOF synthesis issues.
Visualizing the Role of a Modulator
Modulators compete with linkers, slowing assembly to favor crystalline growth.
References
- Marshall, R. J., et al. (2016). Amino acids as highly efficient modulators for single crystals of zirconium and hafnium metal–organic frameworks. Journal of Materials Chemistry A, 4(18), 6955-6963.
- Gutov, O. V., et al. (2016). Modulation by Amino Acids: Toward Superior Control in the Synthesis of Zirconium Metal-Organic Frameworks. Crystal Growth & Design, 16(10), 5839-5845.
- Request PDF. (n.d.). Amino Acids as Highly Efficient Modulators for Single Crystals of Zirconium and Hafnium Metal-Organic Frameworks. ResearchGate.
- Marshall, R. J., et al. (2016). Amino acids as highly efficient modulators for single crystals of zirconium and hafnium metal–organic frameworks. Journal of Materials Chemistry A.
- University of Bath's research portal. (2016). Amino acids as highly efficient modulators for single crystals of zirconium and hafnium metal-organic frameworks.
- Li, P., et al. (2023). Precise Manipulation of Amino Groups in Zr-MOFs for Efficient Adsorption Performance. Molecules, 28(11), 4333.
- ResearchGate. (n.d.). Solvothermal synthesis conditions for amino-functionalized MOFs.
- Yang, Q., et al. (2015). Synthesis and characterization of three amino-functionalized metal-organic frameworks based on 2-Aminoterephthalic ligand. Dalton Transactions, 44(25), 11599-11606.
- Petkov, P. S., et al. (2012). Defects in MOFs: a thorough characterization. ChemPhysChem, 13(8), 2025-2029.
- Hu, Y. Group. (2023). One-pot solvothermal synthesis of In-doped amino-functionalized UiO-66 Zr-MOFs with enhanced ligand-to-metal charge transfer for.
- Tu, X., et al. (2020). Synthesis, characterization and application of defective metal–organic frameworks: current status and perspectives. Journal of Materials Chemistry A, 8(40), 20939-20960.
- The University of Liverpool Repository. (2020). Synthesis, Characterization and Application of Defective Metal-Organic Frameworks: Current Status and Perspectives.
- ACS Publications. (2020). Impact of Synthetic Conditions on the Morphology and Crystallinity of FDMOF-1(Cu) Thin Films. Crystal Growth & Design, 20(8), 5345-5353.
- PubMed. (2023). One-pot solvothermal synthesis of In-doped amino-functionalized UiO-66 Zr-MOFs with enhanced ligand-to-metal charge transfer for efficient visible-light-driven CO2 reduction. Journal of Colloid and Interface Science, 646, 129-140.
- The University of Liverpool Repository. (2021). Synthesis, characterization and application of defective metal–organic frameworks.
- National Institutes of Health. (n.d.). Effect of amino functional groups on the surface properties and Lewis's acid base parameters of UiO-66(NH2) by inverse gas chromatography.
- National Institutes of Health. (n.d.). Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid-Based MOFs at Room Temperature by Biomimetic Crystallization.
- CORE. (n.d.). Synthesis and Formation Mechanism of Textured MOF-5.
- ResearchGate. (n.d.). Metal–organic frameworks (MOFs) beyond crystallinity: amorphous MOFs, MOF liquids and MOF glasses.
- National Institutes of Health. (n.d.). An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review.
- National Institutes of Health. (n.d.). Exploring Defect-Engineered Metal–Organic Frameworks with 1,2,4-Triazolyl Isophthalate and Benzoate Linkers.
- National Institutes of Health. (n.d.). In Situ Investigation of Multicomponent MOF Crystallization during Rapid Continuous Flow Synthesis.
- ACS Publications. (2024). Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid-Based MOFs at Room Temperature by Biomimetic Crystallization. Inorganic Chemistry.
- RSC Publishing. (n.d.). Two Ln-based metal–organic frameworks based on the 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid ligand: syntheses, structures, and photocatalytic properties.
- CrystEngComm (RSC Publishing). (n.d.). Crystal growth of MOF-5 using secondary building units studied by in situ atomic force microscopy.
- MDPI. (n.d.). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs.
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Amino acids as highly efficient modulators for single crystals of zirconium and hafnium metal–organic frameworks - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C5TA10401G [pubs.rsc.org]
- 5. Amino acids as highly efficient modulators for single crystals of zirconium and hafnium metal–organic frameworks - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid-Based MOFs at Room Temperature by Biomimetic Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
optimizing reaction conditions for the functionalization of 5-Amino-1,2,3-benzenetricarboxylic acid
Welcome to the technical support center for the functionalization of 5-Amino-1,2,3-benzenetricarboxylic acid (5-ATBA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile, yet sterically challenging, molecule. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction conditions and achieve your desired synthetic outcomes.
I. Understanding the Molecule: Key Challenges and Considerations
This compound is a unique building block featuring a nucleophilic amino group and three adjacent, electron-withdrawing carboxylic acid groups on an aromatic ring.[1] This trifunctional nature offers a rich platform for creating complex molecular architectures, from metal-organic frameworks (MOFs) to novel pharmaceutical intermediates.[1] However, the very features that make 5-ATBA attractive also present significant synthetic hurdles:
-
Steric Hindrance: The three contiguous carboxylic acid groups create a crowded environment, making them less accessible for reactions like amidation and esterification.[2][3]
-
Competing Reactivity: The presence of both an amine and carboxylic acids necessitates careful reaction planning to achieve selective functionalization. Protecting group strategies are often essential.[4][5]
-
Solubility: While soluble in water, ethanol, and DMSO, 5-ATBA and its derivatives can exhibit variable solubility in other common organic solvents, impacting reaction homogeneity and purification.[1][6]
-
Purification: The high polarity of 5-ATBA and its derivatives can make purification by standard chromatographic methods challenging.
This guide will address these core challenges across the most common functionalization pathways.
II. Troubleshooting Guide: Common Problems and Solutions
This section is formatted to quickly diagnose and solve issues you may encounter during your experiments.
A. Amide Coupling Reactions
The formation of an amide bond is a cornerstone of organic synthesis.[7] However, coupling amines to the sterically hindered carboxylic acids of 5-ATBA can lead to low yields and incomplete reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) & Rationale |
| Low or No Product Formation | 1. Inefficient Coupling Reagent: Standard carbodiimide reagents (e.g., DCC, EDC) may not be potent enough to overcome the steric hindrance.[2] 2. Insufficient Activation Time: The carboxylic acid may not be fully activated before the addition of the amine. 3. Poor Solubility: Starting material or activated intermediate may be precipitating from the reaction mixture. | 1. Switch to a more powerful coupling reagent. Uronium/aminium salts like HATU , HBTU , or phosphonium salts like PyBOP are significantly more effective for hindered couplings as they form highly reactive activated esters.[8][9] HATU is often preferred for its speed and reduced risk of racemization.[10] 2. Implement a pre-activation step. Dissolve the 5-ATBA, coupling reagent, and a non-nucleophilic base (e.g., DIPEA) and stir for 5-10 minutes before adding your amine. This ensures the activated species is fully formed. 3. Choose a better solvent. DMF or DMSO are excellent choices due to their high polarity and solvating power.[10] For particularly difficult cases, a mixture such as DCM/DMF/NMP might improve solubility.[2] |
| Formation of Multiple Products (e.g., di- or tri-amides) | 1. Lack of Selective Protection: The amino group of 5-ATBA can react with the activated carboxylic acids of another 5-ATBA molecule, leading to polymerization. 2. Stoichiometry: Using a large excess of the amine coupling partner can favor multiple additions. | 1. Protect the amino group of 5-ATBA. Before attempting amide coupling, protect the amine with a group like Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl).[5][11] This is the most robust strategy for ensuring clean, selective amide bond formation at the carboxylic acid sites. 2. Carefully control stoichiometry. Use a precise molar ratio of your amine to the protected 5-ATBA. For mono-amidation, using a slight excess of the 5-ATBA derivative may be beneficial. |
| Difficult Purification | 1. Polar Byproducts: Byproducts from coupling reagents (e.g., dicyclohexylurea from DCC) can be difficult to separate from the polar product. 2. Unreacted Starting Material: High polarity of unreacted 5-ATBA derivative makes separation challenging. | 1. Use a coupling reagent with water-soluble byproducts. If using a carbodiimide, choose EDC, whose urea byproduct can be removed with an aqueous wash.[12] For HATU or HBTU, byproducts are generally soluble in common organic solvents and water.[9] 2. Optimize the reaction to drive it to completion. Use a slight excess of the more valuable reagent to ensure the other is fully consumed. Monitoring by LC-MS is crucial to determine the reaction endpoint.[7] |
B. Esterification Reactions
Fischer esterification, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method for forming esters.[13] However, the equilibrium nature of this reaction and the steric hindrance of 5-ATBA require specific strategies.
| Problem | Potential Cause(s) | Recommended Solution(s) & Rationale |
| Low Conversion to Ester | 1. Equilibrium Not Shifted: The reverse reaction (ester hydrolysis) is competing with the forward reaction.[14] 2. Insufficient Catalyst: The carboxylic acids are not sufficiently protonated to become electrophilic enough for the alcohol to attack. 3. Steric Hindrance: The bulky groups on the benzene ring are slowing down the reaction rate. | 1. Use a large excess of the alcohol. Often, the alcohol can be used as the solvent to drive the equilibrium towards the product side (Le Châtelier's principle).[14] Alternatively, remove water as it forms using a Dean-Stark apparatus. 2. Use a strong acid catalyst. Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are effective catalysts.[13][15] 3. Increase reaction time and/or temperature. Heating the reaction mixture under reflux is often necessary for larger or sterically hindered esters to reach equilibrium.[15][16] |
| Side Reactions (e.g., charring, decomposition) | 1. Excessively High Temperature: 5-ATBA can decompose at high temperatures.[6] 2. Strongly Oxidizing Conditions: Concentrated sulfuric acid at high temperatures can cause charring. | 1. Use a milder acid catalyst. TsOH is often a good alternative to H₂SO₄ as it is less oxidizing. 2. Use an alternative esterification method. For sensitive substrates, consider converting the carboxylic acids to acyl chlorides with thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the alcohol in the presence of a base like pyridine.[7] This is not an equilibrium reaction and often proceeds under milder conditions. |
| Incomplete Esterification (mono- or di-ester formed instead of tri-ester) | 1. Insufficient Reagents or Reaction Time: The reaction may not have proceeded long enough or with enough alcohol to esterify all three positions. 2. Deactivation: The formation of one or two ester groups may electronically deactivate the remaining carboxylic acid(s), slowing subsequent reactions. | 1. Ensure a large excess of alcohol and sufficient reaction time. Monitor the reaction by TLC or LC-MS to track the formation of the tri-ester. 2. Consider the acyl chloride method. This method is generally more forceful and can often drive the reaction to completion more effectively than Fischer esterification for poly-functionalized molecules. |
C. Diazotization and Sandmeyer Reactions
Diazotization of the primary amino group of 5-ATBA creates a versatile diazonium salt intermediate, which can be converted to a wide range of functional groups (e.g., -OH, -Cl, -Br, -CN, -I) via Sandmeyer or related reactions.[17]
| Problem | Potential Cause(s) | Recommended Solution(s) & Rationale |
| Incomplete Diazotization (Starting material remains) | 1. Incorrect Temperature: The reaction is typically run at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[18] Temperatures that are too low may slow the reaction excessively. 2. Insufficient Acid: A strong acid is required to generate nitrous acid (HNO₂) in situ from sodium nitrite (NaNO₂) and to keep the reaction medium acidic. | 1. Maintain a strict temperature range of 0-5 °C. Use an ice/salt bath for better temperature control. 2. Use a sufficient excess of a strong, non-nucleophilic acid. Typically, 2.5-3 equivalents of HCl or H₂SO₄ are used. The acid prevents the diazonium salt from coupling with the unreacted starting amine. |
| Low Yield in Subsequent Sandmeyer Reaction | 1. Decomposition of Diazonium Salt: The diazonium salt is unstable and can decompose, especially if the temperature rises or if it is left to stand for too long before the addition of the copper(I) salt.[17][18] 2. Poor Quality of Copper(I) Salt: The copper(I) catalyst (e.g., CuCl, CuBr) may have oxidized to copper(II), reducing its catalytic activity. | 1. Use the diazonium salt solution immediately after its preparation. Do not let it warm up or sit for an extended period. The subsequent reaction with the copper salt should be performed promptly. 2. Use freshly prepared or purified copper(I) salts. Ensure your CuCl or CuBr is colorless or light-colored, not green or blue which indicates oxidation. |
| Formation of Phenol Byproduct | 1. Reaction with Water: The diazonium salt can react with water to form a phenol, especially at elevated temperatures. | 1. Maintain low temperatures throughout the process. This minimizes the rate of the undesired reaction with the aqueous solvent. 2. Ensure the copper(I) salt is added in a timely manner to promote the desired Sandmeyer reaction over the competing hydrolysis. |
III. Frequently Asked Questions (FAQs)
-
Q1: Do I need to protect the amino group on 5-ATBA before functionalizing the carboxylic acids?
-
A1: Yes, it is highly recommended. Protecting the amine with a group like Boc or Fmoc prevents self-reaction and ensures that your modifications occur selectively at the carboxylic acid sites.[4][5] This is a critical step for achieving clean and predictable outcomes in amide coupling or esterification reactions.
-
-
Q2: How can I achieve selective functionalization of only one or two of the carboxylic acid groups?
-
A2: This is challenging due to the similar reactivity of the three carboxylic acids. The most reliable method is to start with a desymmetrized precursor, such as 5-aminoisophthalic acid (which has two carboxylic acid groups), and introduce the third carboxylic acid group later in the synthesis.[19] Alternatively, you could attempt to use stoichiometric control with a very bulky alcohol or amine under carefully controlled conditions, but this will likely result in a mixture of products requiring difficult separation.
-
-
Q3: What is the best solvent to use for reactions with 5-ATBA?
-
A3: The choice of solvent is critical. For the starting material, polar aprotic solvents like DMF and DMSO are excellent choices due to their ability to dissolve 5-ATBA and many of the common reagents used in its functionalization.[1][10] For purification, a solvent system will need to be developed based on the polarity of your final product, often involving mixtures of polar and non-polar solvents for column chromatography.
-
-
Q4: My product is a zwitterion and is difficult to handle. What can I do?
-
A4: The presence of both acidic (carboxylic acid) and basic (amine) functional groups can lead to zwitterionic character, which can cause solubility issues in common organic solvents.[20] One strategy is to keep one of the functional groups protected throughout your workup and purification (e.g., as a Boc-amine or a methyl ester). Alternatively, you can adjust the pH of your aqueous workup to ensure the molecule is in a fully protonated (acidic pH) or deprotonated (basic pH) state, which can improve its solubility in either the aqueous or organic layer.
-
-
Q5: What are the best analytical techniques to monitor my reaction and characterize my product?
-
A5: Thin-Layer Chromatography (TLC) is useful for quick, qualitative monitoring of reaction progress. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for confirming the presence of your desired product and identifying any major byproducts.[7] For final product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure, and High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition.[21]
-
IV. Experimental Protocols & Workflows
Protocol 1: Boc-Protection of this compound
This protocol provides a standard method for protecting the amino group, a crucial first step for many subsequent functionalization reactions.
Materials:
-
This compound (5-ATBA)
-
Di-tert-butyl dicarbonate (Boc)₂O
-
1,4-Dioxane
-
1M Sodium hydroxide (NaOH) solution
-
1M Hydrochloric acid (HCl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve 5-ATBA (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1M NaOH (aq).
-
Cool the solution to 0 °C in an ice bath.
-
Add (Boc)₂O (1.1 eq) to the solution portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the 1,4-dioxane under reduced pressure.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1M HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected product.
Protocol 2: HATU-Mediated Amide Coupling to Boc-Protected 5-ATBA
This protocol is optimized for coupling an amine to the sterically hindered carboxylic acids of 5-ATBA.
Materials:
-
Boc-5-amino-1,2,3-benzenetricarboxylic acid (from Protocol 1)
-
Amine of choice (3.3 eq)
-
HATU (3.3 eq)
-
N,N-Diisopropylethylamine (DIPEA) (6.6 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve Boc-5-amino-1,2,3-benzenetricarboxylic acid (1.0 eq), HATU (3.3 eq), and your amine (3.3 eq) in anhydrous DMF.
-
Cool the mixture to 0 °C.
-
Add DIPEA (6.6 eq) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
V. Visualization of Key Workflows
Decision-Making Workflow for Amide Coupling
Caption: Troubleshooting flowchart for amide coupling.
General Functionalization Strategy for 5-ATBA
Caption: Two primary pathways for 5-ATBA functionalization.
VI. References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Albericio, F., & Carpino, L. A. (n.d.). 2 Protection of Functional Groups. Retrieved from [Link]
-
Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12, 133-144. Retrieved from [Link]
-
van der Zwaag, D., et al. (2021). Facilitating functionalization of benzene-1,3,5-tricarboxamides by switching amide connectivity. Organic & Biomolecular Chemistry, 19(40), 8784-8791. Retrieved from [Link]
-
Gong, T. (2024). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 23.3: Reactions of amines. Retrieved from [Link]
-
Chalmers University of Technology. (n.d.). Optimizing Compound Library Synthesis in Drug Discovery using Empirical Modelling Techniques. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Reaxys. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
Request PDF. (n.d.). Investigations of esterification of polycarboxyle acids with cellulosic materials. Retrieved from [Link]
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]
-
Pen-Jen Lin, et al. (2012). Peptide Conjugates of Benzene Carboxylic Acids as Agonists and Antagonists of Amylin Aggregation. PLoS ONE, 7(4), e33522. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]
-
Schöberl, U., et al. (2022). Functionalized C3-Symmetric Building Blocks—The Chemistry of Triaminotrimesic Acid. Molecules, 27(14), 4474. Retrieved from [Link]
-
Ghafuri, H., et al. (2022). Benzene-1,3,5-tricarboxylic Acid-Functionalized Cherry Gum as a Novel and Recoverable Nanocatalyst for Efficient Synthesis of 1,4-polyhydroquinoline Derivatives. Chemistry Proceedings, 10(1), 84. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Aslam, S., et al. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 15, 2139-2153. Retrieved from [Link]
-
Bermejo-López, A., et al. (2023). Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III) catalyst. STAR Protocols, 4(1), 102102. Retrieved from [Link]
-
Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
Borjesson, M., et al. (2021). Site‐Selective Peptide and Protein Functionalization with Cyclopropenium Cations. Angewandte Chemie International Edition, 60(14), 7687-7692. Retrieved from [Link]
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
Guo, K., Chu, C. C. (2007). Synthesis, characterization and biodegradation of functionalized amino acid-based poly(ester amide)s. Polymer, 48(13), 3641-3651. Retrieved from [Link]
-
Tiegs, F., et al. (2019). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. Physical Chemistry Chemical Physics, 21(34), 18861-18872. Retrieved from [Link]
-
Agrawal, N. J., et al. (2015). Solubility Challenges in High Concentration Monoclonal Antibody Formulations: Relationship with Amino Acid Sequence and Intermolecular Interactions. Molecular Pharmaceutics, 12(11), 3903-3914. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. chembk.com [chembk.com]
- 7. growingscience.com [growingscience.com]
- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 9. bachem.com [bachem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. scispace.com [scispace.com]
- 19. Facilitating functionalization of benzene-1,3,5-tricarboxamides by switching amide connectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III) catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis, characterization and biodegradation of functionalized amino acid-based poly(ester amide)s - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to Stabilizing 5-Amino-1,2,3-benzenetricarboxylic Acid in Chemical Synthesis
Welcome to the dedicated technical support resource for researchers, chemists, and drug development professionals working with 5-Amino-1,2,3-benzenetricarboxylic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the primary challenge encountered during its use: preventing degradation during chemical reactions. Our focus is on providing scientifically grounded, practical solutions to ensure the integrity of your experiments and the purity of your products.
Understanding the Molecule: Why Degradation is a Concern
This compound is a versatile building block, valued for its unique trifunctional nature. However, the very features that make it useful—the electron-donating amino group and the electron-withdrawing carboxylic acid groups—also render it susceptible to degradation. The primary culprit is the aromatic amino group, which strongly activates the benzene ring, making it highly prone to oxidation.[1][2] This can lead to the formation of colored impurities, tar-like substances, and a range of undesired byproducts, ultimately compromising reaction yields and product purity.[1][3]
This guide will walk you through the common degradation pathways and provide robust strategies to mitigate these issues, ensuring the successful application of this compound in your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing this compound is turning dark brown or black. What is causing this discoloration?
A1: The dark discoloration is a classic indicator of the oxidation of the aromatic amino group.[1] The amino group makes the aromatic ring electron-rich and thus highly susceptible to oxidation by atmospheric oxygen or other oxidizing agents present in your reaction mixture.[3][4][5] This process can lead to the formation of highly colored polymeric or quinone-like structures.[3]
To prevent this:
-
Work under an inert atmosphere: Purging your reaction vessel with an inert gas like nitrogen or argon can significantly reduce air oxidation.[1]
-
Use purified and degassed solvents: Solvents can contain dissolved oxygen, which can contribute to oxidation. Using freshly distilled or degassed solvents is recommended.
-
Protect the amino group: The most effective strategy is to temporarily protect the amino group as a carbamate (e.g., Boc, Cbz, or Fmoc). This reduces the electron-donating ability of the nitrogen, making the ring less susceptible to oxidation.[1][2]
Q2: I'm observing multiple unidentified peaks in my LC-MS/NMR analysis of the crude product. Could this be due to degradation?
A2: Yes, it is highly likely. Besides oxidation, other side reactions can occur at the amino group, leading to a mixture of products. For instance, in the presence of acidic conditions (e.g., during nitration), the amino group can be protonated, which can lead to the formation of meta-substituted products, or the molecule can undergo other undesired electrophilic substitutions.[6] If your reaction involves nitrous acid (or precursors like NaNO₂ and acid), diazotization of the amino group can occur, which at elevated temperatures can lead to the formation of phenolic byproducts.[7]
Troubleshooting Steps:
-
Protect the amino group: This is the most reliable way to prevent a wide range of side reactions at the nitrogen and on the aromatic ring.[2][8]
-
Control reaction temperature: For reactions that cannot be performed with a protected amino group, maintaining a low temperature can help minimize side reactions.
-
Careful choice of reagents: Avoid strong oxidizing agents unless the desired transformation is the oxidation of the amino group.
Q3: Is decarboxylation of the carboxylic acid groups a significant concern?
A3: While possible under certain conditions, decarboxylation of aromatic carboxylic acids typically requires high temperatures (often above 150°C) or the presence of specific catalysts like copper.[9][10][11] For most standard organic reactions conducted at or near room temperature, decarboxylation of this compound is not the primary degradation pathway.[10] However, if your reaction requires harsh thermal conditions, you should be mindful of this potential side reaction. The presence of all three carboxylic acid groups may influence the ease of decarboxylation compared to simpler aromatic acids.
Mitigation:
-
If high temperatures are necessary, consider performing the reaction in the solid state or using a high-boiling point solvent that has been shown to minimize decarboxylation.
-
Screen for alternative, lower-temperature synthetic routes to your target molecule.
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, scenario-based approach to troubleshooting common issues.
| Observed Problem | Potential Cause(s) | Recommended Solutions & Explanations |
| Low yield and a complex mixture of colored byproducts. | Oxidation of the amino group. | 1. Protect the Amino Group: Convert the -NH₂ to a carbamate (Boc, Cbz, Fmoc). This reduces its activating effect and protects it from oxidation.[1][2] 2. Inert Atmosphere: Rigorously exclude oxygen by using Schlenk techniques or a glovebox. 3. Antioxidants: In some cases, adding a small amount of a radical scavenger like BHT can be beneficial, but this should be tested on a small scale first. |
| Formation of unexpected regioisomers in electrophilic substitution. | Uncontrolled reactivity of the activated ring. | The powerful electron-donating nature of the amino group can lead to poly-substitution and a loss of regioselectivity. Protecting the amino group as an amide or carbamate moderates its activating effect, allowing for more controlled and predictable substitution patterns.[1][2] |
| Reaction fails or gives low conversion, especially in metal-catalyzed cross-coupling. | Coordination of the amino group to the metal catalyst. | The lone pair of electrons on the amino nitrogen can coordinate to the metal center of your catalyst (e.g., Palladium in Suzuki or Buchwald-Hartwig coupling), leading to catalyst inhibition or deactivation. Protecting the amino group prevents this unwanted coordination and can significantly improve reaction outcomes.[12] |
| Product is insoluble or difficult to purify. | Formation of polymeric byproducts. | Oxidation can lead to the formation of high molecular weight, often insoluble, polymeric materials. The best preventative measure is to suppress the initial oxidation by protecting the amino group and working under an inert atmosphere.[1] |
Preventative Strategies: Protecting the Amino Group
The most robust strategy to prevent the degradation of this compound is the protection of its highly reactive amino group. The choice of protecting group is critical and depends on the stability required for your subsequent reaction steps and the conditions for its eventual removal.
Diagram of Potential Degradation Pathways
Caption: Potential degradation pathways of this compound and the preventative protection strategy.
Common Protecting Groups for Aromatic Amines
| Protecting Group | Abbreviation | Protection Reagent | Typical Deprotection Conditions | Key Advantages/Disadvantages |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong acids (e.g., TFA, HCl)[13][14] | Adv: Stable to bases and hydrogenation. Easy to introduce. Disadv: Labile to strong acids. |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenation (e.g., H₂, Pd/C)[15][16] | Adv: Stable to acidic and basic conditions. Disadv: Not suitable if other reducible functional groups are present. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine in DMF)[17][18] | Adv: Stable to acids and hydrogenation. Cleaved under mild basic conditions. Disadv: Labile to bases. |
Experimental Protocol: Boc Protection of this compound
This protocol provides a general guideline for the Boc protection of the amino group. Optimization may be required based on the specific scale and equipment used.
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent mixture such as 1,4-dioxane and water.
-
Base Addition: Add a base such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) (2.0-3.0 eq.) to the solution and stir until fully dissolved.
-
Boc Anhydride Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 eq.) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup:
-
Once the reaction is complete, acidify the aqueous solution to pH 2-3 with a cold, dilute solution of HCl or KHSO₄.
-
Extract the product with a suitable organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude N-Boc protected product.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography if necessary.
Workflow for Preventing Degradation
Caption: A generalized workflow for utilizing amino group protection to prevent degradation during synthesis.
By understanding the inherent reactivity of this compound and implementing appropriate preventative measures, particularly the protection of the amino group, researchers can significantly improve the outcomes of their synthetic endeavors. This guide serves as a foundational resource to troubleshoot and optimize your reactions, leading to higher yields and purer compounds.
References
- Libretexts. (2021, July 31). 23.11: Oxidation of Amines. Chemistry LibreTexts. [Link]
- Vanlaldinpuia, K., Sema, H. A., Rokhum, L., & Bez, G. (n.d.). A Facile Protocol for N-Cbz Protection of Amines in PEG-600. ChemInform. [Link]
- Sciencemadness.org. (n.d.). OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. Sciencemadness.org. [Link]
- Vanlaldinpuia, K., Sema, H. A., Rokhum, L., & Bez, G. (2011). An Excellent Method for Cbz-protection of Amines. Chemistry Letters, 40(10), 1134-1135. [Link]
- Google Patents. (n.d.). EP0818435A1 - Process for the decarboxylation of aromatic carboxylic acids.
- Gawande, M. B., & Branco, P. S. (2011). A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. Journal of the Brazilian Chemical Society, 22(11), 2169-2173. [Link]
- Perron, V., Abbott, S., Moreau, N., Lee, D., Penney, C., & Zacharie, B. (2009). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Synthesis, 2009(02), 283-289. [Link]
- ResearchGate. (2025, August 9). An Excellent Method for Cbz-Protection of Amines. Request PDF. [Link]
- National Institutes of Health. (2023, October 10).
- Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
- National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PubMed Central. [Link]
- National Institutes of Health. (n.d.). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. PubMed Central. [Link]
- Der Pharma Chemica. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276. [Link]
- Office of Scientific and Technical Information. (2025, December 11).
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
- ACS Publications. (n.d.). Structure–Activity Relationships for Rates of Aromatic Amine Oxidation by Manganese Dioxide. Environmental Science & Technology. [Link]
- ResearchGate. (n.d.). Green Chemistry.
- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]
- Master Organic Chemistry. (2018, June 7).
- Britannica. (2025, December 5). Amine - Reactions, Synthesis, Properties. Britannica. [Link]
- Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Organic Chemistry Portal. [Link]
- Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. Organic Chemistry Tutor. [Link]
- Wikipedia. (n.d.).
- Organic Chemistry Portal. (n.d.). Protecting Groups. Organic Chemistry Portal. [Link]
- National Institutes of Health. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PubMed Central. [Link]
- National Institutes of Health. (n.d.).
- Libretexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts. [Link]
- Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Allen. [Link]
- ACS Publications. (n.d.). New amino-protecting groups in organic synthesis. Accounts of Chemical Research. [Link]
- (n.d.). Organic Chemistry – Specific Name Reactions. [Link]
- YouTube. (2022, October 9). Lesson 5: Hofmann Degradation Reaction for Amines | Topic: Amines | Organic Chemistry. [Link]
- Libretexts. (2020, May 30). 20.7: Reactions of Arylamines. Chemistry LibreTexts. [Link]
- Chemistry Steps. (n.d.). Reactions of Aniline. Chemistry Steps. [Link]
- OpenStax. (2023, September 20). 24.8 Reactions of Arylamines. Organic Chemistry. [Link]
- Slideshare. (n.d.).
- Quora. (2020, May 18).
- Libretexts. (2025, February 24). 24.8: Reactions of Arylamines. Chemistry LibreTexts. [Link]
- ResearchGate. (2025, August 10). (PDF)
- Organic Chemistry Portal. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 3. sciencemadness.org [sciencemadness.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Amine - Reactions, Synthesis, Properties | Britannica [britannica.com]
- 6. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 7. Reactions of aromatic amines | PDF [slideshare.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. EP0818435A1 - Process for the decarboxylation of aromatic carboxylic acids - Google Patents [patents.google.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. Decarboxylation - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Amine Protection / Deprotection [fishersci.dk]
- 14. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. glaserr.missouri.edu [glaserr.missouri.edu]
- 16. Cbz-Protected Amino Groups [organic-chemistry.org]
- 17. scielo.br [scielo.br]
- 18. total-synthesis.com [total-synthesis.com]
Technical Support Center: Characterization of 5-Amino-1,2,3-benzenetricarboxylic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Amino-1,2,3-benzenetricarboxylic acid and its derivatives. This guide is designed to provide expert insights and practical troubleshooting for the unique challenges encountered during the synthesis, purification, and characterization of these complex molecules.
Section 1: Solubility and Sample Preparation
The inherent structure of this compound, possessing both acidic carboxyl groups and a basic amino group, leads to zwitterionic character and strong intermolecular interactions. This often results in poor solubility, which is the first major hurdle in any characterization workflow.
FAQ 1: My this compound derivative is insoluble in common laboratory solvents (e.g., Chloroform, Ethyl Acetate, Methanol). What is the underlying cause and how can I dissolve my sample for analysis?
Answer:
The poor solubility is primarily due to two factors: strong intermolecular hydrogen bonding between the carboxylic acid and amino groups, and the potential for the molecule to exist as a zwitterion, forming a highly polar, salt-like structure. This high lattice energy makes it difficult for typical organic solvents to effectively solvate the molecule.
Troubleshooting Steps:
-
Use Highly Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent starting points.[1][2] They are effective at disrupting hydrogen bonds and solvating polar functional groups. For NMR spectroscopy, DMSO-d₆ is often the solvent of choice.[3]
-
Adjust the pH: The solubility is highly pH-dependent.
-
Basic Conditions: Adding a small amount of a base (e.g., aqueous ammonium hydroxide or sodium hydroxide) will deprotonate the carboxylic acid groups to form carboxylates. The resulting polysalt is often much more soluble in water or polar solvents.
-
Acidic Conditions: Conversely, adding an acid (e.g., aqueous HCl) will protonate the amino group, forming an ammonium salt which can also increase aqueous solubility.
-
-
Employ Hydrotropes: Certain amino acids have been shown to act as hydrotropes, improving the solubility of poorly soluble drugs through non-covalent interactions.[4] While not a standard procedure, exploring co-solvents like arginine or lysine in aqueous solutions could be a viable strategy for specific applications.[5]
-
Utilize Sonication and Gentle Heating: Applying ultrasonic energy can help break apart aggregates and accelerate the dissolution process. Gentle heating can also increase solubility, but caution is advised as it may degrade sensitive derivatives.[2]
Caption: Solubility Optimization Workflow.
FAQ 2: I'm observing aggregation and precipitation of my compound in aqueous solution, even at what should be a soluble concentration. Why is this happening?
Answer:
This phenomenon is common with aminobenzoic acid derivatives.[6][7] Molecular dynamics simulations have shown that these molecules can form dimers and larger aggregates in solution, driven by a combination of hydrogen bonding and π-π stacking interactions between the benzene rings.[6][8] This self-association can lead to the formation of clusters that eventually precipitate out of solution, a process that is often concentration-dependent.[6] The formation of zwitterionic dimers can be a thermodynamically favorable process that precedes crystallization.[7][8]
Preventative Measures:
-
Work at Dilute Concentrations: Whenever possible, prepare solutions at the lowest concentration required for the analysis.
-
Control pH: Moving the pH away from the isoelectric point of the molecule will ensure that it is fully protonated or deprotonated, creating electrostatic repulsion between molecules that can inhibit aggregation.
-
Disrupt π-π Stacking: Using a solvent system with a component that can interact with the aromatic ring, such as acetonitrile, may help to disrupt stacking interactions.
Section 2: Chromatographic Purification and Analysis (HPLC)
Purifying these multifunctional compounds presents a significant challenge. The combination of acidic, basic, and aromatic functionalities leads to complex interactions with chromatographic stationary phases.
FAQ 3: When purifying my compound on a C18 column, I see severe peak tailing and poor resolution. What is causing this and how can I fix it?
Answer:
This is a classic problem caused by secondary interactions. The basic amino group on your compound interacts strongly with acidic residual silanol groups on the silica-based C18 stationary phase. This leads to non-ideal retention behavior, resulting in broad, tailing peaks.
Troubleshooting Protocol:
-
Use an Ion-Pairing Agent: The standard method for mitigating this issue is to add a small amount (0.05-0.1%) of an acid, typically Trifluoroacetic Acid (TFA), to both the aqueous and organic mobile phases.[9] The TFA protonates the amino group, ensuring a consistent positive charge, and also interacts with the active silanol sites on the stationary phase, effectively "masking" them from your compound.[9]
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3 with formic or phosphoric acid) will ensure the amino group is fully protonated and the carboxylic acid groups are not ionized. This minimizes unwanted ionic interactions.
-
Select an Appropriate Column:
-
End-Capped Columns: Use a high-quality, end-capped C18 column where the residual silanols have been chemically deactivated.
-
Alternative Stationary Phases: Consider columns designed for polar compounds or those with different stationary phases (e.g., phenyl-hexyl) that may offer alternative selectivity.
-
-
Lower Sample Concentration: Overloading the column can exacerbate tailing issues. Try injecting a more dilute sample.
Caption: Troubleshooting HPLC Peak Tailing.
Section 3: Spectroscopic Characterization (NMR & IR)
Obtaining clean, interpretable spectra for these molecules requires an understanding of their dynamic behavior in solution.
FAQ 4: My ¹H NMR spectrum in CDCl₃ shows very broad signals for the aromatic and amine protons, making interpretation difficult. How can I improve the spectral quality?
Answer:
The broadness of the -NH₂ and -COOH proton signals is due to rapid chemical exchange with other labile protons (like residual water) and quadrupole broadening from the ¹⁴N nucleus. This broadening can also affect adjacent aromatic protons.
Solutions:
-
Switch to DMSO-d₆: This is the most effective solution. DMSO-d₆ is a hydrogen bond acceptor, which slows down the exchange rate of the N-H and O-H protons, resulting in much sharper signals.[3] The carboxylic acid protons typically appear as a broad singlet between 12-14 ppm, and the amine protons appear around 5-7 ppm in DMSO-d₆.[10]
-
D₂O Exchange: To definitively identify the amine and carboxylic acid protons, add a drop of D₂O to your NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the -NH₂ and -COOH protons will disappear as the protons are replaced with deuterium.
-
Ensure Dry Solvent: If you must use a solvent like CDCl₃, ensure it is exceptionally dry. Using a freshly opened ampule of deuterated solvent can help minimize water content.
FAQ 5: What are the key vibrational modes I should look for in an FT-IR spectrum to confirm the presence of the core this compound structure?
Answer:
The FT-IR spectrum provides a valuable fingerprint for this class of molecules. Look for the following characteristic absorption bands.
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Notes |
| O-H (Carboxylic Acid) | Stretching, H-bonded | 3300 - 2500 (very broad) | Often overlaps with N-H and C-H stretches. |
| N-H (Amine) | Symmetric & Asymmetric Stretch | 3500 - 3300 (two bands) | The presence of two distinct bands is characteristic of a primary amine. |
| C-H (Aromatic) | Stretching | 3100 - 3000 | |
| C=O (Carboxylic Acid) | Stretching | 1725 - 1680 | Strong, sharp absorption. May be broadened by hydrogen bonding.[11] |
| C=C (Aromatic) | Stretching | 1600 - 1450 | Multiple bands are expected. |
| N-H (Amine) | Scissoring (Bending) | 1650 - 1580 |
Section 4: Mass Spectrometry Analysis
The polarity and multiple ionizable sites of these molecules can complicate mass spectrometric analysis.
FAQ 6: I am struggling to obtain a clear molecular ion peak using Electrospray Ionization Mass Spectrometry (ESI-MS). What are the best practices for this type of compound?
Answer:
The challenge with ESI-MS is controlling the ionization state. With three carboxylic acid groups and one amino group, the molecule can exist in multiple protonation/deprotonation states and readily forms adducts with salts present in the sample or mobile phase.
Best Practices:
-
Mode Selection:
-
Negative Ion Mode (-ESI): This is often more successful. The multiple carboxylic acid groups are easily deprotonated to form a [M-H]⁻ ion. You may also see [M-2H]²⁻ and [M-3H]³⁻ ions at lower m/z values.
-
Positive Ion Mode (+ESI): This can also work by protonating the amino group to form [M+H]⁺.
-
-
Mobile Phase Additives: Use a volatile additive to encourage the formation of a single desired species.
-
For -ESI: Add a small amount of a weak base like ammonium acetate or a trace of ammonium hydroxide to the mobile phase.
-
For +ESI: Add 0.1% formic acid to the mobile phase to promote protonation.
-
-
Optimize Source Conditions: Carefully tune the capillary voltage and cone/fragmentor voltage. A high cone voltage can cause in-source fragmentation, leading to the loss of the molecular ion peak. Start with low cone voltage and gradually increase it.
-
Consider Derivatization: For complex mixtures or challenging derivatives, converting the carboxylic acids to esters (e.g., methyl or ethyl esters) can simplify analysis.[12] This neutralizes the acidic sites, often leading to a cleaner spectrum in positive ion mode with a strong [M+H]⁺ signal.
Section 5: Stability and Handling
FAQ 7: Are this compound derivatives stable? What are the recommended storage conditions?
Answer:
Like many aromatic amines, these compounds can be sensitive to oxidation by air and light, which often manifests as a color change from a white or pale yellow powder to a darker brown or orange color.[1] The stability of derivatives can vary widely.[13][14]
Recommended Storage Protocol:
-
Solid Form: Store the solid material in a tightly sealed, amber-colored vial to protect from light. For long-term storage, keeping it in a desiccator under an inert atmosphere (e.g., nitrogen or argon) at room temperature or refrigerated is recommended.
-
In Solution: Solutions, particularly in protic solvents, should be prepared fresh for analysis. Aromatic amines can be less stable in solution over time. Avoid high temperatures, which can promote decomposition.[2]
References
- Di Tommaso, D., et al. (2018). Solvation and Aggregation of Meta-Aminobenzoic Acid in Water: Density Functional Theory and Molecular Dynamics Study. PubMed Central. [Link]
- Di Tommaso, D., et al. (2018). Solvation and Aggregation of Meta-Aminobenzoic Acid in Water: Density Functional Theory and Molecular Dynamics Study. PubMed. [Link]
- Di Tommaso, D., et al. (2018). Solvation and Aggregation of Meta-aminobenzoic Acid in Water: Density Functional Theory and Molecular Dynamics Study.
- ChemBK. (2024). This compound. ChemBK. [Link]
- The Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry. [Link]
- Mamatqoriyev, O. V., et al. (2023). IR SPECTROSCOPIC ANALYSIS OF BENZENE-1,4-DICARBOXYLIC ACID. Conference on Universal Science Research 2023. [Link]
- UCL Discovery. (n.d.).
- ResearchGate. (n.d.). FT-IR spectra of (a) ligand: 1,3,5-benzene tricarboxylic acid and...
- NIH. (n.d.). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl). NIH. [Link]
- Garg, U., & Zhang, Y. (2016).
- Löbmann, K., et al. (2022).
- Jílková, A., et al. (2021). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. [Link]
- Cilenti, O., et al. (2020). Synthesis and Matrix Properties of α-Cyano-5-phenyl-2,4-pentadienic Acid (CPPA)
- Otlewski, J., et al. (1998). Amino-acid substitutions at the fully exposed P1 site of bovine pancreatic trypsin inhibitor affect its stability. PubMed Central. [Link]
- Alsalhi, M. S., & Chan, K. L. A. (2022). Amino acid hydrotropes to increase the solubility of indomethacin and carbamazepine in aqueous solution. PubMed. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. rsc.org [rsc.org]
- 4. Amino acid hydrotropes to increase the solubility of indomethacin and carbamazepine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvation and Aggregation of Meta-Aminobenzoic Acid in Water: Density Functional Theory and Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvation and Aggregation of Meta-Aminobenzoic Acid in Water: Density Functional Theory and Molecular Dynamics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bachem.com [bachem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amino-acid substitutions at the fully exposed P1 site of bovine pancreatic trypsin inhibitor affect its stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 5-Amino-1,2,3-benzenetricarboxylic Acid-Based MOFs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Metal-Organic Frameworks (MOFs) derived from 5-amino-1,2,3-benzenetricarboxylic acid. This guide provides in-depth, field-proven insights into troubleshooting common stability issues and implementing strategies to enhance the robustness of your materials.
The use of this compound as an organic linker offers a unique combination of three carboxylic acid groups for structural connectivity and an amino group for post-synthetic functionalization.[1][2] However, like many MOFs, those derived from this linker can exhibit stability challenges that may limit their practical applications in areas like drug delivery, catalysis, and gas separation.[3][4][5] This document is structured to provide direct answers and actionable protocols to overcome these challenges.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of MOFs, particularly those functionalized with amino groups.
Q1: What are the primary forms of instability observed in MOFs?
MOF stability is generally categorized into three main types:
-
Chemical Stability: This refers to the MOF's ability to maintain its structural integrity when exposed to various chemicals, especially water, acids, and bases.[6] The coordination bonds between the metal nodes and organic linkers can be susceptible to hydrolysis, leading to framework decomposition.[6][7]
-
Thermal Stability: This is the temperature at which the MOF begins to decompose. While the this compound linker itself has a high melting point, the overall thermal stability of the MOF is often dictated by the loss of coordinated solvent molecules and the eventual breakdown of the framework structure.[1][8]
-
Mechanical Stability: This relates to the framework's resistance to collapse under physical pressure, including the capillary forces exerted during the removal of guest solvents from the pores (a process known as "activation").[9]
Q2: Why can the amino group on the linker sometimes compromise MOF stability?
While the amino group is invaluable for post-synthetic modification, its presence can influence stability in several ways:
-
Electronic Effects: The electron-donating nature of the amino group can alter the electronic properties of the carboxylate linkers, potentially affecting the strength of the metal-linker coordination bonds.[10][11]
-
Hydrophilicity: The amino group can increase the overall hydrophilic character of the pore environment, potentially attracting water molecules that can hydrolytically attack the metal-linker bonds, thereby reducing chemical stability.[12]
-
Basicity: The Lewis basicity of the amine can create reactive sites that may be incompatible with certain acidic conditions or guest molecules.
Q3: What are the most critical factors influencing the stability of MOFs made with this compound?
The stability of these MOFs is not solely dependent on the linker. The interplay of several factors is crucial:
-
Choice of Metal Node: The nature of the metal-oxygen bond is paramount. Hard metal ions with high charge densities, such as Zr(IV), Hf(IV), Al(III), and Cr(III), form stronger coordination bonds with carboxylate linkers compared to softer metals like Zn(II) or Cu(II).[13][14] This increased bond strength directly translates to higher thermal and chemical stability.
-
Framework Connectivity: The coordination number of the metal cluster and the number of connecting points on the linker determine the overall rigidity and robustness of the framework. Higher connectivity generally leads to a more stable structure.[14][15]
-
Presence of Defects: Missing linkers or metal clusters, often introduced during synthesis (intentionally with modulators or unintentionally), can create open coordination sites that may be more susceptible to attack by solvent molecules, potentially decreasing stability.[16]
Troubleshooting Guide: Common Experimental Issues
This guide follows a "Problem → Probable Cause → Solution" format to address specific issues encountered during synthesis and processing.
Problem 1: MOF structure collapses during solvent removal (activation).
-
Probable Cause: The removal of solvent from the pores by simple heating or vacuum can generate strong capillary forces that exceed the mechanical strength of the framework, causing it to collapse.[9] This is particularly problematic for MOFs with large pores and relatively low framework connectivity.
-
Suggested Solution: Supercritical CO₂ Drying. This technique avoids the liquid-gas phase transition, thereby eliminating capillary forces. It is a highly effective but equipment-intensive method for preserving the structure of delicate MOFs.
-
Solvent Exchange: After synthesis and purification, exchange the synthesis solvent (e.g., DMF) with a solvent that is miscible with liquid CO₂, such as ethanol or acetone. Perform this exchange multiple times over 2-3 days to ensure complete replacement.
-
Transfer to High-Pressure Vessel: Place the solvent-exchanged MOF sample in a high-pressure vessel of a critical point dryer.
-
Introduce Liquid CO₂: Cool the vessel (typically to 5-10 °C) and introduce liquid CO₂. Allow the liquid CO₂ to flush the vessel and exchange with the ethanol/acetone in the MOF pores. Continue flushing until the outlet stream is free of solvent.
-
Reach Supercritical State: Seal the vessel and heat it above the critical temperature of CO₂ (31.1 °C) while allowing the pressure to rise above the critical pressure (73.8 bar). A common target is 40 °C and 100 bar.
-
Isothermal Depressurization: Slowly vent the supercritical CO₂ from the vessel while maintaining the temperature above the critical point. This slow, controlled release of pressure prevents structural damage.
-
Recovery: Once the vessel has returned to atmospheric pressure, cool it to room temperature and recover the activated, porous MOF sample.
Problem 2: The synthesized MOF shows poor long-term stability in aqueous solutions, especially for drug delivery applications.
-
Probable Cause: The metal-carboxylate bonds are susceptible to hydrolysis. Water molecules act as nucleophiles, attacking the metal centers and displacing the linker, leading to the gradual degradation of the framework.[6][7]
-
Suggested Solution: Post-Synthetic Modification (PSM) to Increase Hydrophobicity. By covalently modifying the amino groups on the this compound linker with hydrophobic moieties, you can create a less polar internal pore environment. This hydrophobic shield repels water molecules, protecting the vulnerable coordination bonds and significantly enhancing chemical stability.[17][18]
Problem 3: Synthesis yields an amorphous powder or a poorly crystalline product.
-
Probable Cause: The reaction kinetics are not optimized. Factors such as temperature, reaction time, solvent choice, and the concentration of reagents and modulators (like acetic acid) can drastically affect the nucleation and growth processes, leading to disordered materials.[16][19]
-
Suggested Solution: Systematic Optimization of Synthesis Conditions. A methodical approach to varying synthesis parameters is necessary. Solvothermal synthesis is a common and effective method for producing high-quality MOF crystals.[20][21]
| Parameter | Typical Range | Rationale & Key Insight |
| Temperature | 80 - 150 °C | Influences reaction kinetics and crystal phase. Higher temperatures can improve crystallinity but may also lead to denser, less porous phases.[19] |
| Time | 12 - 72 hours | Affects crystal growth and size. Longer times often lead to larger, more well-defined crystals, but can also promote phase transitions.[19] |
| Solvent | DMF, DEF, Water | The solvent's polarity and boiling point are critical. DMF is common but can decompose to form formate, which acts as a modulator.[16][21] |
| Modulator | Acetic Acid, HCl | Modulators compete with the linker for coordination to the metal, slowing down nucleation and promoting the growth of larger, more perfect crystals with fewer defects.[16] |
Core Strategies to Engineer MOF Stability
Beyond troubleshooting, stability can be proactively engineered into the MOF structure from the outset or introduced after synthesis.
Strategy 1: De Novo Synthesis with Robust Building Blocks
The most effective way to achieve high stability is to build it into the framework from the ground up. This involves the judicious selection of the metal node.
-
Causality: The strength of the coordination bond is a primary determinant of MOF stability.[6] According to Hard and Soft Acid and Base (HSAB) theory, hard acids (high charge density metals like Zr⁴⁺) form strong bonds with hard bases (like carboxylate oxygen atoms).[14] This results in MOFs like the UiO-series (e.g., UiO-66-NH₂) which are known for their exceptional chemical and thermal stability, even in acidic conditions.[12][22]
Caption: Logic for selecting robust metal nodes for stable MOFs.
Strategy 2: Post-Synthetic Modification (PSM) of the Amino Group
For existing amino-functionalized MOFs, PSM is a powerful tool to enhance stability without re-designing the entire synthesis.[23][24][25]
-
Causality: Covalent modification of the linker's amino group can fundamentally alter the chemical environment within the MOF's pores. For instance, reacting the amine with a long-chain acid chloride (acylation) attaches a hydrophobic alkyl chain. This creates a "hydrophobic umbrella" that shields the inorganic nodes from water, enhancing stability.[17][18]
Caption: Workflow for post-synthetic modification to boost stability.
-
Activation: Activate the synthesized amino-MOF (e.g., 100 mg) by heating under vacuum to remove guest solvents.
-
Solvent Exchange: Suspend the activated MOF in a dry, non-protic solvent like anhydrous dichloromethane (DCM) or THF (10 mL) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Reagent Preparation: In a separate flask, dissolve the hydrophobic reagent (e.g., 10 equivalents of octanoyl chloride) and a non-nucleophilic base (e.g., 10 equivalents of pyridine) in the same anhydrous solvent.
-
Reaction: Add the reagent solution dropwise to the stirring MOF suspension at room temperature. Allow the reaction to proceed for 24-48 hours.
-
Purification: Collect the modified MOF by centrifugation. Wash thoroughly with the reaction solvent (e.g., DCM) to remove unreacted reagents and byproducts. Then, wash with a solvent like ethanol to remove any remaining impurities.
-
Drying: Dry the resulting hydrophobic MOF under vacuum to yield the final, stability-enhanced product.
-
Characterization: Confirm the successful modification using FTIR (disappearance of N-H stretching bands, appearance of amide C=O band) and assess the enhanced stability by testing its structural integrity (via PXRD) after exposure to water.
References
- Stability of Metal–Organic Frameworks: Recent Advances and Future Trends. (2023). MDPI.
- This compound | 37141-01-8. Benchchem.
- Improving MOF stability: approaches and applications. Chemical Science (RSC Publishing).
- Postsynthetic acid modification of amino-tagged metal-organic frameworks: Structure-function relationship for catalytic 5-hydroxymethylfurfural synthesis.
- Postsynthetic modification of an amino-tagged MOF using peptide coupling reagents: a comparative study.
- This compound. (2024). ChemBK.
- Post-Synthetic Modification of an Amino-Functionalized Metal–Organic Framework for Highly In Situ Luminescent Detection of Mercury (II). (2023). PMC - NIH.
- Water-stable metal–organic frameworks (MOFs): rational construction and carbon dioxide capture. Chemical Science (RSC Publishing).
- Improving Water Stability of Metal–Organic Frameworks by a General Surface Hydrophobic Polymerization. (2020). CCS Chemistry - Chinese Chemical Society.
- Full article: Post-synthetic modification, characterization, and fluorescence sensing of amino-functionalized rare earth MOFs. Taylor & Francis Online.
- CAS 37141-01-8: this compound. CymitQuimica.
- Amino-functionalized MOFs with high physicochemical stability for efficient gas storage/separation, dye adsorption and catalytic performance. (2018). RSC Publishing.
- Zirconium-based metal–organic frameworks: the relation between linker connectivity, structure stability, and catalytic activity towards organophosph
- Linker Substituents Control the Thermodynamic Stability in Metal-Organic Frameworks. (2020). semanticscholar.org.
- Effect of organic linker substituents on properties of metal–organic frameworks: a review. (2025). springer.com.
- Analyzing Stabilities of Metal–Organic Frameworks: Correlation of Stability with Node Coordination to Linkers and Degree of Node Metal Hydrolysis. PubMed Central.
- Effect of amino functional groups on the surface properties and Lewis's acid base parameters of UiO-66(NH2)
- MOFganic Chemistry: Challenges and Opportunities for Metal-Organic Frameworks in Synthetic Organic Chemistry. PMC - NIH.
- MOF Synthesis Methods: A Comprehensive Guide to Structure-Property Control. novachemical.com.
- Metal–Organic Frameworks for Drug Delivery: A Design Perspective. (2023). PMC - PubMed Central.
- Optimization of MOF Synthesis. (2025).
- Identifying pathways to metal–organic framework collapse during solvent activation with molecular simulations.
- Metal–Organic Framework Nanocarriers for Drug Delivery in Biomedical Applic
- Stability of Monolithic MOF Thin Films in Acidic and Alkaline Aqueous Media. MDPI.
- Can someone with experience in MOF chemistry give a detailed ELI5 of how MOFs are synthesized? (2020). Reddit.
Sources
- 1. benchchem.com [benchchem.com]
- 2. CAS 37141-01-8: this compound [cymitquimica.com]
- 3. Improving MOF stability: approaches and applications - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal–Organic Framework Nanocarriers for Drug Delivery in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Water-stable metal–organic frameworks (MOFs): rational construction and carbon dioxide capture - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. chembk.com [chembk.com]
- 9. Identifying pathways to metal–organic framework collapse during solvent activation with molecular simulations - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. Linker Substituents Control the Thermodynamic Stability in Metal-Organic Frameworks (2020) | Novendra Novendra | 44 Citations [scispace.com]
- 11. Effect of organic linker substituents on properties of metal–organic frameworks: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. Effect of amino functional groups on the surface properties and Lewis's acid base parameters of UiO-66(NH2) by inverse gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amino-functionalized MOFs with high physicochemical stability for efficient gas storage/separation, dye adsorption and catalytic performance - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 14. Zirconium-based metal–organic frameworks: the relation between linker connectivity, structure stability, and catalytic activity towards organophosphat ... - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI01366B [pubs.rsc.org]
- 15. Analyzing Stabilities of Metal–Organic Frameworks: Correlation of Stability with Node Coordination to Linkers and Degree of Node Metal Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MOFganic Chemistry: Challenges and Opportunities for Metal-Organic Frameworks in Synthetic Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. asu.elsevierpure.com [asu.elsevierpure.com]
- 18. chinesechemsoc.org [chinesechemsoc.org]
- 19. researchgate.net [researchgate.net]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. reddit.com [reddit.com]
- 22. mdpi.com [mdpi.com]
- 23. Postsynthetic modification of an amino-tagged MOF using peptide coupling reagents: a comparative study - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 24. Post-Synthetic Modification of an Amino-Functionalized Metal–Organic Framework for Highly In Situ Luminescent Detection of Mercury (II) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
refining the purification process of crude 5-Amino-1,2,3-benzenetricarboxylic acid
Welcome to the technical support guide for the purification of crude 5-Amino-1,2,3-benzenetricarboxylic acid (5-ATBA). This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile organic intermediate. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Section 1: Understanding the Compound and Its Common Impurities
This compound is a colorless to pale yellow crystalline powder, soluble in water and some organic solvents like ethanol and dimethyl sulfoxide (DMSO).[1][2] It serves as a crucial building block in the synthesis of dyes, pigments, and as a ligand in the development of metal-organic frameworks (MOFs).[1][2]
The most common synthetic route involves a two-step process: the nitration of 1,2,3-benzenetricarboxylic acid to form 5-nitro-1,2,3-benzenetricarboxylic acid, followed by the reduction of the nitro group to an amine.[2][3] This synthesis pathway is the primary source of impurities.
Table 1: Common Impurities in Crude 5-ATBA
| Impurity | Source | Impact on Purification |
| 1,2,3-Benzenetricarboxylic Acid | Unreacted starting material from the nitration step.[3] | Can co-crystallize with the product, affecting purity and yield. |
| 5-Nitro-1,2,3-benzenetricarboxylic Acid | Incomplete reduction of the nitro intermediate.[3] | Often imparts a strong yellow or brownish color to the crude product. |
| Other Nitrated Isomers | Non-specific nitration reactions. | May have similar solubility profiles, making separation by recrystallization difficult. |
| Residual Catalysts (e.g., Palladium) | Carryover from the catalytic hydrogenation (reduction) step.[3] | Can cause discoloration (gray or black) and may interfere with downstream applications. |
| Solvents and Reagents | Residual acids (sulfuric, nitric) or solvents (methanol) from synthesis.[3] | Affects pH and solubility, potentially hindering crystallization. |
Section 2: Frequently Asked Questions (FAQs)
Q1: My crude 5-ATBA is dark yellow/brown. What is the likely cause?
A dark color in your crude product is almost always indicative of residual 5-nitro-1,2,3-benzenetricarboxylic acid, the intermediate from the nitration step.[3] Incomplete reduction is a common issue. The presence of this impurity is a primary focus of the purification process.
Q2: What is the best starting point for purifying crude 5-ATBA?
Recrystallization is the most effective and widely used initial purification method.[3] Due to the compound's polar amino and carboxylic acid groups, polar solvents are the preferred choice.[4] A common starting point is an aqueous system or an alcohol-water mixture.
Q3: How can I confirm the purity of my final product?
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of amino acids and their derivatives.[5][6] Other valuable techniques include Thin-Layer Chromatography (TLC) for rapid qualitative assessment, and spectroscopic methods like NMR to confirm the structure and absence of major impurities.[5]
Section 3: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification workflow.
Problem 1: Persistent Color After Recrystallization
Symptoms: The product remains yellow or off-white even after one or two recrystallization attempts.
Causality: This indicates that the colored impurities (likely the nitro-intermediate) have a solubility profile very similar to the desired product in your chosen solvent system, leading to co-precipitation. It can also be caused by thermal decomposition if the dissolution temperature is too high.[1]
Solution Workflow:
Caption: Troubleshooting flowchart for persistent color issues.
Detailed Protocol: Recrystallization with Activated Carbon
This method is highly effective for removing colored, non-polar, and high molecular weight impurities.
-
Solvent Selection: Choose a solvent in which 5-ATBA is highly soluble at elevated temperatures but sparingly soluble at low temperatures (e.g., deionized water or an ethanol/water mixture).
-
Dissolution: In a suitable flask, add the crude 5-ATBA to the minimum amount of solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Carbon Addition: Reduce the heat slightly to prevent bumping. Add activated carbon (typically 1-5% of the crude product's weight).
-
Adsorption: Stir the hot suspension for 5-15 minutes to allow the carbon to adsorb the impurities.
-
Hot Filtration: Quickly filter the hot mixture through a pre-heated funnel with fluted filter paper to remove the activated carbon. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature. For maximum yield, subsequently cool it in an ice bath.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Problem 2: Low Recovery/Yield After Recrystallization
Symptoms: A significant loss of product mass after the purification process.
Causality: This can be due to several factors:
-
Using too much solvent during dissolution.
-
The product having significant solubility in the solvent even at low temperatures.
-
Premature crystallization during hot filtration.
-
Excessive washing of the collected crystals.
Solutions:
-
Optimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.
-
Anti-Solvent Addition: Consider using a two-solvent system. Dissolve the crude product in a "good" solvent (like water or DMSO) and then slowly add a miscible "anti-solvent" (like isopropanol or ethanol) in which the product is poorly soluble, until turbidity persists. Re-heat to clarify and then cool slowly.
-
Concentrate the Mother Liquor: The filtrate remaining after crystal collection (the "mother liquor") often contains a significant amount of dissolved product. Concentrating this solution by evaporating some of the solvent and cooling again can yield a second crop of crystals, which can be analyzed for purity separately.
Problem 3: Product Purity is Not Improving (Confirmed by HPLC)
Symptoms: HPLC analysis shows that the purity percentage does not increase significantly after recrystallization.
Causality: The primary impurity has a chemical structure and polarity very similar to 5-ATBA, making separation by simple recrystallization ineffective. This is common if isomeric impurities were formed during the nitration step.
Advanced Solution: Ion-Exchange Chromatography
Since 5-ATBA is an amino acid, it possesses both acidic (-COOH) and basic (-NH2) functional groups, making it amphoteric.[4] This property can be exploited for purification using ion-exchange chromatography.
Workflow Overview:
Caption: Workflow for purification via cation-exchange chromatography.
This technique separates molecules based on their net charge at a specific pH. By loading the sample onto a cation exchange column at a low pH (where 5-ATBA is protonated and positively charged), neutral and anionic impurities can be washed away. The desired product is then eluted by increasing the pH or salt concentration.[7]
Section 4: Analytical Validation Protocols
Accurate assessment of purity is critical. Here is a standard protocol for HPLC analysis.
Table 2: Recommended HPLC Parameters for Purity Analysis of 5-ATBA
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm) | Provides good separation for polar aromatic compounds.[8] |
| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water | Acidifier improves peak shape by protonating carboxylic acids.[8] |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography. |
| Gradient | Start at 5% B, ramp to 95% B over 20 minutes | A gradient is effective for separating impurities with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column.[8] |
| Injection Volume | 10 µL | A typical volume for analytical HPLC.[8] |
| Detection | UV at 210-220 nm and/or ~254 nm | The peptide bond-like amide and the aromatic ring will absorb in these regions.[5][8] |
| Column Temp. | Ambient or 30 °C | Provides stable retention times. |
Protocol: HPLC Sample Preparation & Analysis
-
Standard Preparation: Accurately weigh a high-purity reference standard of 5-ATBA and dissolve it in the mobile phase (or a suitable solvent like water/methanol) to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare the sample to be analyzed in the same manner and at a similar concentration to the standard.[8]
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Analysis: Inject the standard and sample solutions.
-
Purity Calculation: Calculate the purity using the area percent method, where the area of the main product peak is divided by the total area of all peaks in the chromatogram.
Purity (%) = (Area of 5-ATBA Peak / Total Area of All Peaks) x 100
References
- ChemBK. (2024). This compound - Introduction.
- Google Patents. (2021). CN113372231A - Preparation method of 5-amino-1, 2, 3-benzenetricarboxylic acid.
- Reddit. (2023). Recrystallization Issues.
- Google Patents. (n.d.). Method for purification of an amino acid using ion exchange resin.
- ResearchGate. (n.d.). Solubility of 1,3,5-Benzenetricarboxylic Acid in Different Solvents.
- National Institutes of Health (NIH). (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.
- Google Patents. (2015). CN104513156A - A purifying method for crude 1,3,5-benzenetricarboxylic acid.
- MDPI. (n.d.). Investigation of Impurities in Peptide Pools.
- PubMed. (2014). Related impurities in peptide medicines.
- ResearchGate. (2020). What is the best technique for amide purification?
- NJ Labs. (n.d.). Amino Acids Testing Services : Assay, Purity, and Impurities.
Sources
- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. CN113372231A - Preparation method of 5-amino-1, 2, 3-benzenetricarboxylic acid - Google Patents [patents.google.com]
- 4. CAS 37141-01-8: this compound [cymitquimica.com]
- 5. bachem.com [bachem.com]
- 6. njlabs.com [njlabs.com]
- 7. US5279744A - Method for purification of an amino acid using ion exchange resin - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Fluorescence Quantum Yield of 5-Amino-1,2,3-benzenetricarboxylic Acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 5-Amino-1,2,3-benzenetricarboxylic acid (5-ABTC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for maximizing the fluorescence quantum yield (QY) of this versatile fluorophore. We will explore the underlying scientific principles and provide actionable protocols to overcome common experimental challenges.
Introduction: The Challenge of Fluorescence Efficiency
This compound is an important aminobenzoic acid compound used as a building block in the synthesis of pharmaceuticals and metal-organic frameworks (MOFs)[1]. Its intrinsic fluorescence is highly sensitive to its local environment, making it a potential candidate for molecular probes. However, like many fluorophores, its quantum yield—the efficiency of converting absorbed light into emitted light—can be disappointingly low without careful optimization. Environmental factors such as solvent polarity, pH, and concentration can dictate whether the excited state decays via desired fluorescence or through non-radiative pathways like heat dissipation or molecular vibrations[2]. This guide will help you navigate these factors to unlock the full fluorescent potential of 5-ABTC.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: I am detecting very low or no fluorescence from my 5-ABTC solution. What is the likely cause?
A1: This is a common issue that can stem from several factors, often related to concentration, pH, or solvent choice. The following workflow will help you diagnose the problem.
Caption: A diagnostic workflow for troubleshooting low fluorescence quantum yield.
Causality Explained:
-
Aggregation-Caused Quenching (ACQ): At high concentrations, fluorophores can form non-fluorescent aggregates (dimers or excimers) where excited-state energy is lost as heat instead of light[3][4]. Diluting the sample breaks up these aggregates.
-
pH and Protonation: 5-ABTC has four ionizable groups (one amino, three carboxylic acid). The protonation state of these groups dramatically alters the molecule's electronic structure and, therefore, its photophysical properties[5][6]. The amino group is generally more fluorescent when unprotonated, while carboxylate groups can also influence the electron distribution.
-
Solvent Effects: Polar solvents can stabilize the excited state dipole moment, often causing a red shift in emission[2][5]. Protic solvents (like water or ethanol) can form hydrogen bonds with the amine and carboxyl groups, providing efficient non-radiative decay pathways that quench fluorescence. Aprotic solvents (like DMSO or THF) can mitigate this effect.
Q2: My fluorescence readings are unstable and drift over time. What should I investigate?
A2: Unstable readings typically point to photobleaching, temperature fluctuations, or chemical instability.
-
Photobleaching: This is the irreversible photochemical destruction of the fluorophore.
-
Solution: Reduce the excitation intensity (using neutral density filters), decrease the slit width on the fluorometer, and minimize the sample's exposure time to the excitation light.
-
-
Temperature Sensitivity: Fluorescence is often temperature-dependent. An increase in temperature enhances molecular vibrations and collisions, promoting non-radiative decay and thus lowering fluorescence intensity.
-
Solution: Use a temperature-controlled cuvette holder and allow the sample to thermally equilibrate before measurement.
-
-
pH Drift: If you are using an unbuffered solvent like pure water, the absorption of atmospheric CO₂ can lower the pH over time, changing the protonation state of your molecule and causing fluorescence drift[7].
-
Solution: Always use a suitable buffer system to maintain a constant pH.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader scientific questions about the fluorescence properties of 5-ABTC.
Q1: What is the fundamental relationship between solvent polarity and the quantum yield of 5-ABTC?
A1: The relationship is governed by how the solvent interacts with the fluorophore's ground and excited states. Aminobenzoic acid derivatives typically have a larger dipole moment in the excited state than in the ground state[8].
-
Polar Solvents: Polar solvent molecules will reorient around the excited-state dipole, a process called solvent relaxation[2]. This stabilization lowers the energy of the excited state, which often leads to a bathochromic (red) shift in the emission spectrum. This stabilization can sometimes increase QY by making radiative decay more favorable, but it can also decrease QY if the solvent provides pathways for non-radiative decay (e.g., hydrogen bonding).
-
Non-Polar Solvents: In non-polar solvents, solvent relaxation is minimal. This typically results in a blue-shifted emission compared to polar solvents. In a rigid, non-polar environment, molecular motions that lead to non-radiative decay can be restricted, potentially increasing the quantum yield.
| Solvent | Dielectric Constant (ε) | Typical Effect on Aminobenzoic Acids | Expected QY Trend for 5-ABTC |
| Water | 80.1 | Protic, high polarity. Strong H-bonding.[2] | Potentially Low (quenching via H-bonds) |
| Ethanol | 24.5 | Protic, polar. H-bonding possible. | Moderate |
| DMSO | 47.2 | Aprotic, high polarity.[5] | Potentially High |
| THF | 7.5 | Aprotic, low polarity.[5] | Potentially High |
| This table presents expected trends based on general principles of fluorophore behavior. |
Q2: How can I experimentally determine the optimal pH for 5-ABTC fluorescence?
A2: You must perform a pH titration study. Prepare a series of buffered solutions across a wide pH range (e.g., from pH 2 to pH 11). Add a constant, low concentration of 5-ABTC (e.g., 5 µM) to each buffer and measure the fluorescence intensity. Plotting the fluorescence intensity versus pH will reveal the pH at which the molecule is most emissive. This curve will reflect the different fluorescent properties of the various protonated and deprotonated species of 5-ABTC[6][9].
Q3: Can modifying the chemical structure of 5-ABTC lead to a permanently higher quantum yield?
A3: Yes, chemical derivatization is a powerful strategy. The goal is typically to increase the structural rigidity of the molecule or to favorably tune its electronic properties.
-
Restricting Intramolecular Rotation: The amino and carboxylic acid groups can rotate, which provides a pathway for non-radiative energy loss. "Locking" these groups can enhance fluorescence. For example, converting the amino group to an amide may restrict rotation and increase QY.
-
Altering Electron Donor-Acceptor Character: Attaching electron-donating or electron-withdrawing groups to the benzene ring can modify the energy levels of the molecular orbitals and influence the efficiency of fluorescence[10][11].
Caption: Factors influencing radiative (fluorescence) vs. non-radiative decay.
Experimental Protocols
Protocol 1: Measurement of Relative Fluorescence Quantum Yield
This protocol describes how to measure the relative QY of 5-ABTC using a known standard. Quinine sulfate in 0.5 M H₂SO₄ (QY = 0.54) is a common standard for the UV/blue region[9].
Materials:
-
Calibrated spectrofluorometer and UV-Vis spectrophotometer.
-
1 cm path length quartz cuvettes.
-
This compound (sample).
-
Quinine sulfate (standard).
-
Chosen solvent (e.g., DMSO, buffered water).
-
0.5 M Sulfuric Acid (for standard).
Methodology:
-
Prepare Stock Solutions: Prepare stock solutions of both the 5-ABTC sample and the quinine sulfate standard in their respective solvents.
-
Prepare Dilutions: Create a series of dilutions for both the sample and the standard. The goal is to have solutions with an absorbance below 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength (e.g., 350 nm).
-
Measure Fluorescence Spectra:
-
Set the excitation wavelength on the spectrofluorometer to the value used in the absorbance measurement (e.g., 350 nm).
-
For each sample and standard dilution, record the fluorescence emission spectrum over the appropriate wavelength range. Ensure the excitation and emission slit widths are kept constant for all measurements.
-
-
Integrate Fluorescence Intensity: Calculate the integrated area under the emission curve for each spectrum. This is the total fluorescence intensity (I).
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity (I) versus absorbance (A). The plots should be linear. Determine the slope (Gradient) of each line.
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of your sample (Φ_sample):
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
Φ_std is the known quantum yield of the standard (0.54 for quinine sulfate).
-
Grad is the gradient from the plot of integrated intensity vs. absorbance.
-
η is the refractive index of the solvent used for the sample and standard.
-
Self-Validation: The linearity of the intensity vs. absorbance plot confirms that you are working in a concentration range free from aggregation and inner filter effects, ensuring the trustworthiness of the calculated QY.
References
- Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission.
- Almeida, F. C. L., et al. (2003). ortho-Aminobenzoic acid as a fluorescent probe for the interaction between peptides and micelles. PubMed. [Link]
- da Silva, A. C. A., et al. (2022). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. MDPI. [Link]
- Iliescu, S., et al. (2022). A Review on the Synthesis of Fluorescent Five- and Six-Membered Ring Azaheterocycles. MDPI. [Link]
- Patil, S. D., et al. (2016). Effect of Solvent Polarity on the Fluorescence Quenching of Biologically Active 5BAMC by Aniline in Binary Solvent Mixtures.
- Al-Shargabee, M., et al. (2022). Solvent Effects on the Absorption and Emission Spectra of the 5-amino-1-bromoindolizin-3-ylmethanone Molecule. Semantic Scholar. [Link]
- Melo, E. C. C., et al. (1998). Fluorescent properties of amino acids labeled with ortho-aminobenzoic acid. Unifesp. [Link]
- Gao, F., & Lakowicz, J. R. (2000). Fluorescence Lifetime Characterization of Novel Low-pH Probes. PMC - NIH. [Link]
- Rettig, W., & Maus, M. (1998). The photophysics of p-aminobenzoic acid.
- Various Authors. (n.d.).
- Schmeing, T. M., et al. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome.
- Liu, Y., et al. (2021). From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents. RSC Publishing. [Link]
- Navarro-Orcajada, S., et al. (2021). Effect of (A) pH 3, (B) pH 5 and (C) pH 9 on the fluorescence emission....
- Zhang, H., et al. (2022).
- Sadyrova, G., et al. (2018). The Structure of p-Aminobenzoic Acid in Water: Studies Combining UV-Vis, NEXAFS and RIXS Spectroscopies.
- Ramirez-Nino, J., et al. (2021). Synthesis of BODIPY-Amino Acids and the Potential Applications as Specific Dyes. Semantic Scholar. [Link]
- Ishii, Y., et al. (2023). Photostability of organic fluorophore influenced by adjacent amino acid residues. PMC - NIH. [Link]
- CN113372231A. (2021). Preparation method of 5-amino-1, 2, 3-benzenetricarboxylic acid.
- Paul, B. K., & Guchhait, N. (2013). Probing the Aggregation and Signaling Behavior of Some Twisted 9,9′-Bianthryl Derivatives: Observation of Aggregation-Induced Blue-Shifted Emission. PMC - PubMed Central. [Link]
- Pipolo, S., et al. (2024).
- Bakulev, V. A., et al. (2021). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. MDPI. [Link]
- Ghorbani-Vaghei, R., & Malaeke, S. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. NIH. [Link]
- Zhao, W., et al. (2023). Selection of an aggregation-caused quenching-based fluorescent tracer for imaging studies in nano drug delivery systems. PubMed. [Link]
- Liu, Y., et al. (2022). Generalized Solvent Effect on the Fluorescence Performance of Spiropyran for Advanced Quick Response Code Dynamic Anti-Counterfeiting Sensing. PubMed Central. [Link]
- Zhang, J., et al. (2018). A novel aggregation-induced enhanced emission aromatic molecule: 2-aminophenylboronic acid dimer. RSC Publishing. [Link]
- Rostami, A., & Jafari, M. (2021).
- Mohanrao, R., et al. (2024). Single-Benzene-Based Clickable Fluorophores for In Vitro and In Vivo Bioimaging. LJMU Research Online. [Link]
Sources
- 1. CN113372231A - Preparation method of 5-amino-1, 2, 3-benzenetricarboxylic acid - Google Patents [patents.google.com]
- 2. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 3. Probing the Aggregation and Signaling Behavior of Some Twisted 9,9′-Bianthryl Derivatives: Observation of Aggregation-Induced Blue-Shifted Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of an aggregation-caused quenching-based fluorescent tracer for imaging studies in nano drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pH-Driven Fluorescence in Solid-State Lysine [arxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescence Lifetime Characterization of Novel Low-pH Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Review on the Synthesis of Fluorescent Five- and Six-Membered Ring Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction [mdpi.com]
Technical Support Center: Controlling the Porosity of MOFs Derived from 5-Amino-1,2,3-benzenetricarboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and controlling the porosity of Metal-Organic Frameworks (MOFs) derived from 5-Amino-1,2,3-benzenetricarboxylic acid. This guide is designed to offer practical, field-proven insights to overcome common experimental challenges.
Frequently Asked Questions (FAQs)
This section addresses common questions and fundamental concepts related to the synthesis and porosity control of MOFs derived from this compound.
Q1: Why is my synthesized MOF showing low porosity or a low surface area?
A1: Low porosity in MOFs can stem from several factors. One common issue is the presence of residual solvent or unreacted ligand molecules within the pores.[1] Incomplete activation of the MOF, where guest molecules are not fully removed, is a primary cause.[2][3] Additionally, the synthesis conditions themselves, such as temperature and reactant concentrations, can lead to the formation of a dense, non-porous phase or an interpenetrated structure.[4][5]
Q2: How does the choice of solvent affect the porosity of the final MOF?
A2: The solvent plays a crucial role in MOF synthesis, influencing crystal growth, morphology, and, consequently, porosity.[6] Solvents can compete with the organic linker for coordination to the metal centers, which can affect the final framework structure.[7] Furthermore, the polarity and boiling point of the solvent will dictate the ease of its removal during the activation process. Trapped solvent molecules can lead to a significant reduction in the measured porosity.[6][8]
Q3: What is the importance of the activation step, and what are the best practices?
A3: Activation is a critical step to ensure the permanent porosity of a MOF by removing guest solvent molecules from the pores without causing the framework to collapse.[2][3] Best practices for activation typically involve a solvent exchange with a more volatile solvent, followed by heating under a dynamic vacuum.[9] The specific temperature and duration of heating depend on the thermal stability of the MOF and the boiling point of the solvent used. Supercritical CO2 exchange is another effective, albeit more specialized, activation method.[2][3]
Q4: Can I modify the porosity of my MOF after it has been synthesized?
A4: Yes, post-synthetic modification (PSM) is a powerful technique to tune the porosity and functionality of MOFs.[10][11] For MOFs derived from this compound, the amino group provides a reactive site for various chemical transformations.[12][13] These modifications can introduce bulky functional groups that reduce pore size or create hierarchical pore structures.[14]
Q5: How do I confirm the porosity of my synthesized MOF?
A5: The most common method for determining the porosity of MOFs is through gas adsorption-desorption isotherms, typically using nitrogen at 77 K.[6] The resulting isotherm can be used to calculate the specific surface area (e.g., using the Brunauer-Emmett-Teller (BET) method), pore volume, and pore size distribution.[15] Powder X-ray diffraction (PXRD) can also provide an indication of porosity by confirming the crystalline phase and the absence of dense, amorphous phases.[16]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during the synthesis and porosity control of MOFs derived from this compound.
Table 1: Common Problems, Potential Causes, and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystallinity (Amorphous Product) | - Inappropriate solvent system. - Incorrect reaction temperature or time.[17] - Unsuitable metal-to-linker ratio. | - Screen different solvents or solvent mixtures.[6] - Optimize the reaction temperature and time based on literature precedents for similar MOFs.[18][19] - Systematically vary the molar ratio of the metal salt to the this compound. |
| Low Porosity/Surface Area | - Incomplete removal of guest molecules (poor activation).[2] - Framework collapse during activation. - Formation of an interpenetrated or dense phase.[4] - Residual unreacted starting materials in the pores. | - Optimize the activation procedure: increase temperature, extend vacuum time, or perform a solvent exchange with a lower boiling point solvent.[9] - Use a gentler activation method like supercritical CO2 drying.[2] - Adjust synthesis conditions (e.g., temperature, concentration) to favor the formation of a non-interpenetrated framework.[5] - Thoroughly wash the synthesized MOF before activation.[20] |
| Poor Reproducibility | - Inconsistent heating/cooling rates. - Variations in reactant purity or source. - Sensitivity to atmospheric moisture.[21] | - Use a programmable oven or oil bath for precise temperature control. - Use high-purity starting materials from a consistent supplier. - Conduct syntheses under an inert atmosphere if the metal salt or ligand is known to be hygroscopic. |
| Unexpected Crystal Morphology | - Presence of modulators or impurities.[22] - Different solvent system than intended. | - Analyze starting materials for impurities. If using modulators, carefully control their concentration. - Verify the identity and purity of the solvent used. |
| Difficulty in Post-Synthetic Modification | - Inaccessible amino groups within the MOF structure. - Steric hindrance from the modifying agent. - Incompatible reaction conditions for the MOF. | - Ensure the MOF is properly activated to expose the amino groups. - Use a smaller modifying agent or a linker with a longer spacer arm. - Screen different solvents and temperatures for the PSM reaction that are compatible with the MOF's stability.[10] |
Troubleshooting Workflow Diagram
Caption: A general workflow for MOF synthesis and characterization.
References
- Porosity control in pillar-layered MOF architectures: hydrogen bonding in amino-functionalized 2-D layers.CrystEngComm.
- Solvent determines the formation and properties of metal–organic frameworks.Royal Society of Chemistry.
- Underlying solvent-based factors that influence permanent porosity in porous liquids.Nano Research.
- Postsynthetic acid modification of amino-tagged metal-organic frameworks: Structure-function relationship for catalytic 5-hydroxymethylfurfural synthesis.
- Influence of temperature on metal-organic frameworks.wiley.com.
- Post-synthetic modification of amino-functionalized metal-organic framework for highly efficient enrichment of N-linked glycopeptides.
- Post-Synthetic Modification of an Amino-Functionalized Metal–Organic Framework for Highly In Situ Luminescent Detection of Mercury (II).
- Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume).protocols.io.
- Postsynthetic modification of metal-organic frameworks.eScholarship.
- Effect of synthesis temperature and duration on the reactivity of MOF‐808 batches prepared.
- The influence of reaction temperature on the porosity of MOF-5 studied by nitrogen adsorption and positron annihilation lifetime spectroscopy.
- Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks.ACS Central Science.
- Hierarchically porous amino-functionalized nanoMOF network anchored phosphomolybdic acid for oxidative desulfurization and shaping applic
- Activation of metal–organic framework materials.
- Best Practices for the Synthesis, Activation, and Characterization of Metal–Organic Frameworks.
- Why one synthesised MOF single crystal is getting degraded after taking it out from the reaction mixture? What can I do to avoid this problem?
- Influence of Solvothermal Temperatures and Times on Crystallinity and Morphology of MOF-5.
- Synthesis and Characterization of the Interpenetrated MOF-5.
- A review on MOFs synthesis and effect of their structural characteristics for hydrogen adsorption.RSC Publishing.
- MOF Synthesis | How to Make Metal-Organic Frameworks (MOFs).Ossila.
- Activation of metal–organic framework m
- Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs.MDPI.
- Synthesis, Characterization and Gas Separation Properties of MOF-5 Mixed M
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Activation of metal–organic framework materials - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A review on MOFs synthesis and effect of their structural characteristics for hydrogen adsorption - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00865K [pubs.rsc.org]
- 6. Solvent determines the formation and properties of metal–organic frameworks - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Porosity control in pillar-layered MOF architectures: hydrogen bonding in amino-functionalized 2-D layers - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. Item - Underlying solvent-based factors that influence permanent porosity in porous liquids - RMIT University - Figshare [research-repository.rmit.edu.au]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Postsynthetic modification of metal-organic frameworks [escholarship.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Post-Synthetic Modification of an Amino-Functionalized Metal–Organic Framework for Highly In Situ Luminescent Detection of Mercury (II) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hierarchically porous amino-functionalized nanoMOF network anchored phosphomolybdic acid for oxidative desulfurization and shaping application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. researchgate.net [researchgate.net]
- 18. Influence of temperature on metal-organic frameworks [html.rhhz.net]
- 19. researchgate.net [researchgate.net]
- 20. Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) [protocols.io]
- 21. researchgate.net [researchgate.net]
- 22. ossila.com [ossila.com]
Technical Support Center: Troubleshooting Batch-to-Batch Variability in 5-Amino-1,2,3-benzenetricarboxylic Acid Synthesis
Introduction
5-Amino-1,2,3-benzenetricarboxylic acid is a versatile organic intermediate crucial for the synthesis of advanced materials, including metal-organic frameworks (MOFs) and specialized dyes.[1][2] Its synthesis, commonly a two-step process involving nitration of 1,2,3-benzenetricarboxylic acid followed by catalytic reduction, is robust yet susceptible to batch-to-batch variability.[1][3] This variability can manifest as inconsistencies in yield, purity, color, and crystalline form, posing significant challenges in research and development settings where reproducibility is paramount.
This guide provides a comprehensive troubleshooting framework for researchers, scientists, and process chemists. It is designed to help you proactively identify the root causes of variability and implement effective control strategies. By understanding the causality behind each process parameter, you can establish a self-validating synthesis protocol that ensures consistent, high-quality results.
Section 1: Synthesis Workflow and Critical Control Points
The successful synthesis of this compound hinges on meticulous control over two sequential reactions. The diagram below outlines the general workflow and highlights the critical parameters at each stage that are the most common sources of batch-to-batch inconsistency.
Caption: Synthesis workflow highlighting critical control points.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis. Each answer delves into the underlying chemical principles to empower you to make informed decisions.
Issue 1: Low or Inconsistent Yield
Q: My final yield is consistently below 70% and varies significantly between batches. What are the likely causes?
A: Low and variable yields can typically be traced back to incomplete reactions or mechanical losses during work-up. A systematic investigation is required.
-
Cause A: Incomplete Nitration. The nitration of 1,2,3-benzenetricarboxylic acid is an electrophilic aromatic substitution that is highly dependent on the reaction conditions.
-
Troubleshooting:
-
Verify Acid Stoichiometry and Concentration: The molar ratio of nitric acid to the starting material should be carefully controlled, typically between 1:1 and 1:5.[3] The concentration of sulfuric acid, which acts as a catalyst and dehydrating agent, should be high (80-98%).[3] Use fresh, properly stored acids for every batch.
-
Monitor Temperature Rigorously: The reaction is exothermic. If the temperature rises uncontrollably (e.g., above 100-120°C), it can lead to decomposition of nitric acid and starting material, reducing your potential yield. A recommended approach is the slow, controlled addition of the acid mixture while maintaining the reaction temperature within a validated range.
-
Confirm Reaction Completion: Use an in-process control (IPC) like Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting material before quenching the reaction.
-
-
-
Cause B: Inefficient Reduction. The catalytic hydrogenation of the nitro group is a surface-mediated reaction sensitive to catalyst, solvent, and hydrogen availability.
-
Troubleshooting:
-
Catalyst Quality and Loading: The activity of Palladium on carbon (Pd/C) can vary between suppliers and even batches. Always use a catalyst from a reputable source and consider performing a small-scale test reaction to qualify new catalyst batches. The mass ratio of catalyst to the nitro-intermediate is critical; a common range is 0.01-0.15:1.[3]
-
Hydrogen Pressure: Ensure a consistent and adequate hydrogen pressure is maintained throughout the reaction. Leaks in the hydrogenation apparatus are a common cause of incomplete reduction.
-
Solvent Purity: The reaction is often performed in methanol.[1][3] Ensure the solvent is anhydrous, as water can sometimes affect catalyst activity and product solubility.
-
-
-
Cause C: Physical Losses During Work-up.
-
Troubleshooting: The product is isolated by filtration after recrystallization. Ensure complete precipitation by allowing sufficient time for cooling. Use a minimal amount of a suitable cold organic solvent (e.g., ethyl acetate, acetone) for washing the filter cake to avoid redissolving the product.[3]
-
Issue 2: Product Purity Failures & Discoloration
Q: My final product is off-white, yellow, or even brownish, and HPLC analysis shows multiple impurities. What is causing this?
A: Color and purity are directly linked. Off-colors are a visual indicator of impurities, which often arise from side reactions or incomplete conversion.
-
Cause A: Over-Nitration or Side Reactions.
-
Causality: Excessive temperatures or a high concentration of nitric acid can lead to the formation of dinitro- or other oxidized byproducts. These impurities often carry chromophores that impart color to the final product.
-
Solution: Maintain strict temperature control during the nitration step, ideally keeping it within a narrow, validated range (e.g., 80-100°C, depending on the specific protocol).[3] Ensure the molar ratio of nitric acid is not excessively high.
-
-
Cause B: Presence of the Nitro Intermediate.
-
Causality: The 5-nitro-1,2,3-benzenetricarboxylic acid intermediate is typically a pale yellow solid. Incomplete reduction will leave this impurity in your final product, affecting its color and purity profile.
-
Solution: As detailed in the "Low Yield" section, ensure the catalytic reduction goes to completion. Check catalyst activity, hydrogen pressure, and reaction time. An HPLC or TLC check before work-up is highly recommended.
-
-
Cause C: Oxidation of the Final Product.
-
Causality: The amino group in the final product is susceptible to oxidation, especially when exposed to air and light over time, or in the presence of trace metal catalysts at elevated temperatures. Oxidized byproducts are often highly colored.
-
Solution: After synthesis, dry the product under vacuum at a moderate temperature. For long-term storage, keep the product in a dark, airtight container, preferably under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 3: Inconsistent Physical Properties (Solubility, Crystal Form)
Q: I'm seeing batch-to-batch differences in the product's appearance (e.g., fine powder vs. crystalline solid) and its solubility in downstream applications. Why?
A: The physical properties of a solid are dictated by its crystalline structure (polymorphism) and particle size distribution. These are controlled during the final isolation and purification steps.
-
Causality: The rate of cooling during recrystallization directly influences crystal growth. Rapid cooling (e.g., crashing the product out of solution by plunging the flask in an ice bath) leads to the formation of small, often amorphous particles. Slow, controlled cooling allows for the growth of larger, more ordered crystals.
-
Solution:
-
Standardize the Recrystallization Protocol: Define and maintain a consistent cooling profile for every batch. For example, specify that the reaction mixture should cool from X °C to Y °C over a period of Z hours.
-
Control Agitation: The rate of stirring during crystallization can also affect particle size. Use a consistent agitation speed.
-
Solvent System: Ensure the solvent system used for recrystallization is identical in composition and volume (relative to the product mass) for every batch.
-
Section 3: Recommended Quality Control Protocols
A robust quality control (QC) strategy is essential for managing variability. Implementing these checks provides quantitative data to validate each batch.
| Parameter | Method | Purpose | Acceptance Criteria (Typical) |
| Identity | Mass Spectrometry (MS) | Confirms molecular weight. | Measured MW should match theoretical MW (225.16 g/mol ).[4] |
| NMR Spectroscopy | Confirms chemical structure. | Spectrum should be consistent with the structure of this compound. | |
| Purity | HPLC-UV (220 nm) | Quantifies product purity and detects impurities. | Purity ≥ 96%. No single impurity > 0.5%. |
| Residual Solvents | Headspace GC-MS | Quantifies any remaining solvents from synthesis/purification. | Varies by solvent, typically < 5000 ppm for common solvents like methanol or acetone. |
| Appearance | Visual Inspection | Qualitative check for color and form. | White to off-white crystalline powder.[2] |
Protocol 3.1: HPLC-UV Method for Purity Analysis
This protocol provides a baseline for assessing the purity of the final product.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Prep: Dissolve ~1 mg of product in 1 mL of a 50:50 mixture of Mobile Phase A and B.
Section 4: Troubleshooting Logic Flow
When a batch fails to meet specifications, a logical approach can quickly identify the root cause.
Caption: A logical flow for troubleshooting batch failures.
References
- CN113372231A. (2021). Preparation method of 5-amino-1, 2, 3-benzenetricarboxylic acid. Google Patents.
- ChemBK. (2024). This compound.
Sources
troubleshooting poor performance in 5-Amino-1,2,3-benzenetricarboxylic acid-based sensors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Amino-1,2,3-benzenetricarboxylic acid (5-ABTCA) based sensors. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during your experiments. Our goal is to equip you with the scientific rationale behind these solutions to ensure the integrity and success of your research.
Introduction to this compound in Sensing Applications
This compound is a versatile organic compound utilized in the development of various sensors. Its unique structure, featuring both amino and multiple carboxylic acid groups, allows it to act as a fluorescent probe for metal ion detection and as a functionalizing agent for electrodes in electrochemical sensors.[1][2] The carboxylic acid groups can chelate metal ions, while the amino group provides a site for further chemical modifications.[1] This guide will address common issues related to the synthesis of 5-ABTCA, its application in both fluorescent and electrochemical sensors, and general sensor maintenance.
Section 1: Troubleshooting this compound Synthesis and Purity
A reliable sensor begins with a high-purity sensing molecule. Issues during the synthesis of 5-ABTCA can directly impact the performance of your sensor.
Q1: My 5-ABTCA synthesis resulted in a low yield and impure product. What are the likely causes and how can I improve the process?
A1: The primary method for synthesizing 5-ABTCA involves the nitration of 1,2,3-benzenetricarboxylic acid followed by a reduction of the nitro group.[3] Low yields and impurities often stem from suboptimal reaction conditions in these two steps.
Causality and Solution:
-
Incomplete Nitration: The nitration step requires a precise molar ratio of 1,2,3-benzenetricarboxylic acid to nitric acid, typically between 1:1 and 1:5.[3] An insufficient amount of nitric acid will lead to incomplete conversion. The concentration of nitric acid (60%-98%) and sulfuric acid (80-98% or fuming sulfuric acid) is also critical.[3]
-
Protocol: Ensure the correct molar ratios and acid concentrations are used. Monitor the reaction progress using thin-layer chromatography (TLC) to confirm the complete consumption of the starting material.
-
-
Inefficient Reduction: The subsequent reduction of the nitro group to an amine is typically achieved through catalytic hydrogenation (e.g., using palladium on carbon).[1] Incomplete reduction can leave residual nitro-intermediates.
-
Protocol: Ensure the catalyst is active and used in the appropriate amount. The reaction temperature for this step can range from 50°C to 200°C.[3] Again, TLC is essential for monitoring the reaction's completion.
-
-
Side Reactions: To minimize side reactions, such as rearrangements during synthesis, it's crucial to maintain low temperatures (0–5°C) during specific steps and consider using a protecting group (e.g., tert-butoxycarbonyl, BOC) for the amino group if performing further modifications.[1]
-
Purification: Proper purification is key. After synthesis, washing the product with organic solvents like ethyl acetate, isopropyl ether, petroleum ether, dichloromethane, or acetone can remove unreacted starting materials and byproducts.[3] Column chromatography is also an effective purification method.[1]
Section 2: Troubleshooting Fluorescent Sensors Based on 5-ABTCA
5-ABTCA is a valuable component in fluorescent sensors, particularly for detecting metal ions.[2] Poor performance in these sensors often manifests as low sensitivity, poor selectivity, or signal instability.
Q2: My 5-ABTCA-based fluorescent sensor shows a weak or no fluorescent signal upon addition of the target analyte. What could be the problem?
A2: A weak or absent signal points to issues with the sensor's fundamental sensing mechanism, which could be related to the 5-ABTCA molecule itself, the experimental conditions, or the instrumentation.
Causality and Solution:
-
Incorrect pH: The fluorescence of many organic molecules, including those with amino and carboxylic acid groups, is pH-dependent. The protonation state of these groups can significantly alter the electronic properties of the molecule and its ability to bind to the analyte, thereby affecting the fluorescence.
-
Protocol: Optimize and buffer the pH of your sample solution. Systematically test a range of pH values to determine the optimal condition for your specific analyte.
-
-
Analyte Concentration Out of Range: The sensor will have a specific linear detection range. If the analyte concentration is too low, the change in fluorescence may be below the instrument's detection limit.
-
Protocol: Prepare a calibration curve with a wide range of analyte concentrations to determine the sensor's limit of detection (LOD) and linear range.
-
-
Photobleaching: Prolonged exposure to the excitation light source can cause irreversible photodegradation of the fluorophore, leading to a diminished signal.
-
Protocol: Minimize the exposure time and intensity of the excitation light. Use an anti-fade reagent if compatible with your system.
-
-
Quenching from Impurities: Impurities in the 5-ABTCA or the sample can quench the fluorescence.
-
Protocol: Ensure the purity of your synthesized 5-ABTCA. Analyze your sample for potential quenching agents.
-
Q3: My fluorescent sensor is responding to other ions in the sample, not just my target analyte. How can I improve selectivity?
A3: Poor selectivity is a common challenge in sensor development. It arises when interfering species interact with the sensing molecule in a way that produces a similar signal to the target analyte.
Causality and Solution:
-
Non-Specific Binding: The carboxylic acid groups of 5-ABTCA can bind to various metal ions, not just the target.[1]
-
Protocol:
-
Masking Agents: Introduce a masking agent that selectively complexes with the interfering ions, preventing them from binding to the sensor.
-
Modification of 5-ABTCA: Chemically modify the 5-ABTCA molecule to create a more specific binding pocket for the target analyte. This could involve attaching other functional groups to the amino group.
-
Sensor Array: Employ a sensor array with multiple fluorescent probes that have different responses to the target and interfering ions.[4] Multivariate analysis can then be used to discriminate between the analytes.[4]
-
-
Section 3: Troubleshooting Electrochemical Sensors Functionalized with 5-ABTCA
5-ABTCA can be used to functionalize electrode surfaces, such as multi-walled carbon nanotubes (MWCNTs), to anchor metal oxide nanoparticles for electrochemical sensing.[1] Common issues include poor sensor stability, low sensitivity, and slow response times.
Q4: The electrochemical sensor I fabricated with 5-ABTCA functionalization has an unstable baseline and poor reproducibility. What are the potential causes?
A4: Instability and poor reproducibility in electrochemical sensors often point to problems with the electrode surface modification or the overall experimental setup.
Causality and Solution:
-
Inconsistent Surface Functionalization: An uneven or incomplete attachment of 5-ABTCA to the electrode surface will result in a non-uniform distribution of active sites, leading to variable performance.
-
Protocol: Optimize the functionalization process. This includes controlling the reaction time, temperature, and concentration of the reagents. Techniques like cyclic voltammetry can be used to monitor the modification process.
-
-
Electrode Fouling: The surface of the electrode can become contaminated by reaction byproducts or components of the sample matrix, a process known as biofouling if biological materials are involved.[5] This blocks the active sites and hinders electron transfer.
-
Protocol:
-
Cleaning Procedure: Develop a robust cleaning protocol for the electrode between measurements. This may involve electrochemical cleaning (e.g., potential cycling in a blank solution) or chemical cleaning.
-
Anti-Fouling Coatings: In some cases, applying a protective, permselective membrane can prevent fouling.[6]
-
-
-
Environmental Factors: External factors can introduce noise and instability.
-
Checklist:
-
Vibrations: Ensure the experimental setup is on a stable surface, free from mechanical vibrations.[7]
-
Electromagnetic Interference: Shield the setup from sources of electromagnetic noise, such as large motors or power lines. Use shielded cables for signal transmission.[8]
-
Temperature Fluctuations: Maintain a constant temperature, as reaction rates and diffusion are temperature-dependent.[7][9]
-
-
Q5: My 5-ABTCA-modified electrochemical sensor exhibits low sensitivity and a high detection limit. How can I enhance its performance?
A5: Low sensitivity means the sensor produces a small signal change for a given change in analyte concentration. This can be addressed by improving the electrode's electrochemical properties.
Causality and Solution:
-
Poor Electron Transfer: The efficiency of electron transfer between the analyte and the electrode surface is crucial for a sensitive response.
-
Protocol:
-
Nanomaterials: Incorporate conductive nanomaterials, such as graphene or gold nanoparticles, into the electrode modification.[10] These materials can increase the surface area and facilitate faster electron transfer.
-
Optimization of Nanoparticle Anchoring: 5-ABTCA is used to anchor metal oxide nanoparticles.[1] The type, size, and density of these nanoparticles will significantly impact the sensor's catalytic activity and, therefore, its sensitivity. Experiment with different metal oxides and deposition conditions.
-
-
-
Insufficient Active Surface Area: A larger surface area provides more sites for the electrochemical reaction to occur, leading to a larger signal.
-
Protocol: As mentioned, the use of nanomaterials is a key strategy to increase the electroactive surface area.[10]
-
Section 4: General Troubleshooting and Best Practices
Q6: What are some general best practices for maintaining the performance of my 5-ABTCA-based sensors?
A6: Proper handling, storage, and regular calibration are essential for the longevity and reliability of any sensor.
| Best Practice | Rationale |
| Proper Storage | Store 5-ABTCA and functionalized sensors in a cool, dark, and dry environment to prevent degradation. |
| Regular Calibration | Periodically calibrate the sensor with standards of known concentration to ensure accuracy and account for any drift in performance over time. |
| Visual Inspection | Before each use, visually inspect the sensor for any physical damage, contamination, or discoloration.[7][11] |
| Controlled Environment | Conduct experiments in a controlled environment with stable temperature, humidity, and minimal vibrations.[7] |
| Thorough Cleaning | Always clean the sensor according to the validated protocol after each use to prevent cross-contamination and fouling. |
Visualizing the Troubleshooting Process
A systematic approach is crucial when troubleshooting. The following diagram illustrates a general workflow for diagnosing poor sensor performance.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. CN113372231A - Preparation method of 5-amino-1, 2, 3-benzenetricarboxylic acid - Google Patents [patents.google.com]
- 4. “Turn-on” fluorescent sensor array for basic amino acids in water - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Nitric oxide permselectivity in electropolymerized films for sensing applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wfsensors.com [wfsensors.com]
- 8. adyaa.com.au [adyaa.com.au]
- 9. chemicaltimes.in [chemicaltimes.in]
- 10. Enhancing the sensitivity and stability of electrochemical aptamer-based sensors by AuNPs@MXene nanocomposite for continuous monitoring of biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. robocraze.com [robocraze.com]
Technical Support Center: Enhancing the Long-Term Stability of 5-Amino-1,2,3-benzenetricarboxylic Acid Solutions
Welcome to the technical support center for 5-Amino-1,2,3-benzenetricarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of solutions containing this versatile compound. Our goal is to provide not just protocols, but a foundational understanding of the degradation mechanisms to empower you to design more robust experiments.
Section 1: Understanding the Instability - Core Principles
This section addresses the fundamental reasons why solutions of this compound can degrade, helping you to proactively prevent these issues.
Q1: Why are my this compound solutions turning yellow or brown over time?
The observed discoloration is a classic indicator of chemical degradation, primarily through the oxidation of the aromatic amine group. The lone pair of electrons on the nitrogen atom makes the amino group highly susceptible to attack by atmospheric oxygen and other oxidizing agents. This process can initiate a cascade of reactions, leading to the formation of colored polymeric byproducts and a decrease in the concentration of the active compound.[1][2]
The core structure, being an aromatic amine, is prone to oxidation which can form nitroso and nitro derivatives, or even complex quinone-imine structures, all of which are often highly colored.[1][3] Studies on similar aromatic amines confirm that oxidation is a primary degradation pathway, often accelerated by other environmental factors.[3][4]
Q2: What are the primary factors that accelerate the degradation of the solution?
There are four main environmental factors that act as catalysts for the degradation of this compound in solution: Oxygen, Light, pH, and Temperature. These factors can act independently or synergistically to compromise the stability of your solution.
-
Oxygen: As discussed, direct oxidation is a major degradation pathway. The presence of dissolved oxygen in the solvent is a key reactant in this process.[5]
-
Light (Especially UV): Aromatic compounds, particularly those with amino groups, can absorb UV light. This energy absorption can excite the molecule to a higher energy state, making it more reactive and leading to photodegradation, often through the formation of highly reactive free radicals.[5][6] Studies on the related compound p-aminobenzoic acid (PABA) show that it undergoes photodissociation when irradiated with UV light.[6]
-
Suboptimal pH: The pH of the solution dictates the protonation state of both the amino group and the three carboxylic acid groups. The stability of related aminobenzoic acids is known to be highly pH-dependent.[7][8] An unprotonated (basic) amino group is generally more electron-rich and thus more susceptible to oxidation.[9][10] Conversely, extreme pH values can also catalyze hydrolysis or other degradation reactions.
-
Elevated Temperature: Higher temperatures increase the kinetic energy of molecules, accelerating the rate of all chemical reactions, including degradation pathways.[11][12] While the solid compound is thermally stable, solutions are far more sensitive to long-term heat exposure.
Caption: Key factors promoting the degradation of this compound solutions.
Section 2: Troubleshooting Guide - Diagnosing Your Stability Issue
This guide provides a logical workflow to help you identify the root cause of observed instability in your experiments.
Q3: My freshly prepared solution degraded significantly overnight. What is the most likely cause?
Rapid degradation typically points to an acute exposure to a potent degradation factor. The most common culprits are:
-
High-Intensity Light Exposure: Leaving the solution on a lab bench exposed to direct sunlight or even strong fluorescent lighting can cause rapid photodegradation.
-
Inappropriate pH: Preparing the solution in a highly basic buffer can deprotonate the amino group, making it extremely vulnerable to rapid oxidation by dissolved atmospheric oxygen.
-
Contamination: Accidental introduction of an oxidizing agent (e.g., trace metal ions, peroxides) into your solution can cause swift decomposition.
Q4: I see a precipitate in my solution after storing it in the refrigerator. Is this degradation?
Not necessarily. Precipitation upon cooling is often a solubility issue rather than degradation. This compound, like many compounds, is less soluble at lower temperatures.[13]
How to Differentiate:
-
Reversibility: Gently warm the solution to its original preparation temperature. If the precipitate redissolves completely, it is a solubility issue.
-
Appearance: Degradation products are often colored (yellow/brown) and may appear as an amorphous or oily substance, whereas precipitation due to low solubility will typically be the original colorless or pale-yellow crystalline powder.[14][15]
-
Analytical Check: Analyze the supernatant (the clear liquid above the solid). A significant decrease in the concentration of the parent compound, as measured by HPLC or UV-Vis, would indicate degradation has occurred in addition to precipitation.
Caption: Troubleshooting workflow for diagnosing instability in 5-A-1,2,3-BTA solutions.
Section 3: Best Practices & Standard Protocols for Enhanced Stability
Adhering to the following preparation and storage protocols will significantly extend the viable shelf-life of your solutions.
Q5: What is the best way to prepare a stock solution of this compound to maximize its shelf-life?
The key is to proactively address the four major degradation factors from the moment of preparation.
Protocol for Preparation of a Stabilized Stock Solution
-
Solvent Selection: Choose a high-purity, appropriate solvent. While the compound is soluble in water, ethanol, and DMSO, aqueous solutions are often the most susceptible to pH shifts and microbial growth.[14][15] For long-term storage, consider DMSO or ethanol. If water is required, use HPLC-grade water.
-
Deoxygenation (Critical for Highest Stability): Before adding the solute, sparge the solvent with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. This removes dissolved oxygen, a key reactant in the primary degradation pathway.
-
pH Adjustment (for Aqueous Solutions): To minimize oxidation, the amino group should ideally be protonated. This suggests an acidic pH is preferable. Studies on related aminobenzoic acids show greater stability in acidic conditions.[11][16] We recommend adjusting the pH to a range of 3-5 using a suitable buffer system. Self-Validation Step: You must confirm that this pH range does not negatively impact your specific downstream application.
-
Dissolution: Add the this compound powder to the prepared solvent. Use gentle agitation or sonication to dissolve. Avoid heating the solution to aid dissolution unless absolutely necessary, as this can accelerate degradation.[14]
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulates and ensure sterility for aqueous solutions.
-
Inert Atmosphere Storage: Dispense the final solution into storage vials (see Q6). Before sealing, flush the headspace of the vial with inert gas to replace the air.
-
Light Protection: Immediately wrap the vial in aluminum foil or use an amber glass vial to protect it from light.
Q6: What are the optimal storage conditions for prepared solutions?
The optimal conditions are summarized below. Storing aliquots is highly recommended to avoid repeated freeze-thaw cycles or warming of the entire stock.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or below for long-term storage. 2-8°C for short-term (days). | Significantly slows the rate of all chemical degradation reactions.[11][17] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation by displacing atmospheric oxygen.[14] |
| Light Exposure | Complete Darkness | Prevents initiation of photodegradation pathways.[14][18] |
| Container | Amber glass vials with tight-fitting, inert caps. | Amber glass blocks UV light. Inert caps prevent leaching and oxygen ingress. |
Q7: Can I use antioxidants to improve stability? If so, which ones are recommended?
Yes, incorporating an antioxidant can be an effective strategy, particularly if deoxygenation is not feasible. Aromatic amines themselves are used as antioxidants in some industrial applications by scavenging free radicals.[19][20]
-
Recommended Classes: Consider antioxidants that will not interfere with your assay.
-
Hindered Phenols (e.g., BHT): Effective at scavenging free radicals.
-
Thiol-based agents (e.g., Dithiothreitol - DTT): Can be effective but may interfere with certain biological assays.
-
-
Causality and Validation: An antioxidant works by being more readily oxidized than your compound of interest, thereby sacrificing itself to protect the this compound. It is critical to run a small-scale pilot experiment to confirm that the chosen antioxidant does not interfere with your experimental endpoint and is effective at the concentration used.
Section 4: Advanced Protocols - Quantifying Stability
To rigorously validate your storage protocol, you must be able to measure the concentration of the compound over time.
Q8: How can I quantitatively measure the stability of my solution over time?
A formal stability study is the most definitive method. This involves analyzing the concentration of the parent compound at defined time points under specific storage conditions. HPLC is the gold standard, but UV-Vis spectrophotometry can be a simpler, accessible alternative.
Protocol for a UV-Vis Based Stability Study
-
Establish Baseline (T=0): a. Prepare a fresh, stabilized solution of this compound following the protocol in Q5. b. Immediately determine its maximum absorbance wavelength (λ_max) using a UV-Vis spectrophotometer. c. Prepare a set of serial dilutions from this stock to create a standard curve (Absorbance vs. Concentration). This curve must be linear in the desired concentration range (R² > 0.99). d. The absorbance of your undiluted or appropriately diluted stock solution at T=0 is your baseline (100% concentration).
-
Set Up Storage Conditions: a. Aliquot the stock solution into multiple identical vials. b. Store these aliquots under the conditions you wish to test (e.g., -20°C in the dark vs. 4°C on the benchtop).
-
Analyze at Time Points: a. At regular intervals (e.g., 1 day, 3 days, 1 week, 2 weeks, 1 month), remove one aliquot from each storage condition. b. Allow the aliquot to come to room temperature. c. Measure its absorbance at the predetermined λ_max.
-
Calculate Remaining Concentration: a. Using your standard curve, convert the measured absorbance back into a concentration. b. Calculate the percentage of the compound remaining relative to the T=0 measurement. c. Plot % Concentration vs. Time for each storage condition to visualize the degradation rate.
Section 5: Frequently Asked Questions (FAQs)
Q9: What is the impact of solvent choice on stability? Solvent choice is critical. In aprotic solvents like DMSO, the primary degradation pathway is likely direct oxidation. In protic solvents like water or ethanol, pH-dependent mechanisms and photodegradation pathways become more significant.[7] Water, being a universal solvent, also has the highest concentration of dissolved oxygen under normal atmospheric conditions. Therefore, for maximal long-term stability, a deoxygenated aprotic solvent like DMSO stored under an inert atmosphere is often superior.
Q10: My solution's pH has drifted. How does this affect stability? pH drift, common in weakly buffered aqueous solutions, can significantly impact stability. A drift towards a more basic pH will deprotonate the amino group, increasing its susceptibility to oxidation.[9] A significant drift towards a more acidic pH could potentially promote hydrolysis, although oxidation is the more prevalent concern for this class of molecule. Regular pH monitoring of aqueous stocks is advisable.
Q11: Is it better to store solutions frozen or refrigerated? For long-term stability (>1 week), freezing at -20°C or -80°C is almost always superior to refrigeration. The Arrhenius equation dictates that reaction rates decrease exponentially with temperature. Freezing the solvent dramatically reduces molecular motion and slows all degradation reactions to a near halt. The primary risk with freezing is the potential for precipitation during the freeze-thaw cycle, which can be mitigated by ensuring the compound is fully dissolved before use. For daily or frequent use, refrigeration at 2-8°C is a practical compromise.
References
- ChemBK. This compound - Introduction. [Link]
- Chemistry LibreTexts. 23.
- The College of Wooster. Investigation of Para-Aminobenzoic Acid's Photodegradation in Different pH Environments under UVB Light. (2021-04-03). [Link]
- PubMed.
- The College of Wooster. Investigation of Para-Aminobenzoic Acid's Photodegradation in Different pH Environments under UVB Light. [Link]
- PubMed Central. Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. [Link]
- MDPI.
- ResearchGate.
- Polymer-additives.com.
- PubMed.
- MDPI.
- CORE. pH and Solvent Influence on p-Aminobenzoic Acid. (2014-12-31). [Link]
- Sciencemadness.org.
- ResearchGate.
- MDPI. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. (2023-02-09). [Link]
- ResearchGate.
- ACS Publications.
- PubMed. The photochemistry of p-aminobenzoic acid. [Link]
- SUNDARBAN MAHAVIDYALAYA.
- Performance Additives.
- Google Patents. CN113372231A - Preparation method of 5-amino-1, 2, 3-benzenetricarboxylic acid.
- World Scientific Publishing. EFFECT OF pH ON THE ADSORPTION OF p-AMINOBENZOIC ACID ON POLYSTYRENE-BASED ADSORBENTS. [Link]
- PubMed Central.
- ResearchGate. 61- Analytical Profile of p-Aminobenzoic Acid.. [Link]
- PubMed. Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. [Link]
- ResearchGate.
- PubMed.
- ResearchGate.
- PubMed.
- ResearchGate. (PDF)
- Real Peptides. How to take 5 Amino 1MQ. [Link]
- ResearchGate. Crystallization of Para -aminobenzoic acid Forms from Specific Solvents. (2024-02-14). [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciencemadness.org [sciencemadness.org]
- 5. The photochemistry of p-aminobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Aquatic photodegradation of sunscreen agent p-aminobenzoic acid in the presence of dissolved organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pH-dependent spectral properties of para-aminobenzoic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are the important factors that affect the basicity of amines? | AAT Bioquest [aatbio.com]
- 10. sundarbanmahavidyalaya.in [sundarbanmahavidyalaya.in]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chembk.com [chembk.com]
- 15. benchchem.com [benchchem.com]
- 16. Investigation of Para-Aminobenzoic Acid’s Photodegradation in Different pH Environments under UVB Light — The College of Wooster [wooster.edu]
- 17. realpeptides.co [realpeptides.co]
- 18. researchgate.net [researchgate.net]
- 19. nbinno.com [nbinno.com]
- 20. performanceadditives.us [performanceadditives.us]
Validation & Comparative
A Senior Application Scientist's Guide to 5-Amino-1,2,3-benzenetricarboxylic Acid-Based MOFs: Characterization, Validation, and Performance Benchmarking
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of Metal-Organic Frameworks (MOFs) synthesized from the versatile but less-common linker, 5-Amino-1,2,3-benzenetricarboxylic acid. We move beyond simple descriptions to explain the causal relationships in synthesis, the logic behind validation protocols, and how these MOFs stack up against established alternatives in the field of drug delivery.
Introduction: The Strategic Choice of an Asymmetric, Functionalized Linker
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands.[1] Their exceptionally high surface areas, tunable pore sizes, and chemically versatile surfaces make them prime candidates for applications ranging from gas storage to catalysis and, most notably, biomedical applications like drug delivery.[2][3]
The choice of the organic linker is paramount as it dictates the final topology, porosity, and functionality of the MOF.[4] While highly symmetric linkers like 1,3,5-benzenetricarboxylic acid (BTC) and 1,4-benzenedicarboxylic acid (BDC) are widely used, the focus here is on This compound . This linker is distinguished by two key features:
-
Asymmetric Substitution: The arrangement of its three carboxylate groups and one amino group allows for the formation of complex and potentially novel framework structures not achievable with more symmetrical linkers.[5]
-
Inherent Functionality: The primary amine (-NH₂) group serves as a potent chemical handle for post-synthetic modification (e.g., attaching targeting ligands) or can directly influence interactions with guest molecules through hydrogen bonding.[6][7]
This guide will dissect the synthesis and characterization of MOFs derived from this linker and critically evaluate their performance against widely-used benchmarks, providing the data and protocols necessary for informed research and development.
The Synthetic Landscape: From Linker to Framework
The most common and reliable method for synthesizing these MOFs is solvothermal synthesis . This technique involves heating the metal salt precursor and the this compound linker in a high-boiling-point solvent within a sealed vessel.
The rationale for this choice is twofold:
-
Thermodynamic Control: The elevated temperature and pressure facilitate the dissolution of precursors and promote the reversible coordination bond formation necessary to crystallize the most thermodynamically stable framework.
-
Solvent as a Template: The solvent molecules, often N,N-Dimethylformamide (DMF), can coordinate to the metal centers during synthesis, acting as templates that direct the structure and prevent framework collapse. These solvent molecules are later removed in an "activation" step to open up the porous network.
Visualizing the General MOF Synthesis and Activation Workflow
The following diagram outlines the typical process from raw materials to a fully activated, porous MOF ready for application.
Caption: General workflow for MOF synthesis, purification, and activation.
Validation: A Multi-Technique Approach to Confirming Structure and Porosity
Characterizing a novel MOF is a self-validating process where results from multiple techniques must converge to paint a coherent picture of the material's identity, purity, and properties.
Core Characterization Techniques
| Technique | Purpose & Causality | What to Look For |
| Powder X-Ray Diffraction (PXRD) | Confirms Crystallinity and Phase Purity. The ordered arrangement of atoms in a MOF diffracts X-rays into a unique pattern. This pattern is a fingerprint of the crystal structure. Its presence confirms a crystalline material was formed, not an amorphous one.[8] | Sharp, well-defined peaks indicate high crystallinity. The peak positions should match a simulated pattern from single-crystal data or be unique for a new phase. Absence of broad humps signifies phase purity. |
| Thermogravimetric Analysis (TGA) | Assesses Thermal Stability and Solvent Content. The material is heated at a constant rate, and its weight loss is measured. Initial weight loss corresponds to the removal of guest solvent molecules from the pores, while a sharp drop at higher temperatures indicates framework decomposition.[8] | A distinct weight loss step below ~300°C corresponding to the calculated number of solvent molecules. A stable plateau followed by decomposition indicates the MOF's thermal operating range. |
| Gas Adsorption (N₂ at 77 K) | Quantifies Surface Area and Porosity. An inert gas (N₂) is adsorbed onto the activated MOF at cryogenic temperatures. The amount of gas adsorbed at different pressures is used to calculate the Brunauer-Emmett-Teller (BET) surface area, total pore volume, and pore size distribution.[8][9] | A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. High gas uptake at low relative pressures indicates a large surface area. |
| Scanning Electron Microscopy (SEM) | Visualizes Crystal Morphology and Size. An electron beam scans the sample to produce high-resolution images of its surface. This provides direct visual evidence of the crystal's shape, size distribution, and surface features.[10] | Uniform, well-defined crystals (e.g., cubic, octahedral) suggest a well-controlled synthesis. The particle size is critical for applications like drug delivery. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms Functional Groups and Activation. This technique identifies chemical bonds by their characteristic absorption of infrared radiation. It is used to confirm the presence of the linker's carboxylate and amine groups in the final product and, crucially, the absence of the synthesis solvent (e.g., DMF) after activation.[11] | Disappearance of the C=O stretch from the carboxylic acid (~1700 cm⁻¹) and appearance of asymmetric/symmetric COO⁻ stretches (~1610 and ~1400 cm⁻¹). Absence of the DMF C=O peak (~1650 cm⁻¹) after activation. |
Performance Comparison Guide: Benchmarking Against the Standards
The true value of a new MOF is determined by its performance relative to existing materials. For drug delivery, key metrics include drug loading capacity, surface area, and the biocompatibility of the constituent parts.[12]
Comparative Analysis of MOF Linkers
The unique structure of this compound suggests it could offer a balance of high connectivity (from three carboxylate groups) and functionalization potential (from the amine group).
Caption: Structural comparison of key aromatic carboxylate linkers.
Quantitative Performance Data
The following table compares the properties of MOFs synthesized with various linkers. Data for a hypothetical, optimized MOF based on 5-Amino-1,2,3-BTC (termed "Am-BTC-MOF") is projected based on its structural characteristics, alongside established MOFs.
| MOF System | Metal Node | Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Drug Loading (wt%)* | Biocompatibility Note |
| Am-BTC-MOF (Projected) | Zn²⁺, Fe³⁺, or Zr⁴⁺ | 5-Amino-1,2,3-BTC | 1200 - 2500 | 0.6 - 1.2 | 20 - 40% | Metal choice is critical. Fe, Zn, Zr are preferred for low toxicity.[12] |
| MOF-5 [13] | Zn²⁺ | BDC | ~1150 | ~0.6 | ~20% (Ibuprofen) | Low stability in aqueous media. |
| HKUST-1 | Cu²⁺ | BTC | 1500 - 2100 | 0.7 - 0.9 | ~20% (Ibuprofen) | Potential toxicity from Cu²⁺ leaching. |
| UiO-66 [4] | Zr⁴⁺ | BDC | ~1200 | ~0.5 | ~15% (Ibuprofen) | High chemical and thermal stability.[12] |
| UiO-66-NH₂ [4] | Zr⁴⁺ | Amino-BDC | ~1100 | ~0.45 | ~18% (Calcein) | Functionalized for enhanced loading or targeting. |
| MIL-101(Cr) [14] | Cr³⁺ | BDC | 3000 - 4000 | >1.5 | ~45% (Ibuprofen) | High porosity but concerns over Cr toxicity. |
| ZIF-8 [15] | Zn²⁺ | 2-methylimidazole | 1300 - 1800 | 0.6 - 0.7 | 14-20% (Doxorubicin) | pH-responsive release, good biocompatibility. |
*Drug loading is highly dependent on the drug molecule and loading conditions.
The amine group on the Am-BTC-MOF linker can form hydrogen bonds with drug molecules containing polar groups (e.g., -OH, -COOH), potentially leading to higher loading capacities for specific drugs compared to non-functionalized analogues.[6]
Standard Operating Protocols for MOF Validation
Adherence to rigorous, well-documented protocols is essential for reproducible results.
Protocol 1: Sample Activation for Porosity Measurement
Causality: To obtain an accurate measurement of a MOF's intrinsic porosity, all guest molecules (synthesis solvent, water) occluded within the pores after synthesis must be removed without causing the framework to collapse. This protocol uses a solvent-exchange step to replace high-boiling solvents with a more volatile one before gentle heating under vacuum.[9]
Methodology:
-
Solvent Exchange: a. Immerse the as-synthesized MOF powder (~100 mg) in a volatile, low-coordinating solvent like ethanol or chloroform (20 mL). b. Stir or gently sonicate the suspension for 12-24 hours at room temperature. c. Decant the solvent and replenish with fresh solvent. Repeat this process 3-5 times to ensure complete exchange.
-
Thermal Activation: a. Transfer the solvent-exchanged sample to a BET analysis tube. b. Attach the tube to the degassing port of a gas adsorption analyzer. c. Heat the sample under high vacuum (e.g., <10⁻⁵ mbar) at a temperature below the MOF's decomposition point (determined by TGA, typically 120-180°C) for 8-12 hours. d. After cooling to room temperature, weigh the sample to determine the activated mass before proceeding with the analysis.
Protocol 2: Drug Loading via Diffusion
Causality: This is a common method for encapsulating therapeutic molecules within a pre-synthesized, activated MOF. The process relies on the concentration gradient-driven diffusion of the drug from a concentrated solution into the MOF's porous interior.[5]
Methodology:
-
Prepare a concentrated solution of the desired drug (e.g., 5 mg/mL of Ibuprofen) in a solvent that dissolves the drug but does not degrade the MOF (e.g., ethanol, hexane).
-
Immerse a known mass of activated MOF (e.g., 50 mg) into the drug solution (e.g., 10 mL).
-
Stir the suspension in a sealed vial at room temperature for 24-72 hours to allow equilibrium to be reached.
-
Collect the drug-loaded MOF by centrifugation (e.g., 8000 rpm for 10 min).
-
Wash the collected solid with a small amount of fresh solvent to remove surface-adsorbed drug.
-
Dry the drug-loaded MOF under vacuum at a mild temperature (e.g., 40-60°C).
-
Quantification: Determine the amount of drug loaded by measuring the concentration of the supernatant before and after loading using UV-Vis spectroscopy or by digesting a known mass of the loaded MOF and measuring the drug content.
Visualizing the Drug Delivery Workflow
This diagram illustrates the process of loading a therapeutic agent into a MOF and subsequently studying its release profile.
Caption: Experimental workflow for drug loading and release studies using MOFs.
Conclusion and Future Perspectives
MOFs based on this compound represent a promising, albeit underexplored, platform for advanced drug delivery. Their potential for high porosity, structural novelty, and inherent functionality for post-synthetic modification positions them as a compelling alternative to frameworks built from more conventional linkers.
The primary challenge lies in the limited commercial availability and higher cost of the linker compared to bulk chemicals like terephthalic acid. However, for high-value applications in targeted drug delivery, the benefits of a purpose-designed, functionalizable carrier may outweigh the initial costs.
Future research should focus on:
-
Systematic Synthesis: Exploring a range of biocompatible metals (e.g., Zr, Fe, Mg) to synthesize a family of isoreticular MOFs with this linker.
-
Targeted Drug Loading: Leveraging the amine group to enhance the loading of specific drugs through covalent conjugation or favorable hydrogen bonding.
-
In Vitro and In Vivo Validation: Moving beyond physicochemical characterization to comprehensive studies on cytotoxicity, cellular uptake, and therapeutic efficacy in relevant biological models.[16]
By following the rigorous validation protocols and comparative frameworks outlined in this guide, researchers can effectively characterize these novel materials and unlock their full potential in the next generation of drug delivery systems.
References
- ResearchGate. Validating Metal-Organic Framework Nanoparticles for Their Nanosafety in Diverse Biomedical Applications | Request PDF.
- AMiner. Validating Metal‐Organic Framework Nanoparticles for Their Nanosafety in Diverse Biomedical Applications.
- ACS Publications. Biomedical Applications of Metal–Organic Frameworks Revisited | Industrial & Engineering Chemistry Research.
- PubMed Central (PMC). Biomedical Applications of Metal–Organic Frameworks Revisited.
- ChemBK. This compound.
- Scientiae Radices. Metal-organic frameworks for efficient drug adsorption and delivery.
- MDPI. Biomedical Applications of Metal−Organic Frameworks for Disease Diagnosis and Drug Delivery: A Review.
- International Journal of Pharmaceutical Sciences. Advancing Drug Delivery with Metal-Organic Frameworks: Challenges, Synthesis and Application.
- PubChem. This compound | C9H7NO6 | CID 14434861.
- PubMed Central (PMC). Metal-organic frameworks for advanced drug delivery.
- RSC Publishing. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications.
- PubMed Central (PMC). Physiochemical characterization of metal organic framework materials: A mini review.
- PubMed Central (PMC). Synthesis, characterization, and CO2 adsorption properties of metal organic framework Fe-BDC.
- PubMed Central (PMC). Metal–Organic Frameworks for Drug Delivery: A Design Perspective.
- ResearchGate. Synthesis and Characterization of Metal Organic Frameworks for Gas Storage.
- eScholarship.org. Synthesis and Characterization of New Metal-Organic Frameworks for Gas Adsorption Studies and as Solid Superacids.
- OMICS Online. Synthesis and Characterization of a new hybrid material (MOF-5/Mag-H ) based on a Metal-Organic Framework and a Proton Exchanged.
- YouTube. Gas Sorption Characterization of Metal Organic Frameworks Webinar.
- Science Alert. Synthesis, Characterization and Adsorption Capability of MOF-5.
- PubMed Central (PMC). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery.
- ResearchGate. Functionalization of MOF-5 with mono-substituents: Effects on drug delivery behavior.
- RSC Publishing. Functionalization of MOF-5 with mono-substituents: effects on drug delivery behavior.
- ResearchGate. Synthesis, Characterization and Adsorption Capability of MOF-5.
Sources
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. mdpi.com [mdpi.com]
- 3. escholarship.org [escholarship.org]
- 4. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04441J [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Functionalization of MOF-5 with mono-substituents: effects on drug delivery behavior - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. scialert.net [scialert.net]
- 12. Metal-organic frameworks for advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Isomeric Effect: A Comparative Guide to Metal-Organic Frameworks Derived from Amino-Substituted Benzenetricarboxylic Acids
In the ever-expanding landscape of Metal-Organic Frameworks (MOFs), the rational design of organic linkers is a cornerstone for tailoring material properties. The introduction of functional groups onto these linkers can dramatically alter the resulting framework's topology, porosity, and catalytic or sensing capabilities. This guide delves into a comparative analysis of MOFs synthesized from 5-Amino-1,2,3-benzenetricarboxylic acid and its structural isomers, providing a framework for understanding how the seemingly subtle shift in an amino group's position can profoundly impact the final material's performance.
While direct, side-by-side experimental comparisons of MOFs from all isomers of amino-1,2,3-benzenetricarboxylic acid are not extensively documented in the current literature, we can, with high confidence, extrapolate and predict their properties based on established principles of coordination chemistry and the wealth of data on analogous systems. This guide will, therefore, present a predictive comparison grounded in scientific principles and supported by data from closely related MOF families.
The Strategic Placement of the Amino Group: A Tale of Three Isomers
The isomers at the heart of our discussion are this compound, 4-Amino-1,2,3-benzenetricarboxylic acid, and 3-Amino-1,2,4-benzenetricarboxylic acid. The distinct positioning of the electron-donating amino group in relation to the carboxylate coordinating groups is anticipated to induce significant variations in the resulting MOFs' crystal structures and, consequently, their functional properties.
The amino group can influence MOF formation and properties in several key ways:
-
Coordination Modulation: The nitrogen atom of the amino group can act as a Lewis base, potentially coordinating to the metal centers and influencing the secondary building unit (SBU) formation.
-
Steric Hindrance: The position of the amino group can create steric hindrance, directing the coordination of the carboxylate groups and favoring certain framework topologies over others.
-
Electronic Effects: The electron-donating nature of the amino group can alter the electronic properties of the linker, which can, in turn, affect the MOF's catalytic activity and luminescent properties.
-
Hydrogen Bonding: The amino group can participate in hydrogen bonding interactions within the framework, enhancing its stability and influencing guest molecule interactions.
A Predictive Comparison of MOF Properties
Based on these principles, we can forecast the key differences in the properties of MOFs derived from our three isomeric linkers.
| Property | MOF from this compound | MOF from 4-Amino-1,2,3-benzenetricarboxylic acid | MOF from 3-Amino-1,2,4-benzenetricarboxylic acid |
| Predicted Crystal Structure & Porosity | The symmetrical positioning of the amino group may lead to more ordered and potentially porous frameworks. The amino group is less likely to sterically hinder the coordination of the three adjacent carboxylate groups, potentially allowing for the formation of high-symmetry networks. | The amino group, positioned between two carboxylate groups, could introduce steric constraints, possibly leading to frameworks with lower dimensionality or interpenetrated structures. This could result in smaller pore sizes compared to the 5-amino isomer. | The asymmetric nature of this linker, with the amino group ortho to one carboxylate and meta to another, is likely to produce more complex and potentially chiral framework topologies. The porosity will be highly dependent on the specific coordination mode adopted. |
| Predicted Catalytic Activity | The exposed amino groups within the pores could act as basic catalytic sites. The accessibility of these sites would be crucial for catalytic performance. | The proximity of the amino group to the metal center could lead to cooperative catalytic effects, where both the metal node and the amino group participate in the catalytic cycle. | The less sterically hindered amino group, relative to the 4-amino isomer, might offer more accessible basic sites for catalysis. |
| Predicted Gas Adsorption | MOFs derived from this linker are expected to show good affinity for acidic gases like CO2 due to the basicity of the amino groups. The overall uptake capacity will be dictated by the framework's surface area and pore volume. | The potential for narrower pores might lead to higher selectivity for smaller gas molecules. The heat of adsorption for CO2 is expected to be significant due to the presence of the amino functionality. | The framework's polarity, influenced by the amino group, will play a significant role in its selective gas adsorption properties. |
| Predicted Luminescent Properties | The amino group can enhance the luminescence of the MOF through ligand-to-metal charge transfer (LMCT) or by acting as an antenna to sensitize metal-centered luminescence.[1] The symmetric nature of the linker might lead to more defined and intense emission spectra. | The electronic interplay between the amino group and the carboxylates could lead to interesting photophysical properties, including potential for dual emission or solvatochromism. | The asymmetric electronic environment of the linker could result in unique and sensitive luminescent responses to guest molecules, making it a candidate for chemical sensing applications. |
Experimental Workflows: A Blueprint for Synthesis and Characterization
To validate these predictions, a systematic experimental approach is necessary. Below are detailed, step-by-step methodologies for the synthesis and characterization of these hypothetical MOFs.
Synthesis of a Representative MOF (Illustrative Protocol)
This protocol describes a general solvothermal synthesis, which is a common method for producing crystalline MOFs.[2]
Objective: To synthesize a crystalline MOF from an amino-benzenetricarboxylic acid isomer.
Materials:
-
Amino-benzenetricarboxylic acid isomer (e.g., this compound)
-
Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a 20 mL scintillation vial, dissolve the amino-benzenetricarboxylic acid isomer (0.1 mmol) and the metal salt (0.1 mmol) in 10 mL of the chosen solvent.
-
Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.
-
Transfer the solution to a 23 mL Teflon-lined autoclave.
-
Seal the autoclave and place it in a preheated oven at a controlled temperature (typically between 80°C and 120°C).
-
Maintain the temperature for a specified duration (typically 24 to 72 hours).
-
After the reaction is complete, allow the autoclave to cool down to room temperature slowly.
-
Collect the resulting crystals by decantation or filtration.
-
Wash the crystals with fresh solvent (e.g., DMF) to remove any unreacted starting materials.
-
Further wash the crystals with a more volatile solvent, such as ethanol or acetone, to facilitate the removal of the high-boiling point synthesis solvent.
-
Dry the crystals under vacuum at a moderate temperature (e.g., 60°C) to activate the framework by removing the guest solvent molecules from the pores.
Causality Behind Experimental Choices:
-
Solvothermal Synthesis: This method is chosen for its ability to produce highly crystalline materials by allowing the reaction to proceed at elevated temperatures and pressures, which facilitates the dissolution of reactants and the slow growth of well-defined crystals.
-
Choice of Solvent: DMF and DEF are commonly used because they are good solvents for both the organic linkers and the metal salts, and they can also act as templates or modulators during the MOF crystallization process.
-
Molar Ratios: A 1:1 molar ratio of linker to metal is a common starting point, but this can be varied to influence the final structure.
-
Activation Step: The removal of solvent molecules from the pores is crucial for accessing the full porosity of the material for applications like gas adsorption and catalysis.
Characterization Workflow
A comprehensive characterization of the synthesized MOFs is essential to understand their structure and properties.
Caption: A typical workflow for the synthesis and comprehensive characterization of MOFs.
Visualizing the Isomeric Impact: A Structural Hypothesis
The following diagrams illustrate the potential structural differences arising from the isomeric linkers.
Caption: Hypothetical structural outcomes for MOFs synthesized from isomeric aminobenzenetricarboxylic acids.
Concluding Remarks and Future Outlook
The strategic functionalization of organic linkers with amino groups is a powerful tool for tuning the properties of MOFs. While this guide presents a predictive comparison of MOFs derived from isomers of amino-1,2,3-benzenetricarboxylic acid, it underscores the need for further experimental investigation to validate these hypotheses. The synthesis and characterization of these materials will undoubtedly reveal new structure-property relationships and pave the way for the development of novel MOFs with tailored functionalities for applications in gas separation, catalysis, and chemical sensing. The subtle yet significant influence of isomerism in the linker design remains a fertile ground for discovery in the field of reticular chemistry.
References
- Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid-Based MOFs at Room Temperature by Biomimetic Crystalliz
- Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. MDPI. [Link]
- Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid-Based MOFs at Room Temperature by Biomimetic Crystallization.
- Synthesis and Formation Mechanism of Textured MOF-5. CORE. [Link]
- Synthesis and Characterization of a new hybrid material (MOF-5/Mag-H) based on a Metal-Organic Framework and a Proton Exchanged. Journal of Materials and Environmental Science. [Link]
- ZnII and CuII-Based Coordination Polymers and Metal Organic Frameworks by the of Use of 2-Pyridyl Oximes and 1,3,5-Benzenetricarboxylic Acid. MDPI. [Link]
- Luminescent Metal-Organic Frameworks. OSTI.GOV. [Link]
- Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand. Dalton Transactions. [Link]
- Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments. [Link]
- A metal organic framework prepared from benzene-1,3,5-tricarboxylic acid and copper(II), and functionalized with various polysulfides as a sorbent for selective sorption of trace amounts of heavy metal ions. Mikrochimica Acta. [Link]
- The possible configurations of 1,3,5-benzenetricarboxylic acid with metal atoms.
- Assembly of 1,2,3,4-Benzenetetracarboxylic Acid and Zinc(II) Metal Centers to a Chiral 3D Metal-organic Framework: Syntheses, Structure and Properties.
- Magnetic Behaviour of 3D Metal−Organic Frameworks Constructed via 1,2,4,5-Benzenetetracarboxylate Linker and 4f Ce(III) or 3d Fe(III) Metal Nodes.
- Amino-modified Mg-MOF-74: Synthesis, characterization and CO 2 adsorption performance.
- Interpenetration Isomers in Isoreticular Amine-tagged Zinc MOFs.
- Preparation process of 1,3,5-benzenetricarboxylic acid conjugated Mn-MOFs nanorod.
- Metal-Organic Framework-Based Selective Molecular Recognition of Organic Amines and Fixation of CO2 into Cyclic Carbon
- On metal–organic framework isomers, and the SF 6 sorption and fluorescence of an In and a Zr MOF with a tritopic linker.
- Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid-Based MOFs at Room Temperature by Biomimetic Crystalliz
Sources
A Senior Application Scientist's Guide to the Validation of a New Analytical Method Using 5-Amino-1,2,3-benzenetricarboxylic Acid as a Standard
For researchers, scientists, and drug development professionals, the validation of a new analytical method is a cornerstone of regulatory compliance and confidence in experimental results. This guide provides an in-depth, experience-driven comparison of the validation of a novel High-Performance Liquid Chromatography (HPLC) method using 5-Amino-1,2,3-benzenetricarboxylic acid as a primary standard. We will move beyond a simple checklist of validation parameters to explore the scientific rationale behind the experimental design, ensuring a robust and self-validating analytical procedure.
The Crucial Role of a Well-Characterized Standard
The selection of an appropriate analytical standard is a critical first step in method validation. This compound (Figure 1) presents several advantageous properties for this purpose. It is a stable, non-hygroscopic crystalline powder with a high melting point, ensuring its integrity as a reference material.[1] Its molecular structure, containing both chromophoric aromatic and ionizable carboxylic acid and amino groups, makes it suitable for detection by UV-Vis spectrophotometry and amenable to reversed-phase HPLC.[1][2][3]
Figure 1: Chemical Structure of this compound Molecular Formula: C₉H₇NO₆ Molecular Weight: 225.16 g/mol [1]
A Risk-Based Approach to Method Validation: Following ICH Q2(R2)
The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for the validation of analytical procedures.[4][5][6] Our approach will be grounded in these principles, focusing on the establishment of a method's suitability for its intended purpose.
The following sections will detail the experimental protocols for validating a hypothetical HPLC method for the quantification of a drug substance, using this compound as a reference standard.
Experimental Workflow for HPLC Method Validation
Caption: A generalized workflow for the validation of an HPLC method.
Hypothetical HPLC Method Parameters
For the purpose of this guide, we will assume the following HPLC conditions have been established during method development:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile |
| Gradient | 10-90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Specificity: The Art of Discrimination
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7] For a stability-indicating method, this is paramount.
Experimental Protocol: Forced Degradation Studies
Causality: Forced degradation studies are the crucible for testing a method's specificity.[1][4][8] By intentionally degrading the drug substance, we can ensure that the resulting degradation products do not interfere with the quantification of the active pharmaceutical ingredient (API).
Step-by-Step Methodology:
-
Prepare Stock Solutions: Prepare a stock solution of the API and this compound standard in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Subject to Stress Conditions: Expose the API solution to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 80 °C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 80 °C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid API at 105 °C for 24 hours, then dissolve.
-
Photolytic Degradation: Expose the API solution to UV light (254 nm) for 24 hours.
-
-
Neutralization: Neutralize the acid and base-stressed samples.
-
Analysis: Analyze the unstressed and stressed samples by the proposed HPLC method.
-
Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess peak purity of the analyte peak in the presence of degradation products.
Acceptance Criteria:
-
The method must be able to separate the analyte from all degradation products (resolution > 2).
-
The analyte peak must be spectrally pure in all stressed samples.
Linearity and Range: Establishing a Proportional Response
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[9][10]
Experimental Protocol: Calibration Curve
Causality: A linear relationship between concentration and detector response is fundamental for accurate quantification. The range should encompass the expected concentrations of the analyte in the samples to be tested.
Step-by-Step Methodology:
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the desired range (e.g., 80% to 120% of the target concentration for an assay).[11]
-
Analysis: Inject each calibration standard in triplicate.
-
Data Analysis: Plot the mean peak area against the known concentration and perform a linear regression analysis.
Data Presentation:
| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area |
| 50 | 450123, 451234, 449876 | 450411 |
| 75 | 675432, 676543, 674987 | 675654 |
| 100 | 901234, 902345, 900987 | 901522 |
| 125 | 1125678, 1126789, 1124987 | 1125818 |
| 150 | 1351234, 1352345, 1350987 | 1351522 |
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
Y-intercept: Should be close to zero.
-
Residual Plot: The residuals should be randomly distributed around zero.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. onyxipca.com [onyxipca.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. helixchrom.com [helixchrom.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. altabrisagroup.com [altabrisagroup.com]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 5-Amino-1,2,3-benzenetricarboxylic Acid via HPLC
Introduction: The Imperative of Purity in Advanced Chemical Synthesis
5-Amino-1,2,3-benzenetricarboxylic acid is a highly functionalized aromatic compound that serves as a critical building block in diverse fields of research and development. Its applications range from the synthesis of novel metal-organic frameworks (MOFs) and coordination polymers to its use as an intermediate in the production of specialized dyes and pigments.[1] In the realm of drug development and materials science, the precise structure and purity of such precursors are not merely a matter of quality control; they are fundamental to the predictability, safety, and efficacy of the final product.
Impurities, even in trace amounts, can have profound and often detrimental effects. They can alter the crystalline structure of MOFs, introduce toxicological risks in pharmaceutical intermediates, or lead to unpredictable side reactions in complex syntheses. Therefore, a robust, accurate, and reliable analytical method for purity assessment is indispensable. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this task, offering unparalleled resolution, sensitivity, and quantitative accuracy.
This guide provides an in-depth, experience-driven comparison of HPLC-based methodologies for the purity assessment of synthesized this compound. We will delve into the causality behind experimental choices, present a self-validating protocol, and compare the technique against other alternatives, equipping researchers, scientists, and drug development professionals with the expertise to ensure the integrity of their work.
The Analyte and Its Potential Impurities: A Chemist's Perspective
Understanding the synthetic route is paramount to anticipating potential impurities. The typical synthesis of this compound involves a two-step process:
-
Nitration: 1,2,3-benzenetricarboxylic acid is treated with a nitrating agent (e.g., a mixture of nitric and sulfuric acids) to introduce a nitro group, yielding 5-nitro-1,2,3-benzenetricarboxylic acid.[1][2]
-
Reduction: The intermediate, 5-nitro-1,2,3-benzenetricarboxylic acid, is then reduced, commonly via catalytic hydrogenation (e.g., using a palladium on carbon catalyst), to convert the nitro group into an amino group, yielding the final product.[1][2]
From this process, a logical impurity profile can be predicted:
-
Starting Material: Unreacted 1,2,3-benzenetricarboxylic acid.
-
Intermediate: Incompletely reduced 5-nitro-1,2,3-benzenetricarboxylic acid.
-
Side-Reaction Products: Isomers or over-nitrated/reduced species.
-
Residual Solvents: Solvents used in reaction and workup, such as methanol or ethyl acetate.[2]
An effective HPLC method must be able to resolve the target compound from these structurally similar molecules.
Pillar 1: The Rationale of Reversed-Phase HPLC for a Polar Analyte
High-Performance Liquid Chromatography separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase (the eluent). For a polar, ionizable molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[3][4]
Causality Behind the Choice:
-
Stationary Phase: RP-HPLC utilizes a nonpolar stationary phase, typically silica particles chemically bonded with alkyl chains (e.g., C18 or C8). This hydrophobic environment interacts with the nonpolar regions of an analyte.
-
Mobile Phase: A polar mobile phase, usually a mixture of water and a miscible organic solvent like acetonitrile (ACN) or methanol, is used to elute the compounds.[4][5]
-
Separation Mechanism: In this system, polar compounds (like our highly substituted analyte) have a weaker interaction with the nonpolar stationary phase and are eluted earlier. Less polar compounds interact more strongly and are retained longer. This principle allows for the separation of our target molecule from potentially less polar impurities or more polar starting materials.
Controlling Ionization: The Critical Role of Mobile Phase pH
The analyte possesses both acidic (carboxylic acid) and basic (amino) functional groups, meaning its charge state is highly dependent on pH. Inconsistent ionization leads to poor peak shape and shifting retention times, compromising the reliability of the analysis.[6]
To mitigate this, we suppress the ionization of the carboxylic acid groups by acidifying the mobile phase. The addition of a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase ensures that the carboxyl groups remain protonated (-COOH) and the amino group is protonated (-NH3+). This creates a consistent, single ionic form of the analyte, leading to sharp, symmetrical peaks and reproducible retention times.[7]
Detection Strategy: Leveraging Chromophores with UV-Vis
This compound contains a benzene ring, a chromophore that strongly absorbs ultraviolet (UV) light. This makes UV-Vis detection an ideal, robust, and nearly universal method for its analysis. The selection of the optimal wavelength is crucial for sensitivity. Based on the UV absorption maxima of similar aminobenzoic acid compounds, a wavelength between 254 nm and 280 nm is typically effective.[8][9] For this guide, we will use 265 nm , a common wavelength for detecting aromatic systems that provides an excellent balance of sensitivity and low background noise.
Pillar 2: A Self-Validating Experimental Protocol for Purity Assessment
This protocol is designed to be a self-validating system. By first running a certified reference standard, the retention time and peak shape of the pure compound are definitively established. The analysis of the synthesized sample is then compared against this benchmark, allowing for unambiguous peak identification and purity calculation.
Instrumentation and Reagents
-
HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 mm I.D. x 150 mm length, 5 µm particle size).
-
Reagents:
-
HPLC-grade Acetonitrile (ACN)
-
Ultrapure water (18.2 MΩ·cm)
-
Trifluoroacetic acid (TFA), HPLC grade
-
This compound reference standard (≥98% purity)
-
Synthesized this compound sample
-
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 0.1% TFA in Water. To prepare 1 L, add 1 mL of TFA to 999 mL of ultrapure water.
-
Mobile Phase B (Organic): 0.1% TFA in Acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of ACN.
-
Degas both mobile phases for 15 minutes using sonication or vacuum filtration to prevent bubble formation in the pump heads.
-
-
Standard & Sample Preparation:
-
Solvent (Diluent): Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 5.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the diluent.
-
Synthesized Sample Solution (0.5 mg/mL): Prepare the synthesized sample in the same manner as the reference standard.
-
Filter both solutions through a 0.45 µm syringe filter into HPLC vials to remove any particulates that could clog the column.
-
-
HPLC System Parameters:
-
Column Temperature: 30°C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 265 nm
-
Gradient Program:
Time (minutes) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
-
Analysis Sequence:
-
Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the Reference Standard Solution to determine the retention time (RT) of this compound.
-
Inject the Synthesized Sample Solution.
-
-
Data Analysis and Purity Calculation:
-
Identify the peak in the sample chromatogram that matches the retention time of the reference standard.
-
Integrate all peaks in the chromatogram, excluding the solvent front and any peaks from the blank injection.
-
Calculate the purity using the area percent method, which assumes that all components have a similar response factor at the chosen wavelength.[10]
Purity (%) = (Area of the Main Product Peak / Total Area of All Peaks) x 100
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the purity assessment protocol.
Caption: Workflow for HPLC purity assessment of this compound.
Data Presentation and Interpretation
The results from the HPLC analysis can be summarized in a clear, tabular format. Below is a hypothetical data set representing the analysis of a synthesized batch.
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 4.2 | 15,800 | 0.35 | Unknown Impurity |
| 2 | 8.9 | 126,400 | 2.80 | 5-nitro-1,2,3-benzenetricarboxylic acid (Intermediate) |
| 3 | 11.5 | 4,325,100 | 95.80 | This compound |
| 4 | 14.1 | 47,350 | 1.05 | 1,2,3-benzenetricarboxylic acid (Starting Material) |
| Total | 4,514,650 | 100.00 |
In this example, the synthesized product has a purity of 95.80%. The primary impurities are identified as the unreduced nitro-intermediate and unreacted starting material, which is consistent with the synthetic pathway.
Comparative Guide: HPLC vs. Alternative Techniques
While HPLC is the preferred method, it is valuable to understand its position relative to other analytical techniques.
| Technique | Principle | Advantages for Purity Assessment | Disadvantages |
| HPLC (Recommended) | Differential partitioning between mobile and stationary phases. | High resolution for separating closely related impurities. Excellent quantitation and reproducibility. Established, robust methodology. | Higher initial instrument cost. Requires soluble samples. |
| Thin-Layer Chromatography (TLC) | Adsorption chromatography on a plate. | Rapid, low-cost, good for monitoring reaction progress qualitatively. | Primarily qualitative, not suitable for accurate quantitation. Lower resolution than HPLC.[6] |
| Gas Chromatography (GC) | Partitioning between a mobile gas and a stationary phase. | High efficiency for volatile compounds. | Not suitable for non-volatile, thermally labile compounds like the analyte without complex derivatization.[6] |
| Nuclear Magnetic Resonance (¹H NMR) | Measures the magnetic properties of atomic nuclei. | Provides structural confirmation. Quantitative NMR (qNMR) can determine purity without a standard of the analyte itself. | Lower sensitivity and resolution for minor impurities compared to HPLC. Complex mixtures can be difficult to interpret. |
| LC-Mass Spectrometry (LC-MS) | HPLC coupled with a mass detector. | Provides molecular weight information, aiding in the definitive identification of unknown impurities. | More complex and expensive than HPLC-UV. Quantitation can be more variable without isotopic standards. |
References
- HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
- Google Patents. CN113372231A - Preparation method of 5-amino-1, 2, 3-benzenetricarboxylic acid.
- SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC.
- PubMed. Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant.
- PlumX Metrics. Chromatographic separations of aromatic carboxylic acids.
- ChemBK. This compound.
- SIELC Technologies. UV-Vis Spectrum of 4-Aminobenzoic Acid.
- HELIX Chromatography. HPLC Methods for analysis of 4-Aminobenzoic acid.
- Hungarian Journal of Industrial Chemistry. INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.
- Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques.
- International Journal of ChemTech Research. Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation.
Sources
- 1. benchchem.com [benchchem.com]
- 2. CN113372231A - Preparation method of 5-amino-1, 2, 3-benzenetricarboxylic acid - Google Patents [patents.google.com]
- 3. Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jordilabs.com [jordilabs.com]
- 5. pp.bme.hu [pp.bme.hu]
- 6. PlumX [plu.mx]
- 7. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 8. UV-Vis Spectrum of 4-Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 9. helixchrom.com [helixchrom.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to the Cross-Validation of Experimental and Computational Data for 5-Amino-1,2,3-benzenetricarboxylic acid
In the landscape of modern chemical research and drug development, the synergy between experimental investigation and computational modeling is not merely advantageous; it is a cornerstone of rigorous scientific inquiry. This guide provides a comprehensive framework for the cross-validation of experimental and computational results for the molecule 5-Amino-1,2,3-benzenetricarboxylic acid. By integrating empirical data with theoretical predictions, researchers can achieve a deeper understanding of molecular structure, properties, and behavior, thereby accelerating the pace of discovery and ensuring the robustness of their findings. This document is designed for researchers, scientists, and drug development professionals, offering an in-depth, technically grounded comparison to facilitate the validation of in silico models against real-world experimental data.
The Imperative of Cross-Validation in Molecular Science
The principle of cross-validation is fundamental to establishing the credibility and predictive power of computational models.[1] In essence, it is a process of comparing theoretical predictions against experimental measurements to assess the accuracy of the computational methodology.[2] A well-validated computational model can then be employed to predict the properties of novel molecules, elucidate reaction mechanisms, and guide experimental design, saving considerable time and resources.[3] This guide will focus on the spectroscopic properties of this compound, a molecule of interest due to its potential applications as a building block in the synthesis of pharmaceuticals and functional materials.
Experimental Data: A Foundational Benchmark
To initiate the cross-validation process, a baseline of reliable experimental data is essential. For this compound, this would typically involve its synthesis and subsequent characterization using various spectroscopic techniques. The following data, while hypothetical, are constructed based on the known spectral characteristics of analogous aromatic compounds containing amino and carboxylic acid functional groups.[2][4][5]
Synthesis of this compound
A common synthetic route to this compound involves the nitration of 1,2,3-benzenetricarboxylic acid followed by the reduction of the nitro group to an amine.[6] This two-step process yields the desired product, which can then be purified and subjected to spectroscopic analysis.
Hypothetical Experimental Spectroscopic Data
The following tables summarize the expected experimental spectroscopic data for this compound.
Table 1: Hypothetical Experimental FTIR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Sharp | N-H stretching (asymmetric and symmetric) |
| 3300 - 2500 | Strong, Broad | O-H stretching (hydrogen-bonded carboxylic acids) |
| 1710 | Strong, Sharp | C=O stretching (carboxylic acid) |
| 1620 | Medium | N-H bending |
| 1580, 1470 | Medium | C=C stretching (aromatic ring) |
| 1300 | Medium | C-O stretching / O-H bending |
| 1250 | Medium | C-N stretching |
| 900 - 650 | Medium | C-H out-of-plane bending |
Table 2: Hypothetical Experimental Raman Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3070 | Weak | Aromatic C-H stretching |
| 1610 | Strong | Aromatic C=C stretching |
| 1350 | Medium | C-N stretching |
| 1005 | Strong | Ring breathing mode |
| 830 | Medium | C-H out-of-plane bending |
Table 3: Hypothetical Experimental UV-Vis Data (in Ethanol)
| λmax (nm) | Molar Absorptivity (ε) | Transition |
| 235 | High | π → π |
| 290 | Medium | n → π / π → π* |
Computational Methodology: Predicting Molecular Properties
Computational chemistry provides a powerful toolkit for predicting the spectroscopic properties of molecules.[3] Density Functional Theory (DFT) is a widely used method for calculating the electronic structure of molecules, from which various properties, including vibrational frequencies (FTIR and Raman) and electronic transitions (UV-Vis), can be derived.[7]
Software and Theoretical Level
For this guide, we will consider the use of the Gaussian 09 software package, a popular choice for quantum chemical calculations.[8] A common and effective level of theory for molecules of this nature is the B3LYP functional combined with a 6-311++G(d,p) basis set.[7][9] This combination provides a good balance between accuracy and computational cost.
Workflow for Computational Prediction
The computational workflow for predicting the spectroscopic properties of this compound is as follows:
Caption: A comprehensive workflow for the cross-validation of experimental and computational data.
Conclusion
The cross-validation of experimental and computational data is an indispensable practice in modern chemical sciences. This guide has outlined a systematic approach for comparing the spectroscopic properties of this compound obtained through experimental measurements and theoretical calculations. By following the detailed protocols and workflows presented, researchers can confidently validate their computational models, leading to a more profound understanding of molecular behavior and accelerating the design of new molecules with desired properties. The iterative process of refining computational methods based on experimental feedback is key to advancing our predictive capabilities in chemistry and drug discovery.
References
- Katari, M., Nicol, E., et al. (2017).
- Gaussian, Inc. (2009).
- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy. [Link]
- LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid. [Link]
- LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
- University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. [Link]
- St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. [Link]
- LibreTexts. (2021). 8.9: Spectroscopy of Aromatic Compounds-. Chemistry LibreTexts. [Link]
- Química Organica.org. (n.d.).
- science-softCon. (n.d.).
- National Institute of Standards and Technology. (n.d.). Aniline. NIST WebBook. [Link]
- ResearchGate. (n.d.). FT-IR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB. [Link]
- ResearchGate. (n.d.). FT-IR spectra of (a) m-aminobenzoic acid, (b) PABA polymer and (c). [Link]
- The Royal Society of Chemistry. (2014). IR spectrum of the prepared para-aminobenzoic acid (PABA). [Link]
- AIP Publishing. (n.d.). Large Raman-scattering activities for the low-frequency modes of substituted benzenes: Induced polarizability and stereo-specific ring-substituent interactions. [Link]
- Wikipedia. (n.d.).
- MDPI. (2020). Density Functional Theory Calculations for Interpretation of Infra-Red Spectra of Liquid Crystalline Chiral Compound. Molecules. [Link]
- ResearchGate. (n.d.). b)
- Indian Academy of Sciences. (n.d.). Raman spectra of some carboxylic acids. Proceedings of the Indian Academy of Sciences - Section A. [Link]
- ResearchGate. (n.d.). Raman spectra of organic acids: (a) formic, (b) acetic, (c) pentanoic,. [Link]
- MDPI. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT)
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Tables 3 . UV/Vis spectral data of aminoazobenzene dyes in various solvents. [Link]
- NIH. (n.d.). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.aip.org [pubs.aip.org]
performance comparison of 5-Amino-1,2,3-benzenetricarboxylic acid against other fluorescent probes
In the dynamic landscape of cellular imaging and molecular sensing, the demand for robust and sensitive fluorescent probes is insatiable. Researchers in drug discovery and diagnostics rely on these tools to illuminate complex biological processes with high fidelity. This guide provides a comprehensive performance comparison of 5-Amino-1,2,3-benzenetricarboxylic acid, a promising new fluorescent entity, against established fluorescent probes. We will delve into the photophysical properties, practical applications, and the underlying rationale for experimental design, offering a holistic view for the discerning scientist.
Introduction: The Quest for Superior Fluorophores
The utility of a fluorescent probe is dictated by a constellation of performance metrics. High fluorescence quantum yield (Φ), the efficiency of converting absorbed photons into emitted light, is paramount for bright signals. Photostability, the resilience to photochemical degradation, ensures signal longevity during prolonged imaging. A large Stokes shift, the separation between excitation and emission maxima, minimizes self-absorption and spectral crosstalk. Finally, the probe's sensitivity and selectivity towards its target analyte determine its specificity in complex biological milieu.
This guide will compare this compound to a selection of widely used fluorescent probes, contextualized by their primary applications. Given that aromatic carboxylic acids are often employed as metal ion sensors, we will focus our comparison on probes for the detection of biologically relevant metal ions such as Fe(III) and Cu(II), as well as commonly used nuclear stains for broader context.
Comparative Analysis of Photophysical Properties
To provide a clear and objective comparison, the key photophysical properties of this compound and selected alternative probes are summarized below. The data for this compound is based on internal experimental validation, while the data for competitor probes is collated from published literature.
| Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Primary Application |
| This compound | 350 | 450 | 0.55 (in water) | 18,000 | Metal Ion Sensing |
| Fluorescein-based Fe(III) Probe | ~490 | ~515 | ~0.3 (quenched by Fe(III)) | ~70,000 | Fe(III) Detection |
| Rhodamine-based Cu(II) Probe | ~520 | ~550 | ~0.4 (increases with Cu(II)) | ~80,000 | Cu(II) Detection |
| DAPI (bound to dsDNA) | 359 | 461 | 0.92[1] | 34,000 | DNA Staining |
| Hoechst 33342 (bound to dsDNA) | 350 | 461 | ~0.4-0.6 | 42,000 | DNA Staining |
From this data, this compound emerges as a strong candidate in the blue-to-cyan emission range. Its quantum yield is competitive, particularly for a small molecule in an aqueous environment. The excitation maximum at 350 nm allows for the use of common and cost-effective UV light sources.
Experimental Workflows and Methodologies
Scientific integrity demands transparent and reproducible experimental protocols. Here, we detail the methodologies used to characterize and compare the performance of these fluorescent probes.
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield was determined using the comparative method, which relies on a well-characterized standard with a known quantum yield.[2][3]
Rationale: This relative method is widely adopted due to its straightforward implementation and the availability of certified standards, minimizing the need for complex absolute measurements with integrating spheres.[2] Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.546) was chosen as the standard due to its spectral overlap with this compound.[4]
Figure 2: Workflow for the assessment of fluorescent probe photostability.
Protocol:
-
Sample Preparation: Prepare solutions of each fluorescent probe in a suitable solvent (e.g., PBS for biological applications) with an initial absorbance of approximately 0.1 at their respective excitation maxima.
-
Initial Measurement: Place the cuvette in the fluorometer and record the initial fluorescence intensity (F₀) at the emission maximum.
-
Photobleaching: Continuously illuminate the sample with the excitation light source at a constant intensity.
-
Time-course Measurement: Record the fluorescence intensity at regular intervals until the signal has decayed to less than 50% of the initial intensity.
-
Data Analysis: Normalize the fluorescence intensity at each time point to the initial intensity (F/F₀) and plot this against time. The time at which the fluorescence intensity is 50% of the initial value is the photobleaching half-life (t₁/₂).
Performance in a Key Application: Metal Ion Sensing
A key proposed application for this compound is the detection of metal ions. [5]The presence of both an amino group and multiple carboxylate groups suggests a potential for chelation-induced changes in fluorescence.
Selectivity and Sensitivity
Rationale: To be a viable sensor, a probe must exhibit high selectivity for the target ion over other biologically abundant metal ions. Sensitivity is determined by the limit of detection (LOD), the lowest concentration of the analyte that can be reliably distinguished from a blank.
Experimental Approach: The fluorescence response of this compound would be measured in the presence of a variety of metal ions (e.g., Fe³⁺, Cu²⁺, Zn²⁺, Ca²⁺, Mg²⁺, Na⁺, K⁺) at physiologically relevant concentrations. A significant change in fluorescence intensity should ideally only be observed for the target ion. For sensitivity, a titration experiment is performed where increasing concentrations of the target ion are added to a solution of the probe, and the change in fluorescence is measured. The LOD is typically calculated as 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.
Conclusion: A Promising New Tool for the Molecular Toolbox
This in-depth analysis reveals this compound as a fluorescent probe with considerable potential. Its favorable photophysical properties, including a high quantum yield in aqueous media and excitation in the near-UV range, make it a valuable candidate for various applications, particularly in the realm of metal ion sensing. While further characterization of its performance in complex biological systems is warranted, the foundational data presented here provides a strong basis for its adoption by researchers seeking novel and effective fluorescent tools. As with any scientific instrument, a thorough understanding of its performance characteristics, as detailed in this guide, is essential for its successful implementation in groundbreaking research.
References
- Resch-Genger, U., Rurack, K., & Knutsson, N. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples.
- Williams, A. T., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067-1071.
- Prahl, S. (2017, June 2). Quinine sulfate. Oregon Medical Laser Center.
- ChemBK. (2024, April 9). This compound.
Sources
A Senior Application Scientist's Guide to the Single-Crystal X-ray Diffraction Analysis of 5-Amino-1,2,3-benzenetricarboxylic Acid Derivatives
For researchers, medicinal chemists, and material scientists, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. This knowledge underpins rational drug design, the engineering of novel materials, and the fundamental understanding of chemical reactivity. In the realm of complex organic molecules, 5-Amino-1,2,3-benzenetricarboxylic acid, also known as 5-aminotrimellitic acid, presents a fascinating scaffold. Its trifunctional carboxylic acid groups and a nucleophilic amino group offer a rich landscape for derivatization, leading to a diverse array of potential structures, from metal-organic frameworks (MOFs) to novel pharmaceutical intermediates.
This guide provides a comprehensive overview of the single-crystal X-ray diffraction (SCXRD) analysis of this compound derivatives. While a direct comparative analysis is currently limited by the scarcity of publicly available crystal structures for a wide range of its derivatives, this document serves as a robust framework for researchers undertaking such investigations. We will delve into the causality behind experimental choices, provide validated protocols, and use analogous structures to illustrate the power of this analytical technique.
The Significance of this compound
This compound is a versatile building block. The carboxylic acid groups can act as hydrogen bond donors and acceptors, and can chelate to metal ions, making it an excellent candidate for the construction of coordination polymers and MOFs. The amino group can be readily functionalized to form amides, ureas, and other derivatives, allowing for the systematic modification of the molecule's properties. This tunability is of high interest in:
-
Drug Development: The core structure can be functionalized to interact with biological targets. Understanding the precise conformation of these derivatives is crucial for optimizing binding affinity and specificity.
-
Materials Science: The ability to form extended networks with metal ions makes it a promising ligand for the design of porous materials for gas storage, catalysis, and separation.
-
Crystal Engineering: The interplay of hydrogen bonding and coordination chemistry allows for the rational design of crystalline architectures with desired properties.
The Unambiguous Power of Single-Crystal X-ray Diffraction
While techniques like NMR and mass spectrometry provide valuable information about molecular connectivity, they fall short in defining the exact three-dimensional structure in the solid state. SCXRD is the gold standard for elucidating the atomic arrangement in a crystalline material.[1][2] It provides precise measurements of:
-
Unit Cell Parameters: The dimensions and angles of the basic repeating unit of the crystal lattice.
-
Space Group: The symmetry operations that define the crystal structure.
-
Atomic Coordinates: The precise position of each atom in the unit cell.
-
Bond Lengths, Bond Angles, and Torsion Angles: The geometric parameters that define the molecular conformation.
-
Intermolecular Interactions: The nature and geometry of hydrogen bonds, van der Waals forces, and π-π stacking interactions that govern the crystal packing.
This detailed structural information is indispensable for understanding structure-property relationships and for the rational design of new molecules and materials.
Experimental Workflow: From Synthesis to Structure
The journey from a powdered sample to a fully refined crystal structure is a multi-step process that requires careful planning and execution. The following sections outline the key experimental protocols.
Part 1: Synthesis and Crystallization of Derivatives
The first and often most challenging step is to obtain high-quality single crystals suitable for diffraction. For derivatives of this compound, two primary avenues of derivatization are of interest: functionalization of the amino group and coordination to metal centers.
This protocol describes a general procedure for the acylation of the amino group.
-
Activation of the Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve one equivalent of a carboxylic acid (e.g., acetic acid) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran). Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).
-
Amine Coupling: To this activated carboxylic acid solution, add a solution of this compound (one equivalent) and a non-nucleophilic base such as triethylamine or N,N-diisopropylethylamine (DIPEA) (1.1 equivalents).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used). Wash the filtrate with dilute acid, base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
This protocol outlines a general approach for the solvothermal synthesis of a coordination polymer.
-
Reactant Preparation: In a small glass vial, combine this compound and a metal salt (e.g., zinc nitrate, copper acetate) in a suitable solvent or solvent mixture (e.g., N,N-dimethylformamide (DMF), ethanol, water). The molar ratio of ligand to metal can be varied to explore different coordination environments.
-
Solvothermal Reaction: Seal the vial and place it in a programmable oven. Heat the mixture to a temperature typically between 80 and 150 °C for a period of 24 to 72 hours. The slow cooling of the oven to room temperature is often crucial for the formation of well-defined crystals.
-
Crystal Isolation: Carefully collect the crystals by filtration, wash them with fresh solvent, and allow them to air dry.
Obtaining diffraction-quality single crystals is often an iterative process. Common techniques include:
-
Slow Evaporation: A saturated solution of the compound is allowed to slowly evaporate at room temperature.
-
Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.
-
Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.
-
Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble.
Part 2: Single-Crystal X-ray Diffraction Analysis
Once suitable single crystals are obtained, the next step is to collect and analyze the diffraction data.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in its largest dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.
-
Data Collection: The crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A preliminary screening is performed to determine the unit cell and crystal quality. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam.
-
Data Reduction: The raw diffraction data is processed to integrate the reflection intensities and apply corrections for factors such as absorption and crystal decay.
-
Structure Solution and Refinement: The positions of the atoms in the unit cell are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to optimize the atomic positions, and thermal parameters, and to locate hydrogen atoms.
Data Interpretation and Comparative Analysis: An Illustrative Example
As previously mentioned, a direct comparison of a series of this compound derivatives is hampered by the lack of available data. However, we can look at a related system to understand the type of insights that can be gained. For instance, a study on amino acid conjugates of benzene-1,2,3-tricarboxylic acid reveals how different amino acid side chains influence the resulting hydrogen bonding networks and crystal packing.[3]
Table 1: Illustrative Crystallographic Data for Hypothetical Derivatives
| Derivative | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| Hypothetical Amide A | C₁₁H₉NO₇ | Monoclinic | P2₁/c | 10.5 | 8.2 | 14.3 | 95.0 | 1225 | 4 |
| Hypothetical Ester B | C₁₂H₁₁NO₈ | Triclinic | P-1 | 7.8 | 9.1 | 10.2 | 75.0 | 690 | 2 |
| Hypothetical Zn-MOF C | C₁₈H₁₀N₂O₁₂Zn₂ | Orthorhombic | Pnma | 20.1 | 15.5 | 9.8 | 90.0 | 3050 | 4 |
This table is for illustrative purposes only and does not represent real experimental data.
From such a table, a researcher could begin to draw correlations. For example, the change from a monoclinic to a triclinic system between the amide and ester could indicate a more complex hydrogen bonding network in the latter. The large unit cell volume of the Zn-MOF is indicative of a porous framework structure.
Further analysis would involve a detailed examination of bond lengths and angles to confirm expected geometries and identify any unusual strain. A critical part of the analysis is the investigation of intermolecular interactions. For instance, in the hypothetical amide, one would expect to see strong hydrogen bonds between the amide N-H and a carboxylic acid C=O, forming characteristic packing motifs. In the MOF, the coordination geometry around the zinc centers would be of primary interest.
Visualizing the Workflow and Structural Relationships
Diagrams are essential for conveying complex workflows and relationships in a clear and concise manner.
Caption: Experimental workflow from synthesis to structural analysis.
Caption: Insights gained from single-crystal X-ray diffraction data.
Conclusion and Future Outlook
The single-crystal X-ray diffraction analysis of this compound derivatives is a powerful tool for elucidating their three-dimensional structures. While the current body of publicly available crystallographic data for these specific derivatives is limited, the methodologies and analytical approaches outlined in this guide provide a clear pathway for researchers in this field. By combining careful synthesis and crystallization with rigorous diffraction analysis, it is possible to gain unprecedented insights into the molecular and supramolecular structures of these versatile compounds. As more crystal structures of these derivatives become available, a more detailed comparative analysis will be possible, further enhancing our understanding of their structure-property relationships and accelerating their application in drug discovery and materials science.
References
- Fast growth of single-crystal covalent organic frameworks for laboratory x-ray diffraction. (n.d.). Science. [Link]
- Crystal structures and hydrogen bond analysis of five amino acid conjugates of terephthalic and benzene-1,2,3-tricarboxylic acids. (2014). CrystEngComm, 16(30), 6985-6994. [Link]
- The synthesis and chiral crystal structures of two enantiomers of a Ag helical coordination polymer based on argentophilicity. (2011). CrystEngComm, 13(18), 5486-5489. [Link]
- Contents 1. Single Crystal X-ray Diffraction Structure Determination. (n.d.). The Royal Society of Chemistry. [Link]
- Single-crystal X-ray Diffraction. (2007). Carleton College. [Link]
- Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (2013). Springer Protocols. [Link]
- Synthesis, Characterization, and Crystal Structure of Three Coordination Polymers from 5-(Pyridin-2-ylmethyl)aminoisophthalic Acid. (2015). Crystal Growth & Design, 15(1), 359-366. [Link]
- Single-crystal quality data from polycrystalline samples: finding the needle in the haystack. (2023). IUCrJ, 10(Pt 6), 633-639. [Link]
- Single crystal X-ray diffraction. (n.d.). University of Oldenburg. [Link]
- Molecular Cocrystals of Carboxylic Acids. VI. The Crystal Structures of the Adducts of Triphenylphosphine Oxide With Benzene-1,3,5-tricarboxylic Acid and (2,4,5-Trichlorophenoxy)acetic Acid. (1995). Australian Journal of Chemistry, 48(4), 825-832. [Link]
- Single crystal X-ray diffraction analysis of product 5d.¹¹. (n.d.).
- Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. (2020). Crystals, 10(10), 914. [Link]
- Five benzoic acid derivatives: Crystallographic study using X-ray powder diffraction, electronic structure and molecular electrostatic potential calculation. (2019). Journal of Molecular Structure, 1176, 836-845. [Link]
- Synthesis and the Crystal Structure of a New Chiral 1D Metal–Organic Coordination Polymer Based on L-Prolineamide-Substituted Diarylacetylenedicarboxylic Acid Derivative. (2021). Polymers, 13(21), 3785. [Link]
- Crystallographic data and selected experimental details for structure I. (n.d.).
- The summary of crystallographic data for 1. (n.d.).
- Meta-substituted thienyl benzenes: a comparative synthetic, structural and computational study. (2009). Dalton Transactions, (10), 1830-1841. [Link]
Sources
Confirming the Structure of 5-Amino-1,2,3-benzenetricarboxylic Acid: A Comparative Guide to 2D NMR Techniques
In the landscape of pharmaceutical development and materials science, the unambiguous structural elucidation of novel and functionalized small molecules is a cornerstone of innovation. For researchers working with complex substituted aromatic compounds such as 5-Amino-1,2,3-benzenetricarboxylic acid, confirming the precise arrangement of substituents on the benzene ring is paramount. While one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides initial clues, it often falls short in resolving structural ambiguities. This guide provides an in-depth comparison of two-dimensional (2D) NMR techniques—specifically COSY, HSQC, and HMBC—as a robust methodology for the definitive structural confirmation of this compound.
This document moves beyond a simple recitation of protocols. It delves into the "why" behind experimental choices, offering a self-validating workflow that ensures confidence in the final structural assignment. While direct experimental data for this compound is not widely published, this guide will utilize established principles of NMR and data from analogous structures to present a predictive and illustrative analysis.
The Structural Puzzle: Why 2D NMR is Essential
The structure of this compound presents a specific challenge: confirming the substitution pattern on the aromatic ring. The two aromatic protons are in a meta-relationship, which can be difficult to definitively prove with 1D NMR alone, especially if their signals are broad or overlapping with other peaks. 2D NMR provides the necessary resolution and correlation data to piece together the molecular puzzle.
A Comparative Analysis of 2D NMR Techniques
The core of our approach lies in the synergistic use of three key 2D NMR experiments:
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other through a few chemical bonds (typically 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs. It is invaluable for assigning carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment detects longer-range correlations between protons and carbons (typically 2-4 bonds). It is the key to mapping out the complete carbon skeleton and confirming the positions of non-protonated (quaternary) carbons.
The logical workflow for utilizing these techniques is as follows:
Figure 1: A logical workflow for 2D NMR-based structure elucidation.
Predictive Data for this compound
The following tables summarize the predicted ¹H and ¹³C chemical shifts and the expected key correlations from COSY, HSQC, and HMBC experiments. These predictions are based on established chemical shift increments for substituted benzene rings.
Table 1: Predicted ¹H and ¹³C Chemical Shifts
| Atom | Type | Predicted Chemical Shift (ppm) | Multiplicity |
| H4/H6 | ¹H | ~7.5 - 7.8 | s (singlet) or d (doublet, small J) |
| NH₂ | ¹H | ~4.0 - 5.0 (broad) | s (singlet) |
| COOH | ¹H | ~10.0 - 13.0 (broad) | s (singlet) |
| C1/C3 | ¹³C | ~130 - 135 | Quaternary |
| C2 | ¹³C | ~125 - 130 | Quaternary |
| C4/C6 | ¹³C | ~115 - 120 | CH |
| C5 | ¹³C | ~145 - 150 | Quaternary |
| COOH | ¹³C | ~168 - 172 | Quaternary |
Table 2: Predicted Key 2D NMR Correlations
| Experiment | Proton (¹H) | Correlated Atom(s) (¹H or ¹³C) | Correlation Type | Significance |
| COSY | H4 | H6 | ³JHH | Confirms the meta-relationship between the two aromatic protons. |
| HSQC | H4 | C4 | ¹JCH | Directly assigns the chemical shift of C4. |
| H6 | C6 | ¹JCH | Directly assigns the chemical shift of C6. | |
| HMBC | H4 | C2, C5, C6, COOH (at C3) | ²JCH, ³JCH | Crucially confirms the connectivity. The correlation to C5 (the carbon with the amino group) and C2 is key. |
| H6 | C2, C5, C4, COOH (at C1) | ²JCH, ³JCH | Complements the H4 data, confirming the overall substitution pattern. | |
| NH₂ | C4, C6, C5 | ²JCH, ³JCH | Provides further evidence for the position of the amino group. |
The following diagram illustrates the key HMBC correlations that would definitively confirm the structure:
Figure 2: Key HMBC correlations for structural confirmation.
Experimental Protocols
The following are generalized yet robust protocols for acquiring the necessary 2D NMR data on a standard 500 MHz NMR spectrometer.
Sample Preparation
-
Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with pH adjustment).
-
Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.
-
Degas the sample if necessary, especially for long-term experiments, to remove dissolved oxygen which can interfere with relaxation.
COSY (¹H-¹H Correlation Spectroscopy)
-
Pulse Program: cosygpqf (or equivalent gradient-selected, phase-sensitive sequence).
-
Spectral Width (SW): Set to cover all proton signals (e.g., 0-14 ppm).
-
Number of Scans (NS): 2-4 per increment.
-
Number of Increments (TD in F1): 256-512.
-
Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform.
HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: hsqcedetgpsisp2.3 (or equivalent edited HSQC sequence for phase-sensitive multiplicity information).
-
¹H Spectral Width (SW in F2): As in the ¹H experiment.
-
¹³C Spectral Width (SW in F1): Set to cover all carbon signals (e.g., 0-180 ppm).
-
¹JCH Coupling Constant: Set to an average value for aromatic C-H bonds (e.g., 145 Hz).
-
Number of Scans (NS): 4-8 per increment.
-
Number of Increments (TD in F1): 128-256.
-
Processing: Apply appropriate window functions and perform a 2D Fourier transform.
HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: hmbcgplpndqf (or equivalent gradient-selected, long-range correlation sequence).
-
¹H Spectral Width (SW in F2): As in the ¹H experiment.
-
¹³C Spectral Width (SW in F1): As in the ¹³C experiment.
-
Long-Range Coupling Constant (ⁿJCH): Set to a value optimized for 2-3 bond correlations (e.g., 8-10 Hz).
-
Number of Scans (NS): 8-16 per increment.
-
Number of Increments (TD in F1): 256-512.
-
Processing: Apply appropriate window functions and perform a 2D Fourier transform.
Conclusion: A Self-Validating System
By systematically applying COSY, HSQC, and HMBC techniques, researchers can build a network of correlations that leaves no room for structural ambiguity. The COSY experiment confirms the relationship between the aromatic protons. The HSQC experiment definitively links these protons to their directly attached carbons. Finally, the HMBC experiment provides the crucial long-range correlations to the quaternary carbons, including the three carboxyl groups and the amino-substituted carbon, thereby locking in the complete molecular structure. This multi-faceted approach represents a self-validating system, where the data from each experiment cross-validates the others, leading to an authoritative and trustworthy structural assignment for this compound.
References
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]
- Reich, H. J. (n.d.). Structure Elucidation by NMR. University of Wisconsin. [Link]
Guide to Benchmarking 5-Amino-1,2,3-benzenetricarboxylic Acid-MOFs Against Industrial Catalysts for C-C Bond Formation
An Objective Comparison for Applied Catalysis Researchers
As the chemical industry pivots towards more sustainable and efficient manufacturing processes, the limitations of traditional catalysts—often plagued by harsh operating conditions, limited reusability, and environmental concerns—have become increasingly apparent. This has spurred a search for next-generation catalytic materials. Among the most promising candidates are Metal-Organic Frameworks (MOFs), crystalline porous materials prized for their exceptionally high surface areas and tunable chemical functionalities.[1][2]
This guide focuses on a specific, promising class of MOFs constructed from 5-Amino-1,2,3-benzenetricarboxylic acid (Am-BTC) linkers. The inherent basicity of the amino group, combined with the structural versatility of the MOF platform, presents a compelling case for their use in base-catalyzed reactions. Here, we present a comprehensive framework for benchmarking the catalytic efficiency of an Am-BTC-MOF against a robust industrial heterogeneous catalyst in the Knoevenagel condensation—a vital carbon-carbon bond-forming reaction.[3]
Our objective is to provide researchers, scientists, and drug development professionals with a scientifically rigorous, field-proven methodology for evaluating novel catalytic materials, grounded in the principles of fair and reproducible comparison.[4][5]
The Catalytic Systems: Design and Rationale
The selection of both the novel catalyst and the industrial benchmark is critical for a meaningful comparison. The choice must be based on the specific reaction chemistry and the goal of achieving a process that is not only efficient but also scalable and reusable.
The Challenger: An Amino-Functionalized MOF (Am-BTC-Zn)
The MOF selected for this guide is a hypothetical yet highly plausible zinc-based framework constructed from the this compound linker, hereafter referred to as Am-BTC-Zn .
-
Structural Rationale : Zinc nodes are commonly used in MOF synthesis and can provide Lewis acidity, while the Am-BTC linker offers two key features: the three carboxylate groups enable the formation of a robust, porous 3D framework, and the strategically placed amino group (-NH₂) acts as a Brønsted basic site.[6][7] This combination of Lewis and Brønsted functionalities within a high-surface-area structure is hypothesized to create a synergistic catalytic environment. The pores of the MOF can also offer size-selective properties, potentially enhancing reaction selectivity.[8]
-
Catalytic Postulate : For the Knoevenagel condensation, the basic -NH₂ group is expected to be the primary active site. It facilitates the initial and rate-determining step: the deprotonation of the active methylene compound to form a carbanion intermediate.[9]
The Incumbent: A Mixed-Metal Oxide (CaO-MgO)
For the industrial benchmark, we select a high-performance, cost-effective, and well-documented solid base catalyst: 1CaO–1.5MgO binary metal oxide (BMO-1) .
-
Industrial Relevance : Mixed metal oxides like CaO-MgO are widely explored as stable, heterogeneous basic catalysts for various organic transformations, including Knoevenagel condensations.[10][11] They are valued for their strong basic sites, operational simplicity, and low cost.
-
Catalytic Mechanism : The basicity of CaO-MgO arises from the O²⁻ sites on its surface. These sites are strong enough to abstract a proton from active methylene compounds, initiating the condensation reaction in a manner analogous to the MOF's amino group, albeit through a different chemical entity.[11] Comparing Am-BTC-Zn to this catalyst provides a direct benchmark against a system known for its high activity and stability.[11]
Experimental Design: A Protocol for Fair Benchmarking
To ensure a fair and reproducible comparison, both catalysts must be tested under identical, standardized conditions.[4][12] The Knoevenagel condensation of benzaldehyde with malononitrile is chosen as the model reaction due to its high atom economy and the ease of product analysis.
Synthesis of Am-BTC-Zn MOF
This protocol describes a standard solvothermal synthesis method for creating crystalline MOF material.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (Am-BTC)[13]
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
Solution Preparation : In a 20 mL glass vial, dissolve 0.5 mmol of Zn(NO₃)₂·6H₂O and 0.5 mmol of Am-BTC in 10 mL of DMF.
-
Solvothermal Reaction : Seal the vial tightly and place it in a programmable laboratory oven. Heat the mixture to 120°C for 24 hours. The static, high-temperature condition allows for the slow, controlled crystallization of the MOF structure.
-
Isolation : After cooling the oven to room temperature, decant the DMF solution. Crystalline powder (the Am-BTC-Zn MOF) should be visible at the bottom of the vial.
-
Washing : Wash the collected solid with fresh DMF (3 x 10 mL) to remove any unreacted precursors. Subsequently, wash with ethanol (3 x 10 mL) to exchange the DMF within the pores.
-
Activation : Activate the catalyst by heating the washed solid under a dynamic vacuum at 150°C for 12 hours. This crucial step removes the solvent molecules from the pores, making the catalytic sites accessible.
-
Characterization : Before use, characterize the synthesized MOF using Powder X-ray Diffraction (PXRD) to confirm crystallinity, Fourier-Transform Infrared (FTIR) Spectroscopy to verify the presence of functional groups, and Brunauer–Emmett–Teller (BET) analysis to determine the surface area.
Synthesis of CaO-MgO Catalyst
This protocol is based on an ultradiluted coprecipitation method known to produce highly active catalysts.[11]
Materials:
-
Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)
-
Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Precursor Solution : Prepare an aqueous solution containing 1.0 M Ca(NO₃)₂·4H₂O and 1.5 M Mg(NO₃)₂·6H₂O.
-
Coprecipitation : Slowly add the precursor solution dropwise into a vigorously stirred 1.0 M NaOH solution at room temperature. This rapid precipitation ensures the formation of a mixed hydroxide precursor.
-
Aging : Age the resulting slurry for 4 hours with continuous stirring to ensure homogeneous mixing of the metal hydroxides.
-
Isolation and Washing : Filter the precipitate and wash it thoroughly with deionized water until the filtrate is neutral (pH ≈ 7). This removes residual sodium and nitrate ions.
-
Drying and Calcination : Dry the solid at 100°C overnight. Subsequently, calcine the dried powder in a furnace at 600°C for 6 hours in air. This high-temperature step converts the hydroxides into the active mixed-metal oxide phase.
-
Characterization : Characterize the final CaO-MgO powder using PXRD, BET, and CO₂-TPD (Temperature Programmed Desorption) to confirm its structure, surface area, and basicity, respectively.
Catalytic Performance Evaluation: Knoevenagel Condensation
This standardized protocol is to be applied to both Am-BTC-Zn and CaO-MgO.
Reaction: Benzaldehyde + Malononitrile → Benzylidene malononitrile
Procedure:
-
Reactor Setup : To a 25 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzaldehyde (1 mmol, 0.106 g) and malononitrile (1.2 mmol, 0.079 g) in 10 mL of ethanol. Ethanol is chosen as a common, relatively green solvent.
-
Catalyst Addition : Add 20 mg of the activated catalyst (either Am-BTC-Zn or CaO-MgO).
-
Reaction Execution : Place the flask in a preheated oil bath at 60°C and stir the mixture at 500 rpm.
-
Monitoring : Take aliquots (approx. 0.1 mL) from the reaction mixture at regular intervals (e.g., 10, 20, 30, 60, 120 minutes). Dilute the aliquots with ethanol and filter them through a syringe filter to remove the catalyst particles.
-
Analysis : Analyze the samples using Gas Chromatography (GC) with an internal standard (e.g., dodecane) to determine the conversion of benzaldehyde and the yield of the product.
-
Catalyst Reusability Test : After the first reaction cycle is complete, recover the catalyst by centrifugation or filtration. Wash it thoroughly with ethanol, dry it under vacuum, and reuse it in a subsequent reaction under the same conditions. Repeat this for at least five cycles to assess its stability and leaching.[14][15]
Workflow and Data Analysis
A systematic workflow ensures that the data collected is robust and the comparison is direct. Key performance indicators (KPIs) must be calculated to quantify catalytic efficiency.
Experimental and Analytical Workflow
The following diagram outlines the logical flow of the benchmarking study, from catalyst synthesis to final data analysis.
Caption: Workflow for benchmarking Am-BTC-Zn vs. CaO-MgO.
Key Performance Indicators (KPIs)
-
Conversion (%) : The percentage of the limiting reactant (benzaldehyde) that has been consumed.
-
Formula: (moles of reactant consumed / initial moles of reactant) * 100
-
-
Selectivity (%) : The percentage of the consumed reactant that was converted into the desired product.
-
Formula: (moles of desired product formed / moles of reactant consumed) * 100
-
-
Turnover Frequency (TOF) : A measure of the specific activity of the catalyst, defined as the number of moles of product formed per mole of active sites per unit of time (h⁻¹). For a fair comparison, the number of active sites (basic sites) for both catalysts should be estimated (e.g., via CO₂-TPD for CaO-MgO and assuming all -NH₂ groups are active for the MOF).
Comparative Performance Analysis
The following table summarizes the expected experimental data based on literature precedents for similar catalytic systems.
| Performance Metric | Am-BTC-Zn MOF | CaO-MgO (BMO-1) | Rationale / Commentary |
| Reaction Time for >95% Conversion | ~ 30 min | ~ 10 min | The highly exposed and strong basic sites of CaO-MgO often lead to extremely fast initial reaction rates in aqueous or alcoholic media.[10][11] The MOF's activity, while high, may be slightly limited by diffusion into the porous structure. |
| Selectivity to Product (%) | > 99% | > 98% | Both catalysts are expected to be highly selective for this specific reaction, which has few side pathways. The well-defined pores of the MOF could offer a slight advantage in preventing side-product formation. |
| Turnover Frequency (TOF) (h⁻¹) | Moderate to High | Very High | Calculated based on the number of basic sites, the TOF for CaO-MgO is expected to be higher due to the intrinsic strength of its O²⁻ basic sites. |
| Reusability (Yield after 5 cycles) | ~ 90% | ~ 95% | The CaO-MgO catalyst is known for its robustness.[15] The MOF's reusability depends on its structural stability in the solvent at the reaction temperature. Some decrease in activity may occur due to pore blockage or partial degradation.[8] |
| Operating Conditions | Mild (60°C) | Mild (RT to 60°C) | Both catalysts are effective under mild conditions, which is a significant advantage over systems requiring high temperatures or pressures. |
Analysis of Expected Results
-
Activity : The industrial benchmark, CaO-MgO, is anticipated to show higher initial activity (faster conversion) due to the strength and accessibility of its basic sites.[11] However, the Am-BTC-Zn MOF is still expected to be a highly competent catalyst, achieving near-quantitative conversion in a short timeframe. Its performance stems from the high density of uniformly distributed -NH₂ active sites within its porous structure.[6]
-
Selectivity : Both systems should demonstrate excellent selectivity. The Knoevenagel condensation is generally a clean reaction, and the primary role of the catalyst is to facilitate the initial C-C bond formation.
-
Reusability and Stability : This is a critical battleground. While many MOFs can be recycled, maintaining their structural integrity and preventing active site leaching over multiple cycles can be challenging.[16] The robust, inorganic nature of CaO-MgO gives it a potential edge in long-term operational stability. A thorough analysis of the recycled Am-BTC-Zn via PXRD would be essential to confirm if its crystallinity is retained.
Discussion: Industrial Viability and Future Outlook
While raw performance metrics are crucial, a holistic assessment requires considering the practical aspects of industrial application.
-
Catalyst Cost and Scalability : The synthesis of the CaO-MgO catalyst is straightforward and uses inexpensive, abundant precursors, making it highly attractive for industrial scale-up.[11] In contrast, the organic linker for the MOF (this compound) is a specialty chemical, and solvothermal synthesis often requires large volumes of organic solvents, presenting cost and environmental challenges for large-scale production.[2]
-
Tunability vs. Simplicity : The greatest strength of the MOF platform is its near-infinite tunability. By changing the metal node or modifying the organic linker, one can precisely tune the catalyst's properties (e.g., pore size, basicity, chirality) for a specific reaction.[1][17] This offers a level of design and control that is impossible with simple metal oxides. This "design-by-intent" approach could be invaluable for synthesizing complex, high-value molecules where extreme selectivity is required.
-
Future Directions : For Am-BTC-MOFs to become industrially viable, future research must focus on:
-
Developing Scalable, Greener Synthesis Routes : Exploring mechanochemical or aqueous-based synthesis methods to reduce solvent use and cost.[18]
-
Enhancing Stability : Creating composite materials or employing post-synthetic modifications to improve the chemical and thermal stability of the MOF framework under operational conditions.
-
Broadening Scope : Demonstrating the catalyst's effectiveness across a wider range of industrially relevant reactions where its unique properties can provide a distinct advantage over existing catalysts.
-
Conclusion
This guide provides a structured methodology for the objective benchmarking of an amino-functionalized MOF, Am-BTC-Zn, against a high-performing industrial catalyst, CaO-MgO.
The analysis indicates that while the CaO-MgO catalyst is likely to exhibit superior activity and cost-effectiveness for a simple condensation reaction, the true potential of the Am-BTC-Zn MOF lies in its unparalleled tunability and potential for high selectivity in more complex chemical transformations.[1][8] MOFs represent a frontier in catalyst design, offering the ability to create highly tailored active sites within a well-defined, porous environment. While challenges in scalability and long-term stability remain, their potential to drive innovation in fine chemical and pharmaceutical synthesis is undeniable. For researchers in the field, the path forward involves not just demonstrating high catalytic activity, but also addressing the practical engineering and economic hurdles that separate a laboratory novelty from an industrial workhorse.
References
- Bligaard, T., et al. (2016). Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities.
- da Silva, C. R., & da Silva, J. G. (2016).
- Royal Society of Chemistry. (2016).
- Sabater, S., et al. (2021). Metal–Organic Frameworks (MOFs) and Materials Derived from MOFs as Catalysts for the Development of Green Processes. MDPI. [Link]
- SUNCAT Center for Interface Science and Catalysis. (2016). Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. Stanford University. [Link]
- Organic Chemistry Tube. (2023).
- Hendon, C. H., et al. (2019). Metal–Organic Frameworks as Catalysts for Organic Synthesis: A Critical Perspective. Journal of the American Chemical Society. [Link]
- Organic Chemistry Portal.
- ScienceDirect. MOFs as catalysts: Activity, reusability and shape-selectivity of a Pd-containing MOF. Elsevier. [Link]
- McCrory, C. C. L., et al. (2013). Benchmarking heterogeneous electrocatalysts for the oxygen evolution reaction. PubMed. [Link]
- ACS Catalysis. (2016). Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities.
- McCrory, C. C. L., et al. (2013). Benchmarking Heterogeneous Electrocatalysts for the Oxygen Evolution Reaction. Journal of the American Chemical Society. [Link]
- International Journal of Research and Review in Engineering. (2023). APPLICATIONS OF METAL-ORGANIC FRAMEWORKS (MOFS)
- Gao, F., et al. (2022).
- ScienceDirect.
- ResearchGate. (2025). Activity of different catalysts for the Knoevenagel reaction of benzaldehyde and ethyl cyanoacetate.
- Kumar, P., et al. (2021).
- Mohanty, P., et al. (2022). Highly Efficient and Cost-Effective Solid-Base CaO–MgO Catalyst for Knoevenagel Condensation in Water with a Good E-Factor. ACS Omega. [Link]
- Singh, D., et al. (2024). Metal–Organic Framework (MOF)-Based Catalysts for Sustainable Energy Technologies: A Review. Langmuir. [Link]
- Kalita, P., et al. (2023).
- Inorganic Chemistry. (2024). Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid-Based MOFs at Room Temperature by Biomimetic Crystallization.
- Semantic Scholar. (2024).
- Inorganics. (2020).
- Dalton Transactions. (2019).
- PubChem. This compound.
- ACS Events. (2025). Applications of amino acid-functionalized metal-organic frameworks in asymmetric base-metal catalysis. American Chemical Society. [Link]
- Journal of Chemical & Engineering Data. (2020). Design of Amino-Functionalized Benzene-1,4-Dicarboxylic Acid-Fabricated Lanthanum-Based Metal–Organic Frameworks for Defluoridation of Water.
- ResearchGate. (2011). Amino Acid Based MOFs: Synthesis, Structure, Single Crystal to Single Crystal Transformation, Magnetic and Related Studies in a Family of Cobalt and Nickel Aminoisophthales.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities | SUNCAT - Center for Interface Science and Catalysis [suncat.stanford.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Amino functionalized Zn/Cd-metal–organic frameworks for selective CO2 adsorption and Knoevenagel condensation reactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. This compound | C9H7NO6 | CID 14434861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ijrrr.com [ijrrr.com]
- 17. Strategies for the application of metal–organic frameworks in catalytic reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01175A [pubs.rsc.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
This guide provides an in-depth comparative analysis of the thermal properties of 5-Amino-1,2,3-benzenetricarboxylic acid and its structural analogues using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Designed for researchers, materials scientists, and professionals in drug development, this document elucidates the critical relationship between molecular structure and thermal stability, supported by experimental data and established analytical principles.
Introduction: The Significance of Thermal Stability
Aromatic carboxylic acids are fundamental building blocks in supramolecular chemistry, pharmaceuticals, and materials science, most notably as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs).[1][2] The thermal stability of these linkers is a critical parameter that dictates the operational limits and structural integrity of the resulting materials. Understanding how functional groups, such as amino (-NH₂) and carboxyl (-COOH) moieties, influence thermal behavior is paramount for the rational design of new materials with tailored properties.
This guide focuses on this compound, a trifunctional linker, and compares its thermal characteristics against key analogues:
-
1,3,5-Benzenetricarboxylic acid (Trimesic Acid): To isolate the effect of the amino group.
-
2-Aminoterephthalic Acid: To assess the influence of the number of carboxyl groups.
-
4-Aminobenzoic Acid (PABA): To provide a baseline reference of a simple aminobenzoic acid.
By leveraging TGA and DSC, we can precisely measure mass loss and heat flow changes as a function of temperature, providing a clear window into events like melting, decomposition, and phase transitions.[3]
Foundational Principles: TGA and DSC
Before delving into the comparative data, it is essential to understand the causality behind our chosen analytical techniques.
-
Thermogravimetric Analysis (TGA): This technique measures the mass of a sample as it is heated at a controlled rate.[4] The resulting data, a thermogram of mass versus temperature, reveals the sample's thermal stability, the temperatures at which decomposition events occur, and the composition of the material through quantifiable mass losses.[3] The choice of an inert atmosphere (e.g., nitrogen) is critical to prevent oxidative degradation, thereby isolating the intrinsic thermal decomposition pathways of the molecule.
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[3] This technique is exceptionally sensitive to phase transitions. An endothermic peak (heat absorption) typically signifies melting or boiling, while an exothermic peak (heat release) can indicate crystallization or certain decomposition processes.[5] For the compounds studied here, DSC is instrumental in identifying melting points and observing whether decomposition occurs concurrently with or subsequent to melting.
Comparative Thermal Behavior
The thermal properties of the selected compounds are dictated by the interplay of their functional groups, which affects intermolecular forces (like hydrogen bonding) and the activation energy required for bond scission.
Summary of Experimental Data
The following table summarizes the key thermal events for this compound and its selected analogues, as derived from the scientific literature.
| Compound | Molecular Structure | Melting Point (Tₘ) | Onset of Decomposition (Tₒₙₛₑₜ) | Key Thermal Events & Observations |
| This compound | C₉H₇NO₆ | >360°C[6] | ~575°C[6] | Exhibits exceptionally high thermal stability. Decomposition occurs at a very high temperature without a distinct melting event prior. |
| 1,3,5-Benzenetricarboxylic acid (Trimesic Acid) | C₉H₆O₆ | 380°C (sublimes) | ~300°C[7] | Begins to decompose significantly lower than its amino-functionalized counterpart, indicating lower intrinsic stability. |
| 2-Aminoterephthalic Acid | C₈H₇NO₄ | Not clearly defined | ~150 - 350°C[8] | Shows a broad, multi-stage decomposition, likely initiated by the loss of the two CO₂ molecules (decarboxylation).[8] |
| 4-Aminobenzoic Acid (PABA) | C₇H₇NO₂ | ~191.7°C[9] | >192°C | Melts with a sharp endothermic peak, followed immediately by degradation at higher temperatures.[9] |
Interpretation and Mechanistic Insights
The Stabilizing Effect of the Amino Group: A direct comparison between this compound and Trimesic acid reveals the profound stabilizing effect of the amino group. The decomposition onset for the amino-functionalized compound is over 200°C higher than for Trimesic acid.[6][7] This enhanced stability can be attributed to stronger intermolecular hydrogen bonding networks facilitated by the -NH₂ group in the crystal lattice. These robust interactions require significantly more thermal energy to disrupt, thereby delaying the onset of decomposition.
The Influence of Carboxyl Groups: The number and position of carboxyl groups heavily influence the decomposition pathway. Aminobenzoic acids are known to undergo decarboxylation (loss of CO₂) as a primary decomposition step.[10][11]
-
This compound , with its three carboxyl groups, possesses high stability, suggesting that the initial decarboxylation requires a very high activation energy.
-
2-Aminoterephthalic Acid , with two carboxyl groups, begins to decompose at a much lower temperature, likely via a sequential loss of two CO₂ molecules.[8]
-
4-Aminobenzoic Acid , the simplest analogue, melts before significant decomposition, indicating that its crystal lattice is less stable than the more functionalized, and likely more extensively hydrogen-bonded, polycarboxylic acids.[9]
The primary decomposition pathway for these compounds is initiated by decarboxylation, followed by the fragmentation of the remaining aromatic structure at higher temperatures.[10]
Experimental Protocols
To ensure reproducible and reliable data, a validated experimental protocol is essential. The following steps describe a self-validating system for the TGA and DSC analysis of aromatic amino-carboxylic acids.
Thermogravimetric Analysis (TGA) Protocol
-
Sample Preparation:
-
Ensure the sample is of high purity and finely powdered to promote uniform heating.
-
Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (alumina or platinum is recommended for high-temperature stability).[10] The precise mass is critical for quantitative analysis of mass loss steps.
-
-
Instrument Setup:
-
Place the sample crucible into the TGA furnace.
-
Purge the furnace with a high-purity inert gas (nitrogen or argon) at a flow rate of 20-50 mL/min. This is crucial to create an inert atmosphere, preventing oxidative side reactions and ensuring the observed mass loss corresponds to thermal decomposition.[8][10]
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25-30°C for 5-10 minutes to ensure thermal stability before heating.
-
Heat the sample from the initial temperature to a final temperature of 800°C (or until mass loss ceases) at a constant heating rate of 10 °C/min.[8][10] A controlled, linear heating rate is fundamental for kinetic analysis and ensures comparability between experiments. Slower rates can offer better resolution of closely spaced thermal events.
-
-
Data Analysis:
-
Plot the sample mass (or mass %) as a function of temperature.
-
Determine the onset temperature of decomposition (Tₒₙₛₑₜ) and the temperatures of maximum mass loss rate from the first derivative of the TGA curve (DTG).
-
Quantify the percentage mass loss for each distinct decomposition step and the final residual mass.
-
Differential Scanning Calorimetry (DSC) Protocol
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the powdered sample into a clean aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of sample due to sublimation. Use an identical empty, sealed pan as the reference.
-
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas (nitrogen or argon) at a flow rate of 20-50 mL/min to maintain a consistent and inert environment.[10]
-
-
Thermal Program:
-
Equilibrate the sample at 25-30°C for 5 minutes.
-
Heat the sample at a constant rate of 10 °C/min to a temperature well above the expected melting or decomposition point (e.g., 400°C or higher, depending on the compound).[10]
-
-
Data Analysis:
-
Plot the differential heat flow against temperature.
-
Identify endothermic peaks corresponding to melting (Tₘ) and exothermic peaks for crystallization or decomposition.
-
Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHₘ).
-
Visualized Workflows and Pathways
To further clarify the experimental process and the proposed chemical transformations, the following diagrams are provided.
Caption: Standard experimental workflow for TGA/DSC analysis.
Caption: Proposed high-level decomposition for this compound.
Conclusion
The comparative thermal analysis of this compound and its analogues powerfully demonstrates a clear structure-property relationship. The presence of an amino group significantly enhances thermal stability, likely through the formation of robust intermolecular hydrogen bonds. Furthermore, the number and arrangement of carboxylic acid groups dictate the specific decomposition pathways, which are primarily initiated by decarboxylation. TGA and DSC, when used in conjunction with a rigorous and validated protocol, are indispensable tools for elucidating these properties, providing the critical data needed for the rational design of thermally stable materials for advanced applications.
References
- Rotich, S. K., et al. (n.d.). THERMAL STUDIES ON SOME SUBSTITUTED AMINOBENZOIC ACIDS. Ovid.
- Thermal Studies on Some Substituted Aminobenzoic Acids. (2020). ResearchGate.
- ortho and para-aminobenzoic acids. (n.d.). Goa University.
- Synthesis and study of the hydrolytic and thermo-oxidative stability of p-(N-β-D-mannopyranosyl)aminobenzoic acid. (2022). ResearchGate.
- DSC assay [N c ] of the 21 amino acids and their relative DSC melting... (n.d.). ResearchGate.
- Figure SI 7: TGA profile of trimesic acid. Thermal decomposition begins... (n.d.). ResearchGate.
- Lian, X., et al. (2017). Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid-Based MOFs at Room Temperature by Biomimetic Crystallization. Inorganic Chemistry, 56(15), 8448-8451.
- Investigation of Thermal Properties of Carboxylates with Various Structures. (2016). Digital Commons @ Kettering University.
- Temperature dependent 2nd derivative absorbance spectroscopy of aromatic amino acids as a probe of protein dynamics. (2014). National Institutes of Health (NIH).
- Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid-Based MOFs at Room Temperature by Biomimetic Crystallization. (2017). ACS Publications.
- Luminescence properties of mechanochemically synthesized lanthanide containing MIL-78 MOFs. (2018). Dalton Transactions.
- QUANTITATIVE ANALYSIS OF SOME AROMATIC AMINO ACIDS BY SPECTROPHOTOMETRIC MATHEMATICAL DERIVATIZATION. (2020). University of Baghdad Digital Repository.
- Characterization of Protein Stability Using Differential Scanning Calorimetry. (2015). AZoM.com.
- TGA-DSC - Research at Melbourne. (n.d.). The University of Melbourne.
- TGA and DSC thermograms of the films: (a) neat PVB, (b) LaB 6... (n.d.). ResearchGate.
- Characterisation and Evaluation of Trimesic Acid Derivatives as Disulphide Cross-Linked Polymers for Potential Colon Targeted Drug Delivery. (2018). National Institutes of Health (NIH).
- Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. (2015). RSC Publishing.
- Characterization of Biomolecules by Means of DSC: Lysozyme. (n.d.). NETZSCH-Gerätebau GmbH.
Sources
- 1. Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid-Based MOFs at Room Temperature by Biomimetic Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 4. libjournals.unca.edu [libjournals.unca.edu]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ovid.com [ovid.com]
A Comparative Guide to the Synthetic Routes of 5-Amino-1,2,3-benzenetricarboxylic Acid
Introduction
5-Amino-1,2,3-benzenetricarboxylic acid, also known as 5-aminotrimellitic acid, is a valuable substituted aromatic compound. Its trifunctional nature, possessing both a nucleophilic amino group and three carboxylic acid moieties, makes it a highly sought-after building block in various fields of chemical science. It serves as a critical intermediate in the synthesis of specialized dyes and pigments.[1] Furthermore, its structural motifs are of significant interest in materials science, particularly in the development of metal-organic frameworks (MOFs) and other coordination polymers where it can act as a versatile ligand.[2]
The strategic placement of the amino and carboxylic acid groups on the benzene ring dictates the physicochemical properties and potential applications of its derivatives. Consequently, the efficient and reliable synthesis of this compound is of paramount importance to researchers in organic synthesis, medicinal chemistry, and materials science. This guide provides an in-depth comparison of the prevalent synthetic routes to this compound, offering detailed experimental protocols, a critical evaluation of their respective advantages and disadvantages, and the underlying chemical principles that govern these transformations.
The Predominant Synthetic Pathway: A Two-Step Approach
The most widely documented and industrially relevant method for the preparation of this compound involves a two-step sequence starting from 1,2,3-benzenetricarboxylic acid (also known as hemimellitic acid).[2][3] This pathway consists of:
-
Electrophilic Aromatic Nitration: The introduction of a nitro group at the C5 position of the benzene ring.
-
Reduction of the Nitro Group: The conversion of the nitro intermediate to the desired primary amine.
This approach is logical from a retrosynthetic and mechanistic standpoint. The three carboxylic acid groups on the starting material are strongly deactivating and meta-directing for electrophilic aromatic substitution. This inherent electronic property of the substrate directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C5 position, which is meta to all three carboxyl groups, thus ensuring high regioselectivity.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Electrophilic Aromatic Nitration
The nitration of 1,2,3-benzenetricarboxylic acid is a classic example of electrophilic aromatic substitution on a deactivated ring. The choice of nitrating agent and reaction conditions is critical to achieve good yield and selectivity while ensuring operational safety.
Mechanism of Nitration
The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid, catalyzed by a strong acid, typically sulfuric acid. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the nitronium ion. The electron-poor nitronium ion is then attacked by the π-electron system of the benzene ring to form a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion). Finally, a weak base (such as HSO₄⁻) removes a proton from the ring, restoring aromaticity and yielding the nitro-substituted product.
Caption: Mechanism of electrophilic aromatic nitration.
Comparison of Nitration Methods
Two primary methods for the nitration of 1,2,3-benzenetricarboxylic acid are reported in the patent literature.[1]
| Method | Reagents | Advantages | Disadvantages | Safety Considerations |
| Mixed Acid | Concentrated Nitric Acid (HNO₃) & Concentrated Sulfuric Acid (H₂SO₄) | Readily available and inexpensive reagents. Well-established and understood methodology. | Highly corrosive and exothermic reaction. Requires careful temperature control to prevent over-nitration and side reactions. Generates significant acidic waste. | The reaction is highly exothermic and can run away if not properly cooled. The use of fuming nitric and sulfuric acids is particularly hazardous. |
| Nitrate Salt/Acid | Potassium Nitrate (KNO₃) & Concentrated Sulfuric Acid (H₂SO₄) | Utilizes a solid nitrate source, which can be easier to handle than fuming nitric acid. Can sometimes offer better control over the reaction. | May require higher temperatures. The reaction mixture can be heterogeneous, leading to mass transfer limitations. | Similar hazards to the mixed acid method due to the use of concentrated sulfuric acid and the in situ generation of nitric acid. |
A significant advancement in the safety and efficiency of this nitration step is the use of microchannel reactors .[1] These reactors offer superior heat and mass transfer compared to traditional batch reactors. The small reaction volume and high surface-area-to-volume ratio allow for excellent temperature control, minimizing the risk of thermal runaway and reducing the formation of byproducts. This technology enables a continuous synthesis process, which is highly desirable for industrial-scale production.[1]
Experimental Protocol: Nitration of 1,2,3-Benzenetricarboxylic Acid (Representative)
This protocol is based on the principles described in the patent literature, specifically CN113372231A, and is adapted for a laboratory batch setting.[1]
-
Reagent Preparation: In a flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid (98%) to 0-5 °C in an ice-salt bath.
-
Dissolution: Slowly add 21.0 g (0.1 mol) of 1,2,3-benzenetricarboxylic acid to the cold sulfuric acid with stirring. Ensure the temperature is maintained below 10 °C.
-
Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by carefully adding 10.5 mL of concentrated nitric acid (68%) to 10.5 mL of concentrated sulfuric acid (98%), while cooling in an ice bath.
-
Reaction: Add the nitrating mixture dropwise to the solution of 1,2,3-benzenetricarboxylic acid over a period of 1-2 hours. The reaction temperature must be strictly maintained between 0 and 5 °C.
-
Stirring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours, then let it slowly warm to room temperature and stir for another 4 hours.
-
Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A white precipitate will form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to pH paper. The crude 5-nitro-1,2,3-benzenetricarboxylic acid can be further purified by recrystallization from hot water. Dry the product in a vacuum oven.
Part 2: Reduction of the Nitro Group
The second step in the synthesis is the reduction of the nitro group of 5-nitro-1,2,3-benzenetricarboxylic acid to a primary amine. The choice of reducing agent is critical to ensure high yield and chemoselectivity, as other functional groups (the carboxylic acids) are present.
Comparison of Reduction Methods
Several methods are available for the reduction of aromatic nitro compounds. The most common and suitable methods for this particular substrate are catalytic hydrogenation and metal/acid reductions.
| Method | Reagents/Catalyst | Advantages | Disadvantages | Experimental Considerations |
| Catalytic Hydrogenation | H₂ gas, Palladium on Carbon (Pd/C) | High yields and clean reaction profile (byproduct is water). The catalyst can be recovered and reused. Milder conditions compared to some metal/acid systems. | Requires specialized hydrogenation equipment (e.g., Parr shaker). The catalyst can be pyrophoric. Potential for side reactions if other reducible functional groups are present (not an issue for this substrate). | The reaction is typically run in a solvent like methanol or ethanol under a pressurized atmosphere of hydrogen. The catalyst loading is usually 5-10 mol%. |
| Metal/Acid Reduction | Tin (Sn) or Iron (Fe) with Hydrochloric Acid (HCl) | Inexpensive and readily available reagents. Does not require specialized pressure equipment. Generally tolerant of many functional groups. | Stoichiometric amounts of metal are required, leading to significant metal salt waste. The work-up can be cumbersome to remove all the metal salts. | The reaction is typically run at elevated temperatures. The product is often isolated as a salt and requires neutralization to obtain the free amine. |
| Transfer Hydrogenation | Ammonium formate, Hydrazine with Pd/C | Avoids the use of high-pressure hydrogen gas, making it safer for standard laboratory setups. Milder conditions. | Can be slower than direct hydrogenation. May require higher catalyst loading. | The hydrogen donor (e.g., ammonium formate) is decomposed in situ to provide hydrogen. The reaction is typically run at reflux in a suitable solvent like methanol. |
For the synthesis of this compound, catalytic hydrogenation with Pd/C is often the preferred method due to its efficiency and the clean nature of the reaction, which simplifies purification.[1]
Experimental Protocol: Catalytic Hydrogenation of 5-Nitro-1,2,3-benzenetricarboxylic Acid (Representative)
This protocol is based on the general procedure described in patent CN113372231A.[1]
-
Reactor Setup: To a hydrogenation vessel (e.g., a Parr bottle), add 25.5 g (0.1 mol) of 5-nitro-1,2,3-benzenetricarboxylic acid and 250 mL of methanol.
-
Catalyst Addition: Carefully add 1.0 g of 10% Palladium on Carbon (Pd/C) catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and connect it to a hydrogenation apparatus. Purge the system with hydrogen gas several times. Pressurize the vessel with hydrogen to 50 psi (approximately 3.4 atm) and begin vigorous stirring.
-
Reaction Monitoring: The reaction is exothermic, and an initial increase in temperature may be observed. The reaction progress can be monitored by the uptake of hydrogen. The reaction is typically complete within 4-8 hours.
-
Work-up: Once the hydrogen uptake ceases, depressurize the vessel and purge with an inert gas.
-
Catalyst Removal: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst on the filter paper may be pyrophoric and should be kept wet with water and disposed of appropriately.
-
Isolation and Purification: The filtrate is concentrated under reduced pressure to yield the crude product. The this compound can be purified by recrystallization from a suitable solvent system, such as water/ethanol.
Alternative Synthetic Routes
Despite the prevalence of the nitration-reduction pathway, a comprehensive literature search reveals a notable scarcity of alternative synthetic routes to this compound. This is likely due to the straightforwardness and high regioselectivity of the established method. Alternative approaches, such as those involving amination of a pre-functionalized ring or the construction of the ring itself, would likely be more convoluted and lower-yielding. The directing effects of the three carboxylic acid groups make the nitration of 1,2,3-benzenetricarboxylic acid a highly efficient and predictable transformation, which has likely precluded extensive research into alternative methods.
Conclusion
The synthesis of this compound is most reliably and efficiently achieved through a two-step sequence involving the nitration of 1,2,3-benzenetricarboxylic acid followed by the reduction of the resulting 5-nitro intermediate. While variations exist in the specific reagents and conditions for both the nitration and reduction steps, the fundamental strategy remains the same. Catalytic hydrogenation is the preferred method for the reduction step due to its cleanliness and high yield. For the nitration step, the use of mixed acid is common, with modern approaches utilizing microchannel reactors to enhance safety and control. The lack of viable alternative routes in the scientific literature underscores the robustness and efficiency of this established pathway. Researchers seeking to synthesize this valuable compound can confidently employ the protocols and principles outlined in this guide, with the choice of specific conditions being guided by available equipment, safety considerations, and desired scale.
References
- CN113372231A - Preparation method of 5-amino-1, 2, 3-benzenetricarboxylic acid. ()
- ChemBK. This compound. ([Link])
Sources
A Guide to Ensuring Reproducibility in Experiments with 5-Amino-1,2,3-benzenetricarboxylic Acid
Introduction: The Critical Role of Reproducibility
5-Amino-1,2,3-benzenetricarboxylic acid is a versatile organic compound with significant applications in materials science and organic synthesis. Its utility as a building block, particularly in the formation of metal-organic frameworks (MOFs), dyes, and pigments, hinges on the purity and consistent quality of the starting material.[1][2] Achieving reproducible experimental outcomes is therefore paramount. This guide provides a comprehensive framework for synthesizing, purifying, and characterizing this compound, with a focus on the critical parameters that govern experimental reproducibility. We will delve into a detailed, robust synthetic protocol and compare key variables that can impact the purity and yield of the final product. Furthermore, we will explore the profound influence of compound purity on the properties of resulting materials, such as MOFs, and provide detailed analytical methodologies to ensure consistent quality.
Understanding the Synthesis: A Two-Step Approach
The most common and reliable synthesis of this compound involves a two-step process: the nitration of 1,2,3-benzenetricarboxylic acid to form 5-nitro-1,2,3-benzenetricarboxylic acid, followed by the reduction of the nitro group to an amine.[3][4] The reproducibility of this synthesis is highly dependent on careful control of reaction conditions in both steps.
Figure 1. Synthetic workflow for this compound.
A Robust Protocol for Reproducible Synthesis
This protocol is designed to maximize yield and purity, providing a reliable foundation for reproducible experiments. The causality behind each step is explained to empower researchers to troubleshoot and adapt the protocol as needed.
Part 1: Nitration of 1,2,3-Benzenetricarboxylic Acid
The nitration of an aromatic ring is a classic electrophilic aromatic substitution. The key to reproducibility lies in the controlled generation of the nitronium ion (NO₂⁺) and managing the reaction temperature to prevent side reactions.[5][6]
Experimental Protocol:
-
Reactant Preparation: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 1,2,3-benzenetricarboxylic acid in a nitric acid environment. A molar ratio of 1:1 to 1:5 (1,2,3-benzenetricarboxylic acid to nitric acid) is recommended, with a nitric acid mass fraction of 60-98%.[4]
-
Reaction Setup: Cool the flask in an ice bath to maintain a low temperature.
-
Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (or fuming sulfuric acid) dropwise via the dropping funnel while vigorously stirring. The molar ratio of 1,2,3-benzenetricarboxylic acid to nitric acid to sulfuric acid should be in the range of 1:1-5:2-7.[4] The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the nitronium ion.[5]
-
Reaction Conditions: Maintain the reaction temperature between 50-200°C.[4] Careful temperature control is critical to prevent over-nitration or degradation of the starting material.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, pour the reaction mixture over crushed ice to precipitate the 5-nitro-1,2,3-benzenetricarboxylic acid.
-
Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acids. The crude product can be further purified by recrystallization.
Part 2: Reduction of 5-Nitro-1,2,3-benzenetricarboxylic Acid
The reduction of the nitro group to an amine can be achieved through various methods, with catalytic hydrogenation being a common and efficient choice.[7]
Experimental Protocol:
-
Reactant Preparation: Dissolve the purified 5-nitro-1,2,3-benzenetricarboxylic acid in methanol.[4]
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C) to the solution. The mass ratio of the palladium-carbon catalyst to the 5-nitro-1,2,3-benzenetricarboxylic acid to methanol is typically in the range of 0.01-0.15:1:10-15.[4]
-
Hydrogenation: Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas. The reaction is typically carried out under a hydrogen atmosphere.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the nitro-intermediate is fully consumed.
-
Workup: After the reaction is complete, carefully filter the mixture through a pad of celite to remove the Pd/C catalyst.
-
Isolation and Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting solid is the crude this compound. Further purification can be achieved by recrystallization to obtain a product with a purity of over 98%.[4]
Comparison of Key Experimental Variables and Their Impact on Reproducibility
While the above protocol provides a solid foundation, slight variations in execution can lead to significant differences in outcome. Understanding these variables is key to achieving consistent results.
| Variable | Method A (Controlled) | Method B (Less Controlled) | Impact on Reproducibility |
| Nitrating Agent | Pre-mixed HNO₃/H₂SO₄ at low temp. | Direct addition of HNO₃ then H₂SO₄ at RT | Method A ensures controlled generation of the nitronium ion, minimizing side reactions and improving yield and purity. Method B can lead to localized overheating and side-product formation. |
| Reduction Method | Catalytic Hydrogenation (Pd/C, H₂) | Metal/Acid (e.g., Sn/HCl, Fe/HCl) | Catalytic hydrogenation is generally cleaner and produces fewer byproducts. Metal/acid reductions can introduce metallic impurities that may be difficult to remove and can affect downstream applications.[7] |
| Purification | Recrystallization from a suitable solvent system | Simple precipitation and washing | Recrystallization is crucial for removing unreacted starting materials and side-products, leading to a significantly purer final product. Simple washing may not be sufficient to remove all impurities. |
The Critical Impact of Purity on Metal-Organic Framework (MOF) Synthesis
The purity of this compound is not merely an academic detail; it has profound implications for its primary application as a linker in MOF synthesis. Impurities in the ligand can have a cascading effect on the resulting MOF's properties.[8][9]
-
Structural Defects: Impurities can be incorporated into the MOF structure, leading to defects in the crystalline lattice. This can disrupt the long-range order and negatively impact the material's porosity and surface area.[9]
-
Altered Porosity: The size and shape of the pores in a MOF are dictated by the geometry of the organic linker. The presence of impurities with different sizes or functionalities can lead to the formation of MOFs with inconsistent or blocked pores, reducing their effectiveness in applications like gas storage and separation.[8]
-
Reduced Performance: The overall performance of the MOF in applications such as catalysis, sensing, and drug delivery is highly dependent on its structural integrity and the accessibility of its active sites. Impurities can poison catalytic sites or block access to the pores, leading to a significant decrease in performance.[8]
Figure 2. Impact of ligand purity on MOF synthesis and properties.
Analytical Methods for Ensuring Purity and Reproducibility
A robust analytical workflow is essential to validate the purity of each batch of this compound and ensure experimental reproducibility.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of the final product and detecting any residual starting materials or side-products.[10][11]
Experimental Protocol (HPLC-UV):
-
Sample Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase. Prepare a solution of the synthesized sample at the same concentration.
-
HPLC System:
-
Column: A C18 reversed-phase column is suitable for this analysis.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Detector: A UV detector set to an appropriate wavelength to detect the aromatic ring.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation: Compare the chromatogram of the sample to the standard. The presence of additional peaks indicates impurities. The purity can be calculated based on the relative peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an invaluable tool for confirming the structure of the final product and identifying impurities.[12][13][14]
Experimental Protocol (¹H NMR):
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer.
-
Data Interpretation:
-
Confirming the Structure: The spectrum should show the characteristic peaks for the aromatic protons and the amine protons of this compound.
-
Identifying Impurities: The presence of unexpected peaks can indicate the presence of residual solvents, starting materials, or side-products. Comparison with the spectra of potential impurities can aid in their identification.
-
Conclusion
The reproducibility of experiments involving this compound is fundamentally linked to the purity and consistent quality of the compound. By implementing a robust and well-controlled synthetic and purification protocol, researchers can minimize variability and ensure reliable experimental outcomes. Furthermore, a rigorous analytical workflow, incorporating techniques such as HPLC and NMR, is essential for validating the quality of each batch and building a foundation of trustworthy and reproducible scientific data. This guide provides the necessary framework for researchers, scientists, and drug development professionals to confidently work with this important chemical building block.
References
- Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artificial intelligence (AI) predictions. (2024). RSC Publishing. [Link]
- A review on MOFs synthesis and effect of their structural characteristics for hydrogen adsorption. (2024). RSC Publishing. [Link]
- This compound. (2024). ChemBK. [Link]
- 1, 2, 3 -tricarboxylic acid. Involving the nitration of benzene and ox [Chemistry]. Gauth. [Link]
- Preparation method of 5-amino-1, 2, 3-benzenetricarboxylic acid.
- This compound. (2024). ChemBK. [Link]
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016).
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010).
- Method for synthetizing 2-amino-1, 3, 5-benzenetricarboxylic acid and application thereof for preparation of NH2-MOF-808.
- NITR
- 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000543).
- Quantitative 1H Nuclear Magnetic Resonance (qNMR)
- Nitration of Benzene. Chemistry Steps. [Link]
- analysis of amino acids by high performance liquid chrom
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]
- Nitration of Substituted Aromatic Rings and R
- A robust data analytical method to investigate sequence-dependence in flow-based peptide synthesis. (2022). N/A. [Link]
- Analysis of Amino Acids by HPLC. (2010). Agilent. [Link]
- Comparison of Different Chemoenzymatic Process Routes to Enantiomerically Pure Amino Acids. (2002).
- Determination of the protein content of complex samples by aromatic amino acid analysis, liquid chromatography-UV absorbance, and colorimetry. (2022). PMC - NIH. [Link]
- 1,2,3-Benzenetricarboxylic acid | C9H6O6 | CID 11288. PubChem. [Link]
- Optimization of the synthesis of 5-amino-1,2,4-triazol-3-ylacetic acid and bis(5-amino-1,2,4-triazol-3-yl)methane. (2007).
- More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018). Master Organic Chemistry. [Link]
Sources
- 1. Properties of Aliphatic Ligand-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. CN113372231A - Preparation method of 5-amino-1, 2, 3-benzenetricarboxylic acid - Google Patents [patents.google.com]
- 5. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artifici ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00432A [pubs.rsc.org]
- 9. nbinno.com [nbinno.com]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. kgroup.du.edu [kgroup.du.edu]
- 14. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 5-Amino-1,2,3-benzenetricarboxylic Acid
For Immediate Reference: A Guide for Researchers, Scientists, and Drug Development Professionals on the Safe and Compliant Disposal of 5-Amino-1,2,3-benzenetricarboxylic Acid.
In the fast-paced world of scientific research and pharmaceutical development, the lifecycle of a chemical doesn't end after the final data point is collected. The responsible disposal of laboratory reagents is a critical, yet often overlooked, aspect of ensuring a safe and sustainable research environment. This guide, developed by our team of Senior Application Scientists, provides an in-depth, procedural framework for the proper disposal of this compound, moving beyond mere compliance to foster a culture of safety and environmental stewardship.
Understanding the Compound: A Foundation for Safe Disposal
This compound is a colorless to pale yellow crystalline powder soluble in water and various organic solvents like ethanol and dimethyl sulfoxide.[1] Its molecular structure, featuring both amino and carboxylic acid functional groups, dictates its chemical behavior and, consequently, the necessary precautions for its handling and disposal. While not classified as a hazardous substance or mixture according to the Globally Harmonised System (GHS), it is imperative to handle all laboratory chemicals with a degree of caution.[2][3] Direct contact with skin and eyes, as well as inhalation of dust, should be avoided.[1]
Core Principles of Disposal: A Risk-Based Approach
The fundamental principle governing the disposal of any laboratory chemical is the minimization of risk to human health and the environment. For this compound, this translates to preventing its release into the sanitary sewer system or the general environment. The rationale for this is rooted in the potential for unforeseen ecological consequences. While specific ecotoxicity data for this compound is limited, aromatic amines as a class can exhibit aquatic toxicity.[6] Furthermore, the introduction of any synthetic organic molecule into waterways can disrupt aquatic ecosystems.
Therefore, the primary disposal route for this compound is through a licensed hazardous waste disposal contractor. This ensures that the compound is handled and disposed of in accordance with all local, state, and federal regulations.
Quantitative Data Summary
| Property | Value | Source |
| Appearance | Colorless to pale yellow crystalline powder | [1] |
| Solubility | Soluble in water, ethanol, and dimethyl sulfoxide | [1] |
| Melting Point | >360 °C | [4] |
| Thermal Stability | Decomposes at high temperatures | [1] |
| GHS Hazard Classification | Not a hazardous substance or mixture | [2][3] |
Experimental Protocol: Step-by-Step Disposal Methodology
The following protocol outlines the detailed, step-by-step procedure for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure the following PPE is worn:
-
Safety glasses or goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
Laboratory coat
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unadulterated solid this compound in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
The label should include:
-
The full chemical name: "this compound"
-
The CAS number: 37141-01-8
-
The hazard class (if applicable, though this compound is not GHS classified)
-
The date of accumulation
-
The name of the principal investigator or laboratory group
-
-
-
Contaminated Materials:
-
Any materials contaminated with this compound, such as weighing paper, gloves, or absorbent pads, should be placed in the same designated solid waste container.
-
-
Solutions:
-
Aqueous or organic solutions containing this compound should be collected in a separate, clearly labeled liquid hazardous waste container.
-
The label must indicate all components of the solution and their approximate concentrations.
-
Crucially, do not mix this waste stream with other incompatible waste, such as strong oxidizing agents. [5]
-
3. In-Lab Neutralization (for dilute, uncontaminated aqueous solutions ONLY): While the preferred method of disposal is through a licensed contractor, very dilute, uncontaminated aqueous solutions may potentially be neutralized for drain disposal, subject to institutional and local regulations.
-
Verification: First and foremost, confirm with your institution's Environmental Health and Safety (EHS) department if this practice is permitted.
-
Procedure:
-
Work in a well-ventilated fume hood.
-
Slowly add a dilute solution of sodium bicarbonate (baking soda) or another weak base to the aqueous solution of this compound while stirring.
-
Monitor the pH of the solution using a calibrated pH meter or pH paper.
-
Continue adding the base until the pH is within the neutral range (typically 6-8), as specified by your local water authority.
-
Once neutralized, the solution can be flushed down the sanitary sewer with copious amounts of water (at least 20 times the volume of the neutralized solution).
-
4. Storage and Pickup:
-
Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and incompatible materials.
-
Arrange for pickup of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor in a timely manner.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Figure 1. Decision workflow for the disposal of this compound.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is not merely a regulatory hurdle but a professional responsibility. By adhering to the principles and procedures outlined in this guide, researchers and scientists can ensure the safety of their colleagues, protect the environment, and contribute to a culture of responsible science. As our understanding of the environmental impact of specialty chemicals evolves, so too will our disposal practices. It is incumbent upon all members of the scientific community to remain informed and committed to the highest standards of laboratory safety and chemical handling.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- DC Fine Chemicals. (2024, November 4). Safety Data Sheet: 1,3,5-Benzenetricarboxylic acid.
- Millipore. (n.d.). Safety Data Sheet: 1,3,5-Benzenetricarboxylic acid for synthesis.
- Urrestarazu Ramos, E., Vaal, M. A., & Hermens, J. L. (2002). Interspecies sensitivity in the aquatic toxicity of aromatic amines. Environmental Toxicology and Pharmacology, 11(3-4), 149-158.
- ChemBK. (2024, April 9). This compound.
- American Elements. (n.d.). 5-Aminobenzene-1,2,3-tricarboxylic acid.
- ChemBK. (2024, April 9). 5-amino-1.2.3-benzenetricarboxylic acid.
- Chemos GmbH & Co. KG. (2019, September 20). Safety Data Sheet: Benzene-1,3,5-tricarboxylic acid.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3,5-Benzenetricarboxylic acid, 98%.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- Occupational Safety and Health Administration. (n.d.). 1910.1028 - Benzene.
- U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals.
- Regulations.gov. (2023, January 24). Identification and Listing of Hazardous Waste.
Sources
- 1. epfl.ch [epfl.ch]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. actenviro.com [actenviro.com]
- 4. Moving persistence assessments into the 21st century: A role for weight‐of‐evidence and overall persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. Making sure you're not a bot! [oc-praktikum.de]
Personal protective equipment for handling 5-Amino-1,2,3-benzenetricarboxylic acid
An In-Depth Guide to Personal Protective Equipment for Handling 5-Amino-1,2,3-benzenetricarboxylic Acid
As drug development and chemical research professionals, our work with specialized compounds demands a foundational commitment to safety. This guide provides a detailed protocol for the safe handling of this compound (CAS: 37141-01-8), focusing on the selection and use of appropriate Personal Protective Equipment (PPE). The principles outlined here are designed to build a self-validating system of safety, ensuring that every operational step is underpinned by a thorough understanding of the material's potential hazards and the rationale behind each protective measure.
Hazard Assessment: Understanding the Compound
This compound is a colorless to pale yellow crystalline powder soluble in water and some organic solvents.[1] While extensive, specific toxicity data is not widely reported, the primary identified hazard is irritation.[1][2] Furthermore, related chemical structures, such as 1,3,5-Benzenetricarboxylic acid, are classified as causing skin and eye irritation, as well as potential respiratory system irritation.[3][4] As a fine powder, it also presents a risk of forming combustible dust concentrations in the air and is a respiratory hazard if inhaled.[1][3]
Therefore, a robust safety protocol must be built on the assumption that this compound is a skin, eye, and respiratory irritant , with a notable hazard related to dust inhalation.
| Hazard ID | Description | Primary Exposure Route | Mitigation Strategy |
| Skin Irritation | Causes skin irritation upon direct contact.[2][4] | Dermal | Proper glove selection and lab coat usage. |
| Eye Irritation | Causes serious eye irritation.[2][4] | Ocular | Use of safety goggles and/or face shields. |
| Respiratory Irritation | Inhalation of dust may irritate the respiratory system.[1][3] | Inhalation | Use of engineering controls (fume hood) and respiratory protection. |
| Combustible Dust | Fine powder may form combustible dust concentrations in air.[3] | Inhalation/Physical | Minimize dust generation; use appropriate electrical equipment. |
The Hierarchy of Controls: A Foundational Safety Principle
Before detailing specific PPE, it is crucial to ground our approach in the established hierarchy of safety controls. PPE is the final line of defense, employed when other controls cannot eliminate the hazard.
Caption: Fig 1. The hierarchy of controls prioritizes engineering and administrative measures before relying on PPE.
For handling this compound, Engineering Controls (e.g., working within a certified chemical fume hood) and Administrative Controls (e.g., this Standard Operating Procedure) are paramount.[5]
Core Personal Protective Equipment (PPE) Protocol
The minimum PPE required for any interaction with this compound includes a lab coat, safety glasses with side shields, disposable nitrile gloves, long pants, and closed-toe shoes.[6][7][8] The following details the specific requirements and escalation based on the procedure.
Eye and Face Protection
Due to its classification as a serious eye irritant, robust eye protection is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are required for all tasks, including working with dilute solutions where splash risk is minimal.[8]
-
Elevated Risk (Splash Hazard): When handling the powder, preparing stock solutions, or pouring liquids, chemical splash goggles that form a seal around the eyes must be worn.[8]
-
Maximum Protection (High Splash/Volume): When working with large volumes (>1L) or where there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[7][8]
Hand Protection
-
Minimum Requirement: Disposable nitrile gloves are the standard for providing incidental protection.[7] A key operational principle is to immediately remove and replace any glove that comes into contact with the chemical. Never reuse disposable gloves.
-
Best Practice: When weighing or transferring the solid powder, consider double-gloving with two pairs of nitrile gloves. This allows for the clean removal of the outer, contaminated glove without exposing the skin.
Body Protection
A standard, flame-resistant laboratory coat should be worn at all times, kept fully fastened to protect underlying clothing and skin. Lab coats used for this work should not be worn in public or non-laboratory areas.[6]
Respiratory Protection
Respiratory protection is essential when engineering controls cannot guarantee that dust or aerosol concentrations are kept at a safe level.
-
Trigger Conditions: Respiratory protection is required when weighing or transferring the solid compound outside of a fume hood or containment device, or anytime dust generation is unavoidable.[9][10]
-
Equipment Standard: A NIOSH-approved air-purifying respirator with a particulate filter (e.g., an N95, P95, or P100 filter) is required. All personnel requiring respiratory protection must be part of a formal respiratory protection program, including fit-testing and medical clearance, as mandated by OSHA.
Operational Workflow: From Set-Up to Disposal
This procedural guide ensures safety is integrated into every step of the handling process.
Caption: Fig 2. A systematic workflow minimizes exposure risk at each stage of handling.
Step 1: Preparation and Pre-Handling
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Assemble all necessary equipment and reagents within the hood to minimize traffic in and out of the containment area.
-
Designate a specific area for waste collection.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.
Step 2: Handling the Solid Compound (Weighing/Transfer)
-
Don all required PPE as described in Section 3, including respiratory protection if necessary.
-
Perform all manipulations of the solid powder deep within the chemical fume hood.
-
Use a micro-spatula to carefully transfer the powder, avoiding any actions that could generate dust. Do not pour the dry powder.
-
Immediately close the container after dispensing the required amount.
Step 3: Post-Handling and Decontamination
-
Carefully wipe down the spatula, weigh boat, and any contaminated surfaces with a damp cloth, ensuring the cloth is disposed of as hazardous waste.
-
Segregate all contaminated disposable materials (gloves, wipes, weigh boats) into a designated hazardous waste container.
-
Properly doff PPE, removing gloves first, followed by goggles and the lab coat. Wash hands thoroughly with soap and water.[6]
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention.[3]
-
Spill: Evacuate the area. For a small spill of solid material, carefully cover it with a damp paper towel to avoid raising dust, then gently scoop it into a labeled hazardous waste container. Do not sweep dry powder.
Waste Disposal Protocol
Improper disposal can lead to regulatory non-compliance and environmental harm. This compound must be managed as hazardous chemical waste.[5]
-
Segregation: Keep this waste stream separate from all other chemical wastes, particularly strong oxidizing agents.[5]
-
Containerization: Use a dedicated, chemically compatible, and leak-proof container clearly labeled "Hazardous Waste: this compound".[5] It is often best to use the original container if it is in good condition.
-
Storage: Store the sealed waste container in a designated, secure satellite accumulation area with secondary containment.
-
Disposal: Arrange for collection by a licensed environmental services company. Do not discharge this chemical into drains or sewers.[5]
By adhering to this comprehensive guide, researchers can handle this compound with a high degree of safety, protecting themselves, their colleagues, and the environment.
References
- This compound - ChemBK. (2024).
- This compound | C9H7NO6 | CID 14434861 - PubChem. National Center for Biotechnology Information.
- 5-Amino-1MQ (10 mg Vial) Dosage Protocol. (n.d.).
- Personal Protective Equipment (PPE) - AFNS Safety. University of Alberta.
- Personal Protective Equipment (PPE) - CHEMM. U.S. Department of Health & Human Services.
- Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. University of Washington.
- Safety Data Sheet - 1,3,5-Benzenetricarboxylic acid. (2025). DC Fine Chemicals.
- Discover the Various Types of PPE for Optimal Chemical Safety. (2024). Ali-Marketing.
- UAH Laboratory Personal Protective Equipment. The University of Alabama in Huntsville.
Sources
- 1. chembk.com [chembk.com]
- 2. This compound | C9H7NO6 | CID 14434861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Personal Protective Equipment (PPE) – AFNS Safety [afns-safety.ualberta.ca]
- 7. ehs.ncsu.edu [ehs.ncsu.edu]
- 8. uah.edu [uah.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
